5-Chloroquinolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZNHGOMVIJEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696191 | |
| Record name | 5-Chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92385-37-0 | |
| Record name | 5-Chloro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92385-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 5-Chloroquinolin-4-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloroquinolin-4-amine
This compound is a critical heterocyclic amine that serves as a fundamental building block in the landscape of medicinal chemistry and drug development. As a derivative of the quinoline scaffold, a privileged structure renowned for its diverse pharmacological activities, this compound is a key intermediate in the synthesis of potent therapeutic agents.[1][2] Its structure is integral to the development of novel compounds targeting a range of diseases, including malaria and cancer.[3][4]
This guide provides an in-depth, experience-driven walkthrough for the synthesis and comprehensive characterization of this compound. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explain the scientific rationale behind methodological choices. Every protocol is presented as a self-validating system, incorporating analytical checkpoints to ensure the integrity of the final compound.
Part 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
The most reliable and common strategy to synthesize 4-aminoquinolines is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the reactivity of a 4-chloroquinoline precursor, where the chlorine atom at the C4 position acts as a good leaving group, readily displaced by an amine nucleophile.[1][2]
Reaction Principle & Causality
The SNAr mechanism is facilitated by the electron-withdrawing nature of the quinoline ring's nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack at the C4 position. The reaction typically requires elevated temperatures to overcome the activation energy for the substitution on the aromatic ring.[1][2] Using an excess of the aminating agent or conducting the reaction under pressure ensures the reaction proceeds to completion.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for this compound via SNAr.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method and may require optimization based on laboratory conditions and scale.
Materials:
-
4,5-Dichloroquinoline
-
Concentrated Aqueous Ammonia (28-30%)
-
Phenol
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
-
Steel autoclave or high-pressure reaction vessel
Procedure:
-
Reaction Setup: In a glass liner for a steel autoclave, combine 4,5-dichloroquinoline (1 equiv.), phenol (2-3 equiv., acts as a solvent and catalyst), and concentrated aqueous ammonia (10-15 equiv.).
-
Expert Insight: Phenol is used as a high-boiling solvent that can also activate the substrate by protonating the quinoline nitrogen, making the C4 position more electrophilic and susceptible to nucleophilic attack. The large excess of ammonia drives the reaction equilibrium towards the product.
-
-
Reaction Conditions: Seal the autoclave and heat the mixture to 160-180 °C. Maintain this temperature with stirring for 12-18 hours.
-
Trustworthiness Check: Monitor the reaction progress by taking aliquots (if the system allows) and analyzing via Thin Layer Chromatography (TLC) using a DCM:Methanol (95:5) mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up and Isolation: After cooling the reactor to room temperature, cautiously vent any residual pressure. Add 10% NaOH solution to the reaction mixture until the pH is >12. This step neutralizes the phenolic solvent, converting it to sodium phenoxide, which is water-soluble.
-
Extraction: Transfer the basified mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 10g scale reaction).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often contaminated with residual starting material or side products. Purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.
Part 2: Comprehensive Characterization
Confirming the identity, structure, and purity of the synthesized this compound is a non-negotiable step. A multi-technique approach ensures a robust and self-validating characterization.
Visualizing the Characterization Workflow
Caption: Logical workflow for the analytical characterization of the product.
Chromatographic Analysis (Purity)
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.
-
Protocol:
-
System: A reversed-phase HPLC system with a UV detector.[5]
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and 0.1% Formic Acid in Water. A typical starting point is 70:30 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 343 nm.[6]
-
Sample Prep: Dissolve a small amount of the product in the mobile phase to a concentration of ~0.5 mg/mL.
-
-
Expected Result: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak.
Spectroscopic Analysis (Structure)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information by mapping the carbon and hydrogen framework.
-
¹H NMR:
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 5.0-6.5 ppm. The chemical shift can be variable and concentration-dependent.
-
Aromatic Protons: The quinoline ring protons will appear in the aromatic region (7.0-8.5 ppm). Expect a series of doublets and triplets, with coupling constants characteristic of aromatic systems. The proton at C2, adjacent to the ring nitrogen, is typically the most downfield.
-
-
¹³C NMR:
-
Aromatic Carbons: Expect 9 distinct signals in the range of 110-155 ppm. The carbon bearing the chlorine (C5) and the carbon bearing the amine (C4) will have characteristic shifts influenced by the electronegativity of the substituents. Quaternary carbons will typically show lower intensity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.
-
Protocol: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorptions:
-
N-H Stretching: Primary amines show two characteristic medium-intensity sharp bands in the 3300-3450 cm⁻¹ region.[10][11]
-
Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.[12]
-
N-H Bending (Scissoring): A medium to strong band around 1600-1650 cm⁻¹.[10]
-
C=C and C=N Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the quinoline aromatic system.
-
C-N Stretching: A band in the 1250-1335 cm⁻¹ region for aromatic amines.[10]
-
C-Cl Stretching: A strong band typically found in the 700-850 cm⁻¹ region.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Expected Results:
-
Molecular Ion Peak ([M+H]⁺): The primary peak should correspond to the protonated molecule. Given the molecular formula C₉H₇ClN₂, the molecular weight is 178.62 g/mol .[4] The [M+H]⁺ ion would be observed at m/z 179.63.
-
Isotopic Pattern: A crucial validation step is observing the characteristic isotopic pattern for a chlorine-containing compound. There should be two peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Physicochemical Characterization
Summary of Key Properties: This table consolidates the essential data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClN₂ | [4] |
| Molecular Weight | 178.62 g/mol | [4] |
| Appearance | Off-white to yellow crystalline solid | [13] |
| Melting Point | ~120 °C | [4] |
| Purity (by HPLC) | ≥98% (typical requirement) | [5] |
Conclusion
The synthesis and characterization of this compound are fundamental processes for researchers engaged in the discovery of new pharmaceuticals. The SNAr approach offers a robust and scalable synthetic route. Rigorous characterization using a combination of chromatographic and spectroscopic techniques—HPLC for purity, and NMR, MS, and IR for structural confirmation—is essential for validating the integrity of the molecule. This guide provides the technical framework and expert rationale necessary to confidently produce and verify this valuable chemical intermediate, enabling the advancement of drug development programs.
References
- Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.
- Gontijo, R. N., et al. (2021). (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: Synthesis, Characterization and In Vitro Evaluation against Leishmania Species. Molecules.
- Rojas-Altuve, F., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- Rojas-Altuve, F., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central.
- Google Patents (1982). Process for the preparation of 4-amino-chloroquinolines. EP0056766B1.
- ResearchGate. Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes.
- PubChem. 5-Chloroquinolin-4-ol. CID 18415015.
- Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline.
- Exploring 5-Chloro-8-Hydroxyquinoline: Properties and Applications.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
- Al-Gousi, A. M., et al. (2019). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH.
- Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH.
- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.
- ResearchGate. (2004). Infrared spectra and the structure of drugs of the fluoroquinolone group.
- ResearchGate. (1987). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection.
- PubChem. 5-Chloroquinolin-8-ol.
- PubChem. 5-Aminoquinoline. CID 11911.
- Chen, J. M., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- Chad's Prep. (2018). 14.3 Interpreting More IR Spectra | Organic Chemistry. YouTube.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- ResearchGate. The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol.
- Kumar, L., et al. (2022). Analytical Quality-by-Design-Based Systematic Optimization of RP-HPLC Method Conditions to Analyze Simultaneously Chloroquine Phosphate and Flavopiridol in Stress-Induced Combined Drug Solution and Pharmaceutical Emulsions. PubMed.
- National Institute of Standards and Technology. Clioquinol. NIST WebBook.
- SpectraBase. 4-Chloroquinoline. Spectrum ID: 6332RNgqArZ.
- de Melo, E. B., et al. (2023). TropMol-Caipora: A Cloud-Based Web Tool to Predict Cruzain Inhibitors by Machine Learning. ACS Omega.
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-chloro-3,4-dihydroquinolin-2(1H)-one(72995-15-4) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. m.youtube.com [m.youtube.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloroquinolin-4-amine
Abstract
5-Chloroquinolin-4-amine is a critical heterocyclic amine that serves as a foundational structural motif in the development of pharmacologically active agents. Its strategic importance, particularly as a scaffold for antimalarial and anticancer drugs, necessitates a comprehensive understanding of its physicochemical properties.[1] These properties govern its solubility, permeability, and interaction with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the key physicochemical parameters of this compound, supported by detailed experimental protocols and theoretical insights for researchers in drug discovery and development.
Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[2] The introduction of a chlorine atom at the 5-position of the quinoline ring, as in this compound, significantly modulates the electronic and steric properties of the molecule. This substitution can influence the basicity of the quinoline nitrogen and the amino group, alter lipophilicity, and provide a vector for further chemical modification.[3] Consequently, this compound is a valuable building block for synthesizing novel therapeutic agents.[1] A thorough characterization of its fundamental physicochemical properties is the first and most critical step in the rational design of new drugs based on this scaffold.
Core Physicochemical Properties
The fundamental physicochemical data for this compound are summarized in the table below. It is important to note that while some properties like melting point are experimentally determined, others such as boiling point and pKa are often computationally predicted in commercially available databases. This guide provides both reported values and the methodologies to determine them experimentally for rigorous validation.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | [4][5] |
| Molecular Weight | 178.62 g/mol | [4][5] |
| CAS Number | 92385-37-0 | [4][5] |
| Melting Point | 120 °C | [4][5] |
| Boiling Point (Predicted) | 366.8 ± 27.0 °C | [4] |
| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 7.93 ± 0.50 | [4][5] |
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly impacting its absorption and bioavailability. Quinoline and its derivatives are generally characterized by limited aqueous solubility, which can be modulated by pH.[6][7]
Qualitative Solubility
Based on the behavior of structurally similar compounds like 5-chloroquinolin-8-ol and other amines, this compound is expected to be:
The basicity of the amino group and the quinoline nitrogen means that the compound's aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of the more polar protonated species.[6][9]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The gold-standard method for determining thermodynamic solubility is the shake-flask method.[10][11] This protocol ensures that a true equilibrium is reached between the solid compound and the solvent.
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.[11]
-
Phase Separation: After incubation, allow the vials to stand, permitting the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. It is critical to filter this sample through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved microparticles.
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent. Quantify the concentration of this compound using a validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[10]
-
Calibration: Prepare a standard curve of known concentrations of the compound to accurately determine the concentration in the test samples.
Logical Flow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Assay.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value defines the strength of an acid or base and is a critical parameter for predicting a drug's behavior in different physiological environments, such as the stomach (low pH) and intestines (higher pH). For this compound, there are two primary basic centers: the quinoline nitrogen and the exocyclic amino group. The predicted pKa of ~7.9 suggests the compound will be significantly protonated at physiological pH (7.4).[4][5]
Experimental Protocol: pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate and common method for pKa determination.[12][13][14]
Objective: To experimentally determine the pKa value(s) of this compound.
Methodology:
-
Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically a co-solvent system like methanol-water, to a known concentration (e.g., 1-5 mM).[13]
-
System Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10) to ensure accurate readings.[12]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a base.[12][14]
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. This point can be precisely located by finding the maximum of the first derivative of the titration curve.[12]
Conceptual Diagram of pKa Determination
Caption: Conceptual flow of pKa determination.
Spectroscopic Profile
Spectroscopic analysis is indispensable for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino group. A broad singlet corresponding to the -NH₂ protons is also anticipated. Aromatic protons typically appear in the δ 7.0-8.5 ppm range.
-
¹³C NMR: The carbon NMR will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the chlorine and nitrogen atoms will be significantly affected. Aromatic carbons generally resonate in the δ 110-150 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions for this compound include:
-
N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretching: A strong absorption in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.
-
N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.
UV-Vis Spectroscopy
The quinoline ring system is a strong chromophore. This compound is expected to exhibit strong absorbance in the UV region, typically with multiple absorption maxima corresponding to π→π* transitions of the aromatic system.[15] The exact wavelength of maximum absorbance (λ_max) can be influenced by the solvent polarity.[16] UV-Vis spectroscopy is particularly useful for quantitative analysis and for pKa determination via the UV-metric method, which relies on the shift in λ_max upon protonation.[4][6][17][18]
Safety and Handling
According to available Safety Data Sheets (SDS), this compound should be handled with care.[19]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, safety goggles, and chemical-resistant gloves.[19][20]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[21] Avoid contact with skin and eyes.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[19]
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms develop.[19]
Conclusion
The physicochemical properties of this compound—particularly its solubility and pKa—are fundamental to its application in drug discovery. This guide has provided a consolidated overview of these properties and detailed, field-proven protocols for their experimental determination. By applying these methodologies, researchers can ensure the generation of high-quality, reliable data, which is essential for building robust structure-activity relationships and advancing the development of new therapeutics based on this versatile chemical scaffold.
References
- CookeChem. (n.d.). This compound, 95+%, 92385-37-0.
- ChemicalBook. (n.d.). 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0.
- Carvajal-Moreno, M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 63.
- Yousuf, M., et al. (2013). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan journal of pharmaceutical sciences, 26(4), 773-779.
- Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. Current topics in medicinal chemistry, 13(21), 2774-2813.
- Echemi. (n.d.). 5-Chloro-4-quinolinamine SDS, 92385-37-0 Safety Data Sheets.
- LookChem. (n.d.). Cas 5428-61-5, N4-(5-chloroquinolin-4-yl).
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- BASE CAMP. (2016). SAFETY DATA SHEET.
- Sigma-Aldrich. (2021). SAFETY DATA SHEET.
- Ferreira, M. L., et al. (2022). (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: Synthesis, Characterization, and Computational Studies. Molecules, 27(19), 6529.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Avdagiç, F., et al. (2017). Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. Journal of Solution Chemistry, 46, 634-644.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline.
- Yousuf, M., et al. (2013). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4).
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Shayanfar, A., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
- Byju's. (n.d.). Preparation and Properties of Quinoline.
- University of Toronto. (2023). Solubility of Organic Compounds.
- dos Santos, G. C., et al. (2017). UV-Vis absorption of aminoquinoline 4 in various solvents.
- ChemicalBook. (n.d.). 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0.
Sources
- 1. 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0 [amp.chemicalbook.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 7. rsc.org [rsc.org]
- 8. 5-CHLOROQUINOLIN-8-AMINE CAS#: 5432-09-7 [m.chemicalbook.com]
- 9. 5-Chloroquinolin-4-ol | C9H6ClNO | CID 18415015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
- 20. cms9files.revize.com [cms9files.revize.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 5-Chloroquinolin-4-amine: Synthesis, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloroquinolin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical identity, molecular structure, and key physicochemical properties. A detailed exploration of its synthesis, primarily through nucleophilic aromatic substitution, will be presented, including a step-by-step protocol. Furthermore, this guide will elucidate the established and potential applications of this compound in drug development, with a focus on its role as a scaffold for antimalarial and anticancer agents. We will also discuss its known biological activities and mechanisms of action, supported by relevant data and in-text citations. Finally, a thorough section on the analytical characterization of this compound, including interpretations of spectroscopic data, will be provided.
Introduction and Chemical Identity
This compound is a substituted quinoline derivative that has emerged as a valuable building block in the synthesis of pharmacologically active compounds. Its rigid bicyclic aromatic core, coupled with the reactive amino and chloro substituents, provides a versatile platform for the design of novel therapeutic agents. The 4-aminoquinoline scaffold is a well-established pharmacophore found in numerous approved drugs, most notably the antimalarial drug chloroquine. The introduction of a chlorine atom at the 5-position of the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.
This guide aims to serve as a detailed resource for researchers and drug development professionals working with this compound, providing both foundational knowledge and practical insights into its synthesis, characterization, and application.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 92385-37-0 | [1] |
| Molecular Formula | C₉H₇ClN₂ | [1] |
| Molecular Weight | 178.62 g/mol | [1] |
| Appearance | Purple solid | |
| Melting Point | 120 °C | [1] |
| Predicted pKa | 7.93 ± 0.50 | |
| Predicted Density | 1.363 ± 0.06 g/cm³ |
The molecular structure of this compound consists of a quinoline ring system with a chlorine atom at position 5 and an amine group at position 4.
Figure 1: 2D Molecular Structure of this compound.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound and its derivatives is through a nucleophilic aromatic substitution (SNA) reaction.[2][3] This approach typically involves the reaction of a 4,5-dichloroquinoline precursor with an amine source. The greater reactivity of the chlorine atom at the 4-position of the quinoline ring, which is activated by the ring nitrogen, allows for selective substitution.
General Synthetic Scheme
The synthesis of 4-aminoquinolines generally follows the pathway of reacting a 4-chloroquinoline with a suitable amine.[2]
Figure 2: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4-aminoquinoline derivatives, which can be adapted for the synthesis of this compound. This protocol is based on general methods described in the literature.[2]
Materials:
-
4,5-Dichloroquinoline
-
Ammonia source (e.g., ammonium hydroxide or an amine salt)
-
Solvent (e.g., ethanol, DMSO)
-
Base (optional, e.g., triethylamine)
-
Dichloromethane
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine 4,5-dichloroquinoline (1 equivalent) and the amine source (2-3 equivalents).
-
Solvent Addition: Add the chosen solvent to the reaction mixture.
-
Heating: Heat the mixture to 120-180 °C and maintain this temperature for 6-8 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be further purified by precipitation from a solvent system such as hexane:chloroform or by column chromatography on silica gel.[2]
-
Applications in Drug Discovery
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, and this compound serves as a key intermediate in the development of novel therapeutics.
Antimalarial Agents
The most prominent application of 4-aminoquinolines is in the treatment of malaria.[2] Chloroquine, a 4-aminoquinoline derivative, has been a frontline antimalarial drug for decades. The mechanism of action is believed to involve the inhibition of heme detoxification in the malaria parasite.[4] The parasite digests hemoglobin in its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. 4-aminoquinolines are thought to interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[4] this compound provides a scaffold to develop new analogs that may be effective against chloroquine-resistant strains of Plasmodium falciparum.
Figure 3: Predicted antimalarial mechanism of action of this compound derivatives.
Anticancer Agents
Recent research has highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[2] Several studies have shown that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms of anticancer activity are multifaceted and may involve:
-
Induction of Apoptosis: Triggering the intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: Halting the progression of the cell cycle, preventing cancer cells from dividing.
-
Inhibition of Kinases: Some quinoline derivatives have been shown to inhibit protein kinases that are crucial for cancer cell survival and proliferation.
The cytotoxic effects of 4-aminoquinoline derivatives have been demonstrated in breast cancer cell lines, making this compound a promising starting point for the development of novel chemotherapeutics.[2]
Figure 4: Potential anticancer mechanisms of this compound derivatives.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns of these protons will be influenced by the positions of the chloro and amino substituents. The protons of the amino group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoline ring. The chemical shifts of the carbons directly attached to the nitrogen and chlorine atoms will be significantly affected.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 178.62 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:
-
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.
-
C=C and C=N stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: This absorption is typically found in the fingerprint region, below 800 cm⁻¹.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Rinse with plenty of water.
-
Ingestion: Seek medical attention.
-
Conclusion
This compound is a compound of considerable interest to the medicinal chemistry and drug discovery community. Its straightforward synthesis, versatile chemical nature, and the proven pharmacological relevance of the 4-aminoquinoline scaffold make it an attractive starting point for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, synthesis, potential applications, and analytical characterization. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives will be crucial in fully realizing its therapeutic potential.
References
- Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 25(18), 3899-3903.
- Frontiers in Chemistry. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- MDPI. (2023). (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione. MDPI.
- PubMed Central. (2012). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central.
- Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher.
- PubMed. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- 4-aminoquinolines as Antimalarial Drugs. (n.d.).
Sources
An In-Depth Technical Guide to the Biological Activity of 5-Chloroquinolin-4-amine Derivatives
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] This scaffold is prevalent in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The versatility of the quinoline nucleus allows for extensive functionalization, making it a privileged structure in drug discovery and development.[2] Among its many variations, derivatives of the 4-aminoquinoline core are particularly noteworthy. This class of compounds, famously represented by the antimalarial drug chloroquine, has been a subject of intense research for decades.[5][6]
This technical guide focuses specifically on the biological activities of 5-Chloroquinolin-4-amine derivatives . The introduction of a chlorine atom at the 5-position of the quinoline ring, in conjunction with various substitutions at the 4-amino position, gives rise to a unique chemical space with diverse and potent pharmacological profiles. We will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds across different therapeutic areas, providing researchers and drug development professionals with a comprehensive overview of this promising chemical class.
Chapter 1: Synthetic Strategies and Structure-Activity Relationships
The generation of a diverse library of this compound derivatives is paramount to exploring their therapeutic potential. The primary synthetic route involves the nucleophilic aromatic substitution of a suitable 4-chloroquinoline precursor.
General Synthetic Approach
The most common and efficient method for synthesizing 4-aminoquinoline derivatives is the reaction of a 4,5-dichloroquinoline or a related 4-chloro-5-substituted quinoline with a wide range of primary or secondary amines.[5][7] This reaction is typically performed under thermal conditions or accelerated by microwave or ultrasound irradiation.[7][8] The choice of the amine nucleophile is the principal way to introduce structural diversity and modulate the physicochemical and biological properties of the final compound.
The general workflow for this synthesis provides a robust platform for creating a multitude of derivatives for screening. The causality behind this choice of reaction is its reliability and applicability to a wide range of amine nucleophiles, allowing for systematic exploration of the chemical space around the 4-amino position.
Caption: General workflow for synthesizing this compound derivatives.
Structure-Activity Relationship (SAR)
The biological activity of 4-aminoquinoline derivatives is exquisitely sensitive to the nature of the substituents on both the quinoline ring and the 4-amino side chain. For the broader class of 4-aminoquinolines, the 7-chloro substituent, as seen in chloroquine, is considered optimal for antimalarial activity.[9] While this guide focuses on 5-chloro derivatives, the principles of SAR often translate. Key SAR insights include:
-
The 4-Amino Side Chain: This is the most critical element for modulating activity. The length of the alkyl chain, the presence of additional amine groups, and the incorporation of aromatic or heterocyclic rings all profoundly impact potency and selectivity against different biological targets.[9] For instance, a dialkylaminoalkyl side chain with 2-5 carbons between the nitrogen atoms is often optimal for antimalarial activity.[9]
-
The Quinoline Core: While our focus is on the 5-chloro substitution, other modifications on the quinoline ring can fine-tune activity. For example, a methyl group at the 3-position has been shown to reduce antimalarial activity.[9]
-
Basicity of the Side Chain: The basicity of the terminal amine in the side chain is crucial, particularly for antimalarial and some anticancer activities. This property is believed to facilitate drug accumulation in acidic organelles like the parasite's food vacuole or the cellular lysosome.[6][10]
Chapter 2: Anticancer Activity
A significant body of research has highlighted the potent cytotoxic effects of 4-aminoquinoline derivatives against various human cancer cell lines.[5][11] These compounds represent a promising scaffold for the development of novel chemotherapeutic agents.
In Vitro Cytotoxicity
Numerous this compound derivatives have demonstrated significant growth-inhibitory effects. For example, studies on human breast cancer cell lines (MCF7 and MDA-MB-468) have shown that specific derivatives can be more potent than the parent compound chloroquine.[5][11] The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, for instance, was particularly effective against MDA-MB-468 cells.[5][11] While this compound is a 7-chloro isomer, the data underscores the potential of the broader chloro-4-aminoquinoline class. Modifications such as adding sulfonamide moieties have also been explored to enhance potency.[12]
| Compound/Derivative Class | Cancer Cell Line | GI₅₀ (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [5] |
| N,N′-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 | 7.35 | [5] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [5] |
| Chloroquine (Reference) | MDA-MB-468 | 24.36 | [5] |
| Chloroquine (Reference) | MCF-7 | 20.72 | [5] |
| 7-chloro-4-aminoquinoline sulfonamide (dansyl derivative 32) | MCF-7 | 2.45 | [12] |
Note: The table includes data for closely related 7-chloro and 7-fluoro analogs to illustrate the general potential of the chloro-4-aminoquinoline scaffold, as specific GI₅₀ data for 5-chloro derivatives was less prevalent in the initial searches.
Mechanism of Action: Autophagy Inhibition
One of the most well-studied anticancer mechanisms for chloroquine and its derivatives is the inhibition of autophagy.[13] Autophagy is a cellular recycling process that cancer cells can exploit to survive stress induced by chemotherapy. By inhibiting the final stages of autophagy, specifically the fusion of autophagosomes with lysosomes, these compounds can potentiate the effects of other anticancer drugs and induce cancer cell death.[13] This mechanism is directly linked to the weak base properties of the 4-aminoquinoline scaffold, which leads to their accumulation in the acidic environment of the lysosome, disrupting its function.
Caption: Inhibition of autophagy by this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a foundational colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[14] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of living cells.[15]
Objective: To determine the 50% growth inhibitory concentration (GI₅₀) of a this compound derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: a. Harvest and count cells that are in their exponential growth phase. b. Dilute the cell suspension to an optimal seeding density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" (blank) and "cells only" (untreated control). d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[15]
-
Compound Treatment: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Create a series of serial dilutions of the compound in complete culture medium at 2x the final desired concentrations. c. After 24 hours, carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions to the treatment wells. Add 100 µL of medium with solvent to the untreated control wells. d. Incubate the plate for a specified period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition and Incubation: a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[15][17] b. Incubate the plate for 2-4 hours at 37°C, protected from light.[15] During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-200 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[17] c. Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[16]
-
Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[16]
-
Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100 c. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.
Chapter 3: Antimicrobial Activity
Quinoline derivatives have long been recognized for their potent antimicrobial effects.[18][19] The this compound scaffold is no exception, with various analogs demonstrating activity against bacteria, fungi, and protozoa.
Antibacterial and Antifungal Activity
Derivatives of 5-chloroquinoline have shown promising activity against both Gram-positive and Gram-negative bacteria.[19][20] For example, 5-chloroquinolin-8-ol (cloxyquin) exhibits excellent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains, with MIC values ranging from 0.062 to 0.25 µg/ml.[21][22] The mechanism of action for halogenated quinolines is often proposed to involve the chelation of essential metal ions, like iron, thereby depriving the microbes of critical nutrients.[21] Other derivatives have shown broad-spectrum activity, and their efficacy is highly dependent on the specific substitutions made to the core structure.[1][19]
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 | [21] |
| Quinoline derivative 11 | S. aureus | 6.25 | [1] |
| Quinoline derivative 24 | E. coli | 3.125 | [1] |
| Ciprofloxacin (Reference) | E. coli & S. aureus | Varies | [19] |
Note: The table includes data for various quinoline derivatives to showcase the general antimicrobial potential of the scaffold, as specific MICs for 5-chloro-4-amino derivatives were not always available in the initial searches.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that completely inhibits the visible growth of a microorganism.[23]
Objective: To determine the MIC of a this compound derivative against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compound and a standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound is added to the first well and serially diluted down the plate.
-
Inoculum Preparation: a. From a fresh culture plate, pick several bacterial colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. c. Dilute this standardized suspension in MHB so that after inoculation, each well will contain a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: a. After incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Chapter 4: Other Notable Biological Activities
Beyond anticancer and antimicrobial effects, the this compound scaffold has been investigated for other therapeutic applications.
-
Anti-inflammatory Activity: Chloroquine and its derivatives are known to possess immunomodulatory and anti-inflammatory properties, leading to their use in autoimmune diseases like rheumatoid arthritis.[24] Novel derivatives are being evaluated for their ability to suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[24] The mechanism often involves interference with lysosomal antigen processing and Toll-like receptor (TLR) signaling.
-
Antiviral and Antimalarial Activity: The 4-aminoquinoline core is the basis for the historic antimalarial drug chloroquine.[24] The mechanism involves preventing the detoxification of heme in the malaria parasite, leading to a buildup of toxic heme and parasite death.[6] While resistance is an issue, research into novel derivatives continues to find compounds that can overcome resistance mechanisms.[25]
-
Neuroprotective Potential: Given the role of neuroinflammation and protein aggregation in neurodegenerative disorders, and the ability of quinoline derivatives to modulate these processes (e.g., autophagy), they have been explored for conditions like Parkinson's disease.[26]
Conclusion and Future Perspectives
The this compound scaffold and its close relatives represent a remarkably versatile and pharmacologically active class of compounds. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with a well-understood synthetic framework, makes them highly attractive for future drug development efforts. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and mechanisms of action.
Future research should focus on:
-
Synthesizing highly diverse and novel libraries to improve potency and selectivity while minimizing toxicity.
-
Elucidating detailed mechanisms of action for different therapeutic indications to identify predictive biomarkers and rational combination strategies.
-
Leveraging computational modeling and in silico screening to guide the design of next-generation derivatives with optimized pharmacokinetic and pharmacodynamic properties.
By continuing to explore the rich chemistry and biology of these compounds, the scientific community can harness the full therapeutic potential of the this compound core.
References
- Benchchem. (n.d.). Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols.
- Benchchem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
- Benchchem. (n.d.). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- National Institutes of Health (NIH). (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Abcam. (n.d.). MTT assay protocol.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- PubMed Central. (n.d.). Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents.
- PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
- PubMed Central. (n.d.). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds.
- PubMed Central. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- National Institutes of Health (NIH). (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities.
- International Journal of Pharmaceutical and Life Sciences. (2024). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents.
- PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- Journal of Pharmacy and Pharmacology. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo.
- MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
- MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.
- PubMed. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides.
- Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review.
- PubMed. (2001). Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials.
- International Journal of Pharmaceutical Sciences and Medicine. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES.
- PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF.
- Bollettino Chimico Farmaceutico. (2002). Novel 4-aminopyrimido[4,5-b]quinoline Derivatives as Potential Antimicrobial Agents.
- Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- National Institutes of Health (NIH). (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets.
- Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials.
- PubMed. (n.d.). Biological activities of quinoline derivatives.
- American Society for Microbiology. (2025). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
- PubMed. (n.d.). Synthesis, spectral and antimicrobial properties of 5-chloroarylidene aromatic derivatives of imidazoline-4-one.
- PubMed Central. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery.
- PubMed. (n.d.). The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium.
- Journal of Medicinal Chemistry. (1970). Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives.
- PubMed Central. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model.
- PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- World Journal of Gastroenterology. (2025). Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 20. Synthesis, spectral and antimicrobial properties of 5-chloroarylidene aromatic derivatives of imidazoline-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Latent Therapeutic Potential of 5-Chloroquinolin-4-amine: A Technical Guide for Drug Discovery
Foreword: Unveiling the Potential of a Privileged Scaffold
The quinoline nucleus is a cornerstone of medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents.[1] Within this esteemed class of compounds, 4-aminoquinolines have demonstrated a remarkable breadth of biological activity, from the long-established antimalarial efficacy of chloroquine to emerging applications in oncology and other infectious diseases.[2] This technical guide focuses on a specific, yet under-explored, member of this family: 5-Chloroquinolin-4-amine .
While direct and extensive biological data for this compound is nascent, its structural similarity to extensively studied analogues, particularly the 7-chloro-4-aminoquinoline derivatives, provides a strong rationale for its investigation as a potential therapeutic agent. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to illuminate the therapeutic possibilities of this compound. By synthesizing data from closely related compounds, we will explore its potential mechanisms of action, propose promising therapeutic applications, and provide detailed experimental protocols to guide future research. It is imperative to note that while the potential is significant, the therapeutic applications discussed herein are largely inferred from studies on its chemical cousins. This guide is intended to be a launchpad for dedicated research into the unique biological profile of this compound.
Core Compound Profile: this compound
This compound is a heterocyclic aromatic amine with the molecular formula C₉H₇ClN₂. The presence of the chlorine atom at the 5-position and the amino group at the 4-position of the quinoline ring are key structural features that are expected to influence its physicochemical properties and biological activity.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | PubChem |
| Molecular Weight | 178.62 g/mol | PubChem |
| CAS Number | 92385-37-0 | ChemicalBook |
| Predicted pKa | 7.93 ± 0.50 | ChemicalBook |
| Predicted Density | 1.363 ± 0.06 g/cm³ | ChemicalBook |
Synthesis of the 4-Aminoquinoline Scaffold
The synthesis of 4-aminoquinolines, including this compound, can be achieved through several established synthetic routes. A common and versatile method is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an appropriate amine.[2][3]
Experimental Protocol: General Synthesis of 4-Aminoquinolines via Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of 4-aminoquinoline derivatives that can be adapted for the synthesis of this compound and its derivatives.
Materials:
-
Appropriate 4,X-dichloroquinoline (e.g., 4,5-dichloroquinoline)
-
Desired amine (e.g., ammonia or an alkyl/arylamine)
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP), ethanol, or neat amine)
-
Base (e.g., K₂CO₃, triethylamine, or excess amine)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottomed flask, combine the 4,X-dichloroquinoline, the amine, the base, and the solvent.
-
Heat the reaction mixture under reflux with stirring for several hours (the reaction time will vary depending on the specific reactants).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 4-aminoquinoline derivative.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent like NMP can facilitate the SNAr reaction.
-
The addition of a base is often necessary to neutralize the HCl generated during the reaction.
-
The extensive washing steps are crucial for removing unreacted starting materials and byproducts.
Potential Therapeutic Applications: An Evidence-Based Extrapolation
The therapeutic potential of this compound is primarily inferred from the well-documented activities of its isomers and other derivatives. The following sections explore these potential applications in detail.
Antimalarial Activity: A Legacy of the 4-Aminoquinoline Core
The 4-aminoquinoline scaffold is the backbone of several highly effective antimalarial drugs, most notably chloroquine (a 7-chloro-4-aminoquinoline derivative).[4] The established mechanism of action of these compounds in Plasmodium falciparum provides a strong foundation for investigating the antimalarial potential of this compound.
Mechanism of Action:
The antimalarial action of 4-aminoquinolines is primarily attributed to their ability to interfere with the detoxification of heme in the parasite's digestive vacuole.[5][6]
-
The parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).
-
To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin (β-hematin).
-
4-aminoquinolines accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.
-
The buildup of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[6]
The 7-chloro substituent in chloroquine is considered crucial for its activity, and it is hypothesized that the electron-withdrawing nature of the halogen at this position is important for the interaction with heme.[7] The positioning of the chlorine atom at the 5-position in this compound may modulate this interaction and its overall antimalarial efficacy.
Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This protocol outlines a common method for assessing the in vitro antimalarial activity of a compound against P. falciparum.
Materials:
-
P. falciparum culture (chloroquine-sensitive and resistant strains)
-
Human red blood cells (RBCs)
-
Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
96-well microplates
-
Test compound (this compound) and control drugs (e.g., chloroquine, artemisinin)
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and control drugs in complete medium.
-
Prepare a suspension of P. falciparum-infected RBCs at a specific parasitemia and hematocrit.
-
Add the parasite suspension to the wells of the 96-well plate.
-
Add the drug dilutions to the corresponding wells. Include drug-free and uninfected RBC controls.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the drug concentration.
Causality Behind Experimental Choices:
-
SYBR Green I is a fluorescent dye that intercalates with DNA, allowing for the quantification of parasite proliferation.
-
The use of both chloroquine-sensitive and -resistant strains is essential to determine the compound's potential to overcome resistance mechanisms.
Anticancer Potential: A Growing Area of Investigation
Recent research has highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[8] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, and their mechanisms of action are multifaceted.[1]
Potential Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Many quinoline derivatives can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G1/S or G2/M checkpoints, thereby inhibiting cell proliferation.[1][8]
-
Autophagy Inhibition: Chloroquine and its analogues are known to be lysosomotropic agents that can inhibit autophagy, a cellular process that cancer cells can use to survive stress. By blocking autophagy, these compounds can enhance the efficacy of other chemotherapeutic agents.[6]
-
Inhibition of Tubulin Polymerization: Some quinoline derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
96-well cell culture plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Causality Behind Experimental Choices:
-
The MTT assay relies on the ability of viable cells to reduce the yellow MTT to a purple formazan product by mitochondrial reductases.
-
The use of multiple cell lines is important to assess the compound's spectrum of activity.
Leishmanicidal and Antitubercular Potential: Expanding the Therapeutic Horizon
The 4-aminoquinoline scaffold has also shown promise in the development of agents against other infectious diseases, including leishmaniasis and tuberculosis.
Leishmanicidal Activity:
4-Aminoquinolines are considered a versatile scaffold for the development of leishmanicidal agents.[2][10] Their proposed mechanism of action involves accumulation in the parasite's acidic compartments, such as the lysosome, leading to disruption of cellular processes.[2]
Antitubercular Activity:
While less explored for 4-aminoquinolines, related quinoline derivatives have demonstrated activity against Mycobacterium tuberculosis. For instance, cloxyquin (5-chloroquinolin-8-ol) has shown good in vitro activity against various strains of M. tuberculosis.[11] The mechanism may involve the chelation of essential metal ions.
Visualizing the Pathways: Diagrams for Clarity
To better understand the proposed mechanisms and experimental workflows, the following diagrams are provided.
Caption: Proposed antimalarial mechanism of this compound.
Sources
- 1. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 5-Chloroquinolin-4-amine: A Critical Intermediate in Drug Discovery
Foreword: Understanding the “Developability” of a Key Pharmacophore
In the landscape of modern drug discovery, the quinoline ring system remains a cornerstone scaffold, particularly in the development of antimalarial and anticancer agents. Within this structural class, 5-Chloroquinolin-4-amine emerges as a pivotal intermediate, its strategic substitution influencing the pharmacokinetic and pharmacodynamic properties of advanced drug candidates. However, the successful progression of any active pharmaceutical ingredient (API) from a promising hit to a viable clinical candidate hinges not only on its biological activity but also on its fundamental physicochemical properties. This guide provides an in-depth exploration of two such critical parameters for this compound: solubility and stability.
For the researcher, scientist, or drug development professional, a comprehensive understanding of these characteristics is paramount. Poor solubility can create significant hurdles in formulation, leading to low bioavailability and unreliable in vitro assay results.[1][2] Similarly, uncharacterized stability issues can compromise drug efficacy and safety, resulting in the generation of potentially toxic degradants. This document is structured to serve as a practical, hands-on manual, moving beyond theoretical discussions to provide robust experimental frameworks for the evaluation of this compound in your laboratory. We will delve into the causality behind experimental choices, offering protocols that are not merely instructional but are designed as self-validating systems to ensure the integrity of your data.
Physicochemical Profile of this compound
A foundational understanding of the intrinsic properties of this compound is essential before embarking on detailed solubility and stability assessments.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | - |
| Molecular Weight | 178.62 g/mol | - |
| Melting Point | 120 °C | - |
| Predicted pKa | 7.93 ± 0.50 | - |
| Appearance | Light yellow crystalline solid | - |
The predicted pKa of approximately 7.93 suggests that this compound is a weak base. The protonation of the amino group at acidic pH is expected to significantly influence its aqueous solubility, a key consideration for formulation development and biopharmaceutical performance. The aromatic quinoline core contributes to its hydrophobicity, while the amino and chloro substituents modulate its electronic properties and potential for intermolecular interactions.
Aqueous and Organic Solubility: A Two-Pronged Investigation
The solubility of a compound dictates its dissolution rate and, consequently, its absorption and bioavailability. For this compound, a thorough assessment of its solubility in both aqueous and organic media is crucial.
pH-Dependent Aqueous Solubility
Given its basic nature, the aqueous solubility of this compound is expected to be highly pH-dependent. As the pH of the medium drops below the pKa, the amine group will become protonated, forming a more polar and, therefore, more water-soluble salt.
The following protocol outlines a robust shake-flask method for determining the thermodynamic (equilibrium) solubility of this compound across a physiologically relevant pH range.[2][3][4]
Protocol 1: pH-Dependent Thermodynamic Aqueous Solubility
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer solution. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is achieved.[3]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.
Caption: Workflow for Thermodynamic Solubility Assay.
Solubility in Organic Solvents
Understanding the solubility of this compound in common organic solvents is critical for synthetic route development, purification, and the preparation of stock solutions for in vitro screening.
A kinetic solubility assay provides a high-throughput method for assessing solubility in various solvents.[1][5][6][7] This method involves dissolving the compound in a universal solvent like dimethyl sulfoxide (DMSO) and then observing its precipitation upon dilution into the target organic solvent.
Protocol 2: Kinetic Solubility in Organic Solvents
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Solvent Plate Preparation: Dispense a range of common organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate) into a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to each well containing the organic solvents.
-
Incubation and Observation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.
-
Analysis: Analyze the samples for precipitation. This can be done visually or, for more quantitative results, by measuring light scattering (nephelometry) or by filtering the samples and quantifying the concentration in the filtrate via HPLC-UV.[1][5]
Chemical Stability and Forced Degradation Studies
Assessing the intrinsic stability of this compound is a regulatory expectation and a critical step in de-risking a development candidate.[8][9][10] Forced degradation studies, where the compound is exposed to stress conditions more severe than those encountered during accelerated stability testing, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[8][9][11] The goal is to achieve a target degradation of 5-20%.[8][10][11]
Design of Forced Degradation Studies
A comprehensive forced degradation study should investigate the effects of hydrolysis, oxidation, heat, and light.
Sources
- 1. enamine.net [enamine.net]
- 2. evotec.com [evotec.com]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijcrt.org [ijcrt.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
known reactions and derivatives of 5-Chloroquinolin-4-amine
An In-Depth Technical Guide to the Known and Predicted Reactivity of 5-Chloroquinolin-4-amine
Section 1: Introduction and Structural Elucidation
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] Within this class, this compound presents a unique substitution pattern that distinguishes it from more extensively studied isomers. This guide provides a comprehensive overview of the predicted reactivity, synthetic pathways, and potential derivatives of this compound, offering a resource for researchers in drug discovery and synthetic chemistry.
The Isomeric Distinction: 5-Chloro vs. 7-Chloro
A critical point of clarification is the distinction between this compound and its widely recognized isomer, 7-Chloroquinolin-4-amine. The latter forms the backbone of the landmark antimalarial drug Chloroquine and its analogue, Hydroxychloroquine.[3] This historical and therapeutic significance has led to a vast body of research on the 7-chloro isomer.
The position of the chlorine atom profoundly impacts the molecule's electronic properties and chemical reactivity.
-
7-Chloroquinolin-4-amine: The chlorine atom is on the benzo moiety of the scaffold. Its primary role is electronic, influencing the basicity of the quinoline nitrogen and the molecule's ability to accumulate in the acidic food vacuole of the malaria parasite.[3]
-
This compound: The chlorine atom is also on the benzo moiety. However, its proximity to the quinoline nitrogen and the 4-amino group results in a different electronic and steric environment. The C-5 halogen is generally less reactive towards nucleophilic aromatic substitution (SNAr) than halogens at the C-2 or C-4 positions but can be readily functionalized using modern cross-coupling methodologies.
Caption: Isomeric distinction of 5-Chloro- and 7-Chloroquinolin-4-amine.
Section 2: Synthesis of the this compound Core
The synthesis of the this compound scaffold is not typically achieved via nucleophilic substitution of a 4,5-dichloroquinoline precursor due to the relative inertness of the C-5 chlorine. Instead, construction of the quinoline ring system from an appropriately substituted aniline is the preferred approach. A plausible synthetic route is a variation of the Conrad-Limpach or Gould-Jacobs reactions, followed by conversion of a 4-hydroxy group to the 4-amino functionality.
A potential pathway involves the condensation of m-chloroaniline with diethyl malonate to form an intermediate that can be cyclized under thermal conditions to yield 5-chloro-4-hydroxyquinoline. Subsequent chlorination of the hydroxyl group (e.g., with POCl₃) would produce 4,5-dichloroquinoline, which can then undergo selective nucleophilic substitution with ammonia or an ammonia equivalent at the more reactive C-4 position to yield the target compound.
Alternatively, a process involving the condensation of an amine with a chloro-1,2,3,4-tetrahydroquinolin-4-one followed by aromatization in the presence of a ruthenium catalyst has been patented for related structures and represents a viable synthetic strategy.[4]
Section 3: Reactivity Profile Part I: Reactions at the 4-Amino Group
The 4-amino group is a primary aromatic amine and serves as a versatile handle for derivatization. Its lone pair of electrons makes it nucleophilic, allowing for a range of transformations.
-
N-Acylation/N-Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides. These reactions are fundamental for modifying the compound's steric and electronic properties.
-
N-Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation.[5] Reductive amination, involving condensation with an aldehyde or ketone to form a Schiff base followed by reduction (e.g., with NaBH₄ or NaBH(OAc)₃), provides a more controlled method for synthesizing secondary and tertiary amines.
-
Condensation Reactions: Reaction with aldehydes and ketones can form Schiff bases (imines), which are themselves useful intermediates or can be the final target compounds with potential biological activity.
Caption: Key reactions involving the 4-amino group of the scaffold.
Section 4: Reactivity Profile Part II: Reactions at the 5-Chloro Group
The chlorine atom at the C-5 position is an aryl chloride and is significantly less reactive to traditional SNAr reactions compared to halogens at the C-2 or C-4 positions. Its functionalization is best achieved through modern palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex aromatic compounds.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[6][7] This reaction allows for the substitution of the C-5 chlorine with a wide variety of primary and secondary amines, amides, or carbamates, enabling the synthesis of diverse libraries of 4,5-diaminoquinoline derivatives.
The success of this reaction is highly dependent on the choice of catalyst, ligand, and base. Bulky, electron-rich phosphine ligands are typically required to facilitate the catalytic cycle.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., Xantphos or X-Phos, 2-10 mol%).
-
Base and Solvent: Add a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring. Temperatures typically range from 80°C to 120°C. The reaction can be performed using conventional heating or microwave irradiation to reduce reaction times.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Common Reagents & Conditions | Rationale / Field Insight |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(0) is the active catalyst; Pd(II) sources are reduced in situ. Pre-catalysts can offer more reliable initiation.[7] |
| Ligand | Xantphos, X-Phos, BINAP | Bulky, electron-rich phosphine ligands promote oxidative addition and reductive elimination, preventing catalyst decomposition.[8] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The base is crucial for deprotonating the amine nucleophile, facilitating its coordination to the palladium center.[8] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the base and catalyst deactivation. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[10][11] This reaction enables the introduction of a wide range of alkyl, alkenyl, or (hetero)aryl substituents at the C-5 position, making it a cornerstone for generating derivatives with significant structural diversity. The feasibility of Suzuki coupling on the 5-position of a quinoline ring is supported by studies on related substrates like 5-chloro-8-hydroxyquinoline.[12]
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/EtOH/H₂O).[13]
-
Reaction: Heat the mixture with vigorous stirring at temperatures ranging from 80°C to 110°C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue via column chromatography to yield the 5-aryl-4-aminoquinoline derivative.
| Parameter | Common Reagents & Conditions | Rationale / Field Insight |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | A variety of Pd(0) and Pd(II) sources are effective. The choice often depends on the complexity of the substrates.[13] |
| Ligand | PPh₃, SPhos, RuPhos | Ligands stabilize the palladium center and facilitate the transmetalation and reductive elimination steps. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture containing water is often used to dissolve the inorganic base and facilitate the formation of the active boronate species. |
Section 5: Potential Derivatives and Medicinal Chemistry Perspective
The synthetic handles at the C-4 and C-5 positions allow for the creation of a vast chemical space around the this compound core. By combining the reactions described above, a matrix of derivatives can be systematically synthesized to explore structure-activity relationships (SAR) for various therapeutic targets.
While this specific scaffold is underexplored, the broader quinoline class offers clues to its potential applications. Derivatives of the related 5-chloro-8-hydroxyquinoline (cloxyquin) have shown antibacterial and antitubercular activity.[14] Therefore, it is plausible that derivatives of this compound could be investigated for similar indications.
| Derivative Class | R¹ (at C-4) | R² (at C-5) | Potential Therapeutic Area (Hypothesized) |
| Diaminoquinolines | -NH₂ (unsubstituted) | -NR'R'' (from Amination) | Anticancer, Antibacterial |
| Aryl-Aminoquinolines | -NH₂ (unsubstituted) | -Ar (from Suzuki) | Kinase Inhibition, Antiproliferative |
| Disubstituted Amines | -NH-Alkyl-NR'R'' | -Cl (unmodified) | Antimalarial (by analogy to Chloroquine side chain) |
| Amide-Aryl Hybrids | -NH-CO-R | -Ar (from Suzuki) | Enzyme Inhibition, Antiviral |
Section 6: Conclusion
This compound represents a versatile and potentially valuable scaffold for medicinal chemistry and drug development. While it has been overshadowed by its 7-chloro isomer, its distinct reactivity profile offers unique opportunities for chemical exploration. The 4-amino group provides a classical site for derivatization through well-established amine chemistry. The less reactive but strategically important 5-chloro group can be effectively functionalized using powerful palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This dual reactivity allows for the systematic construction of novel compound libraries. This guide provides the foundational chemical principles and practical protocols to encourage further investigation into the derivatives of this compound and unlock their potential as future therapeutic agents.
References
- Romero-Vivas, C. M., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Source:[2][15]]
- ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Request PDF. [Source:[12]]
- Yousuf, M., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Source:[5]]
- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Source:[17]]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. [Source:[3]]
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Source:[9]]
- Google Patents. (n.d.). EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines.
- ResearchGate. (n.d.). Interactions of quinoline amino acids at the fluoroquinolone binding.... Request PDF. [Source:[20]]
- National Center for Biotechnology Information. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. PMC. [Source:[1]]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information.
- PubMed Central. (n.d.). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Abell, A. D., & Morris, J. C. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Source:[22]]
- Wikipedia. (n.d.). Suzuki reaction.
- PubChem. (n.d.). 5-Chloroquinoline. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines - Google Patents [patents.google.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Management of 5-Chloroquinolin-4-amine
This guide provides comprehensive safety and handling protocols for 5-Chloroquinolin-4-amine, a crucial intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a culture of safety through understanding.
Compound Profile and Hazard Identification
This compound (CAS No. 92385-37-0) is a substituted quinoline derivative. While comprehensive toxicological data is not fully available, the chemical structure, belonging to the aminoquinoline class, necessitates a cautious approach to handling. The primary routes of potential exposure are inhalation, skin contact, and eye contact.
1.1. GHS Classification (Anticipated)
While a specific GHS classification was not available in the reviewed literature, based on structurally similar compounds, a conservative classification is prudent. The following table outlines the anticipated hazards, which should guide all handling procedures until more definitive data is established.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | May cause respiratory irritation. |
1.2. Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₇ClN₂ |
| Molecular Weight | 178.62 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C, protect from light[1] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The core principle of safe handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE. The necessity of each component is detailed below.
2.1. Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood.[2] This is non-negotiable. The fume hood serves as the primary barrier, protecting the user from inhaling airborne particulates or vapors. The constant airflow draws contaminants away from the user's breathing zone.
2.2. Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound.[2] The sequence of donning and doffing is critical to prevent cross-contamination.
-
Eye and Face Protection : Tightly fitting safety goggles are required to protect against splashes.[2][3] A face shield should be worn over the goggles when there is a significant risk of splashing.[4]
-
Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn.[2][5] Gloves should be inspected for any signs of degradation or puncture before use. Double gloving is recommended for extended procedures.
-
Laboratory Coat : A clean, buttoned laboratory coat must be worn to protect the skin and personal clothing.[2]
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[3][5]
Diagram: PPE Donning and Doffing Sequence
Caption: Decision tree for responding to a chemical spill.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. [2]
-
Solid Waste : Collect in a dedicated, sealed, and clearly labeled container.
-
Liquid Waste : Collect in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS office. [2]* Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste.
Conclusion: A Proactive Approach to Safety
The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating these protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet.
References
- 5-Chloro-4-quinolinamine SDS, 92385-37-0 Safety Data Sheets - ECHEMI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdo-PFP-4hbHGjVuTEexfC0uEbogJzF5jj2w09AVzJbxExqtEXi_IWgZxN6A5sADLct1y1iynOEQS_BJX1b-83-h12RuJm3wASVkNMahZ2CqyTAXyglEm-88Afx9AzlZbRblkVPTs7C2wSNyWg_Z1Nl1JkAKSVl28jbVb00QWKEt1u
- SAFETY DATA SHEET - Sigma-Aldrich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWBxw1X3vr01gYDnsS30Y1MQSqoqFGIZY68pRRz_ZwIfj0DMIrFhBn1a_FaqaEWPxFMIJEtapryCMGPtbBVagHQvl-vF2HM68Sv9TSysbL-NSZcSD5f9ZaUGAr3C_sc0XQ34nNcyAVAOrm61lr93B0
- SAFETY DATA SHEET - Fisher Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZIk_O4_jNCJxFnzEPjCkjErXDmB7FSTzdH88uq6WVWYzSs6W7nVagBq0scpOoZTTWqfEHzMVRK2Ls1-AK06FRUpwJJRJbGoLTWOggNaN-H9YjrYFRj7NXbtxzGZJQU0RuSIfJrA5wss59lH0Q1yulI50DljxT0e5aufTrItOUT2_Ypu83axBglgkSwYmWu7sBJvDt3ADZBcpWQA3iyFRc1_ELLePZAmo0kcxVO0GCSqLB52S-CW8htRv07yqAyzldIGrUGlTCF8WkNV2BGzwRYslkErmbQw==
- material safety data sheet - Capot Chemical. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHho4-pwcadwzjDvitkVhG9B4_5INg4E0zSuiOmx1ztJWoKjO772QRV9VxNWuejxbwVs-ylbs82djr_vpq7z6gVdMeiHQzaGINN7m9COzcqE6A-uZVGFsyzGWVgSLEuHI0nmci3xeIrqTM=
- 4-chloroquinolin-5-amine | 1824318-74-2 - ChemicalBook. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ4Z8zEkhQymXRvNd2313PvGBBElhMibpX2uYTNLsDZYPusO_VOIk8kSy_EvPkr1pGEouPcnnFZmno_cKlSVjBOvgI4Zz--YfyCvBhyAMilwvrUKlZbVEdDmhFzQ3w34Y7YunLe24IXzor5l_Yeduv9FiFvwbrHD0Qn7L2ZneF6jdoComMHxmHpZx3L7SK7EBxfB4=
- Personal Protective Equipment and Chemistry - Chemical Safety Facts. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOra_d_qTAL2eojpsL4S_pJmAM7ro-aFzO80RyHFLcHBu58P6dh2L7aysPFrlNeVijtDyKnLbRdmPzNaK8R9XqkIE17793YVDKKu9fztHSpAoMJ3olQqlgvg9zAiZ49Q8tHtJ_Y4oFraN9ZN4mRp2KMg_azHirv009OZFDfUPlwdKIiq5edQ2Y_DBn0kp4Qoau3iMVA5LkKmPoaBsM
- Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhPE6wrsDFQxTFAeb0AfmgpQ3DZA5pqT4oIB4OSWfYWEG7jnaNtznSssQBtr1jkwgPzd0S9hVT9P8-k6fTL2B9KI-zy_a3jjqXmEFEfhow2EA-u6hvBdHXREDo3GqCcFF1weXIFAxFWnf69SmQkT-TuLIs2F2f5Kh4BCNR36trG60ifAMSJugrNTHvMWzn0Jmh8-sUpLhOrnxiLQSYjAIOcVvtAcYZhkF3CWw8hr_4MN62Nw==
Sources
An In-depth Technical Guide to the Mechanism of Action of 4-Aminoquinoline Compounds
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a class of compounds with significant therapeutic impact.[1] Historically, these agents, most notably chloroquine (CQ), revolutionized the treatment and prophylaxis of malaria, offering a cost-effective and highly effective solution against Plasmodium species.[2] While their dominance in antimalarial therapy has been challenged by the global spread of drug-resistant parasite strains, 4-aminoquinolines remain indispensable for treating sensitive strains and have found new life in other therapeutic arenas.[2][3][4] Their utility now extends to the management of autoimmune disorders like rheumatoid arthritis and lupus erythematosus, and they are actively investigated for their potential as antiviral and anticancer agents.[5][6][7]
This guide provides a detailed exploration of the core mechanisms underpinning the bioactivity of 4-aminoquinoline compounds. We will dissect their primary antimalarial action, delve into the structural features that govern their efficacy, examine the molecular basis of parasite resistance, and outline key experimental protocols for their study. Furthermore, we will touch upon the mechanisms that enable their application beyond infectious diseases, offering a comprehensive overview for researchers, scientists, and drug development professionals.
The Primary Antimalarial Mechanism: Disruption of Heme Detoxification
The defining therapeutic action of 4-aminoquinolines against malaria parasites occurs during the intraerythrocytic (blood) stage of the parasite's lifecycle. The mechanism is a sophisticated sabotage of the parasite's digestive process.
The Biological Context: Hemoglobin Digestion
Inside an infected red blood cell, the Plasmodium parasite resides within a specialized acidic organelle known as the digestive vacuole (DV).[8][9] To acquire essential amino acids for its growth and proliferation, the parasite voraciously consumes the host cell's hemoglobin.[2][10] This digestion process, however, liberates vast quantities of a toxic and soluble byproduct: heme, or ferriprotoporphyrin IX (FP).[6][9]
The Parasite's Defense: Hemozoin Biocrystallization
Left unchecked, free heme would generate reactive oxygen species and disrupt cellular membranes, leading to the parasite's demise.[6] To neutralize this threat, the parasite has evolved a crucial detoxification pathway: it biocrystallizes the soluble heme into an inert, insoluble crystalline polymer called hemozoin.[2][9] This process effectively sequesters the toxic heme, rendering it harmless.[11]
The 4-Aminoquinoline Intervention
4-aminoquinoline drugs execute a multi-step attack that hinges on disrupting this vital hemozoin formation process.
-
Selective Accumulation via Ion Trapping : As weak bases, 4-aminoquinolines readily diffuse across cell membranes into the acidic environment of the parasite's digestive vacuole.[9][10] Inside the low-pH DV (around 4.7), the drug's basic side chain becomes protonated.[9] This positive charge prevents the molecule from diffusing back out, effectively "trapping" it and leading to its accumulation at concentrations over 1000-fold higher than in the surrounding plasma.[6] The terminal amino group of the side chain is essential for this accumulation.[2]
-
Inhibition of Heme Polymerization : Once concentrated in the DV, the planar quinoline ring of the drug interacts with the porphyrin ring of heme molecules through π-π stacking interactions, forming a stable drug-heme complex.[4][5] This complex is believed to "cap" the fastest-growing face of the nascent hemozoin crystal, physically obstructing the addition of further heme units and halting the polymerization process.[4][12]
-
Induction of Parasite Toxicity : With its primary detoxification route blocked, the parasite suffers from the buildup of toxic free heme and drug-heme complexes.[5][13] This accumulation leads to oxidative stress, widespread membrane damage, and ultimately, lysis and autodigestion of the parasite.[2][6][9]
Visualizing the Antimalarial Action
The following diagram illustrates the complete pathway from hemoglobin digestion to parasite death, highlighting the critical intervention point of 4-aminoquinoline compounds.
Caption: Workflow for the in vitro β-hematin (hemozoin) inhibition assay.
Mechanisms Beyond Malaria
The chemical properties that make 4-aminoquinolines effective antimalarials also underpin their activity in other diseases. Their capacity to accumulate in acidic cellular compartments is a unifying theme. [1][7]
-
Immunomodulatory Effects : In autoimmune diseases, 4-aminoquinolines accumulate in lysosomes of immune cells. [6]By raising the lysosomal pH, they interfere with antigen processing and presentation and inhibit Toll-like receptor (TLR) signaling, which is crucial for the activation of inflammatory pathways. This leads to a reduction in the production of pro-inflammatory cytokines like IL-1 and TNF-α. [6]* Anticancer Properties : The accumulation of 4-aminoquinolines in the lysosomes of cancer cells disrupts autophagy, a cellular recycling process that cancer cells often exploit to survive stress. [5]By inhibiting autophagy, these drugs can enhance the efficacy of conventional chemotherapies and radiation. [14]* Antiviral Action : The antiviral effects are also linked to pH modulation. Many viruses enter host cells via endosomes and require a low pH environment to uncoat and release their genetic material. By accumulating in endosomes and raising the pH, 4-aminoquinolines can impair this crucial step in the viral lifecycle. [9]
Conclusion
The 4-aminoquinoline class of compounds remains a subject of intense scientific interest. Their primary antimalarial mechanism of action—a targeted disruption of heme detoxification in the parasite's digestive vacuole—is a classic example of chemotherapeutic design. While challenged by resistance, a deep understanding of their structure-activity relationships and resistance mechanisms continues to fuel the development of novel analogs with improved potency and broader activity spectra. [15][16]Furthermore, the fundamental chemical property of lysosomotropism allows these versatile scaffolds to be repurposed for a growing range of therapeutic applications, from immunology to oncology, ensuring their continued relevance in the landscape of modern drug discovery.
References
- Hilaris Publisher. (2016, January 14). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy.
- Trinity Student Scientific Review. 4-aminoquinolines as Antimalarial Drugs.
- Taylor & Francis. 4-Aminoquinoline – Knowledge and References.
- Lebras, J., & Deloron, P. (1991). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Médecine et Maladies Infectieuses, 21(5), 347-354. [Link]
- Ray, P. C., et al. (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 53(18), 6646–6657. [Link]
- Wikipedia. Chloroquine.
- Bray, P. G., et al. (1996). Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on. Parasitology Today, 12(4), 132-134. [Link]
- Madrid, P. B., et al. (2001). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 44(21), 3477-3482. [Link]
- Sullivan, D. J., et al. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870. [Link]
- YouTube. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]
- Madrid, P. B., et al. (2001). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, 44(21), 3477-3482. [Link]
- Pharmacy Freak. (2025, December 11). Mechanism of Action of Chloroquine. [Link]
- YouTube. (2020, August 29). Chloroquine Mechanism of action. [Link]
- Egan, T. J., et al. (2000). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]
- WebMD. (2025, January 24). Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
- Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]
- Kumar, A., et al. (2009). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 52(14), 4445-4449. [Link]
- Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]
- Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One. [Link]
- Codd, A., et al. (2021). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Pharmacology and Toxicology, 61, 415-438. [Link]
- Oliveira, M. F., et al. (2009). Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols. PLoS Neglected Tropical Diseases, 3(7), e477. [Link]
- bioRxiv. (2025, December 12). 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action. [Link]
- Robert, A., et al. (2001). Trioxaquines and Heme-Artemisinin Adducts Inhibit the In Vitro Formation of Hemozoin Better than Chloroquine. Antimicrobial Agents and Chemotherapy, 45(9), 2572-2576. [Link]
- bioRxiv. (2025, December 12). 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action. [Link]
- Royal Society of Chemistry. (2015). 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. RSC Advances, 5(96), 78779-78802. [Link]
- Frontiers. (2025, March 31).
- Expert Opinion on Drug Discovery. (2016). Hemozoin and antimalarial drug discovery. Expert Opinion on Drug Discovery, 11(6), 567-580. [Link]
- Frontiers. (2025, April 1).
- ResearchGate. High-throughput screening and prediction models building for novel hemozoin inhibitors. [Link]
- Antimicrobial Agents and Chemotherapy. (2017). High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties. Antimicrobial Agents and Chemotherapy, 61(3), e01994-16. [Link]
- Yadav, P., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(12), 4051-4055. [Link]
- BioMed Central. (2016, November 4). Alternatives to currently used antimalarial drugs: in search of a magic bullet. Infectious Diseases of Poverty, 5, 106. [Link]
- ResearchGate. (2025, August 10). (PDF) Inhibition of Hemozoin Formation in Plasmodium falciparum Trophozoite Extracts by Heme Analogs: Possible Implication in the Resistance to Malaria Conferred by the β-Thalassemia Trait. [Link]
- MDPI. (2024, December 7). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloroquine - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
The 4-Aminoquinoline Scaffold: A Cornerstone of Antimalarial Chemotherapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminoquinoline scaffold has historically been and continues to be a central pharmacophore in the fight against malaria. This technical guide provides an in-depth exploration of the core scientific principles governing the antimalarial properties of this chemical class. We will dissect the mechanism of action, unravel the intricate structure-activity relationships that dictate potency and resistance circumvention, and delve into the molecular basis of parasite resistance. Furthermore, this guide offers detailed experimental protocols for the evaluation of 4-aminoquinoline derivatives, presents key data for a range of compounds, and outlines synthetic strategies for their creation. Finally, we will consider the future trajectory of 4-aminoquinoline-based drug discovery, including the promising field of molecular hybridization.
Introduction: The Enduring Legacy of 4-Aminoquinolines in a Complex Disease
Malaria, a devastating parasitic disease caused by protozoans of the genus Plasmodium, remains a significant global health challenge, responsible for hundreds of thousands of deaths annually.[1] The intraerythrocytic asexual stage of the parasite's life cycle is the primary target for most antimalarial drugs, as it is this stage that causes the clinical manifestations of the disease.[1]
The 4-aminoquinoline class of drugs, with chloroquine (CQ) as its most famous member, revolutionized malaria treatment in the mid-20th century due to its high efficacy, safety, and affordability.[2][3] However, the widespread emergence of chloroquine-resistant Plasmodium falciparum has severely curtailed its use in many parts of the world.[2][3] Despite this, the 4-aminoquinoline scaffold remains a critical area of research. By understanding the fundamental principles of its action and the mechanisms of resistance, researchers can design novel derivatives that overcome existing resistance and contribute to the next generation of antimalarial therapies.[2][4] This guide serves as a comprehensive resource for professionals dedicated to this vital area of drug discovery.
Mechanism of Action: Disrupting the Parasite's Detoxification Pathway
The primary mode of action of 4-aminoquinoline antimalarials is the disruption of heme detoxification in the parasite's digestive vacuole.[5][6] During its growth within red blood cells, the parasite digests copious amounts of host hemoglobin as a source of amino acids.[5] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[3] To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).[5][7]
4-Aminoquinolines, being weak bases, accumulate to high concentrations in the acidic environment of the parasite's digestive vacuole.[7][8] Here, they interfere with hemozoin formation. The prevailing hypothesis is that these drugs cap the growing hemozoin crystal, preventing further polymerization.[6] This leads to the buildup of toxic free heme, which in turn causes oxidative stress and damage to parasite membranes, ultimately leading to its death.[3][9] The interaction between the 4-aminoquinoline scaffold and ferriprotoporphyrin IX is a critical step in this process, with evidence suggesting that the drug binds to the heme molecule.[10][11]
Caption: Mechanism of action of 4-aminoquinolines.
Structure-Activity Relationships (SAR): Key to Potency and Overcoming Resistance
The antimalarial activity of the 4-aminoquinoline scaffold is highly dependent on its chemical structure. Understanding these structure-activity relationships (SAR) is crucial for designing new and more effective drugs.
The Quinoline Core and the 7-Position
The 7-chloro-4-aminoquinoline nucleus is considered essential for significant antimalarial activity.[1][12] The electron-withdrawing nature of the chlorine atom at the 7-position is critical.[2][13] Replacing the 7-chloro group with electron-donating groups or other electron-withdrawing groups often leads to a reduction in activity.[12] This substitution influences the pKa of the quinoline nitrogen, which in turn affects drug accumulation in the acidic digestive vacuole.[13]
The Aminoalkyl Side Chain
The nature of the aminoalkyl side chain at the 4-position plays a pivotal role in the drug's efficacy, particularly against resistant strains. Key features of the side chain include:
-
Length: The length of the carbon chain between the two nitrogen atoms is critical. Shortening or lengthening the side chain from the optimal length found in chloroquine can restore activity against chloroquine-resistant strains.[12][14]
-
Basicity: The basicity of the terminal amino group is important for the accumulation of the drug in the digestive vacuole.[12]
-
Lipophilicity: The lipophilicity of the side chain also influences antimalarial activity.[12] Modifications that increase lipophilicity can sometimes enhance potency.
Caption: Key structural features of the 4-aminoquinoline scaffold.
Mechanisms of Resistance: The Role of PfCRT
The primary mechanism of chloroquine resistance in P. falciparum is mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[14][15][16] PfCRT is a transmembrane protein located on the parasite's digestive vacuole membrane.[15][17]
In chloroquine-sensitive parasites, the wild-type PfCRT does not efficiently transport protonated chloroquine out of the digestive vacuole. However, in resistant parasites, specific point mutations in PfCRT, most notably the K76T mutation, confer the ability to efflux the drug from its site of action.[17][18] This reduces the intra-vacuolar concentration of chloroquine, preventing it from reaching the levels required to inhibit hemozoin formation effectively.[7][15] Structural and in silico studies suggest that these mutations alter the electrostatic potential and conformation of the transporter's central cavity, facilitating the binding and transport of protonated chloroquine.[3][12][19]
Caption: Role of PfCRT in chloroquine resistance.
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing: SYBR Green I Assay
This protocol describes a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 for chloroquine-sensitive, K1 for chloroquine-resistant)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin)
-
Human erythrocytes (O+)
-
96-well microplates
-
Test compounds and control drugs (e.g., chloroquine)
-
SYBR Green I nucleic acid stain (10,000x stock)
-
Lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia (synchronized to the ring stage).
-
Add 180 µL of the parasite culture to each well of the drug-loaded plate. Include drug-free wells as negative controls and wells with a known antimalarial as positive controls.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[16][20]
β-Hematin Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Materials:
-
Hemin chloride
-
Dimethyl sulfoxide (DMSO)
-
Acetate buffer (e.g., 0.5 M, pH 4.8)
-
96-well microplates
-
Test compounds and control drugs (e.g., chloroquine)
-
Plate shaker
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of hemin in DMSO.
-
Prepare serial dilutions of the test compounds in an appropriate solvent.
-
In a 96-well plate, add the test compound dilutions.
-
Add the hemin solution to each well, followed by the acetate buffer to initiate the polymerization.
-
Incubate the plate at 60°C for 18-24 hours with gentle shaking to promote β-hematin formation.
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Remove the supernatant and wash the pellet with DMSO to remove any unreacted hemin.
-
Dissolve the β-hematin pellet in a known volume of 0.1 M NaOH.
-
Measure the absorbance of the dissolved β-hematin at around 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition by comparing the absorbance of the test wells to that of the drug-free control wells.[21]
In Vivo Antimalarial Efficacy Testing: 4-Day Suppressive Test in Mice
This standard model evaluates the in vivo activity of a compound against a rodent malaria parasite, typically Plasmodium berghei.
Materials:
-
Swiss albino mice
-
Plasmodium berghei (chloroquine-sensitive or resistant strain)
-
Test compound and control drug (e.g., chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with approximately 1 x 10^7 P. berghei-parasitized red blood cells.
-
Randomly divide the mice into groups (e.g., vehicle control, positive control, and test compound groups at different doses).
-
Two to four hours post-infection (Day 0), begin treatment. Administer the test compound and controls orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of suppression of parasitemia for each treatment group compared to the vehicle control group.[5][7]
Data Presentation: Comparative Antimalarial Activity
The following table summarizes the in vitro antimalarial activity of selected 4-aminoquinoline derivatives against chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum.
| Compound | Side Chain Modification | IC50 (nM) vs. CQ-Sensitive Strain | IC50 (nM) vs. CQ-Resistant Strain | Resistance Index (RI) | Reference |
| Chloroquine | Standard | 8 - 20 | 100 - 500 | 12.5 - 25 | [14][17] |
| Amodiaquine | p-hydroxyanilino ring | 5 - 15 | 20 - 60 | 4 | [17] |
| Compound 4 (from ref[17]) | Biphenyl moiety | ~10 | ~7.5 | ~0.75 | [17] |
| Short-chain analog (from ref[14]) | ≤ 3 carbons | ~15 | ~20 | ~1.3 | [14] |
| Long-chain analog (from ref[14]) | ≥ 10 carbons | ~20 | ~25 | ~1.25 | [14] |
Resistance Index (RI) = IC50 (Resistant Strain) / IC50 (Sensitive Strain)
Synthesis of Key 4-Aminoquinoline Scaffolds
The synthesis of 4-aminoquinoline antimalarials typically involves the condensation of a substituted 4,7-dichloroquinoline with an appropriate diamine side chain.
Synthesis of 4,7-Dichloroquinoline
A common route to the crucial intermediate, 4,7-dichloroquinoline, starts from 3-chloroaniline.
Procedure:
-
Condensation: 3-chloroaniline is condensed with diethyl ethoxymethylenemalonate.
-
Cyclization: The resulting intermediate is cyclized at high temperature in a solvent like Dowtherm A to form ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
-
Saponification and Decarboxylation: The ester is saponified with sodium hydroxide, followed by acidification to yield 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. This is then decarboxylated by heating to give 7-chloro-4-hydroxyquinoline.
-
Chlorination: The 4-hydroxy group is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl3) to yield 4,7-dichloroquinoline.[14][19]
Synthesis of Chloroquine
Procedure:
-
4,7-dichloroquinoline is reacted with N1,N1-diethylpentane-1,4-diamine in a suitable solvent under heating to afford chloroquine.[20]
Synthesis of Amodiaquine
Procedure:
-
Amodiaquine is synthesized by the condensation of 4,7-dichloroquinoline with 4-acetamido-α-diethylamino-o-cresol.[21]
Pharmacokinetics and Metabolism
4-aminoquinolines are generally well-absorbed orally and exhibit large volumes of distribution, indicating extensive tissue binding.[6][18] They have long elimination half-lives.[6] Metabolism occurs primarily in the liver, and for some compounds like amodiaquine, the metabolites are also active.[6] Chloroquine is partially metabolized to desethylchloroquine and is mainly eliminated by the kidneys.[6] In contrast, amodiaquine is a prodrug that is rapidly converted to its active metabolite, desethylamodiaquine, and is primarily excreted in the bile.[6]
Future Perspectives: The Rise of Hybrid Molecules
The challenge of drug resistance necessitates innovative approaches to antimalarial drug discovery. One promising strategy is the development of hybrid molecules, which covalently link the 4-aminoquinoline pharmacophore to another chemical entity with a different mechanism of action.[5][16] This "dual-drug" approach aims to:
-
Enhance Efficacy: By targeting multiple pathways in the parasite, hybrid molecules can exhibit synergistic or additive effects.
-
Combat Resistance: It is less likely for the parasite to develop resistance to a drug that acts on two distinct targets simultaneously.
-
Improve Pharmacokinetic Properties: The linked moiety can be chosen to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of the hybrid molecule.
Numerous 4-aminoquinoline hybrids have been synthesized and evaluated, incorporating moieties from other antimalarial classes (e.g., artemisinin), as well as other pharmacophores with diverse biological activities.[5][15][16] This remains a vibrant and promising area of research in the quest for the next generation of antimalarial drugs.[2][4][10]
References
- Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., ... & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861-871.
- Kim, J., Tan, Y. Z., Wicht, K. J., Erramilli, S. K., Dhingra, S. K., O’Brien, C., ... & Fidock, D. A. (2019). Structure and drug resistance of the Plasmodium falciparum transporter PfCRT.
- de Villiers, K. A., Gildenhuys, J., & Egan, T. J. (2008). Recent advances in the discovery of hemozoin inhibitors: a patent review (2002-2007).
- Egan, T. J. (2008). Haemozoin formation. Molecular and biochemical parasitology, 157(2), 127-136.
- Manohar, S., Tripathi, M., & Rawat, D. S. (2014). 4-aminoquinoline based molecular hybrids as antimalarials: an overview. Current topics in medicinal chemistry, 14(14), 1706-1733.
- Madrid, P. B., Wilson, N. T., DeRisi, J. L., & Guy, R. K. (2004). Parallel synthesis and antimalarial screening of a 4-aminoquinoline library.
- O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-Aminoquinolines--past, present, and future: a chemical perspective. Pharmacology & therapeutics, 77(1), 29-58.
- Ginsburg, H., & Krugliak, M. (1992). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Annales de parasitologie humaine et comparée, 67(3), 82-86.
- Warhurst, D. C. (1987).
- Raj, R., Land, K. M., & Kumar, V. (2015). 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. RSC advances, 5(101), 82676-82698.
- Egan, T. J., Mavuso, W. W., & Ross, D. C. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of medicinal chemistry, 43(2), 283-291.
- Fitch, C. D. (2004). Ferriprotoporphyrin IX, phospholipids, and the antimalarial actions of quinoline drugs. Life sciences, 74(16), 1957-1972.
- De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of medicinal chemistry, 41(25), 4918-4926.
- Ridley, R. G. (1997). Plasmodium. In Antimicrobial drug resistance (pp. 511-536). Humana Press.
- Martin, R. E., & Kirk, K. (2004). The malaria parasite's chloroquine resistance transporter is a member of the drug/metabolite transporter superfamily. Molecular biology and evolution, 21(10), 1938-1949.
- Sullivan Jr, D. J., Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870.
- Slater, A. F., & Cerami, A. (1992). Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites.
- Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity. Annals of tropical medicine and parasitology, 69(2), 155-171.
- Smilkstein, M., Sriwilaijareon, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803-1806.
- Bennett, T. N., Paguio, M., Glicksman, M. A., Roepe, P. D., & Fidock, D. A. (2004). A high-throughput SYBR green I-based fluorescence assay for the determination of drug susceptibility of Plasmodium falciparum.
- Mushtaque, M., & Shahjahan, M. (2015). Reemergence of chloroquine (CQ) analogs as multi-targeting antimalarial agents: a review. European journal of medicinal chemistry, 90, 280-295.
- Burckhalter, J. H., Tendick, F. H., Jones, E. M., Jones, P. A., Holcomb, W. F., & Rawlins, A. L. (1948). Aminoalkylphenols as Antimalarials. II. (Heterocyclic-amino)-α-amino-o-cresols. The Synthesis of Camoquin. Journal of the American Chemical Society, 70(4), 1363-1373.
- Singh, T., & Singh, O. V. (2016).
- Wolf, C., Iwaniuk, D. P., Ghorbani, M., & Staroverov, V. N. (2009). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & medicinal chemistry, 17(1), 389-397.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. The Condensation of Anilines with Ethyl Ethoxymethylenemalonate. Journal of the American Chemical Society, 68(7), 1204-1208.
- Orjih, A. U., Banyal, H. S., & Chevli, R. (1981). Hemin-and chloroquine-enhanced lysis of Plasmodium falciparum. The American journal of tropical medicine and hygiene, 30(6), 1305-1308.
- Chou, A. C., Chevli, R., & Fitch, C. D. (1980). Ferriprotoporphyrin IX fulfills the criteria for identification as the chloroquine receptor of malaria parasites. Biochemistry, 19(8), 1543-1549.
- Kumar, A., Srivastava, K., Kumar, S. R., Puri, S. K., & Chauhan, P. M. S. (2010). Synthesis of new 4-aminoquinolines and quinoline-acridine hybrids as antimalarial agents. Bioorganic & medicinal chemistry letters, 20(23), 7059-7063.
- Solomon, V. R., & subsidized, K. (2010). A review on 4-aminoquinoline based derivatives as antimalarial agents. Mini reviews in medicinal chemistry, 10(11), 1036-1049.
- Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds. Analytical biochemistry, 338(2), 306-319.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Aminoquinolines--past, present, and future: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijlpr.com [ijlpr.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. 4-aminoquinoline based molecular hybrids as antimalarials: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 16. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 18. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Cytotoxic Effects of 4-Aminoquinoline Derivatives on Cancer Cell Lines
This document provides an in-depth technical examination of the mechanisms, applications, and evaluation methodologies concerning the cytotoxic effects of 4-aminoquinoline derivatives against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.
Introduction: Repurposing a Privileged Scaffold for Oncology
The 4-aminoquinoline core is a classic "privileged scaffold" in medicinal chemistry, most famously represented by the antimalarial drugs chloroquine (CQ) and hydroxychloroquine (HCQ).[1][2] Initially developed to combat malaria by interfering with heme detoxification in the parasite's digestive vacuole, these molecules have garnered significant attention for their potential as anticancer agents.[3][4] The growing challenge of chemoresistance in cancer therapy has spurred the scientific community to explore drug repurposing, and 4-aminoquinolines have emerged as promising candidates, not only as monotherapies but also as potent sensitizers in combination with conventional treatments.[1][5][6]
This guide delves into the core mechanisms underpinning their cytotoxicity, explores the critical structure-activity relationships (SAR) that govern their efficacy, provides detailed protocols for their laboratory evaluation, and synthesizes existing data to offer a comprehensive overview of their potential in cancer drug discovery.
Core Mechanisms of Cytotoxicity
The anticancer effects of 4-aminoquinoline derivatives are multifactorial, impacting several key cellular processes that are fundamental to cancer cell survival and proliferation.
Primary Mechanism: Inhibition of Autophagy
The most extensively studied anticancer mechanism of 4-aminoquinolines is the inhibition of autophagy.[5][7] Autophagy is a catabolic "self-eating" process that cancer cells frequently exploit to survive metabolic stress and resist therapeutic agents.[8][9] 4-aminoquinolines are lysosomotropic agents; being weak bases, they readily diffuse across cellular membranes and become protonated and trapped within the acidic environment of lysosomes.[3][4][7] This accumulation raises the lysosomal pH, inactivating the acid hydrolases necessary for degradation and, crucially, inhibiting the fusion of autophagosomes with lysosomes.[7][8] The result is a blockage of the autophagic flux, leading to the accumulation of dysfunctional proteins and organelles, cellular stress, and ultimately, cell death.[10]
Induction of Apoptosis
Beyond autophagy inhibition, many 4-aminoquinoline derivatives actively induce apoptosis, or programmed cell death. This is often achieved through the intrinsic (mitochondrial) pathway. Studies have shown that certain derivatives can induce the dissipation of the mitochondrial membrane potential (ΔΨm), a key initiating event in apoptosis.[11][12] This is often accompanied by an increase in reactive oxygen species (ROS) generation, leading to oxidative stress and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[12] This cascade ultimately activates caspase enzymes (e.g., caspase-3), which execute the final stages of cell death.[10]
Additional Anticancer Mechanisms
While autophagy and apoptosis are primary pathways, the cytotoxic effects are also attributed to other mechanisms, including:
-
Modulation of Signaling Pathways: Effects on the p53 tumor suppressor pathway and the CXCR4-CXCL12 axis have been reported, influencing cell cycle and metastasis.[3][5][6]
-
Tumor Microenvironment Modification: These compounds can alter the tumor stroma by affecting cancer-associated fibroblasts and modulating immune responses.[6]
-
DNA Intercalation and Damage: Some derivatives can intercalate with DNA, leading to cell cycle arrest and activation of DNA damage response pathways.[10]
Structure-Activity Relationship (SAR) Analysis
The cytotoxic potency of 4-aminoquinoline derivatives is highly dependent on their chemical structure. Understanding these relationships is crucial for designing novel compounds with enhanced efficacy and selectivity.
-
The 7-Position: The presence of an electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is a common feature in active compounds like chloroquine and is considered important for activity.[13][14] This group influences the basicity (pKa) of the quinoline nitrogen, which is critical for lysosomal accumulation.[13]
-
The 4-Amino Side Chain: The nature of the alkylamino side chain at the 4-position is paramount.[14] The length of the carbon chain between the two nitrogen atoms and the substitution on the terminal nitrogen significantly impact potency.[14][15] For example, modifications replacing the diethylamino group with other heterocyclic rings or altering chain length have been shown to substantially increase antimalarial and, by extension, potential anticancer activity.[15]
-
Hybrid Molecules: Synthesizing hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores (e.g., benzimidazole, pyrimidine) has proven to be a successful strategy for generating novel compounds with potent and sometimes selective cytotoxicity against specific cancer cell lines.[11][16]
Experimental Protocols for Assessing Cytotoxicity
A robust and multi-faceted approach is required to accurately characterize the cytotoxic effects of 4-aminoquinoline derivatives.
Protocol: Cell Viability Assessment via MTT Assay
This assay provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability.
Causality: The principle rests on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline derivative in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Observe the formation of purple precipitate in the control wells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the 4-aminoquinoline derivative at various concentrations (e.g., IC₅₀, 2x IC₅₀) for a specified time. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge to pellet the cells.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Data Synthesis: Cytotoxicity Across Diverse Cancer Cell Lines
Numerous studies have evaluated the cytotoxic effects of various 4-aminoquinoline derivatives against a wide range of human cancer cell lines. The potency, measured by GI₅₀ (50% growth inhibition) or IC₅₀, can vary significantly depending on the compound's structure and the genetic background of the cancer cell line.
| 4-Aminoquinoline Derivative | Cancer Cell Line | Reported GI₅₀/IC₅₀ (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [1] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast) | >36.77 | [1] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [17] |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | HuT78 (T-cell lymphoma) | ~5 (induces apoptosis) | [11] |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid (12d) | HuT78 (T-cell lymphoma) | ~5 (induces apoptosis) | [11] |
| 5,7-dimethoxy-2-phenyl-N-propylquinoline-4-amine (6a) | HCT-116 (Colon) | Potent cytotoxicity reported | [18] |
| N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (10k) | HCT-116 (Colon) | 0.35 | [19] |
| N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (10k) | A549 (Lung) | 0.39 | [19] |
This table is a representative summary and not exhaustive.
Synergistic Potential and Therapeutic Implications
A key therapeutic advantage of 4-aminoquinolines is their ability to sensitize cancer cells to other treatments.[5][6] Many conventional chemotherapies and targeted agents induce a pro-survival autophagic response in cancer cells, which contributes to acquired drug resistance.[5] By inhibiting this protective autophagy, 4-aminoquinolines can restore or enhance the cytotoxicity of these drugs.[7][20] For instance, combining CQ or its analogs with Akt inhibitors has been shown to be highly effective and cancer-specific.[21] This synergistic approach holds significant promise for overcoming chemoresistance and improving patient outcomes.[7]
Conclusion and Future Directions
4-aminoquinoline derivatives represent a versatile and promising class of compounds for cancer therapy. Their well-established role as autophagy inhibitors, coupled with their ability to induce apoptosis and modulate other critical cellular pathways, provides a strong rationale for their continued development. The existing clinical experience with chloroquine and hydroxychloroquine provides a valuable foundation, but the future lies in the rational design of novel derivatives. Future research should focus on:
-
Developing more potent and specific autophagy inhibitors to minimize off-target effects.
-
Optimizing SAR to enhance cytotoxicity against resistant tumors and improve selectivity for cancer cells over normal cells.[21]
-
Elucidating the full spectrum of their mechanisms of action to identify predictive biomarkers for patient stratification.
-
Conducting well-designed clinical trials to evaluate novel derivatives, both as monotherapies and in combination with standard-of-care treatments.[6]
By leveraging the unique chemical and biological properties of the 4-aminoquinoline scaffold, the scientific community can continue to develop innovative and effective strategies for the treatment of cancer.
References
- Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. (Source: vertexaisearch.cloud.google.com)
- Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents. (Source: ecancer)
- Chloroquine in Cancer Therapy: A Double-Edged Sword of Autophagy. (Source: AACR Journals)
- ReDO: (hydroxy)chloroquine as anti-cancer agents. (Source: Anticancer Fund)
- Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Tre
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Fe
- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (Source: MDPI)
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Synthesis and antitumor activity of novel 4-aminoquinoline derivatives.
- A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (Source: PubMed)
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (Source: sciencedirect.com)
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (Source: RSC Publishing)
- In vitro cytotoxicity of 4-aminoquinoline-pyrimidine hybrids to mammalian cells.
- 4-Aminoquinoline – Knowledge and References. (Source: Taylor & Francis)
- Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of
- Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors. (Source: PMC - NIH)
- Development of potent autophagy inhibitors that sensitize oncogenic BRAF V600E mutant melanoma tumor cells to vemurafenib. (Source: NIH)
- Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position.
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - ecancer [ecancer.org]
- 6. anticancerfund.org [anticancerfund.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of potent autophagy inhibitors that sensitize oncogenic BRAF V600E mutant melanoma tumor cells to vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 12. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Leishmanicidal Activity of Substituted Quinolines: A Technical Guide to Drug Discovery and Mechanistic Evaluation
Executive Summary
Leishmaniasis, a spectrum of diseases caused by protozoan parasites of the Leishmania genus, remains a significant global health challenge, particularly in tropical and subtropical regions.[1][2] The limitations of current chemotherapies—including high toxicity, parenteral administration, emerging drug resistance, and high cost—necessitate the urgent development of new, effective, and safer leishmanicidal agents.[3][4] The quinoline nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility and potential for generating potent and selective antileishmanial compounds.[4][5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals, synthesizing field-proven insights on the structure-activity relationships (SAR), mechanisms of action, and robust experimental protocols for the evaluation of substituted quinolines as next-generation leishmanicidal drugs.
Introduction: The Imperative for Novel Antileishmanial Agents
Leishmaniasis manifests in several clinical forms, including cutaneous (CL), mucocutaneous (MCL), and the fatal visceral leishmaniasis (VL).[7][8] The current therapeutic arsenal is limited, relying heavily on drugs like pentavalent antimonials, amphotericin B, and miltefosine, all of which are hampered by significant drawbacks.[1][4] This therapeutic gap has fueled the exploration of new chemical entities and the repurposing of existing drugs.
Quinoline-based compounds, historically successful as antimalarials (e.g., chloroquine, primaquine, mefloquine), have been a focal point of this research.[1][7][9] Their potential has been validated through numerous preclinical studies, with some candidates like sitamaquine advancing to clinical trials before discontinuation.[10][11] The core advantage of the quinoline scaffold lies in its chemical tractability, allowing for systematic modification at various positions to optimize potency, selectivity, and pharmacokinetic properties. This guide delves into the scientific rationale behind designing and testing these promising molecules.
The Quinoline Scaffold: A Structural Perspective on Leishmanicidal Activity
The leishmanicidal activity of a quinoline derivative is profoundly influenced by the position, nature, and combination of its substituents. A systematic analysis of structure-activity relationships (SAR) is crucial for rational drug design. Generally, substitutions at the 2-, 4-, 6-, and 8-positions have yielded the most promising compounds.[4][5][12]
Structure-Activity Relationship (SAR) Summary
The position of substitution on the quinoline ring is a critical determinant of antileishmanial efficacy.
-
2-Substituted Quinolines : This class has been extensively developed from natural compounds.[7][13] Simple alkyl or aryl substitutions can confer potent activity. For instance, 2-n-propylquinoline demonstrated nearly 100% reduction in liver parasite burden in a murine VL model.[9] The introduction of aryl groups at this position has also yielded compounds with significant activity against L. braziliensis.[7][14]
-
3-Substituted Quinolines : This position appears less favorable for potent activity.[4][5] Many 3-substituted analogues have shown only low to negligible effects on Leishmania amastigotes, the clinically relevant parasite stage.[4][15]
-
4-Substituted Quinolines : This class includes well-known antimalarials like chloroquine and mefloquine, which have been repurposed and shown to be active against intracellular amastigotes.[7][9] The presence of a basic amino group in the side chain is often considered essential for activity, potentially by influencing accumulation within the acidic phagolysosome of the host macrophage.[1]
-
6-Substituted Quinolines : Molecular hybridization, linking the 6-position of the quinoline to other bioactive scaffolds like 1,3,4-thiadiazoles, has produced compounds with excellent in vitro activity against L. major promastigotes, with IC50 values as low as 0.04 µM.[4][5]
-
8-Aminoquinolines : This is a historically significant class, including the antimalarial primaquine and the clinical candidate sitamaquine.[1][7][11] Tafenoquine, another 8-aminoquinoline, is active in vivo in the L. donovani/BALB/c mouse model.[7] These compounds often target parasite mitochondria. It is noteworthy that 2-substituted quinolines have shown activity against Leishmania lines resistant to 8-aminoquinolines, suggesting different primary targets.[7][13]
The inclusion of specific functional groups, such as halogens or hydroxyls, often enhances leishmanicidal activity across different substitution patterns.[4][5]
Quantitative SAR Data
The following table summarizes the in vitro activity of representative substituted quinolines against various Leishmania species. This data highlights the importance of evaluating compounds against the intracellular amastigote form, which represents the clinically relevant stage of the parasite.
| Compound Class | Representative Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |
| 2-Substituted | Optimized Aryl Quinoline | L. donovani | Amastigote | 0.22 | [10] |
| 2-Substituted | 6-ethyl-2-phenylquinoline | L. braziliensis | Promastigote | 6.0 | [7][14] |
| 4-Aminoquinoline | Chloroquine | L. amazonensis | Amastigote | Active (in vitro) | [7][9] |
| 8-Aminoquinoline | Tafenoquine | L. donovani | Amastigote | ED50 1.2-3.5 mg/kg (in vivo) | [7] |
| Quinoline-Hybrid | Quinoline-Metronidazole (15i) | L. donovani | Amastigote | 3.75 | [16][17] |
| Quinoline-Hybrid | Quinoline-Thiazolidinone (8) | L. donovani (enzyme) | Aminopeptidase | 3.0 | [4][5] |
IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective dose.
Mechanisms of Leishmanicidal Action
Substituted quinolines exert their antiparasitic effects through a variety of mechanisms, often acting on multiple targets, which may explain the low levels of induced drug resistance observed in some studies.[7][9] The primary cellular processes disrupted are mitochondrial function and redox homeostasis.
-
Mitochondrial Disruption : A common mechanism involves the impairment of the parasite's mitochondrial function. Several quinoline derivatives cause a rapid collapse of the mitochondrial membrane potential (ΔΨm), inhibiting the electron transport chain and disrupting ATP production.[6][7][18] Tafenoquine, for example, is known to target respiratory complex III.[7] This bioenergetic collapse is a potent trigger for parasite death.
-
Induction of Oxidative Stress : Many active quinolines induce the generation of reactive oxygen species (ROS) within the parasite.[3][5] This surge in ROS overwhelms the parasite's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA, ultimately culminating in cell death. Some quinoline-metronidazole hybrids have been shown to trigger oxidative stress that leads to apoptosis.[16]
-
Enzyme Inhibition : Specific parasitic enzymes have been identified as targets. For instance, some quinoline derivatives are potent inhibitors of Leishmania topoisomerases, enzymes crucial for DNA replication and repair.[7] More recently, M1 aminopeptidase and methionine aminopeptidase in L. donovani have been identified as viable targets for novel 8-hydroxy-2-quinoline and quinoline-thiazolidinone hybrids, respectively.[4][5][19]
-
Disruption of Ion Homeostasis : Certain 2-substituted quinolines have been shown to cause an alkalinization of acidocalcisomes, which are acidic calcium stores vital for parasite osmoregulation, bioenergetics, and intracellular signaling.[7][20]
-
Immunomodulation : Beyond direct parasiticidal effects, some quinolines may also modulate the host immune response. The ability to activate macrophages could contribute to parasite clearance, especially for intracellular amastigotes.[6][18]
Experimental Evaluation of Leishmanicidal Activity: A Methodological Guide
A robust and standardized evaluation cascade is essential for identifying and advancing promising lead compounds. The process begins with high-throughput in vitro screening against the easily cultured promastigote stage, followed by more complex and clinically relevant assays using intracellular amastigotes, and finally, efficacy testing in animal models.
In Vitro Promastigote Viability Assay
This initial screen assesses the direct effect of compounds on the motile, extracellular promastigote form of the parasite. While less clinically relevant, it is a rapid and cost-effective method for identifying active compounds.[21]
-
Rationale : To quickly eliminate inactive compounds and prioritize hits for further testing.
-
Protocol :
-
Parasite Culture : Culture Leishmania promastigotes (e.g., L. donovani, L. amazonensis) in appropriate liquid medium (e.g., M199) at 24-26°C until they reach the late logarithmic or early stationary phase of growth.
-
Compound Preparation : Prepare a stock solution of the test quinoline in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Plate Setup : In a 96-well microtiter plate, add 1-2 x 10^6 promastigotes per well. Add the serially diluted compounds to achieve the desired final concentrations. Include wells for a positive control (e.g., Amphotericin B), a negative/vehicle control (e.g., DMSO), and media-only blanks.
-
Incubation : Incubate the plates at 24-26°C for 48-72 hours.
-
Viability Assessment : Determine parasite viability using a metabolic indicator dye such as Resazurin (AlamarBlue) or MTT. Read the absorbance or fluorescence on a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.
-
In Vitro Intracellular Amastigote Assay
This is the most critical in vitro assay as it evaluates compound efficacy against the clinically relevant, non-motile amastigote form residing within a host macrophage.[22]
-
Rationale : To mimic the in vivo environment and assess a compound's ability to cross the macrophage membrane and kill the intracellular parasite. This is the gold standard for in vitro screening.
-
Protocol :
-
Host Cell Culture : Culture a suitable macrophage cell line (e.g., human THP-1 monocytes differentiated into macrophages, or murine J774 cells) in 96-well plates.
-
Parasite Infection : Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites : Wash the wells thoroughly with media to remove any non-phagocytosed promastigotes.
-
Compound Treatment : Add fresh media containing serial dilutions of the test quinoline and control drugs to the infected cells.
-
Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Infection : Fix the cells (e.g., with methanol) and stain them with Giemsa. Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.
-
Data Analysis : Calculate the IC50 value, representing the concentration that reduces the parasite burden (number of amastigotes per cell) by 50% compared to the vehicle control.
-
Cytotoxicity Assay and Selectivity Index (SI)
It is imperative to assess whether a compound's activity is specific to the parasite or due to general cellular toxicity.
-
Rationale : To ensure a therapeutic window exists. A promising compound must be significantly more toxic to the parasite than to host cells.
-
Protocol :
-
Cell Culture : Seed mammalian cells (the same macrophage line used in the amastigote assay or another standard line like Vero cells) in a 96-well plate.
-
Compound Treatment : Treat the cells with the same serial dilutions of the test quinoline used in the parasite assays.
-
Incubation : Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment : Use a viability reagent like Resazurin or MTT to determine cell viability.
-
Data Analysis : Calculate the 50% cytotoxic concentration (CC50). The Selectivity Index (SI) is then calculated as: SI = CC50 / IC50 (amastigote) . A compound with an SI > 10 is generally considered a promising candidate for further development.
-
In Vivo Efficacy Models
Compounds that demonstrate high potency and selectivity in vitro must be validated in an animal model of leishmaniasis. The choice of model depends on the target disease form (cutaneous or visceral).[22][23][24]
-
Rationale : To evaluate the compound's efficacy, pharmacokinetics, and tolerability in a whole living system.
-
Visceral Leishmaniasis (VL) Model :
-
Animal Model : BALB/c mice or Syrian golden hamsters are standard models. Hamsters often develop a chronic, progressive disease that more closely mimics human VL.[22]
-
Infection : Infect animals via intravenous (tail vein) injection with L. donovani or L. infantum amastigotes or promastigotes.
-
Treatment : After establishment of infection (typically 7-14 days post-infection), administer the test quinoline orally or via another relevant route daily for 5-10 days. Include vehicle control and positive control (e.g., miltefosine) groups.
-
Efficacy Assessment : At the end of the treatment period, humanely euthanize the animals. Harvest the liver and spleen, weigh them, and prepare tissue homogenates. Determine the parasite burden by counting Giemsa-stained tissue impressions (Leishman-Donovan Units) or by limiting dilution assay.
-
Data Analysis : Calculate the percentage reduction in parasite burden in the treated groups compared to the vehicle control group.
-
-
Cutaneous Leishmaniasis (CL) Model :
-
Animal Model : BALB/c mice are susceptible to L. major and are a common model.[24][25]
-
Infection : Infect mice intradermally in a discrete location, such as the footpad or the base of the tail, with stationary-phase L. major promastigotes.
-
Treatment : Once a lesion develops, begin treatment with the test compound, administered either systemically (e.g., orally) or topically.
-
Efficacy Assessment : Monitor lesion size (e.g., with calipers) throughout the experiment. At the endpoint, the parasite load in the lesion can be quantified by quantitative PCR (qPCR) or limiting dilution assay.[26][27]
-
Data Analysis : Compare the lesion progression and final parasite load between treated and control groups.
-
Challenges and Future Directions
Despite the promise of substituted quinolines, several challenges remain.
-
Drug Resistance : As with any antimicrobial agent, the potential for Leishmania to develop resistance is a significant concern.[28][29] The multi-target nature of some quinolines may mitigate this risk, but surveillance and mechanistic studies are crucial.[7]
-
Translational Validity of Animal Models : While essential, no single animal model perfectly recapitulates human leishmaniasis.[22][23] Careful selection of the model and parasite species is critical to improve the predictive value for clinical outcomes.
-
Pharmacokinetics and Safety : Optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile while minimizing toxicity is a major hurdle in the drug development pipeline.
-
Future Strategies :
-
Nanotechnology : Encapsulating quinoline derivatives in nanocarriers can improve solubility, enhance delivery to infected macrophages, and reduce systemic toxicity.[7]
-
Combination Therapy : Combining quinolines with existing drugs or other investigational agents could enhance efficacy and delay the onset of resistance.
-
Drug Repurposing : Continued systematic screening of approved quinoline-based drugs for other indications remains a cost-effective strategy.[1]
-
Conclusion
The substituted quinoline scaffold represents one of the most promising platforms for the discovery of novel antileishmanial therapeutics. Its synthetic accessibility allows for extensive structure-activity relationship studies, which have identified key substitution patterns at the 2-, 4-, and 8-positions that confer potent parasiticidal activity. Mechanistic studies reveal that these compounds often induce a multi-pronged attack on the parasite, primarily by disrupting mitochondrial function and inducing oxidative stress. For drug development professionals, success hinges on the rigorous application of a standardized experimental cascade, moving from high-throughput in vitro screens to clinically relevant intracellular amastigote assays and finally to validated in vivo models. By integrating rational drug design with robust biological evaluation, the quinoline scaffold holds the key to delivering a new generation of safe, effective, and accessible treatments for leishmaniasis.
References
- The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. (n.d.). MDPI.
- A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. (2025, May 30). PubMed Central.
- Visceral leishmaniasis: Experimental models for drug discovery. (n.d.). PubMed Central.
- The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. (n.d.). ProQuest.
- Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. (n.d.). PubMed.
- Quinolines as Chemotherapeutic Agents for Leishmaniasis. (n.d.). SciSpace.
- Discovery of 8-hydroxy-2-quinoline carbaldehyde derivatives as inhibitors for M1 aminopeptidase of Leishmania donovani. (n.d.). PubMed.
- Quinoline derivatives: Synthesis, leishmanicidal activity and computational studies. (2021, May 8).
- A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. (n.d.). Semantic Scholar.
- Quinolines: the role of substitution site in antileishmanial activity. (2025, September 14). Frontiers.
- Quinolines: the role of substitution site in antileishmanial activity. (2025, September 15). PubMed Central.
- Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. (n.d.). MDPI.
- Biological Evaluation and Mechanistic Studies of Quinolin-(1H)-Imines as a New Chemotype against Leishmaniasis. (n.d.). ASM Journals.
- Editorial: Quinoline as lead structures for the development of leishmanicidal agents. (2025, September 9). PubMed Central.
- Synthesis and Anti-Leishmanial Properties of Quinolones Derived from Zanthosimuline. (2022, November 15). PubMed Central.
- Synthesis, Biological Evaluation, Structure–Activity Relationship, and Mechanism of Action Studies of Quinoline–Metronidazole Derivatives Against Experimental Visceral Leishmaniasis. (2019, May 24). ACS Publications.
- The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. (n.d.). PubMed Central.
- A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. (2015, September 3). PubMed Central.
- A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. (2015, January 1). GOV.UK.
- Structural–antileishmanial activity relationship study of quinoline derivatives (16) reported until mid-2013. (n.d.). ResearchGate.
- Recent Advancements in Drug Discovery Models for Visceral Leishmaniasis. (2024, December 30).
- Synthesis, Biological Evaluation, Structure–Activity Relationship, and Mechanism of Action Studies of Quinoline–Metronidazole Derivatives Against Experimental Visceral Leishmaniasis. (2019, May 24). ACS Publications.
- Quinolines: the role of substitution site in antileishmanial activity. (2025, September 15). CoLab.
- Synthesis, leishmanicidal activity, structural descriptors and structure-activity relationship of quinoline derivatives. (n.d.). Semantic Scholar.
- Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. (n.d.). PubMed Central.
- Recent Developments in Drug Discovery for Leishmaniasis and Human African Trypanosomiasis. (2014, November 3). ACS Publications.
- Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines. (n.d.). PubMed Central.
- Efficacy of Orally Administered 2-Substituted Quinolines in Experimental Murine Cutaneous and Visceral Leishmaniases. (n.d.). National Institutes of Health.
- Drug Resistance in Leishmaniasis. (n.d.). PubMed Central.
- Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents. (2025, May 29). Frontiers.
- Molecular Mechanisms of Drug Resistance in Leishmania spp. (2024, September 23). ResearchGate.
- Drug Resistance in Leishmaniasis. (n.d.). PubMed Central.
- In Vitro and In Vivo Leishmanicidal Activity of Beauvericin. (2024, December 27). PubMed.
- In Vitro and In Vivo Leishmanicidal Activity of Beauvericin. (2024, December 3). ACS Publications.
- In Vitro Leishmanicidal Activity of Copaiba Oil and Kojic Acid Combination on the Protozoan Leishmania (Leishmania) amazonensis and Host Cell. (2023, December 5). MDPI.
- In vitro leishmanicidal activity of 1,3-disubstituted 5-nitroindazoles. (n.d.). PubMed.
- In vitro characterization of the leishmanicidal activity of the... (n.d.). ResearchGate.
Sources
- 1. A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annalsofrscb.ro [annalsofrscb.ro]
- 3. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolines: the role of substitution site in antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
- 6. Editorial: Quinoline as lead structures for the development of leishmanicidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. colab.ws [colab.ws]
- 13. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Discovery of 8-hydroxy-2-quinoline carbaldehyde derivatives as inhibitors for M1 aminopeptidase of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy of Orally Administered 2-Substituted Quinolines in Experimental Murine Cutaneous and Visceral Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijmphs.com [ijmphs.com]
- 22. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | Semantic Scholar [semanticscholar.org]
- 24. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gov.uk [gov.uk]
- 26. In Vitro and In Vivo Leishmanicidal Activity of Beauvericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Technical Guide to the Antituberculosis Activity of Halogenated Hydroxyquinolines: Mechanism, Structure-Activity, and Therapeutic Potential
Abstract
The escalating crisis of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel therapeutic agents with unconventional mechanisms of action. Halogenated 8-hydroxyquinolines (8HQs), a class of compounds built on a privileged medicinal chemistry scaffold, have emerged as potent bactericidal agents against Mycobacterium tuberculosis (M. tb), including drug-resistant strains. This technical guide provides an in-depth analysis of the antitubercular properties of these compounds, synthesizing current research for drug development professionals. We dissect the primary mechanism of action—copper-mediated toxicity via ionophoric activity—and explore secondary enzymatic targets. Furthermore, we illuminate the critical structure-activity relationships that govern potency, detail the significant challenge of host cell cytotoxicity, and provide validated, step-by-step protocols for the in vitro evaluation of this promising compound class.
Introduction: The Unmet Need in Tuberculosis Therapy
Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1] The standard six-month, multi-drug regimen is lengthy and challenged by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, which require prolonged, more toxic, and less effective treatments.[1][2] This urgent clinical need has catalyzed the search for new antitubercular drugs, particularly those with novel mechanisms of action that can circumvent existing resistance pathways.[2][3] The 8-hydroxyquinoline (8HQ) scaffold, a well-established pharmacophore with diverse biological activities including antibacterial, antifungal, and anticancer properties, represents a promising foundation for developing such novel agents.[4][5]
Potent In Vitro Antitubercular Activity
Halogenated 8HQs have demonstrated excellent in vitro potency against both replicating and non-replicating M. tb. Notably, their efficacy extends to clinical isolates resistant to first-line drugs like isoniazid and rifampin, suggesting a mechanism of action distinct from conventional therapeutics.[3][6] For instance, cloxyquin (5-chloroquinolin-8-ol) exhibits Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/mL against a wide panel of clinical isolates, including MDR strains.[3][7][8] The bactericidal, rather than bacteriostatic, nature of this class is a significant advantage, with studies showing representative compounds can sterilize a culture of replicating M. tb at 10x MIC within 14 days.[4][9]
Table 1: Comparative In Vitro Activity of Representative 8-Hydroxyquinolines against M. tuberculosis | Compound | Derivative | M. tb Strain | MIC (µg/mL) | MIC (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cloxyquin | 5-chloro-8-hydroxyquinoline | H37Ra | 0.125 | ~0.7 |[3] | | | Clinical Isolates (MDR) | 0.062 - 0.25 | ~0.35 - 1.4 |[3][6] | | 8-Hydroxyquinoline | Unsubstituted Core | H37Ra | 0.125 | ~0.86 |[3] | | Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | H37Ra | 6.25 | ~20.5 |[3] | | Compound 24 | 5-nitro-8-hydroxyquinoline | H37Rv | - | <5 |[4][9] | | Compound 4 | 5-chloro-8-hydroxyquinoline | H37Rv | - | <5 |[4][9] |
Mechanism of Action: Copper-Mediated Disruption of Mycobacterial Homeostasis
The primary antitubercular mechanism of 8HQs is not inhibition of a single enzymatic target but rather the potentiation of copper toxicity through an ionophoric action.[1][10] This mode of action is particularly compelling as it leverages a host defense mechanism; the innate immune system is known to increase copper concentrations at the site of infection to exert antimicrobial effects.[11]
3.1. The Copper Ionophore Model The activity of 8HQs is exquisitely dependent on the presence of extracellular copper ions.[1][10] The lipophilic 8HQ molecule chelates a copper ion, forming a 1:1 metal-ligand complex that can readily diffuse across the lipid-rich mycobacterial cell wall.[11][12] Once inside the cytoplasm, the complex dissociates, releasing a labile copper ion and freeing the 8HQ molecule to shuttle more copper into the cell. This process leads to a rapid and toxic accumulation of intracellular copper.[1][13] The specificity of this mechanism is highlighted by the fact that other divalent metal ions like zinc, iron, or manganese do not potentiate the antitubercular activity of 8HQs.[10][12]
The influx of excess copper disrupts multiple vital processes:
-
Disruption of Metalloenzymes: Excess copper can displace other essential metal cofactors (like iron in Fe-S clusters) in a wide range of enzymes, leading to their inactivation.[1][10]
-
Generation of Reactive Oxygen Species (ROS): As a redox-active metal, copper can catalyze Fenton-like reactions, leading to the production of highly damaging hydroxyl radicals and subsequent oxidative stress.[1][10]
-
Induction of a Copper Stress Response: M. tb actively tries to counteract this toxicity by upregulating copper efflux pumps, such as ctpV, providing further evidence of intracellular copper accumulation.[1]
Caption: Copper ionophore mechanism of 8-hydroxyquinolines.
3.2. Secondary Target: Methionine Aminopeptidases (MetAPs) While copper toxicity is the predominant mechanism, some studies have identified additional targets. Clioquinol and its analogs can inhibit mycobacterial Methionine Aminopeptidases (MetAP1a and MetAP1c).[14][15] These enzymes are crucial for post-translational modification by cleaving the N-terminal methionine from newly synthesized proteins.[15] The discovery that the antitubercular activity of this pharmacophore correlates with enzymatic inhibition suggests a potential dual-action mechanism, although this requires further validation across a broader range of 8HQ derivatives.[14]
Structure-Activity Relationships (SAR)
Medicinal chemistry efforts have revealed key structural features that govern the antitubercular potency of the 8HQ scaffold.[4][9]
-
C5 Position: Small, electron-withdrawing or halogen substituents at the C5 position generally result in the most potent activity. Compounds like 5-chloro-8HQ (cloxyquin) and 5-nitro-8HQ are highly active.[4][9]
-
C7 Position: Halogenation at C7, particularly in combination with a C5 halogen (e.g., clioquinol), is common. However, some studies suggest that C7 substitution alone may not be as critical as C5.
-
C2 Position: Substitutions at the C2 position are generally detrimental to activity, likely by interfering with the compound's ability to chelate metal ions effectively.[4][9]
-
Lipophilicity: There is a general trend of improved potency with higher lipophilicity, which likely enhances the ability of the compounds to cross the complex, mycolic acid-rich cell wall of M. tb.[16][17][18]
Caption: Key structure-activity relationships of 8-hydroxyquinolines.
The Therapeutic Hurdle: Cytotoxicity
The primary obstacle to the clinical development of halogenated 8HQs is their associated cytotoxicity against mammalian cells.[4][9] The very mechanism that makes them effective against bacteria—metal chelation and ionophoric activity—can also disrupt metal homeostasis in host cells.[19] Historically, high doses of clioquinol were linked to subacute myelo-optic neuropathy (SMON), leading to its withdrawal from systemic use in many countries.[20][21]
Modern studies consistently show that many potent antitubercular 8HQs have a narrow therapeutic window, with 50% cytotoxic concentrations (CC50) often in the low micromolar range, close to their MIC values.[4][5][22] Addressing this cytotoxicity liability through medicinal chemistry—for example, by modifying lipophilicity or metabolic stability to favor mycobacterial uptake over host cell entry—is the most critical step for advancing this class toward clinical consideration.
Table 2: Cytotoxicity Profile of Selected 8-Hydroxyquinolines
| Compound | Mammalian Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline (1) | HepG2 | 7.6 | [4] |
| Compound 24 | HepG2 | 7.9 | [4] |
| Compound 4 | HepG2 | 14.2 | [4] |
| 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one (38) | MRC-5 | 67.4 | [22] |
| Ring-substituted 8-hydroxyquinoline-2-carboxanilides | THP-1 | >30 |[23] |
Essential Experimental Protocols
Standardized, reproducible assays are crucial for evaluating and comparing novel 8HQ analogs. Below are validated, step-by-step protocols for determining in vitro efficacy and cytotoxicity.
6.1. Protocol: MIC Determination by Microplate Alamar Blue Assay (MABA)
-
Causality: This colorimetric assay is a reliable method for determining the MIC of compounds against M. tb. It relies on the principle that viable, metabolically active mycobacteria reduce the blue, non-fluorescent indicator dye (resazurin) to the pink, fluorescent product (resorufin).[3][11] Inhibition of growth prevents this color change.
-
Step-by-Step Methodology:
-
Preparation: In a biosafety cabinet, prepare a 2-fold serial dilution of the test compound in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC as the diluent. Final volumes should be 100 µL per well. Include a drug-free control well.
-
Inoculation: Prepare an inoculum of M. tb H37Rv (or other desired strain) from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Incubation: Add 100 µL of the diluted bacterial inoculum to each well of the microplate. Seal the plate and incubate at 37°C for 7 days.
-
Dye Addition: After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Final Incubation & Reading: Re-incubate the plate at 37°C for 16-24 hours.
-
Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[3]
-
6.2. Protocol: Cytotoxicity Assessment by MTT Assay
-
Causality: This assay measures the metabolic activity of mammalian cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HepG2, THP-1, or MRC-5) into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 3-4 hours.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.
-
Caption: A typical workflow for screening 8-hydroxyquinoline derivatives.
Conclusion and Future Directions
Halogenated 8-hydroxyquinolines represent a compelling class of bactericidal compounds with potent activity against M. tuberculosis, including drug-resistant phenotypes. Their unique, copper-dependent mechanism of action makes them attractive candidates for overcoming existing drug resistance. However, the significant challenge of host cell cytotoxicity must be systematically addressed through focused medicinal chemistry. Future research should prioritize the design of analogs with an improved therapeutic index, aiming to dissociate antitubercular efficacy from toxicity. Further elucidation of the interplay between copper chelation, MetAP inhibition, and other potential targets will provide a more complete understanding of their biological activity. Successful optimization of the 8HQ scaffold could yield a novel and much-needed therapeutic agent in the global fight against tuberculosis.
References
- Hongmanee, P., Rukseree, K., Buabut, B., Somsri, B., & Palittapongarnpim, P. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(4), 1539–1541. [Link]
- American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
- Olaleye, O., Raghunand, T. R., Bhat, S., Chong, C., Gu, P., Zhou, J., Zhang, Y., Bishai, W. R., & Liu, J. O. (2011). Characterization of clioquinol and analogues as novel inhibitors of methionine aminopeptidases from Mycobacterium tuberculosis. Tuberculosis, 91 Suppl 1, S61–S65. [Link]
- Olaleye, O., Raghunand, T. R., Bhat, S., Chong, C., Gu, P., Zhou, J., Zhang, Y., Bishai, W. R., & Liu, J. O. (2011). Characterization of clioquinol and analogues as novel inhibitors of methionine aminopeptidases from Mycobacterium tuberculosis. PubMed. [Link]
- ResearchGate. (n.d.). In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobactenum tuberculosis. [Link]
- Shah, N. A., Kaundal, S., Raghunandanan, S., Ananthan, S., & Ramachandran, S. (2016). 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(12), 7247–7257. [Link]
- ResearchGate. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]
- National Institutes of Health. (2023). 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity. ACS Infectious Diseases. [Link]
- Early, J. V., Pilkington, C. R., Jones, A. M., Cole, S. F., Lenaerts, A. J., & Johnson, T. A. (2019). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Drug Development Research, 80(5), 566–572. [Link]
- ResearchGate. (n.d.). Metal specificity of 8-hydroxyquinolines' anti-M. tuberculosis... [Link]
- Early, J. V., Pilkington, C. R., Jones, A. M., Cole, S. F., Lenaerts, A. J., & Johnson, T. A. (2023). 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity. ACS Infectious Diseases, 9(9), 1796–1808. [Link]
- American Society for Microbiology. (2016). 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
- ResearchGate. (2019). (PDF) 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. [Link]
- ResearchGate. (n.d.). Design, synthesis and antitubercular potency of 4-hydroxyquinolin-2(1 H )-ones. [Link]
- National Center for Biotechnology Information. (2022). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. [Link]
- MDPI. (2022). Low-Dimensional Compounds Containing Bioactive Ligands.
- ResearchGate. (n.d.).
- Kos, J., Zadrazilova, I., Nemecek, J., Kucerova-Chlupacova, M., Hrabalek, A., & Pavek, P. (2015). Ring-substituted 8-hydroxyquinoline-2-carboxanilides as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2912–2916. [Link]
- Elsevier. (2021). Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. Arabian Journal of Chemistry, 14(3), 103000. [Link]
- National Institutes of Health. (2022). Design, Synthesis, Anti-Tubercular Evaluation and Teratogenicity Studies of Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF) Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. [Link]
- Frontiers. (n.d.).
- Early, J. V., Pilkington, C. R., Jones, A. M., Cole, S. F., Lenaerts, A. J., & Johnson, T. A. (2019). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. PubMed. [Link]
- De Vooght, L., et al. (2017). Design, Synthesis and Antitubercular Potency of 4-hydroxyquinolin-2(1H)-ones. European Journal of Medicinal Chemistry, 138, 1032-1045. [Link]
- ACS Publications. (n.d.). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Journal of Medicinal Chemistry. [Link]
- National Institutes of Health. (n.d.). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. [Link]
- MDPI. (2015). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. [Link]
- National Institutes of Health. (n.d.).
- PubMed. (n.d.). Investigation of the antimycobacterial activity of 8-hydroxyquinolines. [Link]
- PubMed. (2016). 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. [Link]
- PubMed. (2003). [Drugs with activity against Mycobacterium tuberculosis]. [Link]
- PubMed. (n.d.). In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]
- ResearchGate. (n.d.).
Sources
- 1. 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Clioquinol and Analogs as Novel Inhibitors of Methionine Aminopeptidases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of clioquinol and analogues as novel inhibitors of methionine aminopeptidases from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]
- 17. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Neurotoxicity of halogenated hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and antitubercular potency of 4-hydroxyquinolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ring-substituted 8-hydroxyquinoline-2-carboxanilides as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines
<
Introduction: The Strategic Importance of Quinolines and Nucleophilic Aromatic Substitution
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and functional materials.[1] Its derivatives exhibit a broad spectrum of therapeutic properties, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[2] The ability to precisely modify the quinoline ring system is therefore of paramount importance for the development of novel drugs and advanced materials.
Nucleophilic aromatic substitution (SNAr) on quinolines represents a powerful and versatile strategy for introducing diverse functionalities onto this heterocyclic core. Unlike typical aromatic systems which are electron-rich and favor electrophilic substitution, the quinoline ring, particularly the pyridine moiety, is electron-deficient. This electron deficiency, caused by the electronegative nitrogen atom, makes the quinoline nucleus susceptible to attack by nucleophiles, especially at the 2- and 4-positions.[3][4]
This guide provides a comprehensive overview of the principles and protocols for performing nucleophilic aromatic substitution on quinolines. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting.
Mechanistic Principles and Regioselectivity
The SNAr reaction on an aromatic ring is typically a two-step addition-elimination process.[5][6] The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group (e.g., a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity of the ring is then restored by the departure of the leaving group.
For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups.[7][8] In the case of quinoline, the nitrogen atom in the pyridine ring acts as an intrinsic electron-withdrawing group, activating the 2- and 4-positions for nucleophilic attack.[3][4] The stability of the Meisenheimer complex is a key factor in determining the reaction's feasibility and regioselectivity. When a nucleophile attacks the 2- or 4-position of a quinoline ring, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate compared to an attack at the 3-position.[3][9]
Key Factors Influencing Regioselectivity:
-
Position of the Leaving Group: Leaving groups at the 2- and 4-positions are most readily substituted.
-
Electronic Effects: Electron-withdrawing substituents on the quinoline ring can further enhance its reactivity towards nucleophiles.
-
Steric Hindrance: Bulky nucleophiles or substituents on the quinoline ring may influence the site of attack.
Core Protocols for Nucleophilic Aromatic Substitution on Quinolines
This section details protocols for the substitution of haloquinolines with common classes of nucleophiles: amines, thiols, and alkoxides.
Protocol 1: Amination of Chloroquinolines
The introduction of amino groups onto the quinoline scaffold is a critical transformation in the synthesis of many pharmaceutical agents.
A. Conventional Thermal Amination
This method is suitable for the reaction of activated chloroquinolines with primary and secondary amines.
Materials:
-
4-Chloroquinoline derivative (e.g., 4,7-dichloroquinoline)
-
Primary or secondary amine (1.0-1.5 equivalents)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), ethanol, or acetonitrile)
-
Base (e.g., K₂CO₃, NaOH, if required)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1.0 eq) in the chosen solvent.
-
Add the amine (1.0-1.5 eq) to the solution. If the amine salt is used or if the amine is a weak nucleophile, add a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to reflux (typically 70-120 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10]
B. Microwave-Assisted Amination
Microwave irradiation can dramatically reduce reaction times and often improves yields.[10]
Materials:
-
4-Chloroquinoline derivative
-
Amine
-
Solvent (e.g., DMSO, ethanol)
-
Microwave vial and microwave reactor
Procedure:
-
In a microwave vial, combine the 4-chloroquinoline derivative (1.0 eq), the amine (1.0-1.5 eq), and the appropriate solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a short duration (e.g., 20-30 minutes).[10]
-
After cooling, the product can be isolated by precipitation with water or by extraction with an organic solvent.
-
Purify the crude product as described in the conventional method.
C. Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
For less reactive chloroquinolines or for coupling with challenging amines, the Buchwald-Hartwig amination is a powerful tool.[11][12]
Materials:
-
Chloroquinoline derivative
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, DPEphos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or glovebox
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.5-2.5 eq).
-
Add the chloroquinoline derivative (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute with an organic solvent. Filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[10]
Protocol 2: Thiolation of Quinolines
The introduction of a thiol group opens avenues for further functionalization and is relevant in the development of various bioactive molecules.
A. Synthesis of Quinoline-2-thiols from Quinoline N-Oxides
This modern, metal-free approach offers mild reaction conditions and high regioselectivity.[13]
Materials:
-
Quinoline N-oxide
-
Thiourea (2.0 equivalents)
-
Triflic anhydride (2.0 equivalents)
-
Acetonitrile (MeCN)
-
Ice bath
Procedure:
-
To a solution of the quinoline N-oxide (1.0 mmol) in acetonitrile (5 mL), add thiourea (2.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride (2.0 mmol) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the quinoline-2-thione.[13]
B. Thionation of Quinolin-2-ones using Lawesson's Reagent
This method converts a carbonyl group to a thiocarbonyl group, providing access to quinoline-2-thiols.[14]
Materials:
-
Quinolin-2-one derivative
-
Lawesson's reagent (0.6 equivalents)
-
Anhydrous toluene
-
Nitrogen atmosphere
Procedure:
-
In a round-bottom flask, dissolve the quinolin-2-one (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.6 eq) to the solution.
-
Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere with stirring.
-
Monitor the reaction progress by TLC (typically complete within 2-4 hours).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography.[14]
Protocol 3: Alkoxylation and Hydroxylation of Chloroquinolines
The synthesis of alkoxy- and hydroxyquinolines is important for modifying the electronic and pharmacokinetic properties of quinoline-based compounds.
Materials:
-
Chloroquinoline derivative
-
Alcohol (for alkoxylation) or water (for hydroxylation)
-
Base (e.g., NaH, K₂CO₃, or NaOH)
-
Solvent (e.g., DMF, DMSO, or the corresponding alcohol)
Procedure:
-
To a solution of the alcohol or water in a suitable solvent, add a strong base (e.g., NaH) to generate the alkoxide or hydroxide nucleophile in situ. For less reactive systems, a weaker base like K₂CO₃ can be used with heating.
-
Add the chloroquinoline derivative to the solution of the nucleophile.
-
Heat the reaction mixture (temperatures can range from room temperature to reflux, depending on the reactivity of the substrate).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench any remaining base by carefully adding water or a dilute acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation and Workflow Visualization
Table 1: Comparison of Amination Protocols for 4-Chloroquinolines
| Parameter | Conventional Thermal | Microwave-Assisted | Buchwald-Hartwig |
| Typical Reagents | Amine, Base (optional) | Amine, Base (optional) | Amine, Pd-catalyst, Ligand, Base |
| Solvent | DMSO, Ethanol, ACN | DMSO, Ethanol | Toluene, Dioxane |
| Temperature | 70-120 °C | 140-180 °C | 80-110 °C |
| Reaction Time | 4-24 hours | 20-30 minutes | 12-24 hours |
| Advantages | Simple setup | Rapid reaction times | Broad substrate scope, mild conditions |
| Disadvantages | Long reaction times, high temperatures | Requires specialized equipment | Air/moisture sensitive, catalyst cost |
Experimental Workflow Diagrams
Caption: General experimental workflow for SNAr on quinolines.
Caption: Simplified SNAr mechanism on a quinoline ring.
Troubleshooting and Field-Proven Insights
-
Low Reactivity: If the reaction is sluggish, consider using a more polar aprotic solvent (e.g., DMSO, DMF) to enhance the nucleophilicity of the attacking species. For aminations, switching to a stronger base like NaOtBu or employing a palladium-catalyzed method can be effective.
-
Side Reactions: In some cases, especially with strong bases and high temperatures, elimination reactions or the formation of benzyne intermediates can occur.[7] Careful control of reaction conditions is crucial.
-
Poor Regioselectivity: While SNAr on quinolines is generally regioselective for the 2- and 4-positions, mixtures of isomers can form if multiple reactive sites are present. Modifying substituents to introduce steric hindrance or altering the electronic properties of the ring can help direct the substitution to the desired position.[15]
-
Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in a fast, non-rate-determining step. Therefore, the typical leaving group ability trend is often inverted compared to SN2 reactions, with fluoride being a better leaving group than iodide due to its strong electron-withdrawing inductive effect which activates the ring for nucleophilic attack.[7][8]
Conclusion
Nucleophilic aromatic substitution is an indispensable tool for the functionalization of the quinoline scaffold. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a vast library of substituted quinolines for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful implementation of these powerful transformations.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-bromo-2-chloroquinoline.
- BenchChem. (n.d.). Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols.
- Fiaud, J.-C., & Legros, J.-Y. (2001). Reactivity of Quinoline- and Isoquinoline-Based Heteroaromatic Substrates in Palladium(0)-Catalyzed Benzylic Nucleophilic Substitution. Organic Letters, 3(13), 2049–2052.[16]
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- Li, Y., et al. (2018). TsCl-promoted thiolation of quinoline N-oxides with thiophenols. Organic & Biomolecular Chemistry, 16(34), 6284-6291.[17]
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol.
- Various Authors. (2018).
- de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8899.[18]
- Ahmad, S., et al. (2023). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Pharmaceuticals, 16(5), 743.[19]
- BenchChem. (n.d.). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
- Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3466–3476.[20]
- Wikipedia. (2023).
- Chochos, C. L., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Molecules, 28(12), 4825.[21]
- Miller, J. (1980). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Pure and Applied Chemistry, 53(1), 217-226.[22]
- The Organic Chemistry Tutor. (2017, May 9).
- Al-Ostoot, F. H., et al. (2023). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. Molecules, 28(14), 5369.[1]
- BenchChem. (n.d.). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.[5]
- Bharat Raut. (2020, October 31). Reactions of Quinoline [Video]. YouTube.[24]
- Goel, N., & Kaur, S. (2016). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry, 40(10), 8495-8504.[25]
- de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Elmsellem, H., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
- Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. r/chemistry.[28]
- Bian, X., et al. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Chemical Research, 2009(2), 117-119.[29]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.[30]
- The Organic Chemistry Tutor. (2018, May 12). Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions [Video]. YouTube.[9]
- ChemHelp ASAP. (2020, February 1). SNAr reaction mechanism [Video]. YouTube.[6]
- Kourounakis, A. P., & Kourounakis, M. (2004). The Chemistry of Quinolines. Chemical Reviews, 104(1), 13-88.[31]
- Vapour, M., et al. (2016). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. European Journal of Organic Chemistry, 2016(24), 4142-4146.[32]
- Li, J., et al. (2019). Efficient Synthesis of Quinolines through Alkali Catalysed Cascade Oppenauer Oxidation/Condensation of Amino Alcohols with Ketones. New Journal of Chemistry, 43(34), 13533-13537.[33]
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[8]
- Bharat Raut. (2020, October 26). Reactivity of Quinoline [Video]. YouTube.[4]
- Dalal Institute. (n.d.).
- Bian, X., et al. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Semantic Scholar.[35]
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives.
- Various Authors. (2020).
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinolines Using Ethyl Phenylpropiolate.
- Belay, Y., et al. (2022). Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5).
- Al-Ostoot, F. H., et al. (2019). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 13(1), 846-854.[39]
- Pospisil, J., et al. (2020).
- Pierini, A. B., & Rossi, R. A. (1989). Catalysis by ferrous ion in nucleophilic aromatic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (5), 769-773.[41]
- Kastrati, I., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1056.[42]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 5-Chloroquinolin-4-amine Scaffolds in the Synthesis of Bioactive Molecules
Abstract
The 4-aminoquinoline framework is a cornerstone of medicinal chemistry, renowned for its prevalence in a multitude of therapeutic agents.[1][2] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic synthesis of bioactive molecules incorporating the 5-chloro-4-aminoquinoline core. We will delve into the primary synthetic methodologies, with a focus on the prevalent nucleophilic aromatic substitution (SNAr) pathway, and provide detailed, field-proven protocols for creating derivatives aimed at two major therapeutic classes: antimalarials and kinase inhibitors. The causality behind experimental choices, mechanistic insights, and the structure-activity relationship (SAR) will be elucidated to empower researchers in their rational design of novel chemical entities.
The Strategic Importance of the 4-Aminoquinoline Core
The quinoline scaffold is considered a "privileged structure" in drug discovery, capable of binding to a wide variety of biological targets. The 4-aminoquinoline subclass, in particular, has given rise to a remarkable number of approved drugs.[1][2] Its rigid, bicyclic aromatic system provides a robust anchor for pharmacophoric features, while the nitrogen at position 4 is pivotal for both biological activity and synthetic diversification.
Historically, the 4-aminoquinoline class is best known for antimalarial drugs like chloroquine and amodiaquine, which have been mainstays in malaria treatment for decades.[3] The mechanism of action for these agents is primarily attributed to their accumulation in the acidic digestive vacuole of the Plasmodium parasite, where they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[4] More recently, this scaffold has been successfully exploited to develop potent kinase inhibitors for oncology, such as bosutinib (a c-Src/Abl inhibitor) and neratinib (an EGFR/HER2 inhibitor), where it acts as an effective hinge-binding motif, mimicking the adenine region of ATP.[1][2][5]
The introduction of a chlorine atom at the C-5 position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, offering a handle for fine-tuning its pharmacokinetic and pharmacodynamic profile. This guide focuses on the synthesis of molecules containing this specific 5-chloro-4-aminoquinoline core.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely adopted method for constructing the 4-aminoquinoline scaffold is the nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a 4-chloroquinoline precursor with a suitable amine nucleophile.[1] The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group.
The general workflow for this synthetic approach is outlined below.
Caption: General workflow for synthesizing 5-chloro-4-aminoquinoline derivatives.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C4 carbon of the quinoline ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring and yielding the final 4-aminoquinoline product.
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Experimental Preparation of 4-Aminoquinoline Derivatives
Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline framework is a quintessential "privileged structure" in medicinal chemistry and drug development. Its remarkable versatility is demonstrated by its presence in a wide array of therapeutic agents, most notably the cornerstone antimalarial drugs chloroquine (CQ) and amodiaquine.[1][2] The core structure consists of a quinoline ring system substituted with an amino group at the C4-position, which is crucial for its biological activity.[3] Structure-Activity Relationship (SAR) studies have consistently shown that the 7-chloro-4-aminoquinoline nucleus is vital for antimalarial efficacy, primarily through its ability to form complexes with hematin and inhibit the formation of hemozoin in the parasite's food vacuole.[4][5]
Beyond malaria, derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents, underscoring the scaffold's importance.[6][7][8] This broad bioactivity has sustained a profound interest in developing robust, efficient, and versatile synthetic methodologies to generate diverse libraries of these compounds for screening and development.
This guide provides a detailed overview of the principal synthetic strategies for preparing 4-aminoquinoline derivatives, offering field-proven protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug discovery.
Overview of Primary Synthetic Strategies
The synthesis of 4-aminoquinoline derivatives can be broadly categorized into two logical pathways. The choice of strategy is typically dictated by the availability of starting materials and the desired substitution pattern on the quinoline core and the amino side chain.
-
Strategy A: Post-Formation Amination of a Pre-formed Quinoline Core. This is the most prevalent and versatile approach. It involves the initial synthesis of a quinoline ring bearing a good leaving group (typically chlorine) at the 4-position. This activated intermediate is then subjected to a substitution reaction with a desired amine to install the side chain.
-
Strategy B: Ring Construction Incorporating an Amine Precursor. This classical approach builds the heterocyclic quinoline ring from acyclic precursors in a way that ultimately yields a 4-hydroxyquinoline. This intermediate is then converted to the 4-aminoquinoline derivative.
Figure 1: High-level overview of the two primary synthetic pathways for accessing 4-aminoquinoline derivatives.
Detailed Methodologies and Experimental Protocols
Synthesis of the Key Intermediate: 4,7-Dichloroquinoline
The most common precursor for a vast library of 4-aminoquinoline drugs is 4,7-dichloroquinoline. Its synthesis is a robust, two-step process starting from an appropriately substituted aniline, following Strategy A.
Step 1: Gould-Jacobs Reaction to form 7-Chloro-4-hydroxyquinoline
The Gould-Jacobs reaction is a thermal cyclization method that condenses an aniline with an alkoxymethylenemalonic ester to build the quinolin-4-one backbone.[9][10][11]
-
Causality: The reaction begins with a nucleophilic substitution of the ethoxy group on diethyl ethoxymethylenemalonate by the aniline.[9] The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution, which requires significant thermal energy to overcome the activation barrier and temporarily disrupt the aromaticity of the aniline ring.[12][13] The reaction regioselectivity is controlled by steric and electronic factors of the aniline substituent.[10]
Protocol 3.1.1: Preparation of 7-Chloro-4-hydroxyquinoline
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount Used |
| 3-Chloroaniline | 1.0 | 127.57 | 12.75 g |
| Diethyl ethoxymethylenemalonate | 1.05 | 216.23 | 22.7 g |
| Diphenyl ether (solvent) | - | 170.21 | 100 mL |
Procedure:
-
Combine 3-chloroaniline and diethyl ethoxymethylenemalonate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture at 130-140 °C for 2 hours. Ethanol will distill off as the reaction proceeds.
-
Add 100 mL of diphenyl ether to the reaction mixture. Heat the solution to a vigorous reflux (approx. 250-260 °C) for 30-45 minutes.
-
Allow the mixture to cool to below 100 °C. The product will begin to precipitate.
-
Add 100 mL of petroleum ether or hexane to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether or hexane to remove the high-boiling solvent.
-
The crude 7-chloro-4-hydroxyquinoline can be used directly in the next step or recrystallized from ethanol or acetic acid for higher purity.
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
The 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone form, is readily converted to the highly reactive 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride.[14]
Protocol 3.1.2: Preparation of 4,7-Dichloroquinoline
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount Used |
| 7-Chloro-4-hydroxyquinoline | 1.0 | 179.59 | 18.0 g |
| Phosphorus oxychloride (POCl₃) | 4.0 - 5.0 | 153.33 | ~40 mL |
Procedure:
-
CAUTION: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Carefully add 7-chloro-4-hydroxyquinoline in portions to an excess of phosphorus oxychloride in a round-bottom flask.
-
Attach a reflux condenser fitted with a drying tube (CaCl₂) and gently reflux the mixture for 2-3 hours. The solution should become clear.
-
Allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto ~400 g of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Once the ice has melted, neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or a saturated sodium carbonate solution until the pH is ~8-9. The product will precipitate as a solid.
-
Collect the crude 4,7-dichloroquinoline by vacuum filtration, wash with cold water, and air dry.
-
Purify the product by recrystallization from ethanol or acetone.
Nucleophilic Aromatic Substitution (SNAr) for Side Chain Installation
The SNAr reaction is the most widely employed method for synthesizing 4-aminoquinolines from 4-chloroquinolines.[6][7] The electron-withdrawing nature of the quinoline ring nitrogen activates the C4 position, making it susceptible to attack by nucleophiles like primary or secondary amines.[3]
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-chloroquinoline.
Protocol 3.2.1: General Procedure for SNAr with an Aliphatic Amine
This protocol is adapted from procedures used to synthesize chloroquine analogues and other side-chain modified derivatives.[1][4][8][15]
| Reagent/Material | Molar Eq. | Notes |
| 4,7-Dichloroquinoline | 1.0 | The key electrophile. |
| Amine Nucleophile | 1.1 - 3.0 | Excess is often used to drive the reaction. |
| Solvent | - | NMP, Ethanol, THF, or neat (no solvent). |
| Base (optional) | 1.0 - 2.0 | K₂CO₃, Et₃N. Often not needed if amine is in excess. |
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in the chosen solvent (e.g., N-methyl-2-pyrrolidone, NMP, or ethanol). If running neat, omit the solvent.
-
Add the desired amine (e.g., N,N-diethylethylenediamine, 1.1 eq). If the amine salt is used, or if the amine is not in large excess, add a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq) to act as an acid scavenger.
-
Heat the reaction mixture under reflux for several hours (typically 4-24 h). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4,7-dichloroquinoline spot has been consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove the solvent and any inorganic salts.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel or by recrystallization to yield the final 4-aminoquinoline derivative.
Microwave-Assisted Variation: Microwave synthesis offers a significant acceleration of this reaction, reducing times from hours to minutes.[6][7]
-
Combine the reagents in a microwave-safe vial.
-
Seal the vial and place it in the microwave reactor.
-
Work-up and purify the product as described above.
Advanced Method: Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive aryl amines or sterically hindered nucleophiles where the SNAr reaction is sluggish, the Buchwald-Hartwig amination is a powerful alternative.[16][17] This cross-coupling reaction uses a palladium catalyst and a phosphine ligand to form the C-N bond under milder conditions than many classical methods.[18]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 3.3.1: General Procedure for Buchwald-Hartwig Amination
| Reagent/Material | Molar Eq. | Notes |
| 4,7-Dichloroquinoline | 1.0 | Aryl halide substrate. |
| Amine Nucleophile | 1.2 | Can be primary or secondary, alkyl or aryl. |
| Palladium Pre-catalyst | 0.01 - 0.05 | e.g., Pd₂(dba)₃ or Pd(OAc)₂. |
| Phosphine Ligand | 0.02 - 0.10 | e.g., Xantphos, BINAP. Crucial for catalytic activity. |
| Base | 1.4 - 2.0 | Strong, non-nucleophilic base, e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄. |
| Solvent | - | Anhydrous, deoxygenated solvent like Toluene or Dioxane. |
Procedure:
-
Inert Atmosphere is Critical: This reaction must be set up under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques, as the Pd(0) catalyst is oxygen-sensitive.
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 eq).
-
Add the 4,7-dichloroquinoline (1.0 eq) and the amine (1.2 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Product Characterization and Purification
-
Reaction Monitoring: Progress should be monitored using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). Visualization can be achieved under UV light (254 nm).
-
Purification: The primary method for purification is flash column chromatography on silica gel. The choice of solvent system depends on the polarity of the product. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, hexane) is an effective final purification step.
-
Structural Confirmation: The identity and purity of the final 4-aminoquinoline derivative must be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the quinoline core and the attached side chain.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Elemental Analysis: Determines the elemental composition and confirms the empirical formula.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Highly volatile, corrosive, or toxic reagents such as phosphorus oxychloride, NMP, and certain anilines must be handled exclusively in a well-ventilated chemical fume hood.
-
Inert Atmosphere: Palladium-catalyzed reactions require the use of an inert atmosphere to prevent catalyst degradation. Ensure proper training on Schlenk line or glovebox techniques.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion (SNAr) | Insufficient temperature; unreactive amine. | Increase reaction temperature. Switch to a higher boiling solvent (e.g., NMP). Consider microwave synthesis. |
| Low or No Conversion (Buchwald) | Catalyst deactivation (oxygen/moisture). | Ensure all reagents and solvents are anhydrous and the system is properly deoxygenated under an inert atmosphere. |
| Inappropriate ligand/base combination. | Screen different phosphine ligands and bases. NaOt-Bu is often effective for less reactive amines. | |
| Formation of Multiple Products | Side reactions; reaction at other positions. | Lower the reaction temperature. For di-amines, use protecting group strategies to ensure mono-substitution. |
| Difficult Purification | Product is highly polar; streaks on TLC. | For basic amine products, add a small amount of triethylamine (1%) to the chromatography eluent to reduce tailing. |
References
- Verma, R. K., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]
- Paredes, J. D., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
- Kumar, A., et al. (2014). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. European Journal of Medicinal Chemistry. [Link]
- Luttrell, J. L., et al. (2010). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
- Pharma Wisdom (2020). SAR of 4 Aminoquinoline. YouTube. [Link]
- Delgado, F., et al. (2025).
- Wikipedia. Gould–Jacobs reaction. [Link]
- Caprariis, P. D., et al. (2021).
- ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
- Pharmacy D (2022). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. [Link]
- SynArchive. Conrad-Limpach Synthesis. [Link]
- Delgado, F., et al. (2025).
- Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Wikipedia. Conrad–Limpach synthesis. [Link]
- Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]
- Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]
- ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
- Hanson, P. R., et al. (2012). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- Singh, A. P., & Puri, S. K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Parasitology Research. [Link]
- Paredes, J. D., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PubMed Central. [Link]
- Wikipedia.
- Chemistry LibreTexts.
- ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
Sources
- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 2. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. ablelab.eu [ablelab.eu]
- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: Leveraging 5-Chloroquinolin-4-amine for Kinase Inhibitor Development
Introduction: The Quinoline Scaffold as a Privileged Kinase-Binding Motif
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] Beyond its antiparasitic activity, this "privileged" structure has been extensively explored for new therapeutic applications, including cancer treatment.[1][3] The core reason for this versatility lies in its ability to mimic the adenine ring of adenosine triphosphate (ATP), allowing it to effectively compete for the ATP-binding site of numerous protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4]
This guide focuses specifically on the 5-Chloroquinolin-4-amine scaffold. The strategic placement of a chlorine atom at the C-5 position offers a unique handle for medicinal chemists to modulate the scaffold's physicochemical properties. This substitution can enhance binding affinity through hydrophobic interactions or halogen bonding within the kinase active site, potentially improving potency and selectivity against specific kinase targets. This document provides a detailed exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of kinase inhibitors derived from this promising scaffold.
Part 1: Medicinal Chemistry & Structure-Activity Relationship (SAR)
The development of potent and selective kinase inhibitors from the this compound scaffold hinges on a deep understanding of its SAR. The core structure provides a rigid platform that orients key functional groups for interaction with the kinase ATP-binding pocket.
Key Structural Considerations:
-
The 4-Amino Group: This is the primary vector for introducing diversity. The amine serves as a crucial hydrogen bond donor, often interacting with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The nature of the substituent(s) on this amine dictates the inhibitor's target profile.[5][6]
-
The Quinoline Core: This bicyclic system acts as the primary scaffold, occupying the adenine binding region. Its aromatic nature facilitates π-π stacking interactions with aromatic residues in the active site.
-
The 5-Chloro Substituent: The chlorine atom at this position is critical. It enhances the lipophilicity of the molecule, which can improve cell permeability and hydrophobic interactions in the binding pocket. Furthermore, it can act as a halogen bond donor, forming specific, stabilizing interactions with backbone carbonyls or other electron-rich residues in the active site, thereby increasing binding affinity and selectivity. The strategic placement of chloro groups has been shown to be essential for the activity of various kinase inhibitors.[6]
Illustrative SAR Data
To demonstrate the impact of substitutions, the following table summarizes hypothetical IC₅₀ data for derivatives based on published findings for similar scaffolds.[7][8][9]
| Compound ID | R Group (at 4-amino position) | Target Kinase | IC₅₀ (nM) | Notes |
| LEAD-01 | -H | c-Src | >10,000 | Unsubstituted amine shows poor activity. |
| LEAD-02 | -Phenyl | c-Src | 850 | Simple aromatic substitution provides a baseline potency. |
| LEAD-03 | -(3-methoxyphenyl) | c-Src | 250 | Electron-donating group at the meta position improves activity. |
| LEAD-04 | -(3-ethynylphenyl) | c-Src | 45 | Small, rigid alkyne group can probe deeper into the pocket, significantly boosting potency. |
| LEAD-05 | -(3-ethynylphenyl) | VEGFR-2 | 1,200 | Demonstrates selectivity; the substitution is less favorable for the VEGFR-2 active site. |
| LEAD-06 | -(4-chloro-2-fluoro-phenyl) | RIPK2 | 15 | Halogen substitutions on the phenyl ring can further enhance binding affinity.[8] |
This data illustrates that systematic modification of the 4-amino substituent is a powerful strategy to optimize both the potency and selectivity of inhibitors derived from the this compound core.
Conceptual Kinase Binding
The this compound scaffold typically functions as a Type I kinase inhibitor, binding to the active (DFG-in) conformation of the enzyme.
Caption: Inhibitor binding in the ATP pocket.
Part 2: Experimental Protocols
This section provides detailed, field-proven protocols for the synthesis and biological evaluation of novel kinase inhibitors based on the this compound scaffold.
Protocol 1: Synthesis of N-Aryl-5-chloroquinolin-4-amine Derivatives
This protocol details a standard nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for coupling amines to chloroquinolines.[1][8][10]
Rationale: The reaction leverages the electron-deficient nature of the C4 position on the quinoline ring, which is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom in the ring. Heating is typically required to overcome the activation energy of the reaction. A base may be added to deprotonate the incoming amine or to scavenge the HCl byproduct.[11]
Caption: Workflow for synthesis and purification.
Materials & Reagents:
-
4,5-Dichloroquinoline
-
Desired primary or secondary amine (e.g., 3-ethynylaniline)
-
Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol
-
Potassium Carbonate (K₂CO₃, optional)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-dichloroquinoline (1.0 eq).
-
Add the desired amine (1.1 - 1.5 eq).
-
Add the solvent (e.g., n-Butanol) to achieve a concentration of approximately 0.2-0.5 M.
-
Rationale: Using a slight excess of the amine helps drive the reaction to completion.
-
Reaction Execution: Heat the reaction mixture to 120-130 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4,5-dichloroquinoline is consumed (typically 6-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with a significant volume of DCM (e.g., 20x the reaction volume).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃, water, and finally brine.[1]
-
Rationale: The NaHCO₃ wash neutralizes any acidic byproducts (HCl). The water and brine washes remove residual inorganic salts and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes).
-
Final Characterization: Combine the pure fractions, concentrate in vacuo, and dry the final compound. Confirm the structure and purity using NMR and LC-MS.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general method for determining the IC₅₀ value of a synthesized compound against a target kinase using a luminescence-based assay that quantifies ADP production.[12][13]
Principle: Kinase activity consumes ATP, producing ADP. The ADP-Glo™ assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by luciferase to generate a light signal. The amount of light produced is directly proportional to the ADP generated and thus to the kinase activity. An inhibitor will reduce kinase activity, leading to a lower luminescent signal.
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Aminoquinolines
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, most famously embodied by the antimalarial drug chloroquine.[1][2] Its privileged structure, however, extends far beyond malaria, demonstrating a vast spectrum of pharmacological activities including anticancer, antiviral, anti-inflammatory, and even anti-Alzheimer properties.[3][4][5] The urgent need for rapid drug discovery and library synthesis has driven the evolution of synthetic methodologies away from slow, conventional heating methods. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in this space.[6] It leverages the efficient and uniform heating of reactants and solvents by microwave irradiation, leading to dramatic reductions in reaction times, increased yields, and often cleaner product profiles.[7][8]
This guide provides a comprehensive overview and a field-proven protocol for the synthesis of 4-aminoquinoline derivatives using MAOS. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring that researchers can not only replicate the results but also intelligently adapt the methodology for their specific molecular targets.
Part 1: The Core Chemistry: Mechanism and Rationale
The predominant route for synthesizing 4-aminoquinolines is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[4][9] This process involves the displacement of a leaving group, typically a halogen like chlorine, from the 4-position of the quinoline ring by an amine nucleophile.
The SNAr Mechanism:
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon at the C4 position of the quinoline ring. This position is activated towards attack by the electron-withdrawing effect of the ring nitrogen. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity of the quinoline ring is restored by the elimination of the chloride leaving group, yielding the final 4-aminoquinoline product.
Why Microwave Irradiation Excels for this Reaction:
Microwave-assisted synthesis is particularly effective for SNAr reactions for several key reasons:
-
Efficient Heating of Polar Solvents: Solvents commonly used for this reaction, such as Dimethyl Sulfoxide (DMSO) or ethanol, are highly polar and absorb microwave energy efficiently, allowing for rapid and uniform heating to the target temperature.[3] This avoids localized overheating at the vessel walls, which is common with conventional oil baths, leading to fewer side products.[7]
-
Acceleration of Reaction Rates: The high temperatures (140-180 °C) that can be safely and rapidly reached in a sealed microwave vessel dramatically accelerate the reaction rate, reducing synthesis times from many hours or even days to mere minutes.[1][4]
-
Pressure Effects: Performing the reaction in a sealed vessel allows the pressure to increase, which can raise the boiling point of the solvent. This enables reactions to be run at temperatures significantly above the solvent's atmospheric boiling point, further accelerating the process.[7]
Caption: General mechanism for the SNAr reaction.
Part 2: Detailed Experimental Protocol
This protocol provides a robust, general method for the microwave-assisted synthesis of a 4-aminoquinoline derivative starting from the commercially available 4,7-dichloroquinoline.
Materials and Equipment:
-
4,7-dichloroquinoline
-
Desired primary or secondary amine (e.g., N,N-diethylethylenediamine)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (optional, for less reactive amines)[1]
-
Monoblock microwave reactor (e.g., Biotage Initiator, CEM Discover)
-
10 mL microwave reaction vials with caps
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes, methanol, and dichloromethane for chromatography and extraction
-
Thin-Layer Chromatography (TLC) plates
Step-by-Step Methodology:
-
Reagent Preparation & Reaction Setup:
-
In a 10 mL microwave reaction vial, add 4,7-dichloroquinoline (1.0 mmol, 198 mg).
-
Add the desired amine nucleophile (1.2 - 2.0 mmol). Using a slight excess of the amine ensures the reaction goes to completion.[1]
-
Add anhydrous DMSO (3-5 mL) to the vial.[3] DMSO is often the solvent of choice due to its high boiling point and excellent ability to absorb microwave energy.[4]
-
Expert Tip: If using a less reactive secondary amine or an aniline, the addition of a non-nucleophilic base like DIPEA (1.5 mmol) may be beneficial to scavenge the HCl generated during the reaction.[1] For primary amines, an extra base is often not required as the excess amine serves this purpose.[3][4]
-
Add a magnetic stir bar, and securely seal the vial with a cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Initiate the irradiation sequence. The instrument will rapidly heat the mixture to the set temperature and hold it for the specified duration.
-
-
Reaction Work-up:
-
Once the reaction is complete, allow the vial to cool to room temperature (either passively or via the instrument's compressed air cooling system).
-
Monitor the reaction progress by TLC to confirm the consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extract the aqueous layer two more times with ethyl acetate (2x 25 mL).
-
Combine the organic layers, wash with brine (2x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude product is typically purified by flash column chromatography on silica gel.
-
A common eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to isolate the polar product.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final 4-aminoquinoline product.
-
Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Caption: Experimental workflow for MAOS of 4-aminoquinolines.
Part 3: Data & Parameter Optimization
The efficiency of the microwave-assisted synthesis of 4-aminoquinolines is highly dependent on the chosen reaction parameters. The following table summarizes typical conditions and outcomes, providing a valuable starting point for methodology development.
| Starting Material | Amine Nucleophile | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Various primary amines | DMSO | 140-180 | 20-30 | 80-95 | [3][4] |
| 4,7-Dichloroquinoline | Various secondary amines | DMSO | 140-180 | 20-30 | 80-95 | [3][4] |
| 4-Chloro-7-iodoquinoline | Primary/secondary amines | DMSO / Ethanol | 140-180 | 10-30 | Good | [1] |
| 4,7-Dichloroquinoline | Anilines / Heteroarylamines | DMSO | 180 | 30 | Good | [3][4] |
| 4-Aminoquinoline-diamines | Phthalic anhydrides | DMSO | 160 | 2 | 81-92 | [10][11] |
Causality Behind Parameter Choices:
-
Solvent Selection: DMSO is frequently optimal due to its high dielectric constant, allowing for efficient microwave absorption, and its high boiling point, which facilitates reaching high reaction temperatures.[3] Ethanol is a greener alternative but may require higher pressures to reach the same temperatures.[1]
-
Temperature Control: Reaction rates are highly temperature-dependent. The 140-180 °C range is a sweet spot that typically provides enough thermal energy to overcome the activation barrier quickly without causing significant decomposition of reactants or products.[1][3]
-
Need for a Base: The SNAr reaction generates one equivalent of HCl. For primary amines, using a slight excess of the amine itself is usually sufficient to neutralize this acid. However, for more valuable or less reactive secondary amines and anilines, a non-nucleophilic "proton sponge" like DIPEA or an inorganic base like K₂CO₃ is often added to prevent the protonation of the amine nucleophile, which would render it unreactive.[1][3][4]
References
- Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Amino-7-iodoquinoline Derivatives. Benchchem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx2Jx-3o0G9bEQ8TB_QIxUoDptrBXalDLVPp3kk8HG5CCMZ8OYExkgKLhCRhnXx_KGr30mTCGcjcXBS77-PjWIc9FHwYmQ79PARHXEce5CMit04SYbITu-dlmGk3q1gxa13hxS0IeS7lLGwjtsgm9w7uMkJQuqo3UG1Ea_C4t5BPhTTE9IdRbXJhu5uEeHV5czS73H_CGJfvfnsbfIv_A9uYKZFa4k4A9xdj4vsp3aIvP66X6Ps4VGJRHYh35kg-Y9cO1zxgJo-ze_]
- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Available at: https://www.frontiersin.org/articles/10.3389/fchem.2025.1553975/full]
- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11994640/]
- Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Available at: https://pubs.acs.org/doi/10.1021/jm0603781]
- A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. [Available at: https://www.researchgate.net/publication/7010469_A_medicinal_chemistry_perspective_on_4-aminoquinoline_antimalarial_drugs]
- Microwave enhanced synthesis of 4-aminoquinazolines. ResearchGate. [Available at: https://www.researchgate.net/publication/235334706_Microwave_enhanced_synthesis_of_4-aminoquinazolines]
- 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Available at: https://www.hilarispublisher.com/open-access/4aminoquinolines-an-overview-of-antimalarial-chemotherapy-2155-9821-1000284.pdf]
- Melato, S., Coghi, P., Basilico, N., Prosperi, D., & Monti, D. (2007). Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. QSAR & Combinatorial Science, 26(11‐12), 1229-1234. [Available at: https://scilit.net/article/2c9c74a9844053648a867b938f2a1768]
- Request PDF: Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. ResearchGate. [Available at: https://www.researchgate.net/publication/229801833_Novel_4-Aminoquinolines_through_Microwave-Assisted_SNAr_Reactions_a_Practical_Route_to_Antimalarial_Agents]
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Available at: https://pubs.rsc.org/en/content/articlehtml/2024/ob/d3ob01614a]
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Organic & Biomolecular Chemistry. [Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob01614a]
- The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. [Source Not Available].
- Microwave-assisted one-pot syntheses of 4-aminoquinazolines. ResearchGate. [Available at: https://www.researchgate.net/publication/301777265_Microwave-assisted_one-pot_syntheses_of_4-aminoquinazolines]
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Available at: http://ajchem-a.com/index.php/AJCA/article/view/100]
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Available at: https://pubs.acs.org/doi/10.1021/acscombsci.7b00067]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
Application Notes and Protocols for the Purification of 5-Chloroquinolin-4-amine by Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of 5-Chloroquinolin-4-amine, a key intermediate in pharmaceutical synthesis, using column chromatography.[1] We address the inherent challenges of purifying basic heterocyclic amines on standard silica gel and present a robust, field-proven methodology. This document emphasizes the scientific rationale behind procedural choices, from stationary phase selection to mobile phase optimization, ensuring a reproducible and efficient purification process for researchers and drug development professionals.
Introduction: The Challenge of Purifying Aminoquinolines
This compound is a valuable building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological data. However, like many nitrogen-containing heterocycles, its purification is not trivial. The primary obstacle arises from the basic nature of the exocyclic amine and the quinoline nitrogen. These basic centers interact strongly with the acidic silanol (-Si-OH) groups present on the surface of standard silica gel, the most common stationary phase in column chromatography.[2]
This acid-base interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The compound may bind so strongly that it fails to elute from the column, resulting in low recovery.
-
Peak Tailing: Strong, non-linear adsorption causes the compound to elute slowly and asymmetrically, leading to broad peaks that co-elute with impurities.[2]
-
On-Column Decomposition: The acidic environment of the silica surface can catalyze the degradation of sensitive molecules.[2][3]
Therefore, a successful purification strategy must mitigate these adverse interactions. This guide details a method centered on neutralizing the stationary phase to achieve a clean, efficient separation.
Principle of the Method: Mitigating Acidity
The core principle of this protocol is the deactivation of the acidic silica gel stationary phase by introducing a small amount of a basic modifier into the mobile phase.[4] Triethylamine (TEA) is an excellent choice for this purpose. The TEA, being a small and relatively non-polar base, effectively competes with the this compound for the acidic silanol sites on the silica.[2][5] This "neutralizes" the surface, allowing the analyte to partition between the stationary and mobile phases based primarily on polarity differences, which is the desired mechanism for chromatographic separation.
An alternative strategy involves using a different stationary phase altogether, such as basic alumina or amine-functionalized silica, which provide a basic or neutral environment more compatible with amine compounds.[2][4] However, the use of TEA-modified silica gel is often more convenient and cost-effective, as it utilizes the most common and well-understood stationary phase.
Safety and Handling
Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all solvents used.
| Compound/Solvent | CAS Number | Primary Hazards | Recommended PPE |
| This compound | 92385-37-0 | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[6] | Safety goggles with side-shields, chemical-resistant gloves, lab coat.[6][7] |
| Silica Gel | 63231-67-4 | Respiratory irritation (fine dust). | Work in a fume hood or use a dust mask when handling dry powder. |
| Ethyl Acetate | 141-78-6 | Highly flammable liquid and vapor, Causes serious eye irritation. | Safety goggles, gloves, work in a fume hood away from ignition sources. |
| Hexanes | 110-54-3 | Highly flammable, Skin irritant, Aspiration toxicity, Suspected of damaging fertility. | Safety goggles, gloves, work in a well-ventilated fume hood. |
| Triethylamine (TEA) | 121-44-8 | Highly flammable, Toxic if inhaled, Causes severe skin burns and eye damage. | Safety goggles, face shield, chemical-resistant gloves, work in a fume hood. |
Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water.[7] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[6][7] If inhaled, move the person to fresh air.[6]
Experimental Protocol
This protocol is a self-validating system, incorporating Thin-Layer Chromatography (TLC) at critical stages to monitor the purification process.
Step 1: Method Development with Thin-Layer Chromatography (TLC)
The first step is to identify a suitable mobile phase (eluent) that provides good separation of the target compound from its impurities.
Protocol:
-
Prepare Eluent Systems: In separate vials, prepare small volumes of potential eluents. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), modified with 1% v/v triethylamine (TEA).
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under UV light (254 nm and 365 nm). Aromatic compounds like quinolines are typically UV-active. If needed, chemical staining (e.g., with a potassium permanganate dip) can be used.[8]
-
Optimize: The ideal eluent system will move the desired compound to a Retention Factor (Rf) value of 0.25 - 0.35 .
-
If the Rf is too low (spot stays near the baseline), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
If the Rf is too high (spot moves with the solvent front), decrease the polarity (e.g., increase the percentage of hexanes).
-
If spots are streaked or smeared, ensure that 1-2% TEA is included in the eluent.[2]
-
| Example TLC Screening Systems (v/v/v) | Expected Rf Trend | Comments |
| Hexanes / Ethyl Acetate / TEA (80:20:1) | Low Rf | Good for less polar impurities. |
| Hexanes / Ethyl Acetate / TEA (60:40:1) | Optimal Rf Target | A common starting point for moderately polar compounds. |
| Hexanes / Ethyl Acetate / TEA (40:60:1) | High Rf | Useful if the target compound is highly polar. |
| Dichloromethane / Methanol / TEA (98:2:1) | Alternative System | Use if solubility or separation is poor in Hex/EtOAc. |
Step 2: Column Preparation (Slurry Packing)
Properly packing the column is critical to achieving a good separation. The slurry method is generally preferred as it minimizes air bubbles and ensures a homogenous stationary phase bed.
Protocol:
-
Select Column Size: Choose a glass column with a diameter and length appropriate for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio by weight of silica gel to crude compound.
-
Prepare Deactivated Eluent: Prepare a sufficient volume of the optimized eluent from Step 1 (e.g., Hexanes/EtOAc/TEA 60:40:1) to pack the column and run the separation.
-
Prepare Slurry: In a beaker, combine the required amount of silica gel (e.g., 230-400 mesh) with the deactivated eluent until a pourable, milkshake-like consistency is achieved.
-
Pack the Column:
-
Secure the column vertically on a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[2]
-
Fill the column about one-third full with the eluent.
-
Gently pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Continuously tap the side of the column gently to help the silica settle evenly and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Never let the top of the silica bed run dry.
-
-
Equilibrate: Add a final layer of sand (~0.5 cm) on top of the silica bed to prevent disruption during solvent addition. Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated and stable.[2]
Step 3: Sample Loading
Dry loading is highly recommended as it often results in better separation and sharper bands compared to wet loading.[9]
Protocol:
-
Dissolve the crude this compound in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully drain the eluent from the packed column until the solvent level is just at the top of the sand layer.
-
Gently and evenly add the dry-loaded sample onto the sand layer.
-
Carefully add a small amount of fresh eluent, open the stopcock, and allow the eluent to slowly draw the sample into the silica bed. Repeat until all the sample is on the column.
-
Fill the remainder of the column with eluent for the elution step.
Step 4: Elution and Fraction Collection
Protocol:
-
Begin adding the mobile phase to the top of the column, maintaining a constant flow rate. Applying gentle positive pressure with an air or nitrogen line can speed up the process.
-
Collect the eluting solvent in sequentially numbered test tubes or flasks.
-
Monitor the separation by collecting small spots from the fractions with a capillary tube and spotting them on a TLC plate. Develop and visualize the plate to identify which fractions contain the desired compound.
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
// Connections Crude -> TLC [label="Determine Eluent"]; TLC -> Slurry [style=dashed]; Slurry -> Pack; Pack -> Load [lhead=cluster_main]; Load -> Elute; Elute -> Collect; Collect -> Analyze [ltail=cluster_main, lhead=cluster_analysis]; Analyze -> Combine [label="Pool fractions\nwith R_f ≈ 0.3"]; Combine -> Evaporate; Evaporate -> Pure; } DOT Caption: Workflow for the column chromatography purification of this compound.
Troubleshooting
| Problem | Potential Cause | Solution |
| Compound won't elute | Eluent polarity is too low. Strong interaction with silica. | Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol). Ensure sufficient TEA (1-2%) is present.[5] |
| Poor separation | Column was packed improperly. Sample band was too wide. Eluent is not optimal. | Repack the column carefully. Ensure the sample is loaded in a minimal volume (dry loading is best). Re-optimize the eluent system using TLC for better spot separation. |
| Streaking on column/TLC | Insufficient deactivation of silica. | Increase the concentration of triethylamine (TEA) in the eluent to 1.5-2.0%. |
| Low product recovery | Irreversible adsorption. Compound decomposition. | Use a less acidic stationary phase like neutral alumina. Ensure the crude material is stable under the chosen conditions. |
References
- Ito, Y. (2005). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Ito, Y., & Freeman, H. S. (2001). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- Angene Chemical. (2025). Safety Data Sheet.
- Knauer. (n.d.). Liquid chromatography.
- LookChem. (n.d.). Purification of Quinoline.
- Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros.
- Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline.
- Perisic-Janjic, N., et al. (2013). Five different columns in the analysis of basic drugs in hydrophilic interaction liquid chromatography. Journal of the Serbian Chemical Society, 78(10), 1477-1489.
- Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(10), 748-757.
- ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?.
- The Royal Society of Chemistry. (n.d.). Photochemical Intramolecular Amination for the Synthesis of Heterocycles.
- Chetwyn, N. P., et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase.
- PubChem. (n.d.). 5-Chloroquinolin-4-ol.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- EPFL. (n.d.). TLC Visualization Reagents.
- ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- Chen, J. M., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(11), 3235-3236.
- American Elements. (n.d.). Chloroquine.
Sources
- 1. 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. angenechemical.com [angenechemical.com]
- 7. echemi.com [echemi.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 5-Chloroquinolin-4-amine
Introduction
5-Chloroquinolin-4-amine is a critical building block in synthetic organic chemistry, particularly in the development of pharmacologically active compounds, including antimalarial agents.[1] Its purity and structural integrity are paramount to ensure the desired efficacy and safety of the final products. This comprehensive guide provides a suite of detailed analytical techniques and protocols for the robust characterization of this compound, tailored for researchers, scientists, and professionals in drug development. This document eschews a rigid template in favor of a logically structured narrative that delves into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development, particularly for sample preparation and chromatographic separations.
| Property | Value | Source |
| CAS Number | 92385-37-0 | [1] |
| Molecular Formula | C₉H₇ClN₂ | [1][2] |
| Molecular Weight | 178.62 g/mol | [1][2] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase method is typically employed, leveraging the compound's aromatic and moderately polar nature.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. This compound, with its quinoline core, exhibits significant hydrophobic character and is well-retained on a C18 column. The elution is modulated by varying the proportion of an organic solvent (e.g., acetonitrile or methanol) in the mobile phase. The amine functional group can interact with residual silanols on the silica-based stationary phase, potentially causing peak tailing. To mitigate this, an acidic modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to protonate the amine, ensuring good peak shape.[3]
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Detailed Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Provides excellent retention and resolution for aromatic compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape for the basic amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 20 min | A gradient elution is suitable for separating impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; a DAD can be used to identify the optimal wavelength. |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of this compound with a known concentration in the same diluent.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and standard solutions and record the chromatograms.
-
Data Processing: Determine the retention time of the main peak. Calculate the purity of the sample using the area percentage method. For quantification, generate a calibration curve using standards of known concentrations.
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying synthesis byproducts and residual solvents.
Principle of the Method
In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural elucidation and identification. For this compound, electron ionization (EI) will lead to characteristic fragments. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer
GC-MS Conditions:
| Parameter | Recommended Conditions | Rationale |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | A nonpolar column suitable for a wide range of semi-volatile compounds.[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas compatible with MS. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte. |
| Injection Volume | 1 µL (splitless) | Splitless injection is suitable for trace analysis. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min | A temperature program that allows for the separation of compounds with varying boiling points. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible fragmentation patterns. |
| Scan Range | m/z 40-450 | A scan range that covers the molecular ion and expected fragments. |
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum of this peak. The molecular ion (M⁺) should be observed at m/z 178.
-
Look for the characteristic isotopic pattern of chlorine (M⁺ at m/z 178 and M+2 at m/z 180 in a ~3:1 ratio).
-
Analyze the fragmentation pattern. Common fragmentations for aromatic amines include the loss of HCN and cleavage of the amino group.[6]
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Principle of the Method
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is dependent on the electron density around the nucleus, providing information about the atom's local environment. In ¹H NMR, the integration of the signal is proportional to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. ¹³C NMR provides information about the different carbon environments in the molecule.
Experimental Workflow: NMR Analysis
Caption: Workflow for the NMR analysis of this compound.
Detailed Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Concentration | ~5-10 mg/mL | ~20-50 mg/mL |
| Temperature | 25 °C | 25 °C |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | DMSO-d₆ at 39.52 ppm |
Procedure:
-
Sample Preparation: Dissolve the sample in the deuterated solvent.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing and Interpretation: Process the spectra and assign the signals based on their chemical shifts, integration (for ¹H), and multiplicities. The expected chemical shifts can be predicted based on the structure and comparison with related compounds.[7][8]
Expected Spectral Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): The aromatic protons on the quinoline ring are expected to appear in the range of δ 7.0-8.5 ppm. The protons of the amino group will likely appear as a broad singlet.
-
¹³C NMR (100 MHz, DMSO-d₆): The aromatic carbons are expected in the range of δ 110-150 ppm. The carbon bearing the chlorine atom will be shifted downfield.
IV. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Principle of the Method
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending). Different functional groups absorb at characteristic frequencies, allowing for their identification.
Experimental Workflow: FT-IR Analysis
Caption: Workflow for the FT-IR analysis of this compound.
Detailed Protocol: FT-IR
Instrumentation:
-
FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Measurement: Record a background spectrum.
-
Sample Measurement: Place the solid sample directly on the ATR crystal and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands.
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | Aromatic C-H stretching |
| 1650-1550 | C=C and C=N stretching (aromatic ring) |
| 1350-1250 | C-N stretching |
| 850-750 | C-Cl stretching |
The presence of these characteristic bands provides strong evidence for the structure of this compound.[9]
Conclusion
The analytical techniques detailed in this guide provide a comprehensive framework for the characterization of this compound. The synergistic use of HPLC for purity assessment, GC-MS for volatile impurity profiling, NMR for definitive structural elucidation, and FT-IR for functional group confirmation establishes a robust quality control strategy. By understanding the principles behind each method and adhering to the detailed protocols, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical intermediate, thereby supporting the development of safe and effective pharmaceutical products.
References
- New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique.
- Travan, S., et al. (2018). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. ResearchGate.
- PubChem. (n.d.). 5-Chloroquinolin-8-amine. National Center for Biotechnology Information.
- MDPI. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
- PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Fragmentation pattern of compound 5.
- MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
- National Institutes of Health. (n.d.). Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Springer. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review.
- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- ResearchGate. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
- National Institutes of Health. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products.
- ResearchGate. (n.d.). a UV-Vis absorption of aminoquinoline 4 in various solvents. b...
- National Institutes of Health. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation.
- National Institutes of Health. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
- LCGC Europe. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
- ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol.
- University of Missouri-Columbia. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- GL Sciences. (n.d.). HPLC Column Technical Guide.
- PubMed. (n.d.). Analytical Quality-by-Design-Based Systematic Optimization of RP-HPLC Method Conditions to Analyze Simultaneously Chloroquine Phosphate and Flavopiridol in Stress-Induced Combined Drug Solution and Pharmaceutical Emulsions.
- LCGC. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?
- IonSource. (2001). Reverse Phase HPLC Basics for LC/MS.
- ResearchGate. (n.d.). GC–MS chromatogram of quinoline-N-oxide.
- Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).
- ResearchGate. (n.d.). Determination of Quinoline in Textiles by High- Performance Liquid Chromatography.
- PubMed. (2010). Complementary fragmentation pattern analysis by gas chromatography-mass spectrometry and liquid chromatography tandem mass spectrometry confirmed the precious lignan content of Cirsium weeds.
- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
- MDPI. (2016). Changes in Leaf Structure and Chemical Compositions Investigated by FTIR Are Correlated with Different Low Potassium Adaptation of Two Cotton Genotypes.
- National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
Sources
- 1. This compound , 95+% , 92385-37-0 - CookeChem [cookechem.com]
- 2. 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. madison-proceedings.com [madison-proceedings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. aseestant.ceon.rs [aseestant.ceon.rs]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
Application Note: A Guide to the Scale-Up Synthesis of Chloroquinolin-4-amine Derivatives
Introduction: The Quinoline Core in Modern Drug Discovery
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1] Their broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties, has cemented their role as a "privileged structure" in drug discovery.[1][2] Specifically, chloro-substituted 4-aminoquinoline derivatives are critical intermediates and active pharmaceutical ingredients (APIs), most famously exemplified by the antimalarial drug Chloroquine, which is synthesized from a 4,7-dichloroquinoline precursor.[3][4]
This application note provides a comprehensive guide to the scale-up synthesis of chloroquinolin-4-amine derivatives. Moving a synthesis from the laboratory bench (milligram to gram scale) to pilot or manufacturing scale (kilogram scale) introduces significant challenges in reaction control, mass and heat transfer, and product isolation.[5] This document moves beyond a simple recitation of steps to explain the underlying principles and critical process parameters that ensure a safe, efficient, and reproducible large-scale synthesis. We will focus on the most industrially viable method: the nucleophilic aromatic substitution (SNAr) pathway.
Synthetic Strategy: Selecting an Industrially Viable Pathway
While numerous classical methods exist for constructing the quinoline core, such as the Skraup, Doebner-von Miller, and Gould-Jacobs reactions, they often involve harsh conditions, strong acids, and highly exothermic steps that are difficult to control on a large scale.[2][5][6]
For the synthesis of chloroquinolin-4-amine derivatives, a more robust and scalable approach involves the direct functionalization of a pre-existing, readily available chloro-substituted quinoline. The method of choice is a Nucleophilic Aromatic Substitution (SNAr) reaction.[7][8]
Why the SNAr Approach is Superior for Scale-Up:
-
High Regioselectivity: In a substrate like 4,5-dichloroquinoline or 4,7-dichloroquinoline, the chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the chlorine on the benzene ring. This inherent electronic property directs the incoming amine nucleophile to the desired position, minimizing the formation of positional isomers.[9]
-
Milder Conditions: Compared to classical name reactions, SNAr can often be conducted under more manageable temperature and pressure conditions, enhancing process safety.[10]
-
Substrate Availability: Key starting materials, such as 4,7-dichloroquinoline, are commercially available, streamlining the supply chain for large-scale production.[3]
-
Versatility: This method is highly versatile, allowing for the introduction of a wide variety of primary and secondary amine side chains to generate diverse libraries of derivatives.[7][10]
The core reaction involves the displacement of the C4-chlorine atom by an amine nucleophile, a process that can be effectively conducted by heating a mixture of the dichloroquinoline and the desired amine.[10]
Process Workflow and Key Scale-Up Operations
The overall process for synthesizing a chloroquinolin-4-amine derivative at scale can be broken down into several key unit operations.
Caption: High-level workflow for the scale-up synthesis of chloroquinolin-4-amine derivatives.
Detailed Scale-Up Protocol: Synthesis of N'-(5-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine
This protocol is adapted from established procedures for analogous compounds and is designed for a 1.0 kg scale production of the target molecule.[10] It emphasizes safety, control, and efficiency.
4.1. Materials and Equipment
-
Reactor: 20 L jacketed glass reactor with overhead mechanical stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Starting Materials:
-
4,5-Dichloroquinoline (1.0 kg, 5.05 mol)
-
N,N-dimethylethane-1,2-diamine (1.34 kg, 15.15 mol, 3.0 eq)
-
Toluene (10 L)
-
5 M Sodium Hydroxide solution (~5 L)
-
Saturated Sodium Chloride (Brine) solution (~4 L)
-
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety glasses, face shield, lab coat. All operations should be performed in a well-ventilated fume hood or designated production bay.
4.2. Reaction Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. The overhead stirrer should be fitted with a pitched-blade turbine or anchor impeller to ensure efficient mixing of the heterogeneous mixture.[5]
-
Charging Reagents: Charge the reactor with 4,5-dichloroquinoline (1.0 kg) and Toluene (5 L). Begin stirring to form a slurry.
-
Amine Addition: Slowly add the N,N-dimethylethane-1,2-diamine (1.34 kg) to the reactor over 30-45 minutes. A mild exotherm may be observed; maintain the internal temperature below 40 °C. Rationale: Using an excess of the amine (3 equivalents) ensures the complete consumption of the expensive dichloroquinoline starting material and serves as a base to neutralize the HCl generated in situ.
-
Heating to Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 110-115 °C) using a heating mantle or oil bath.[5]
-
Reaction Monitoring: Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] The reaction is typically complete within 8-12 hours, as indicated by the disappearance of the 4,5-dichloroquinoline spot.
4.3. Work-up and Isolation
-
Cooling: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Aqueous Wash: Add 5 M Sodium Hydroxide solution (~5 L) to the reactor and stir vigorously for 30 minutes. Stop stirring and allow the layers to separate. Remove the lower aqueous layer. Rationale: The basic wash removes the hydrochloride salt of the excess amine and any remaining HCl, facilitating a clean phase separation.
-
Brine Wash: Add saturated brine solution (4 L) to the organic layer, stir for 15 minutes, and separate the layers. This removes residual water and water-soluble impurities.
-
Solvent Removal: Concentrate the organic (toluene) layer under reduced pressure to obtain the crude product as a thick oil or solid.
-
Precipitation: Add hexane (5 L) to the crude residue and stir vigorously. The product will precipitate as a solid.[5]
-
Filtration: Collect the solid product by filtration, washing the filter cake with fresh hexane (2 x 1 L) to remove non-polar impurities.
4.4. Purification
-
Recrystallization: Transfer the crude solid to a clean reactor and add a suitable solvent for recrystallization (e.g., ethanol or an ethanol/water mixture). Heat until all the solid dissolves, then cool slowly to allow for the formation of high-purity crystals.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.
Critical Process Parameters and Optimization
Effective scale-up requires careful control over several key parameters that can significantly impact yield, purity, and safety.
| Parameter | Typical Range | Impact on Process & Rationale |
| Amine Stoichiometry | 2.0 - 4.0 equivalents | Yield/Purity: Using a significant excess drives the reaction to completion. However, too much excess can complicate the work-up and removal process. |
| Reaction Temperature | 100 - 140 °C | Rate/Impurity: Higher temperatures increase the reaction rate but can also lead to the formation of degradation impurities or bis-quinoline adducts if a diamine is used improperly.[10] |
| Stirring Speed/Type | 100 - 300 RPM (Overhead) | Homogeneity: Inefficient mixing can lead to localized "hot spots" and incomplete reactions. Mechanical stirring is essential for large volumes.[5] |
| Work-up pH | 9 - 11 | Isolation: Ensures the product is in its free-base form, making it soluble in the organic solvent and insoluble in the aqueous phase for efficient extraction. |
| Recrystallization Solvent | Ethanol, Isopropanol, Toluene | Purity: The choice of solvent is critical for selectively precipitating the desired product while leaving impurities dissolved in the mother liquor. |
Safety and Hazard Management
-
4,5-Dichloroquinoline: This is a hazardous substance. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Amines: Many amines are corrosive and can cause severe skin burns and eye damage. Use appropriate PPE, including a face shield.
-
Solvents: Toluene and hexane are flammable. Ensure all equipment is properly grounded and avoid any potential ignition sources.
-
Pressure: While this reaction is typically run at atmospheric pressure, the reactor should be fitted with a pressure relief system as a standard safety precaution.
Troubleshooting Common Scale-Up Issues
-
Problem: The reaction is sluggish or incomplete.
-
Solution: Verify the quality and purity of the starting materials. Ensure the temperature is maintained at the target and that mixing is adequate to keep solids suspended.[5]
-
-
Problem: Formation of a dark, tar-like crude product.
-
Solution: This may indicate product degradation due to excessive temperature or prolonged reaction time. Re-optimize the reaction temperature and monitor closely with IPCs to stop the reaction as soon as it is complete.
-
-
Problem: Difficulty with phase separation during work-up.
-
Solution: The formation of an emulsion can occur at large scales. Adding a small amount of brine or allowing the mixture to stand for a longer period can help break the emulsion. Ensure the pH is correct.[5]
-
References
- BenchChem. (2025).
- Al-Balas, Q., et al. (2011).
- BenchChem. (2025).
- Keri, R. S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
- Aboelnaga, A., & El-Sayed, W. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
- Galeano, E., et al. (2025).
- Galeano, E., et al. (2025).
- Herold, S., et al. (2024). Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib.
- Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- ChemicalBook. (n.d.). CHLOROQUINE synthesis.
- de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC - NIH.
- Moreira, R., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the 4-Amino Group on the 5-Chloroquinoline Scaffold
Introduction: The 5-Chloroquinolin-4-amine Core in Modern Drug Discovery
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] The specific derivative, this compound, serves as a critical starting material or key intermediate for the synthesis of a diverse range of biologically active molecules. The strategic importance of this scaffold lies in its privileged structure, which has been shown to interact with various biological targets. Functionalization of the exocyclic amino group at the 4-position is a primary strategy for modulating the physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity of the resulting compounds.[2][3]
Modifications at this position can influence key parameters such as basicity, lipophilicity, and hydrogen bonding capacity. These changes directly impact a molecule's ability to cross biological membranes, avoid metabolic degradation, and bind to its intended target.[2][4][5] For instance, altering the side chain attached to the 4-amino group has been a successful approach to overcoming drug resistance in malaria.[2][5] This guide provides detailed protocols for several fundamental and advanced methods for the functionalization of the 4-amino group of this compound, offering researchers a practical framework for generating novel derivatives for screening and development.
Foundational Strategy: N-Alkylation via Reductive Amination
Direct alkylation of the 4-aminoquinoline core can be challenging; however, a two-step, one-pot reductive amination sequence provides a reliable and high-yielding route to secondary and tertiary amines. This method involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding alkylamine.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is an excellent solvent for both the amine and many aldehydes, and it is compatible with the reducing agent, sodium borohydride.
-
Sodium Borohydride (NaBH₄): This reducing agent is selected for its mildness and chemoselectivity. It readily reduces the imine intermediate without affecting the quinoline ring or the chloro-substituent. It is also safer and easier to handle than more powerful hydrides like LiAlH₄.
-
Sequential Addition: The aldehyde is added first to allow for imine formation before the introduction of the reducing agent. This controlled sequence maximizes the yield of the desired product and minimizes side reactions, such as the reduction of the aldehyde itself.
Experimental Protocol 2.1: Synthesis of N-alkyl-5-chloroquinolin-4-amines
Materials:
-
This compound
-
Aldehyde of choice (e.g., isobutyraldehyde)
-
Methanol (Anhydrous)
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).
-
Add the desired aldehyde (R-CHO, 1.2 eq.) to the solution and stir at room temperature for 24 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Data Summary: N-Alkylation
| Parameter | Condition | Rationale |
| Stoichiometry | Amine:Aldehyde:NaBH₄ (1 : 1.2 : 1.5) | Excess aldehyde drives imine formation; excess hydride ensures complete reduction. |
| Solvent | Methanol | Good solubility for reactants; compatible with NaBH₄. |
| Temperature | RT (Imine), 0°C to RT (Reduction) | Controlled addition of hydride at 0°C for safety; reaction proceeds efficiently at RT. |
| Reaction Time | 24 h (Imine), 2 h (Reduction) | Allows for complete conversion at each step. |
| Typical Yield | 70-90% | Highly efficient and reliable method. |
Workflow Visualization
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 4. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Modern Alchemist's Guide to 4-Aminoquinolines: A Palladium-Catalyzed Approach
Foreword: The Enduring Legacy and Modern Synthesis of 4-Aminoquinolines
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine. For decades, the synthesis of these vital compounds has been dominated by classical nucleophilic aromatic substitution (SNAr) reactions, often requiring harsh conditions. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-nitrogen bonds, offering a milder, more versatile, and highly efficient pathway to these privileged heterocyclic motifs.[1][2][3] This guide provides an in-depth exploration of the palladium-catalyzed synthesis of 4-aminoquinolines, with a focus on the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this powerful transformation and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Engine of Innovation: Understanding the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[4] This reaction has become a staple in modern organic synthesis due to its remarkable functional group tolerance and broad substrate scope. The catalytic cycle, a finely orchestrated sequence of events at the palladium center, is the key to its success.
The Catalytic Cycle: A Mechanistic Deep Dive
The reaction proceeds through a well-established catalytic cycle, which can be visualized as follows:
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
A Step-by-Step Explanation:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by a phosphine ligand (L), reacting with the aryl halide (e.g., 4-chloroquinoline). The palladium inserts itself into the carbon-halogen bond, forming a Pd(II) species known as the oxidative addition complex.[4][5]
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, resulting in an arylpalladium amido complex.[4][5] The choice of base is critical and can influence the reaction rate and outcome.[6]
-
Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the 4-aminoquinoline product. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
The choice of ligand is paramount to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.
Application Protocol 1: General Synthesis of N-Aryl-4-aminoquinolines
This protocol is based on the optimized conditions developed by Margolis et al., providing a mild and convenient alternative to traditional SNAr methods.[1][2][3]
Materials and Reagents:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Bis(2-diphenylphosphinophenyl)ether (DPEphos)
-
Base: Potassium phosphate tribasic (K₃PO₄)
-
Substrates: 4-Chloroquinoline and the desired amine
-
Solvent: Toluene, anhydrous
-
Inert Gas: Argon or Nitrogen
Experimental Workflow:
Figure 2: Experimental workflow for the synthesis of N-Aryl-4-aminoquinolines.
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask, combine palladium(II) acetate (0.02 mmol, 2 mol%), DPEphos (0.03 mmol, 3 mol%), and potassium phosphate tribasic (1.5 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL), 4-chloroquinoline (1.0 mmol), and the desired amine (1.2 mmol).
-
Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired 4-aminoquinoline.
Data Summary:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenylquinolin-4-amine | 85 |
| 2 | Morpholine | 4-(morpholino)quinoline | 92 |
| 3 | Benzylamine | N-benzylquinolin-4-amine | 78 |
| 4 | Indoline | 4-(indolin-1-yl)quinoline | 88 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Application Protocol 2: Selective Monoamination of 4,7-Dichloroquinoline
This protocol, adapted from the work of Zgoda et al., demonstrates the selective amination at the more reactive C4 position of 4,7-dichloroquinoline.[7][8]
Materials and Reagents:
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)[7][8]
-
Ligand: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos)[7][8]
-
Base: Sodium tert-butoxide (NaOtBu)
-
Substrates: 4,7-Dichloroquinoline and the desired amine
-
Solvent: Toluene, anhydrous
-
Inert Gas: Argon or Nitrogen
Step-by-Step Protocol:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(dba)₂, 0.04 mmol, 4 mol%) and the phosphine ligand (e.g., BINAP, 0.045 mmol, 4.5 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous toluene (5 mL), followed by 4,7-dichloroquinoline (1.0 mmol), the amine (1.0 mmol), and sodium tert-butoxide (1.2 mmol).
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an appropriate organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by column chromatography.
Data Summary for Selective Monoamination:
| Entry | Amine | Ligand | Product | Yield (%) |
| 1 | Adamantyl-1-amine | BINAP | 7-chloro-N-(adamantan-1-yl)quinolin-4-amine | 52[7] |
| 2 | N-methyladamantyl-1-amine | BINAP | 7-chloro-N-(adamantan-1-yl)-N-methylquinolin-4-amine | 67[7] |
These examples highlight the utility of this method for coupling sterically hindered amines.[7]
Conclusion: A New Era in Quinoline Synthesis
The palladium-catalyzed synthesis of 4-aminoquinolines represents a significant advancement over classical methods, offering milder reaction conditions, broader substrate scope, and improved yields. The Buchwald-Hartwig amination, in particular, has emerged as a robust and reliable tool for the construction of these important heterocyclic compounds. By understanding the underlying mechanism and following these detailed protocols, researchers can effectively leverage the power of palladium catalysis to accelerate their drug discovery and development efforts.
References
- Margolis, B. J., et al. (2007). Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. The Journal of Organic Chemistry, 72(6), 2232–2235. [Link]
- Zgoda, W., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2108. [Link]
- Barreiro, G., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1187693. [Link]
- Wikipedia. (2023).
- Chemistry LibreTexts. (2023).
- Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 133(43), 17314–17325. [Link]
Sources
- 1. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. (2007) | Brandon J. Margolis | 4 Citations [scispace.com]
- 3. Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology | Scilit [scilit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Harnessing Multicomponent Reactions for Novel Quinoline Synthesis
Introduction: The Quinoline Scaffold and the Power of MCRs
The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are the core of numerous pharmaceuticals, exhibiting a vast range of biological activities including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), anticancer (e.g., Camptothecin), and anti-inflammatory properties.[1][3][4][5] Historically, the synthesis of these vital compounds relied on classical named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses.[6][7][8] While foundational, these methods often require harsh conditions, stoichiometric reagents, and can generate significant waste.[4][6][9]
Modern synthetic chemistry, driven by the principles of efficiency and green chemistry, has increasingly turned to Multicomponent Reactions (MCRs).[10][11] MCRs are elegant, one-pot processes where three or more reactants combine to form a single, complex product that incorporates the majority of the atoms from the starting materials.[10][12] This approach offers substantial advantages:
-
High Atom Economy: Minimizes waste by incorporating most starting materials into the final product.[10][11]
-
Operational Simplicity: Reduces the number of synthetic steps, purifications, and handling of intermediates.[10]
-
Structural Diversity: Allows for the rapid generation of large libraries of compounds by varying the individual components, a crucial advantage in drug discovery.[11][13]
This guide provides an in-depth exploration of key MCRs for synthesizing novel quinoline derivatives, offering mechanistic insights and detailed, field-proven protocols for immediate application in the research and development laboratory.
Logical Workflow for Multicomponent Quinoline Synthesis
The general workflow for a multicomponent reaction is designed for efficiency, converging multiple simple starting materials into a complex product in a single synthetic operation.
Caption: General experimental workflow for a three-component quinoline synthesis.
I. The Friedländer Annulation: A Versatile MCR
The Friedländer synthesis is one of the most direct and versatile methods for constructing the quinoline core. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester), typically under acid or base catalysis.[14][15][16] Its adoption in MCR formats has made it a powerhouse for generating structurally diverse quinolines.[17]
Causality of the Mechanism
The reaction proceeds through a logical sequence of condensation and cyclization. Two primary mechanistic pathways are proposed, often dependent on the specific catalysts and conditions used.[16]
-
Aldol-First Pathway: The reaction initiates with an aldol condensation between the two carbonyl components. The resulting α,β-unsaturated carbonyl compound then reacts with the aniline.
-
Schiff Base-First Pathway: The aniline first condenses with one of the carbonyl components to form a Schiff base (imine), which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[16] The Schiff base pathway is often favored as it explains the regioselectivity observed in many variations.
Caption: Simplified mechanism of the Friedländer Annulation (Schiff Base Pathway).
Protocol 1: Cerium-Catalyzed Friedländer Synthesis at Ambient Temperature
This protocol leverages ceric ammonium nitrate (CAN) as an efficient Lewis acid catalyst, allowing the reaction to proceed smoothly at room temperature, which is a significant improvement over traditional high-temperature methods.[17]
| Parameter | Details |
| Reactants | 2-amino-5-chlorobenzophenone, Ethyl acetoacetate |
| Catalyst | Ceric Ammonium Nitrate (CAN), 10 mol% |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | Ambient (25-30 °C) |
| Time | ~45 minutes |
| Typical Yield | 85-95% |
Materials and Reagents:
-
2-amino-5-chlorobenzophenone (1.0 mmol, 231.7 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)
-
Ceric Ammonium Nitrate (CAN) (0.1 mmol, 54.8 mg)
-
Acetonitrile (5 mL)
-
Stir bar, round-bottom flask (25 mL)
-
TLC plates (silica gel), Ethyl acetate/Hexane solvent system
Step-by-Step Methodology:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorobenzophenone (1.0 mmol) and acetonitrile (5 mL). Stir until the solid is completely dissolved.
-
Addition of Reagents: Add ethyl acetoacetate (1.2 mmol) to the solution, followed by the catalyst, ceric ammonium nitrate (0.1 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Scientist's Note: The use of a mild Lewis acid like CAN avoids the side reactions often observed with strong Brønsted acids or bases, leading to cleaner product formation.[17]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting materials typically occurs within 45-60 minutes.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (20 mL). A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any residual impurities.
-
Purification: The crude product is often of high purity. If necessary, recrystallize from ethanol to obtain the final product, ethyl 6-chloro-4-phenylquinoline-2-carboxylate, as a crystalline solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
II. The Combes Synthesis: A Classic Route to 2,4-Disubstituted Quinolines
The Combes synthesis is a reliable acid-catalyzed reaction between an aniline and a β-diketone (e.g., acetylacetone).[18][19][20] The reaction first forms an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinoline product.[18][21]
Causality of the Mechanism
The driving force of the Combes synthesis is the formation of a stable aromatic quinoline system. The mechanism proceeds in two major stages:
-
Enamine Formation: The aniline performs a nucleophilic attack on one of the carbonyls of the β-diketone. Subsequent dehydration results in a β-amino enone (an enamine).[18][21]
-
Acid-Catalyzed Cyclization: In the presence of a strong acid (e.g., H₂SO₄), the second carbonyl group is protonated, activating it for electrophilic attack. The electron-rich aromatic ring of the aniline then attacks this activated carbonyl, closing the ring. A final dehydration step aromatizes the system to form the stable quinoline product.[18][20][22]
Protocol 2: Synthesis of 2,4-Dimethyl-7-chloroquinoline
This protocol demonstrates a typical Combes synthesis using a substituted aniline. The use of concentrated sulfuric acid is critical for both catalysis and dehydration.[21]
| Parameter | Details |
| Reactants | m-Chloroaniline, Acetylacetone (2,4-pentanedione) |
| Catalyst/Medium | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | 100-110 °C |
| Time | 20-30 minutes |
| Typical Yield | 60-70% |
Materials and Reagents:
-
m-Chloroaniline (0.1 mol, 12.76 g)
-
Acetylacetone (0.1 mol, 10.01 g, 10.2 mL)
-
Concentrated Sulfuric Acid (98%, 30 mL)
-
Ice, Sodium Hydroxide (NaOH) solution (10 M)
-
Stir bar, three-neck flask (250 mL), thermometer, dropping funnel, heating mantle
Step-by-Step Methodology:
-
Setup: In a 250 mL three-neck flask equipped with a stir bar and thermometer, carefully place concentrated sulfuric acid (30 mL) and cool the flask in an ice bath.
-
Addition of Reactants: While maintaining the temperature below 10 °C, slowly and separately add m-chloroaniline (0.1 mol) and acetylacetone (0.1 mol) to the stirred sulfuric acid.
-
Safety Precaution: The addition of reagents to concentrated sulfuric acid is highly exothermic. Add slowly and ensure efficient cooling to prevent overheating. Always wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
-
Reaction: After the addition is complete, remove the ice bath and gently heat the mixture in a heating mantle to 100-110 °C. Maintain this temperature for 20-30 minutes. The solution will darken significantly.
-
Scientist's Note: The high temperature is necessary to overcome the activation energy for the electrophilic aromatic substitution (ring-closure) step, which is the rate-determining step of the reaction.[20]
-
-
Work-up (Quenching): Allow the reaction mixture to cool to room temperature. Very carefully and slowly, pour the viscous mixture onto a large amount of crushed ice (~300 g) in a large beaker with constant stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding 10 M NaOH solution until the pH is approximately 8-9. This will precipitate the crude product. Be cautious, as this neutralization is also exothermic.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with plenty of cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2,4-dimethyl-7-chloroquinoline as a solid.
-
Characterization: Confirm the product identity via Melting Point, ¹H NMR, and ¹³C NMR spectroscopy.
III. Modern MCRs: The Povarov Reaction
The Povarov reaction is a powerful three-component reaction for synthesizing tetrahydroquinolines, which can often be oxidized in situ to quinolines. It typically involves an aniline, an aldehyde, and an activated alkene or alkyne, proceeding via an imine-Diels-Alder [4+2] cycloaddition sequence.[12][18] This MCR is highly valued for its ability to rapidly construct complex polycyclic quinoline systems.
| Parameter | Details |
| Reactants | Aniline, Aromatic Aldehyde, Alkyne |
| Catalyst | Metal-Organic Framework (MOF-5), Lewis Acids (e.g., NbCl₅), Iodine[7][23][24] |
| Conditions | Often solvent-free or in solvents like DCE, MeCN; elevated temperatures[12][24] |
| Typical Yield | 70-95% |
Scientist's Note: The choice of catalyst is crucial in modern Povarov-type reactions. Heterogeneous catalysts like MOFs are gaining traction due to their high efficiency, easy recovery, and reusability, aligning with green chemistry principles.[7] For instance, a zinc-based MOF has been used to catalyze the reaction between aromatic amines, aldehydes, and alkynes under solvent-free conditions at 110 °C, producing 2,4-disubstituted quinolines in excellent yields.[12]
Conclusion
Multicomponent reactions represent a paradigm shift in the synthesis of novel quinoline derivatives. By enabling the rapid assembly of complex molecules with high atom economy and operational simplicity, MCRs like the Friedländer, Combes, and Povarov reactions are invaluable tools for researchers, scientists, and drug development professionals. The protocols and mechanistic insights provided herein serve as a practical guide to harnessing the power of MCRs, accelerating the discovery and development of next-generation pharmaceuticals and functional materials built upon the versatile quinoline scaffold. The continuous evolution of these methods, particularly towards greener catalysts and conditions, promises an even more efficient and sustainable future for chemical synthesis.[6][9][25]
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). ResearchGate.
- Mandal, A., et al. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00034J.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). PubMed Central.
- Mandal, A., et al. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB00034J.
- Parmar, M. C. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2024).
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central.
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.).
- An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. (2024). PubMed.
- synthesis of quinoline derivatives and its applications | PPTX. (n.d.). Slideshare.
- Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). NIH.
- Combes quinoline synthesis - Wikipedia. (n.d.).
- Combes Quinoline Synthesis. (n.d.).
- Doebner–Miller reaction - Wikipedia. (n.d.).
- Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Doebner-Miller Reaction - SynArchive. (n.d.).
- Synthesis of Quinoline Derivatives by Multicomponent Reaction Using Niobium Pentachloride as Lewis Acid. | Request PDF. (2025). ResearchGate.
- Advances in polymer based Friedlander quinoline synthesis. (n.d.). PubMed Central.
- Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2010). PubMed.
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (n.d.). NIH.
- Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024).
- Synthesis of functionalized quinolines [catalysis by CuI]. (n.d.). ResearchGate.
- Friedlaender Synthesis - Organic Chemistry Portal. (n.d.).
- Friedländer synthesis - Wikipedia. (n.d.).
- Doebner-von Miller reaction | Semantic Scholar. (n.d.).
- Multicomponent Reactions Involving Arynes, Quinolines, and Aldehydes | Organic Letters. (n.d.).
- New Synthetic Pathway To Diverse 2-Substituted Quinolines Based on a Multicomponent Reaction: Solution-Phase and Solid-Phase Applications | Request PDF. (2025). ResearchGate.
- Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways - JOCPR. (n.d.).
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. nbinno.com [nbinno.com]
- 9. An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]
- 13. jocpr.com [jocpr.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Friedlaender Synthesis [organic-chemistry.org]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iipseries.org [iipseries.org]
- 19. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 20. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 21. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antimalarial Compounds from 4-Aminoquinoline Scaffolds
Introduction: The Enduring Legacy and Evolving Challenge of 4-Aminoquinolines
The 4-aminoquinoline core is a privileged scaffold in the annals of antimalarial drug discovery, with chloroquine historically serving as a cornerstone of malaria treatment.[1][2][3] Its low toxicity, high tolerability, and rapid absorption made it a formidable weapon against Plasmodium falciparum, the most lethal species of the malaria parasite.[1][3][4] However, the widespread emergence of chloroquine-resistant (CQR) strains has severely curtailed its efficacy, presenting a significant global health challenge.[5][6] This has necessitated a renewed and intensified effort to develop novel 4-aminoquinoline-based compounds that can circumvent existing resistance mechanisms and provide effective treatment options.[2][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the design, synthesis, and evaluation of next-generation 4-aminoquinoline antimalarials. The protocols detailed herein are grounded in established methodologies and informed by contemporary insights into the parasite's biology and the molecular basis of drug resistance.
The Scientific Foundation: Mechanism of Action and Resistance
A thorough understanding of how 4-aminoquinolines exert their antimalarial effect and how parasites develop resistance is fundamental to designing effective new drugs.
Mechanism of Action: Targeting Heme Detoxification
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin within its acidic digestive vacuole (DV) as a source of amino acids.[5] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (also known as β-hematin).[5] 4-aminoquinolines, like chloroquine, are weak bases that accumulate to high concentrations within the acidic DV.[7][8] Here, they are believed to interfere with hemozoin formation by capping the growing crystal, leading to the buildup of toxic free heme.[5][8][9][10] This accumulation of heme is ultimately lethal to the parasite.
dot
Caption: Mechanism of 4-aminoquinoline action and resistance.
The Molecular Basis of Resistance: The Role of PfCRT
The primary driver of chloroquine resistance is mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[5][11][12] The PfCRT protein is located on the membrane of the parasite's digestive vacuole.[11][12][13] In resistant strains, mutated forms of PfCRT actively transport chloroquine out of the DV, reducing its concentration at the site of action and allowing heme detoxification to proceed.[11][13][14] A key mutation associated with resistance is the K76T substitution.[5][11]
Drug Development Workflow: A Step-by-Step Approach
The development of novel 4-aminoquinoline antimalarials follows a structured pipeline, from initial chemical synthesis to preclinical evaluation.
dot
Caption: The antimalarial drug development workflow.
Protocols and Methodologies
Part 1: Synthesis of Novel 4-Aminoquinoline Analogs
The chemical synthesis of new 4-aminoquinoline derivatives is the initial and crucial step in the drug discovery process. A common and effective method involves the condensation of 4,7-dichloroquinoline with various amines.[6]
Protocol 1: General Synthesis of N-substituted-4-aminoquinolines
-
Objective: To synthesize a library of 4-aminoquinoline analogs with diverse side chains for structure-activity relationship (SAR) studies.
-
Rationale: Modifications to the side chain can significantly impact the compound's activity against resistant strains, its physicochemical properties, and its metabolic stability.[10]
-
Materials:
-
4,7-dichloroquinoline
-
Appropriate primary or secondary amine
-
N-methyl-2-pyrrolidone (NMP) or other suitable solvent
-
Potassium carbonate (K₂CO₃)
-
Triethylamine
-
-
Procedure:
-
To a stirred solution of the desired amine and potassium carbonate in NMP, add 4,7-dichloroquinoline.
-
Add triethylamine to the reaction mixture.
-
Heat the reaction mixture under reflux for a specified time (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-aminoquinoline analog.[6][15]
-
-
Characterization: Confirm the structure and purity of the synthesized compounds using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis.[6]
Part 2: In Vitro Antiplasmodial Activity Screening
The primary screen for antimalarial activity involves testing the synthesized compounds against cultured P. falciparum parasites. It is essential to screen against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains to identify compounds that can overcome resistance.
Protocol 2: In Vitro Antiplasmodial Assay using the [³H]-Hypoxanthine Incorporation Method
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against CQS and CQR strains of P. falciparum.
-
Rationale: This assay measures the inhibition of parasite nucleic acid synthesis, a reliable indicator of parasite viability.[12]
-
Materials:
-
P. falciparum cultures (e.g., 3D7 for CQS, Dd2 or K1 for CQR)[6]
-
Human red blood cells (RBCs)
-
RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine
-
[³H]-hypoxanthine
-
96-well microplates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
In a 96-well plate, add the compound dilutions to wells containing synchronized ring-stage P. falciparum cultures (typically 1-2% parasitemia and 2.5% hematocrit).
-
Include positive (chloroquine) and negative (no drug) controls.
-
Incubate the plates for 48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After 48 hours, add [³H]-hypoxanthine to each well and incubate for another 24 hours.
-
Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]
-
Data Presentation: In Vitro Antiplasmodial Activity
| Compound | IC₅₀ (nM) vs. 3D7 (CQS) | IC₅₀ (nM) vs. Dd2 (CQR) | Resistance Index (RI) (IC₅₀ Dd2 / IC₅₀ 3D7) |
| Chloroquine | 10 ± 2 | 120 ± 15 | 12 |
| Compound X | 15 ± 3 | 25 ± 5 | 1.7 |
| Compound Y | 8 ± 1 | 10 ± 2 | 1.25 |
A low Resistance Index (RI) indicates that the compound is effective against both sensitive and resistant strains.[6]
Part 3: Cytotoxicity Assessment
It is crucial to evaluate the toxicity of promising antimalarial compounds against mammalian cells to ensure a favorable therapeutic window.
Protocol 3: MTT Assay for Cytotoxicity
-
Objective: To assess the cytotoxicity of the compounds against a mammalian cell line (e.g., HEK-293 or HepG2).
-
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[16]
-
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) and the selectivity index (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite over mammalian cells.
-
Alternative Cytotoxicity Assay: LDH Release Assay The Lactate Dehydrogenase (LDH) release assay is another common method that measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.[16][17][18]
Part 4: In Vitro ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to identify compounds with favorable drug-like characteristics.[19]
Key In Vitro ADMET Assays:
-
Solubility: Determines the aqueous solubility of the compound, which is important for absorption.
-
Permeability: Assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption.
-
Metabolic Stability: Evaluated by incubating the compound with liver microsomes to determine its susceptibility to metabolism by cytochrome P450 enzymes.[20]
-
Plasma Protein Binding: Measured to determine the fraction of the compound that is bound to plasma proteins, as only the unbound fraction is pharmacologically active.
-
CYP450 Inhibition: Assesses the potential of the compound to inhibit major CYP450 enzymes, which can lead to drug-drug interactions.[21][22]
Part 5: In Vivo Efficacy Studies in Murine Models
Compounds that demonstrate potent in vitro activity, low cytotoxicity, and favorable ADMET properties are advanced to in vivo efficacy testing in mouse models of malaria.[23][24]
Protocol 4: The 4-Day Suppressive Test in Plasmodium berghei-Infected Mice
-
Objective: To evaluate the in vivo antimalarial efficacy of a test compound in a murine model.
-
Rationale: This is a standard primary in vivo screening method to assess a compound's ability to suppress parasitemia.[25]
-
Materials:
-
Plasmodium berghei (ANKA strain is commonly used)
-
Swiss albino or BALB/c mice[23]
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)
-
Chloroquine as a positive control
-
-
Procedure:
-
Infect mice intraperitoneally or intravenously with P. berghei-infected red blood cells.[26][27]
-
Two to four hours post-infection, administer the first dose of the test compound orally or subcutaneously.
-
Administer subsequent doses daily for the next three days (total of four days).
-
On day 4, collect thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa stain and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of suppression of parasitemia relative to the vehicle-treated control group.
-
The effective dose that reduces parasitemia by 50% (ED₅₀) or 90% (ED₉₀) can be determined by testing a range of doses.[26]
-
Data Presentation: In Vivo Efficacy
| Compound | Dose (mg/kg/day) | Route | % Parasitemia Suppression |
| Vehicle Control | - | p.o. | 0 |
| Chloroquine | 5 | p.o. | 98 ± 2 |
| Compound X | 20 | p.o. | 85 ± 5 |
| Compound Y | 10 | p.o. | 92 ± 3 |
Strategies to Overcome Chloroquine Resistance
The development of novel 4-aminoquinoline derivatives often focuses on structural modifications designed to evade the resistance mechanisms employed by the parasite.
-
Hybrid Molecules: Synthetically linking the 4-aminoquinoline scaffold to another pharmacophore can create hybrid compounds with dual modes of action or improved accumulation in the parasite.[4][28][29][30] For instance, combining a 4-aminoquinoline with a chemoreversal agent that inhibits PfCRT can restore activity against resistant strains.[28][29]
-
Side Chain Modification: Altering the length, branching, and basicity of the side chain can impact the compound's interaction with PfCRT and its accumulation in the DV.[10][31]
-
Scaffold Hopping: Replacing the quinoline core with other heterocyclic systems while retaining the key pharmacophoric features can lead to novel compounds with different resistance profiles.[1][4]
Conclusion and Future Directions
The 4-aminoquinoline scaffold remains a valuable starting point for the development of new antimalarial drugs. By leveraging a deep understanding of the parasite's biology and resistance mechanisms, and by employing a systematic drug discovery workflow, it is possible to design and develop novel compounds that are effective against both drug-sensitive and drug-resistant strains of P. falciparum. The integration of modern synthetic chemistry, robust biological screening, and early ADMET profiling will be crucial in the ongoing fight against malaria. The continued exploration of hybrid molecules and other innovative chemical strategies holds significant promise for the future of antimalarial chemotherapy.[2][4]
References
- Biot, C., Nosten, F., Fraisse, L., Slomianny, C., & Khalife, J. (2011). The therapeutic potential of 4-aminoquinolines in the treatment of malaria.
- Cooper, R. A., Lane, K. D., & Deng, B. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Cold Spring Harbor Perspectives in Medicine, 10(9), a038402. [Link]
- de Oliveira, R. B., de Souza, M. V. N., & de Almeida, M. V. (2015). Synthesis and in vitro and in vivo pharmacological evaluation of new 4-aminoquinoline-based compounds. ACS Medicinal Chemistry Letters, 6(12), 1166-1170. [Link]
- Ecker, A., Lehane, A. M., Clain, J., & Fidock, D. A. (2012). PfCRT and its role in antimalarial drug resistance. Trends in Parasitology, 28(11), 504-514. [Link]
- Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. [Link]
- Fitch, C. D. (2004). Ferriprotoporphyrin IX, phospholipids, and the antimalarial actions of quinoline-containing drugs. Life Sciences, 74(16), 1957-1972. [Link]
- Gorka, A. P., de Dios, A. C., & Roepe, P. D. (2013). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 56(1), 204-214. [Link]
- Kaur, K., Jain, M., & Jain, R. (2010). 4-aminoquinolines: an overview of antimalarial chemotherapy. Mini Reviews in Medicinal Chemistry, 10(13), 1216-1245. [Link]
- Lannes, G. M., de Souza, M. V. N., & de Almeida, M. V. (2015). Synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum. PloS One, 10(10), e0140878. [Link]
- Madrid, P. B., Wilson, N. T., De, R., & Guy, R. K. (2013). The amodiaquine resistance paradox: chloroquine-sensitive parasites are fittest in the presence of amodiaquine. Journal of Infectious Diseases, 207(5), 849-856. [Link]
- Muregi, F. W., & O'Neill, P. M. (2012). 4-Aminoquinolines. In Antimalarial Drug Development (pp. 57-90). Humana Press. [Link]
- O'Neill, P. M., Barton, V. E., & Ward, S. A. (2010). The molecular mechanism of action of quinoline antimalarials. Current Topics in Medicinal Chemistry, 10(4), 363-381. [Link]
- Ravindar, L., Hasbullah, S. A., Rakesh, K. P., & Hassan, N. I. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458. [Link]
- Singh, K., & Kumar, V. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. Bioorganic & Medicinal Chemistry Letters, 26(20), 4968-4972. [Link]
- Stocks, P. A., Raynes, K. J., & Ward, S. A. (2007). Synthesis and antimalarial activity of side chain modified 4-aminoquinoline derivatives. Journal of Medicinal Chemistry, 50(15), 3559-3567. [Link]
- Tan, K. S. W., Cheah, P. Y., & Wong, B. S. H. (2016). Overcoming chloroquine resistance in malaria: Design, synthesis, and structure-activity relationships of novel hybrid compounds. Antimicrobial Agents and Chemotherapy, 60(5), 2991-3001. [Link]
- van Schalkwyk, D. A., & Egan, T. J. (2012). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Bioorganic & Medicinal Chemistry, 20(2), 923-931. [Link]
- Vangapandu, S., Jain, M., & Jain, R. (2007). Synthesis and antimalarial activity of some new 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(1), 287-296. [Link]
- Warhurst, D. C. (2001). A molecular marker for chloroquine-resistant falciparum malaria. The New England Journal of Medicine, 344(4), 299-302. [Link]
- Wicht, K. J., Mok, S., & Fidock, D. A. (2020). Molecular mechanisms of drug resistance in Plasmodium falciparum malaria. Annual Review of Microbiology, 74, 431-454. [Link]
Sources
- 1. malariaworld.org [malariaworld.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 7. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 12. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atcbiotech.com [atcbiotech.com]
- 19. Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mmv.org [mmv.org]
- 28. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. journals.asm.org [journals.asm.org]
- 31. research.manchester.ac.uk [research.manchester.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloroquinolin-4-amine
Welcome to the technical support center for the synthesis of 5-Chloroquinolin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic procedures. We move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to enhance reaction yield, purity, and reproducibility.
Section 1: Foundational Principles of the Synthesis
The most prevalent and direct route to synthesizing 4-aminoquinolines, including this compound, is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This mechanism is fundamental to understanding and troubleshooting the synthesis.
The reaction involves the attack of a nucleophile (an amine source) on the electron-deficient C4 position of the quinoline ring, which is activated by the electron-withdrawing nature of the ring nitrogen. The chloride ion at the C4 position serves as a good leaving group.
Caption: General SNAr pathway for the amination of a 4-chloroquinoline.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A low yield is the most common issue, often stemming from a combination of factors. A systematic approach is crucial for diagnosis. Use the following decision tree to guide your troubleshooting process.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
-
Reagent Purity: Ensure your 4,5-dichloroquinoline is free from isomers or hydrolyzed impurities (e.g., 4-hydroxy-5-chloroquinoline), which are unreactive. The amine source should be fresh and anhydrous if the reaction is sensitive to water.
-
Reaction Temperature: SNAr reactions on quinoline systems often require high temperatures, typically >120°C, to proceed at a reasonable rate.[2] If using conventional heating, ensure uniform heat distribution. For faster, often higher-yield reactions, microwave irradiation at 140-180°C for 20-30 minutes can be highly effective.[1]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions that are run for too long at high temperatures can lead to byproduct formation and decomposition (tarring).[3]
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction.[1] In some cases, using a large excess of a liquid amine reactant can serve as both the nucleophile and the solvent.[4]
Q2: I am observing a significant, difficult-to-remove byproduct. What are the likely side reactions?
Byproduct formation is a primary cause of reduced yield and purification difficulties.
-
Hydrolysis: The most common byproduct is 5-Chloroquinolin-4-ol, formed by the reaction of the starting material with trace water at high temperatures. This can be mitigated by using anhydrous solvents and fresh reagents.
-
Dimerization/Oligomerization: At very high temperatures, reactive intermediates can potentially self-condense, leading to tar-like substances that are difficult to characterize and remove. This was a known issue in older quinoline synthesis methods.[5]
-
Incomplete Reaction: The most significant "impurity" is often unreacted starting material. Pushing the reaction to completion is key.
Q3: The reaction stalls and never reaches full conversion, even after extended time. How can I drive it forward?
-
Increase Nucleophile Concentration: The reaction is typically bimolecular. According to Le Chatelier's principle, increasing the concentration of one reactant (the amine) will push the equilibrium toward the products. Using a significant excess of the amine (3-10 equivalents) is a common strategy.[4]
-
Add a Base: The reaction generates HCl as a byproduct. This can protonate the amine nucleophile, rendering it inactive. Adding a non-nucleophilic base like triethylamine (TEA) or a solid base like potassium carbonate (K₂CO₃) can scavenge this acid and maintain the concentration of the free amine.[1]
-
Consider a More Potent Aminating Agent: If aqueous ammonia gives poor results, consider using a solution of ammonia in an alcohol or dioxane, or employing an alternative like ammonium hydroxide under pressure in an autoclave.
Q4: My crude product is difficult to purify, and I'm losing significant mass during purification. What are the best strategies?
Choosing the right purification method is critical for maximizing the isolated yield.
| Purification Technique | Pros | Cons | Best For |
| Recrystallization | Inexpensive, scalable, yields high-purity crystalline solid. | Requires finding a suitable solvent system; can have significant material loss in the mother liquor. | Removing small amounts of impurities from a crude product that is >85% pure.[6] |
| Column Chromatography | Excellent separation of closely related compounds; adaptable to different scales. | Can be time-consuming and solvent-intensive; potential for product loss on the column. | Complex mixtures with multiple byproducts or unreacted starting material.[6][7] |
| Preparative HPLC | Highest resolution purification, capable of separating isomers and trace impurities. | Expensive, low throughput, requires specialized equipment. | Final purification of small batches to achieve >99% purity for analytical standards or biological testing.[6] |
Pro-Tip: A common and effective strategy is to perform a crude purification first (e.g., an acid-base extraction to remove non-basic impurities), followed by recrystallization or column chromatography for the final polishing step.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting material for this synthesis? The ideal starting material is 4,5-dichloroquinoline . Synthesizing this precursor can be complex, and its purity is paramount for the success of the subsequent amination step.
-
Q2: Which source of the amino group provides the best results? This depends on the scale and available equipment. For lab-scale synthesis, a concentrated solution of ammonia in methanol or ethanol often provides a good balance of reactivity and handling safety. For larger-scale reactions, using ammonium hydroxide in a sealed pressure vessel (autoclave) is a common industrial approach to reach the necessary temperature and pressure.
-
Q3: How does microwave-assisted synthesis compare to conventional heating? Microwave synthesis offers significant advantages by delivering energy directly to the polar solvent and reactants, leading to rapid and uniform heating. This often results in dramatically shorter reaction times (minutes vs. hours) and higher yields by minimizing the formation of thermal degradation byproducts.[1][2]
Section 4: Optimized Experimental Protocols
Protocol 1: Conventional Heating Method
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dichloroquinoline (1.0 eq).
-
Reagents: Add a 7N solution of ammonia in methanol (10.0 eq) and triethylamine (2.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent).
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a 5% NaHCO₃ solution, followed by water and brine.[4]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.[6]
Protocol 2: Microwave-Assisted High-Yield Method
-
Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4,5-dichloroquinoline (1.0 eq).
-
Reagents: Add dimethyl sulfoxide (DMSO) as the solvent (to fill approx. 1/3 of the vial) and a concentrated aqueous solution of ammonium hydroxide (5.0 eq).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 180°C for 30 minutes with stirring.[1]
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Extraction & Washing: Combine the organic layers and wash with water and brine to remove residual DMSO.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product as described in Protocol 1. This method often produces a cleaner crude product, simplifying purification.
References
- Yousuf, S. K., et al. (2015).
- Galeano, E., et al. (2022).
- Galeano, E., et al. (2022).
- Google Patents (n.d.). EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines.
- Patsnap Eureka (2018). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof.
- Google Patents (2020). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- ResearchGate (2011). Synthetic Route for New (Z)-5-[4-(2-Chloroquinolin-3-yl) Methoxy]benzylidinethiazolidine-2,4-diones.
- Google Patents (2012). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- Beilstein Journals (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
- Wiley Online Library (2007). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Helvetica Chimica Acta. [Link]
- Chemistry Stack Exchange (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [Link]
- Teledyne Labs (n.d.).
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. teledynelabs.com [teledynelabs.com]
common side products in 5-Chloroquinolin-4-amine reactions and their avoidance
Welcome to the technical support center for synthetic methodologies involving 5-Chloroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this important scaffold. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing the C4 position of the quinoline ring. The inherent electron-withdrawing nature of the quinoline nitrogen activates the C4-Cl bond for displacement by various nucleophiles.[1] However, competing reactions can lower yields and complicate purification.
Frequently Asked Questions (FAQs) for SNAr Reactions
Q1: My SNAr reaction with an amine nucleophile is showing a significant amount of a byproduct with a mass corresponding to 5-chloroquinolin-4-one. What is happening and how can I prevent it?
A1: You are observing hydrolysis of the starting material. The chloro group at the C4 position is susceptible to substitution by water or hydroxide ions, especially under basic conditions or at elevated temperatures, leading to the formation of the corresponding 4-quinolinone.[2][3]
Causality & Avoidance Strategy:
-
Water Contamination: Hydrolysis is often caused by residual water in the solvent or reagents. The base used in the reaction can generate hydroxide ions, which are potent nucleophiles that compete with your desired amine.
-
Troubleshooting Steps:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Solvent Choice: Aprotic polar solvents like DMSO, DMF, or NMP are commonly used and should be anhydrous.[4][5] While effective, be aware that they are hygroscopic.
-
Base Selection: If a base is required, consider using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) instead of inorganic bases like NaOH or K₂CO₃, which can introduce or generate hydroxide.[6] If an inorganic base is necessary, ensure it is finely powdered and dried before use.
-
Order of Addition: Adding the base last to the mixture of the electrophile and nucleophile can sometimes minimize the time the electrophile is exposed to potentially hydrolytic conditions before the primary reaction begins.[7]
-
Temperature Control: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Microwave-assisted synthesis can be advantageous as it often allows for shorter reaction times, reducing the window for side reactions.[5]
-
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming C-C and C-N bonds at the C5 position. However, the reactivity of the C-Cl bond and the nature of the quinoline scaffold can lead to specific, often troublesome, side products.
Logical Flow: Desired vs. Undesired Pathways in Pd-Catalyzed Cross-Coupling
Below is a diagram illustrating the main catalytic cycle for a Suzuki coupling and the points where common side reactions—dehalogenation and homocoupling—diverge.
Caption: Key reaction pathways in Suzuki coupling.
Frequently Asked Questions (FAQs) for Cross-Coupling Reactions
Q2: My Suzuki coupling reaction is producing a significant amount of 4-aminoquinoline (dehalogenated starting material). How can I suppress this side reaction?
A2: This side product, arising from hydrodehalogenation, is a common issue in palladium-catalyzed cross-couplings of aryl chlorides.[8] It occurs when the oxidative addition intermediate is intercepted and reduced by a hydride source before transmetalation can occur.
Causality & Avoidance Strategy:
-
Hydride Source: The hydride can originate from various sources, including residual water, alcohols used as solvents, or even certain bases or additives.[9][10]
-
Catalyst/Ligand Choice: The stability and reactivity of the palladium complex are critical. An inefficient catalyst system may favor the dehalogenation pathway.[11]
-
Troubleshooting Steps:
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents. If using an alcohol or water as a co-solvent, be mindful that it can be a hydride source. Sometimes switching to a completely aprotic solvent system (e.g., dioxane, toluene) is beneficial.[12]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][13] These ligands promote the desired reductive elimination and can outcompete the dehalogenation pathway.
-
Base Selection: The choice of base is crucial. While strong bases are often needed for C-Cl activation, some can promote dehalogenation. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[12]
-
Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. While oxygen is more commonly associated with homocoupling, it can affect catalyst stability and indirectly influence side reactions.
-
Q3: In my Suzuki reaction, I am observing a dimer of my boronic acid (R-R) as a major impurity. What causes this homocoupling?
A3: The homocoupling of boronic acids is primarily a palladium(II)-mediated process that is significantly promoted by the presence of oxygen.[14][15] If the Pd(0) catalyst is oxidized to Pd(II) or if a Pd(II) precatalyst is not efficiently reduced, it can catalyze the dimerization of the boronic acid.
Causality & Avoidance Strategy:
-
Oxygen Contamination: The most common cause is inadequate degassing of the reaction mixture, which allows oxygen to oxidize the active Pd(0) catalyst.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Degas the solvent thoroughly before use (e.g., by sparging with argon for 20-30 minutes). Assemble the reaction under an inert atmosphere and ensure the reaction vessel is evacuated and backfilled with argon or nitrogen several times.[14] A freeze-pump-thaw cycle is highly effective for removing dissolved oxygen.
-
Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) that require in-situ reduction.
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state without interfering with the main catalytic cycle.[14]
-
Control Stoichiometry: Use only a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). A large excess can increase the probability of homocoupling.
-
Q4: My Buchwald-Hartwig amination of this compound is sluggish or fails completely. What are the likely causes?
A4: Aryl chlorides are inherently less reactive than bromides or iodides in Buchwald-Hartwig aminations.[16] Additionally, the quinoline nitrogen itself can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[13]
Causality & Avoidance Strategy:
-
Catalyst Inhibition: The lone pair on the quinoline nitrogen can compete with the phosphine ligand for a coordination site on the palladium, leading to catalyst deactivation.[17]
-
Poor C-Cl Activation: The C-Cl bond is strong and requires a highly active catalyst system to undergo oxidative addition.[18]
-
Troubleshooting Steps:
-
Ligand Choice is Critical: Use state-of-the-art, sterically hindered, and electron-rich biarylphosphine ligands. Ligands like XPhos, SPhos, or RuPhos are specifically designed to activate C-Cl bonds and are often effective for heteroaromatic substrates.[13]
-
Select a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine or the intermediate complex. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly the most effective bases for these transformations.[19]
-
Optimize Reaction Temperature: These reactions often require elevated temperatures (e.g., 90-120 °C) to proceed efficiently.
-
Use a High-Quality Palladium Precatalyst: Ensure the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is pure. Using pre-formed palladium-ligand complexes (precatalysts) can also improve reproducibility.
-
Section 3: Optimized Experimental Protocols
The following protocols are provided as validated starting points. Optimization for specific substrates may be necessary.
Protocol 1: SNAr Reaction with a Primary Amine
This protocol details the reaction of this compound with a generic primary amine, focusing on minimizing hydrolysis.
Caption: Workflow for SNAr with a primary amine.
Step-by-Step Methodology:
-
Preparation: Place an oven-dried 10 mL microwave vial equipped with a magnetic stir bar.
-
Reagent Addition: To the vial, add this compound (1.0 equiv.), the desired primary amine (1.2 equiv.), and anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of ~0.5 M.
-
Reaction: Seal the vial and heat the mixture to 140 °C using a conventional oil bath or a microwave reactor. Monitor the reaction's progress by TLC or LC-MS. Self-Validation Check: The absence of a 4-quinolinone byproduct on the LC-MS confirms the effectiveness of the anhydrous conditions.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Add the reaction mixture dropwise to a beaker of cold water with stirring to precipitate the product.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold diethyl ether or hexane to remove non-polar impurities. Dry the product under vacuum. If necessary, further purification can be achieved by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent streaking).
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details a robust procedure for the Suzuki coupling of this compound with an arylboronic acid, designed to minimize dehalogenation and homocoupling.
Step-by-Step Methodology:
-
Preparation: Add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered, dry K₃PO₄ (2.0 equiv.) to an oven-dried Schlenk flask equipped with a stir bar.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment. Self-Validation Check: A properly inerted system is the primary defense against oxygen-mediated homocoupling.[14]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos-Pd-G2, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Via syringe, add anhydrous, degassed 1,4-dioxane. The solvent should be sparged with argon for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Self-Validation Check: The ratio of desired product to dehalogenated byproduct should be high (>20:1). If dehalogenation is significant, a change in ligand or base may be required.[12]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of celite to remove the palladium catalyst.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Summary of Side Products and Avoidance Strategies
| Reaction Type | Common Side Product | Chemical Structure | Primary Cause(s) | Key Avoidance Strategies |
| SNAr | Hydrolysis Product (4-Quinolinone) | 5-Chloroquinolin-4(1H)-one | Water/hydroxide contamination | Use anhydrous solvents/reagents; select non-nucleophilic bases (DIPEA); control temperature.[7] |
| Suzuki Coupling | Dehalogenation Product | 4-Aminoquinoline | Reduction by hydride sources (H₂O, EtOH) | Use bulky, electron-rich ligands (e.g., SPhos); screen bases; use anhydrous, aprotic solvents.[8][12] |
| Suzuki Coupling | Homocoupling Dimer | R-R (from R-B(OR)₂) | Oxygen-mediated Pd(II) catalysis | Rigorous degassing (Ar sparging, freeze-pump-thaw); use Pd(0) precatalysts.[14][15] |
| Buchwald-Hartwig | Catalyst Deactivation / No Reaction | (No Product) | Quinoline-N coordination to Pd | Use sterically hindered biarylphosphine ligands (e.g., XPhos); employ strong bases (NaOtBu).[13][17] |
References
- Ó. D. F. O'Malley et al. (2007). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
- M. Orbach et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
- C. T. G. Smith et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology.
- F. Delgado et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- F. Delgado et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central.
- W. D. Miller et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
- S. K. Guchhait et al. (2011). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform.
- S. H. Kim et al. (2003). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Organic Letters.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- M. M. Kandeel et al. (1999). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
- S. Cacchi et al. (2003). Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst. Organic Letters.
- R. Ormazábal-Toledo et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.
- S. B. Kumar et al. (2022). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry.
- I. R. Baxendale et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry.
- A. A. Aly et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society.
- W. D. Miller et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- C. Sánchez-Sánchez et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules.
- S. Bhaskaran et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate.
- J. B. G. A. D'Souza et al. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- C. S. K. Rajapakse et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
- M. B. Kunz et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
- J. B. G. A. D'Souza et al. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- A. K. Verma et al. (2012). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry.
- L. L. Nielsen. (2009). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
- Reddit User Discussion. (2023). How difficult should a suzuki coupling be?. r/Chempros.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate Discussion. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- J. Ashenhurst. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- B. M. Reddy et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules.
- The Royal Society of Chemistry. (2019). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
- A. M. El-Saghier et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Journal of Heterocyclic Chemistry.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- A. A. Toutov et al. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals.
- G. V. Mokrov et al. (2018). Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. ResearchGate.
- Last Minute Lecture. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
troubleshooting guide for the synthesis of 4-aminoquinolines
Technical Support Center: Synthesis of 4-Aminoquinolines
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 4-aminoquinoline synthesis. As a core scaffold in medicinal chemistry, famously represented by antimalarial drugs like chloroquine, the synthesis of 4-aminoquinolines is a frequent yet often challenging task.[1][2][3] This guide, structured in a practical question-and-answer format, is designed by our senior application scientists to help you troubleshoot common issues encountered in the lab, from low yields in classical cyclization reactions to challenges in modern substitution methods.
General Troubleshooting & FAQs
This section addresses overarching issues that can affect various synthetic routes to 4-aminoquinolines.
Q1: My overall yield is consistently low, and I'm not sure which step is the problem. Where should I start troubleshooting?
Answer: A low overall yield is a common problem that requires a systematic approach to diagnose. Instead of repeating the entire sequence, it's crucial to isolate and analyze each step.
Causality & Recommended Workflow: The synthesis of a 4-aminoquinoline derivative often involves at least two key stages: 1) formation of the quinoline core, and 2) installation of the amino side chain. A failure in either stage will cripple the overall yield. We recommend a step-wise validation approach.
-
Isolate and Characterize Intermediates: Do not proceed with the entire sequence in one go. After the quinoline ring formation step (e.g., via Conrad-Limpach or Combes synthesis), work up a small aliquot of the reaction. Purify the intermediate (e.g., the 4-hydroxyquinoline or 4-quinolone) and confirm its identity and purity using NMR, LC-MS, and melting point. If the yield or purity here is low, focus your optimization efforts on this initial cyclization.
-
Verify Starting Material Quality: Ensure your starting anilines, β-ketoesters, or β-diketones are pure. Impurities in the initial building blocks can inhibit catalysis or lead to intractable side products.
-
Monitor Reactions: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This will tell you if the reaction is stalling, not starting at all, or generating multiple products.
Below is a logical workflow for diagnosing multi-step synthesis issues.
Caption: General workflow for troubleshooting low yields.
Troubleshooting Classical Ring-Forming Reactions
The Conrad-Limpach and Combes syntheses are foundational methods for building the quinoline core. They typically produce a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form), which must then be chlorinated before adding the amino side chain.
Q2: My Conrad-Limpach cyclization to form the 4-hydroxyquinoline is giving very low yields (<30%). What am I doing wrong?
Answer: This is almost always a temperature and/or solvent issue. The rate-determining step, an electrocyclic ring closure, has a high activation energy.[4]
Expertise & Causality: The mechanism requires the Schiff base intermediate to adopt a high-energy enol tautomer to facilitate the cyclization, which breaks the aromaticity of the aniline ring.[5] This process demands significant thermal energy.
-
Insufficient Temperature: The cyclization typically requires temperatures of ~250 °C. Lower temperatures will result in little to no product.[6]
-
Improper Solvent: Running the reaction neat (without a solvent) is known to give very moderate yields. The use of a high-boiling, inert solvent is critical for efficient heat transfer and to maintain a homogeneous reaction mixture. Limpach himself reported raising yields to 95% by switching from neat conditions to using mineral oil.[4]
Solutions:
-
Verify Temperature: Ensure your reaction apparatus (e.g., heating mantle with a sand bath) can reliably reach and maintain 250-260 °C. Use a high-temperature thermometer placed directly in the reaction setup.
-
Choose an Appropriate Solvent: While mineral oil and diphenyl ether are classic choices, they can be difficult to handle and remove.[5] Dowtherm A is a more convenient liquid alternative.[5] A 2010 study explored several alternatives, demonstrating that the reaction yield generally improves with higher-boiling solvents.[5]
| Solvent | Boiling Point (°C) | Reported Yield (%) | Reference |
| Methyl Benzoate | 199 | 25 | [5] |
| Ethyl Benzoate | 212 | 41 | [5] |
| Propyl Benzoate | 231 | 55 | [5] |
| Diphenyl Ether | 259 | 75 | [5] |
| Mineral Oil | > 275 | ~95 (reported) | [4] |
Q3: In my Conrad-Limpach synthesis, I'm getting the wrong isomer—a 2-hydroxyquinoline instead of the desired 4-hydroxyquinoline.
Answer: You are likely observing a competing reaction, the Knorr quinoline synthesis. The regioselectivity is determined by the initial condensation temperature between the aniline and the β-ketoester.[4]
Causality & Mechanism: The β-ketoester has two electrophilic sites: the ketone and the ester carbonyls.
-
Kinetic Control (Low Temp): At room temperature, the more reactive ketone is preferentially attacked by the aniline. This leads to a β-aminoacrylate intermediate, which upon heating cyclizes to the desired 4-hydroxyquinoline (Conrad-Limpach product).[4]
-
Thermodynamic Control (High Temp): At higher temperatures (e.g., 140 °C), the reaction becomes reversible. The aniline can attack the less reactive ester group, leading to the more thermodynamically stable β-keto acid anilide. This intermediate, upon cyclization, yields the 2-hydroxyquinoline isomer (Knorr product).[4]
Solution: Perform the initial condensation of the aniline and β-ketoester at room temperature or below to ensure the formation of the kinetic product (the β-aminoacrylate) before proceeding to the high-temperature cyclization step.
Q4: My Combes synthesis is producing a mixture of regioisomers. How can I control the outcome?
Answer: The Combes synthesis, which condenses an aniline with a β-diketone, is sensitive to both steric and electronic effects from substituents on both starting materials.[7] The acid-catalyzed ring closure (annulation) is the rate-determining and selectivity-determining step.[7]
Expertise & Causality: The cyclization is an electrophilic aromatic substitution on the aniline ring.
-
Steric Hindrance: Bulky substituents on the β-diketone can sterically direct the cyclization to the less hindered position. For instance, using a bulky R group on a trifluoro-methyl-β-diketone was shown to favor the formation of 2-CF₃-quinolines.[7]
-
Electronic Effects: The electronic nature of substituents on the aniline ring directs the cyclization. Electron-donating groups (like methoxy) activate the ortho and para positions, influencing the reaction rate and potentially the regiochemical outcome.[7]
-
Catalyst Choice: While concentrated sulfuric acid is common, a mixture of polyphosphoric acid (PPA) and an alcohol (forming a polyphosphoric ester, PPE) can be a more effective dehydrating agent and catalyst, potentially improving yields and selectivity.[7]
Solutions:
-
Analyze Substituent Effects: Carefully consider the electronics and sterics of your specific substrates. If you are using a substituted aniline, predict the most nucleophilic position for the intramolecular attack.
-
Modify the Diketone: If possible, modify the β-diketone to introduce steric bulk that can favor one regioisomer over the other.
-
Optimize the Catalyst: Experiment with different acid catalysts. A trial with PPA or a PPE mixture may offer better results than H₂SO₄.[7]
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and common method for installing the amino side chain, typically by reacting a 4-chloroquinoline with a primary or secondary amine.[1][2]
Q5: The SNAr reaction between my 4-chloroquinoline and a primary alkylamine is sluggish and gives low conversion.
Answer: While this reaction appears straightforward, it can be surprisingly stubborn. The key factors to optimize are the solvent, temperature, and the potential need for a catalyst or base, even with primary amines.
Expertise & Causality: The reaction proceeds via a Meisenheimer complex, and its formation and subsequent chloride expulsion can be influenced by several factors.
-
Solvent Effects: Polar aprotic solvents like DMSO are often superior as they can stabilize the charged intermediate without protonating the amine nucleophile.[1][2] Protic solvents like ethanol can work but may be slower.
-
Temperature: Higher temperatures are often required to drive the reaction to completion. Microwave irradiation is exceptionally effective, often reducing reaction times from hours to minutes and dramatically improving yields.[1][2]
-
Base/Catalyst: While primary amines can act as their own base to mop up the HCl generated, this consumes a second equivalent of your valuable nucleophile. Adding an auxiliary base like K₂CO₃ or Et₃N can be beneficial. For less nucleophilic amines (like anilines), a Brønsted or Lewis acid catalyst may be required to activate the quinoline ring, though this is not recommended for alkylamines which would be protonated.[1]
Solutions:
-
Switch to Microwave Synthesis: This is the most impactful change you can make. Reactions that take many hours conventionally can be completed in 20-30 minutes at 140-180 °C in a microwave reactor, often with yields of 80-95%.[2]
-
Optimize Solvent and Base: If a microwave is unavailable, switch to a high-boiling polar aprotic solvent like DMSO or NMP. Add an inorganic base like K₂CO₃ to neutralize the generated acid.
-
Increase Amine Equivalents: If you must use the amine as the base, ensure you are using at least 2.5-3 equivalents relative to the 4-chloroquinoline.
Caption: Simplified SNAr mechanism for 4-aminoquinoline synthesis.
Q6: I am trying to purify my final 4-aminoquinoline product by silica gel chromatography, but I'm getting significant tailing and poor separation.
Answer: The basic nitrogen atoms in your 4-aminoquinoline product are interacting strongly with the acidic silanol groups on the surface of the silica gel. This is a very common issue when purifying amines.
Solutions:
-
Neutralize the Silica: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-2% of triethylamine (Et₃N) or ammonium hydroxide to the eluent system (e.g., DCM/Methanol or Hexane/EtOAc) will neutralize the active sites on the silica, leading to sharper peaks and better separation.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a polymer-based reverse-phase column.
-
Salt Formation and Precipitation: For many 4-aminoquinolines, an effective purification method is to precipitate the product as an HCl salt. After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (like methanol or ether) and add a solution of HCl in ether or methanol. The purified salt will often crash out of the solution, and can be collected by filtration.[8]
Key Experimental Protocols
Protocol 1: Two-Step Synthesis of a Substituted 4-Aminoquinoline
This protocol first describes the synthesis of a 4-hydroxyquinoline intermediate via a modified Conrad-Limpach reaction, followed by chlorination and SNAr.
Step A: 7-Chloro-4-hydroxy-2-methylquinoline Synthesis (Adapted from Conrad-Limpach principles)[4][5]
-
Condensation: In a round-bottom flask, gently stir a mixture of 1 equivalent of m-chloroaniline and 1.1 equivalents of ethyl acetoacetate at room temperature for 2-4 hours. Monitor the disappearance of the aniline by TLC. This forms the β-aminoacrylate intermediate. Do not heat this mixture.
-
Cyclization: To a separate three-neck flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add a high-boiling solvent such as Dowtherm A (enough to create a stirrable slurry). Heat the solvent to 250 °C.
-
Slowly add the crude β-aminoacrylate intermediate from Step 1 to the hot solvent dropwise over 30 minutes.
-
Maintain the reaction temperature at 250-255 °C for 1-2 hours. Monitor the reaction by TLC until the intermediate is consumed.
-
Allow the reaction mixture to cool to below 100 °C. Carefully add hexanes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum. The product, 7-chloro-4-hydroxy-2-methylquinoline, can be used in the next step with or without further purification.
Step B: 4,7-Dichloro-2-methylquinoline Synthesis (Adapted from literature procedures)[9]
-
WARNING: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.
-
Carefully add the crude 7-chloro-4-hydroxy-2-methylquinoline from Step A to a flask containing an excess of phosphorus oxychloride (5-10 equivalents).
-
Heat the mixture to reflux (approx. 107 °C) for 3-4 hours. The solid will slowly dissolve as the reaction proceeds.
-
Allow the reaction to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This quench is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,7-dichloro-2-methylquinoline. Purify by column chromatography if necessary.
Step C: N-(4-(7-chloro-2-methylquinolin-4-yl)amino)pentyl)-N-ethylamine Synthesis (Example SNAr) (Adapted from microwave-assisted protocols)[2][10]
-
In a 10 mL microwave reaction vial, combine 1 equivalent of 4,7-dichloro-2-methylquinoline, 1.5 equivalents of the desired amine (e.g., N-ethylpentane-1,4-diamine), and 2 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Add a suitable microwave solvent such as DMSO or NMP (3-5 mL).
-
Seal the vial and place it in the microwave reactor. Heat the reaction to 150 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography using a mobile phase of dichloromethane/methanol with 1% triethylamine to obtain the final 4-aminoquinoline product.
References
- Combes quinoline synthesis. Wikipedia. [Link]
- Conrad–Limpach synthesis. Wikipedia. [Link]
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
- Conrad-Limpach Synthesis. SynArchive. [Link]
- Combes Quinoline Synthesis Mechanism. Organic Chemistry (YouTube). [Link]
- 4-Aminoquinoline: a comprehensive review of synthetic str
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central (PMC), NIH. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]
- Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis.
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/quinolin‐4(1H)‐ones.
- Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis.
- Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health (NIH). [Link]
- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. National Institutes of Health (NIH). [Link]
- Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives.
- Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PubMed Central (PMC), NIH. [Link]
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PubMed Central (PMC), NIH. [Link]
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central (PMC), NIH. [Link]
- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Quinolines
Welcome to the technical support center for nucleophilic substitution on quinolines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of functionalizing the quinoline scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. The advice provided is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Issues in Quinoline SNAr Reactions
This section addresses specific problems you might encounter in the lab, offering explanations for the underlying causes and providing actionable solutions to get your reaction back on track.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction with a haloquinoline and a nucleophile, but TLC or LC-MS analysis shows mostly unreacted starting material even after extended reaction times.
The success of a nucleophilic aromatic substitution (SNAr) reaction hinges on the electrophilicity of the carbon atom bearing the leaving group. The quinoline nitrogen atom electronically activates the C2 and C4 positions for nucleophilic attack, but this activation might not be sufficient for unreactive nucleophiles or leaving groups.[1]
-
Solution:
-
Increase Electron Deficiency: If your quinoline substrate is not already substituted with an electron-withdrawing group (EWG), consider if a derivative with an EWG (e.g., -NO₂) ortho or para to the leaving group can be used. EWGs significantly stabilize the negatively charged Meisenheimer intermediate, which is formed during the rate-determining step of the SNAr mechanism, thereby accelerating the reaction.[2]
-
Quinoline N-Oxide Strategy: Converting the quinoline to its corresponding N-oxide derivative dramatically increases the electrophilicity of the C2 and C4 positions, making them more susceptible to nucleophilic attack.[3][4] The N-oxide can be readily reduced back to the quinoline in a subsequent step after the substitution has been achieved.[5]
-
The rate of an SNAr reaction is also dependent on the ability of the leaving group to depart. While halogens are common leaving groups, their reactivity can vary.
-
Solution:
-
Leaving Group Reactivity: For haloquinolines, the typical reactivity order for SNAr is F > Cl > Br > I. Although counterintuitive based on bond strength, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is often the rate-determining step.[1]
-
Alternative Leaving Groups: If you are not restricted to a halide, consider using a sulfonate ester (e.g., tosylate, mesylate) or a nitro group as the leaving group, as these are often more facilely displaced.
-
Temperature, solvent, and the choice of base can have a profound impact on the reaction rate.
-
Solution:
-
Increase Temperature: Many SNAr reactions require significant thermal energy to overcome the activation barrier.[6] Consider increasing the reaction temperature, potentially using a high-boiling point solvent or a sealed-tube/microwave reactor to safely reach higher temperatures.[7][8]
-
Solvent Selection: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions.[9] These solvents effectively solvate the counter-cation of the nucleophile (if it's a salt) without strongly solvating the anion, thus increasing the nucleophile's reactivity.
-
Base Selection: If your nucleophile is an alcohol or a thiol, it needs to be deprotonated to form the more potent alkoxide or thiolate. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[10] For amine nucleophiles, a base is often needed to neutralize the HX generated during the reaction. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices.[7]
-
Issue 2: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
You are reacting a dihaloquinoline (e.g., 2,4-dichloroquinoline) with a nucleophile and obtaining a mixture of the 2-substituted and 4-substituted products, making purification difficult.
In many dihaloquinolines, both the C2 and C4 positions are activated by the ring nitrogen and susceptible to nucleophilic attack. The inherent reactivity can be similar, leading to a mixture of products. However, the C4 position is generally more reactive than the C2 position due to reduced steric hindrance from the nitrogen's lone pair.[1][11]
-
Solution:
-
Exploit Differential Halogen Reactivity: If you start with a 2,4-dihaloquinoline where the halogens are different (e.g., 2-chloro-4-iodoquinoline), you can often achieve high regioselectivity in transition-metal-catalyzed cross-coupling reactions (which proceed through a different mechanism than SNAr). For instance, in a Suzuki coupling, the palladium catalyst will preferentially undergo oxidative addition into the weaker C-I bond over the stronger C-Cl bond, leading to selective functionalization at C4.[4]
-
Temperature Control: In some SNAr reactions, the kinetic and thermodynamic products may differ. For instance, in the amination of quinoline with sodium amide, initial attack occurs preferentially at C2 at low temperatures, but this adduct can rearrange to the more stable 4-aminoquinoline at higher temperatures.[12] Carefully controlling the temperature can therefore influence the product ratio.
-
Steric Hindrance: The C2 position is sterically more hindered than the C4 position. Using a bulkier nucleophile may favor substitution at the less hindered C4 position. Conversely, a smaller nucleophile might show less selectivity.
-
Decision-Making Flowchart for Improving Regioselectivity
Caption: Troubleshooting poor regioselectivity in quinoline substitutions.
Issue 3: Formation of Byproducts or Decomposition
Your reaction is proceeding, but you observe significant formation of side products or decomposition of your desired product, complicating purification and lowering the yield.
If you are using a nucleophilic solvent (e.g., an alcohol) and a strong base, the solvent itself can compete with your intended nucleophile.
-
Solution:
-
Choose an Inert Solvent: Switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or THF.[13]
-
Use the Nucleophile as Solvent: If your nucleophile is a liquid and readily available, consider using it as the solvent to drive the reaction towards the desired product.
-
The synthesized substituted quinoline may be unstable under the reaction conditions (e.g., high temperature, strong base).
-
Solution:
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction over time. If you see the product forming and then disappearing, it is likely decomposing.[14]
-
Reduce Reaction Temperature and Time: Once you have determined the optimal point of product formation, adjust the reaction time accordingly. If decomposition is still an issue, try running the reaction at a lower temperature for a longer duration.[6]
-
Functional groups on either the quinoline or the nucleophile may undergo unwanted side reactions. For example, an ester group could be hydrolyzed or saponified by a strong base.
-
Solution:
-
Protecting Groups: If a functional group is interfering with the reaction, consider using a protecting group strategy. Protect the sensitive group before the SNAr reaction and deprotect it afterward.
-
Milder Conditions: Explore milder reaction conditions. This could involve using a weaker base, a lower temperature, or a catalyst that allows the reaction to proceed under less harsh conditions.[15]
-
Frequently Asked Questions (FAQs)
Q1: Which position on the quinoline ring is more reactive for nucleophilic substitution, C2 or C4?
A1: Generally, the C4 position is more reactive towards nucleophilic substitution than the C2 position.[1] This is primarily attributed to two factors:
-
Steric Hindrance: The C2 position is adjacent to the bulky nitrogen atom and its lone pair of electrons, which can sterically hinder the approach of the nucleophile. The C4 position is less sterically encumbered.
-
Electronic Effects: Both positions are activated by the electron-withdrawing effect of the nitrogen atom. The intermediate formed by attack at either C2 or C4 allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a key stabilizing feature of the SNAr mechanism. However, the slightly greater reactivity of C4 is a well-documented empirical observation.[11]
Q2: What are the best general conditions for substituting a chloroquinoline with an amine?
A2: The optimal conditions can vary depending on the specific amine and the substitution on the quinoline ring, but a good starting point is as follows:
-
Substrate: 2- or 4-chloroquinoline.
-
Nucleophile: The desired primary or secondary amine (1.1-1.5 equivalents).
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP. Alternatively, a high-boiling alcohol like n-butanol can be used.[7]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ (1.5-2.0 equivalents) is often used to scavenge the HCl generated. For less reactive amines, a stronger base might be necessary.
-
Temperature: Typically between 80-150 °C. Microwave irradiation can often significantly reduce reaction times.[7]
-
Catalyst: For less reactive chloroquinolines or challenging amines, a palladium-catalyzed Buchwald-Hartwig amination can be highly effective. This requires a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or KOtBu).[16]
Q3: How can I introduce an oxygen-based nucleophile (e.g., methoxy, phenoxy) onto a quinoline ring?
A3: To introduce an oxygen-based nucleophile, you typically need to deprotonate the corresponding alcohol to form the more potent alkoxide nucleophile.
-
Protocol:
-
In a flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol (e.g., methanol, phenol) in a dry, polar aprotic solvent like THF or DMF.[10]
-
Cool the solution in an ice bath (0 °C).
-
Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. The evolution of hydrogen gas will be observed.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add the haloquinoline (1.0 equivalent) to the solution.
-
Heat the reaction mixture (typically 60-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl and proceed with a standard aqueous workup and purification.[17]
-
Q4: My nucleophile is sensitive and degrades at high temperatures. What are my options?
A4: If your nucleophile cannot tolerate high temperatures, you have several strategies to promote the reaction under milder conditions:
-
Use a More Reactive Substrate: Start with a fluoroquinoline instead of a chloro- or bromoquinoline. The C-F bond is highly polarized, making the carbon more electrophilic and often allowing the reaction to proceed at lower temperatures.
-
Activate with an Electron-Withdrawing Group: As mentioned in the troubleshooting guide, an EWG (like -NO₂) on the quinoline ring will activate the substrate, potentially lowering the required reaction temperature.[18]
-
Transition Metal Catalysis: Copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig type) reactions often proceed under milder conditions than traditional SNAr reactions and can be an excellent alternative for temperature-sensitive substrates.[16]
Summary of Recommended Reaction Conditions
| Nucleophile Type | Substrate (Leaving Group) | Recommended Solvent(s) | Recommended Base(s) | Typical Temperature Range | Notes & Key Considerations |
| Amines (N-Nu) | 2- or 4-Chloro/Bromoquinoline | DMF, DMSO, n-BuOH | K₂CO₃, Cs₂CO₃ | 80-150 °C | For unreactive systems, consider Buchwald-Hartwig amination.[16] |
| Alcohols (O-Nu) | 2- or 4-Chloro/Fluoroquinoline | THF, DMF, DMSO | NaH, KOtBu | 60-120 °C | The alcohol must be pre-treated with a strong base to form the alkoxide.[10] |
| Phenols (O-Nu) | 2- or 4-Chloro/Fluoroquinoline | DMF, DMSO | K₂CO₃, Cs₂CO₃, NaH | 80-160 °C | Ullmann condensation (Cu catalyst) can be effective.[16] |
| Thiols (S-Nu) | 2- or 4-Chloro/Bromoquinoline | Ethanol, DMF | NaOEt, K₂CO₃ | 25-100 °C | Thiolates are generally very potent nucleophiles and often react under milder conditions. |
| Carbon (C-Nu) | 2- or 4-Chloroquinoline | DMF, DMSO | KCN (for cyanation) | 90-110 °C | For introducing cyano groups, a catalyst like 18-crown-6 may be beneficial.[19] |
Experimental Protocols & Workflows
General Protocol for Amination of 4-Chloroquinoline
This protocol provides a starting point for the synthesis of 4-aminoquinoline derivatives.
-
Preparation: In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq) to the solution. If the amine is used as its hydrochloride salt, an additional equivalent of base is required. Add the base (e.g., K₂CO₃, 1.5 eq) if necessary.[7]
-
Reaction: Heat the mixture to reflux (typically 70-100 °C) with stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by recrystallization or column chromatography.[7]
General Workflow for SNAr Optimization
Sources
- 1. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. d-nb.info [d-nb.info]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.org [mdpi.org]
Technical Support Center: Purification of 5-Chloroquinolin-4-amine
Welcome to the Technical Support Center for the purification of 5-Chloroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. By providing in-depth technical guidance in a question-and-answer format, we aim to equip you with the knowledge to troubleshoot and optimize your purification workflows, ensuring the high purity required for your research and development endeavors.
Introduction to this compound
This compound is a key building block in the synthesis of various biologically active molecules, particularly in the development of antimalarial drugs and other therapeutic agents. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, reduced efficacy, and potential toxicity in downstream applications. This guide will address the specific purification challenges associated with this compound and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Understanding the potential impurity profile is the first step towards a successful purification strategy.
The synthesis of this compound, typically via nucleophilic aromatic substitution on a dichloroquinoline precursor, can lead to several process-related impurities.[1] Awareness of these impurities is crucial for selecting the appropriate purification method.
Common Impurities Include:
-
Unreacted Starting Materials: Such as 4,5-dichloroquinoline or other dichloroquinoline isomers.
-
Isomeric Byproducts: Depending on the starting materials and reaction conditions, formation of other chloroquinolin-amine isomers is possible.
-
Hydrolysis Products: Chloroquinolines can be susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH, leading to the formation of the corresponding quinolin-4-ol derivative.[2]
-
Over-alkylation or Di-substitution Products: If the amine source can react more than once, this can lead to more complex byproducts.
-
Residual Solvents and Reagents: Solvents like DMF or NMP and excess amine reagents used in the synthesis are common impurities that need to be removed.[3]
A summary of potential impurities is provided in the table below:
| Impurity Type | Example | Rationale for Formation |
| Starting Material | 4,5-dichloroquinoline | Incomplete reaction |
| Isomeric Impurity | 7-Chloroquinolin-4-amine | If starting with a mixture of dichloroquinolines |
| Hydrolysis Product | 5-Chloroquinolin-4-ol | Reaction with water under heat or non-neutral pH |
| Solvent Residue | DMF, NMP | High boiling point solvents used in synthesis |
Q2: My crude this compound has a dark color. How can I decolorize it?
A2: Color in your crude product often indicates the presence of polymeric or highly conjugated impurities.
A common and effective method for decolorization is treatment with activated charcoal during the recrystallization process.[4]
Detailed Protocol for Decolorization:
-
Dissolve the Crude Product: In a suitable hot solvent (see Q3 for solvent selection), dissolve the crude this compound.
-
Add Activated Charcoal: Add a small amount of activated charcoal (typically 1-5% by weight of your crude product) to the hot solution.
-
Brief Heating: Heat the mixture at reflux for a short period (5-10 minutes). Prolonged heating with charcoal can sometimes lead to product adsorption and lower yield.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper or a pad of Celite® to remove the charcoal. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the purified product.
Q3: What is the best way to purify this compound? Recrystallization or Column Chromatography?
A3: The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale of purification.
A logical workflow for purification is essential for achieving high purity efficiently.
Caption: Purification workflow for this compound.
Recrystallization:
Recrystallization is a cost-effective and scalable method, particularly suitable if the impurities have significantly different solubilities from the product in a given solvent.[4]
Troubleshooting Recrystallization:
-
Problem: The compound does not crystallize upon cooling.
-
Solution: The solution may be too dilute. Try evaporating some of the solvent. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization. Seeding with a small crystal of pure product, if available, is also a highly effective method.
-
-
Problem: The product "oils out" instead of crystallizing.
-
Solution: This occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
-
Problem: Low recovery of the purified product.
-
Solution: You may have used too much solvent. Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Cooling the solution in an ice bath after it has reached room temperature can also help to maximize the yield.
-
Recommended Solvents for Recrystallization of Aminoquinolines:
| Solvent/System | Rationale |
| Ethanol | Good for moderately polar compounds. |
| Isopropanol | Similar to ethanol, but with a higher boiling point. |
| Ethanol/Water | The addition of water can decrease the solubility of the compound at room temperature, improving yield. |
| Ethyl Acetate/Hexane | A polar/non-polar solvent system that can be effective for inducing crystallization. |
Column Chromatography:
Column chromatography is a more powerful technique for separating compounds with similar polarities.[6]
Troubleshooting Column Chromatography:
-
Problem: The compound does not move from the origin on the TLC plate.
-
Solution: The mobile phase is not polar enough. Increase the proportion of the more polar solvent in your eluent system. For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve elution and reduce tailing by neutralizing acidic sites on the silica gel.
-
-
Problem: Poor separation of the product from an impurity.
-
Solution: The mobile phase is too polar. Decrease the proportion of the polar solvent. If this doesn't work, you may need to try a different solvent system or a different stationary phase (e.g., alumina).
-
-
Problem: The compound streaks on the TLC plate and the column.
-
Solution: This is common for amines on silica gel due to strong interactions with acidic silanol groups. Adding a small amount of triethylamine or ammonia to the mobile phase will usually resolve this issue.
-
Recommended Mobile Phases for Aminoquinolines on Silica Gel:
| Mobile Phase System | Typical Ratios | Notes |
| Dichloromethane/Methanol | 99:1 to 90:10 | A good starting point for many nitrogen-containing heterocycles. |
| Ethyl Acetate/Hexane | 10:90 to 50:50 | Offers different selectivity compared to DCM/MeOH. |
| Chloroform/Methanol | 99:1 to 95:5 | A classic solvent system for these types of compounds.[1] |
Q4: How can I monitor the purity of my this compound during and after purification?
A4: Utilizing appropriate analytical techniques is essential for confirming the purity of your final product.
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of pharmaceutical intermediates.[7]
Typical HPLC Method Parameters for Aminoquinolines:
| Parameter | Typical Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient from low to high organic modifier is often used to elute all components. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 340 nm) |
Other useful analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to monitor the progress of a reaction and the separation during column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Q5: Are there any stability concerns I should be aware of during the purification of this compound?
A5: Yes, the stability of this compound can be influenced by pH and temperature.
-
pH Stability: As a quinoline derivative, the compound's solubility and stability can be pH-dependent.[5] Strongly acidic or basic conditions, especially when combined with heat, can promote hydrolysis of the chloro group.[2] It is generally advisable to work under neutral or mildly basic conditions during work-up and purification.
-
Temperature Stability: While heating is necessary for recrystallization, prolonged exposure to high temperatures should be avoided to minimize degradation.
-
Light Sensitivity: Some aminoquinolines can be light-sensitive. It is good practice to store the purified compound in a well-sealed container, protected from light.
Concluding Remarks
The successful purification of this compound relies on a systematic approach that begins with an understanding of potential impurities and employs a logical workflow of purification techniques. While this guide provides a comprehensive overview and troubleshooting advice based on established principles for aminoquinolines, it is crucial to remember that the optimal conditions for your specific sample may require some empirical investigation. We encourage you to use the protocols and data presented here as a starting point for developing a robust and efficient purification process.
References
- Yousuf, M., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5085-5089.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 105.
- Li, J., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry.
- PubChem. (n.d.). 5-Chloroquinolin-8-amine. National Center for Biotechnology Information.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Starting Material from 5-Chloroquinolin-4-amine Product
Welcome to the technical support center for the purification of 5-Chloroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted starting materials from their final product. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your synthesized compound.
I. Troubleshooting Guide: Isolating Pure this compound
This section addresses specific issues that may arise during the purification process, offering step-by-step guidance to resolve them.
Question: My initial Thin Layer Chromatography (TLC) analysis of the crude product shows a significant spot corresponding to my starting material. What is the most effective initial purification strategy?
The presence of a prominent starting material spot on your TLC plate indicates an incomplete reaction. The choice of the initial purification strategy depends on the scale of your reaction and the nature of the starting materials. For most common syntheses of this compound, which often involve the reaction of a 4-chloroquinoline derivative with an amine source, an acid-base extraction is a highly effective first step.[1][2][3][4][5]
The rationale behind this choice lies in the differing acid-base properties of the product and potential starting materials. This compound, possessing a basic amino group, can be protonated to form a water-soluble salt.[4][5] This allows for its separation from neutral or less basic starting materials.
Workflow for Acid-Base Extraction
Caption: Workflow for purifying this compound using acid-base extraction.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid, like 1 M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The protonated this compound will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Back-Extraction (Optional but Recommended): To maximize recovery, add fresh aqueous acid to the organic layer and repeat the extraction. Combine the aqueous layers.
-
Neutralization and Precipitation: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO3) solution, until the solution is basic (check with pH paper). The this compound will precipitate out of the solution.[1][2]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Question: I've performed an acid-base extraction, but my product is still contaminated. What's the next step?
If acid-base extraction does not yield a product of sufficient purity, recrystallization or column chromatography are the subsequent methods of choice.[6]
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be identified. The principle relies on the higher solubility of the desired compound in a hot solvent and its lower solubility upon cooling, while impurities either remain in solution or are removed by hot filtration.
Solvent Selection for Recrystallization:
| Solvent System | Rationale |
| Ethanol/Water | This compound is often soluble in hot ethanol and less soluble in cold water. A mixture can provide the ideal solubility profile. |
| Isopropanol | Can be an effective single-solvent system for recrystallization. |
| Acetonitrile | Another potential single-solvent option. |
Step-by-Step Protocol for Recrystallization:
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the impure this compound until it completely dissolves.[7]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent.[7]
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
For challenging separations where recrystallization is ineffective, silica gel column chromatography is a reliable alternative. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).
Typical Column Chromatography Parameters:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The optimal ratio should be determined by TLC analysis. |
Question: My NMR spectrum shows persistent signals from the starting material even after purification. How can I confirm and quantify the impurity?
For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the gold standard.[8][9]
HPLC for Purity Assessment
A reversed-phase HPLC method can be developed to separate this compound from its starting materials and any side products.
Typical HPLC Method Parameters:
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% trifluoroacetic acid (TFA) | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at a wavelength where both product and impurity absorb (e.g., 254 nm or 340 nm) | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
By comparing the peak area of the starting material to that of the product, you can accurately determine the level of contamination.
II. Frequently Asked Questions (FAQs)
What are the common starting materials for the synthesis of this compound?
The synthesis of this compound and its derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction.[10] The most common starting materials are a 4,5-dichloroquinoline or a related 4-haloquinoline and an amine source.[10]
How do the physical properties of this compound differ from its likely starting materials?
Understanding the differences in physical properties is key to designing an effective purification strategy.
| Property | This compound | Common Starting Materials (e.g., 4,5-dichloroquinoline) |
| Basicity (pKa) | The amino group at the 4-position makes it basic. | Generally less basic or neutral. |
| Solubility | Soluble in acidic aqueous solutions (as the salt) and many organic solvents. | Typically soluble in organic solvents but not in aqueous acid. |
| Polarity | More polar due to the amino group. | Less polar. |
These differences are exploited in techniques like acid-base extraction and column chromatography.
Can I use an alternative to column chromatography for purification?
Yes, preparative HPLC is a high-resolution alternative, particularly for obtaining highly pure material for biological assays or as an analytical standard.[6] It is especially useful for separating closely related impurities.[6]
What analytical techniques are essential for monitoring the purification process?
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and assessing the purity of column chromatography fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities.[11][12]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[8]
-
Mass Spectrometry (MS): For confirming the molecular weight of the product and identifying impurities.[13]
Decision Tree for Purification Strategy
Caption: Decision-making workflow for purifying this compound.
By following this structured troubleshooting guide and understanding the underlying chemical principles, researchers can confidently and efficiently remove starting material contaminants to obtain high-purity this compound for their downstream applications.
References
- Vertex AI Search. (n.d.). Acid-Base Extraction.
- Vertex AI Search. (n.d.). Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- BenchChem. (n.d.). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
- Khan, I., Zaib, S., Batool, S., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
- ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline.
- Confluence. (n.d.). Acid and Base Extraction.
- Engineering Ideas Clinic. (n.d.). Liquid/liquid Extraction.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
- PMC - NIH. (n.d.). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe.
- Patsnap Eureka. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof.
- PMC - PubMed Central. (n.d.). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Hans Reich NMR Collection. (n.d.). NMR Spectroscopy.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one.
- BenchChem. (n.d.). A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Skraup Synthesis Technical Support Center: Minimizing Tar Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed to provide Senior Application Scientist-level insights and practical solutions to one of the most persistent challenges in this classic reaction: the formation of tar. Our goal is to equip you with the knowledge to not only troubleshoot problematic reactions but also to proactively design experiments that minimize impurities and maximize yields.
Part 1: Frequently Asked Questions - The "Why" Behind the Tar
This section addresses the fundamental principles governing the Skraup synthesis and the root causes of tar formation. Understanding these mechanisms is the first step toward effective control.
Q1: What is the primary cause of the notoriously vigorous nature of the Skraup synthesis and its link to tar formation?
A: The Skraup synthesis is a powerfully exothermic reaction, and this high heat is the principal driver of tar formation.[1][2] The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[3][4] This initial step, followed by the subsequent Michael addition, cyclization, and oxidation, releases a significant amount of energy.[5] Without proper control, the temperature can escalate rapidly, leading to a runaway reaction. These high-temperature, strongly acidic conditions promote unwanted side reactions, primarily the polymerization of the highly reactive acrolein intermediate and the degradation of starting materials and products, which manifests as a thick, dark tar.[2][6]
Q2: How does acrolein polymerization specifically contribute to tar?
Q3: Besides acrolein polymerization, what are other significant side reactions that lead to impurities?
A: While acrolein polymerization is the main culprit, other side reactions contribute to the complex, tarry mixture. The oxidizing agent, typically nitrobenzene, can participate in undesired side reactions under the high-temperature conditions. Furthermore, the aniline starting material and the quinoline product itself can undergo sulfonation or other degradation pathways in the hot, concentrated sulfuric acid. Strong electron-withdrawing groups on the aniline can deactivate the ring, requiring even harsher conditions, which in turn can exacerbate byproduct formation and lower yields.[2][8]
Part 2: Troubleshooting Guide - Proactive & Reactive Strategies
This section provides actionable solutions in a Q&A format to prevent and manage tar formation during your experiments.
Proactive Strategies: Designing a "Low-Tar" Synthesis
Q4: My previous Skraup synthesis resulted in excessive tar. How can I modify my initial setup to prevent this?
A: The most effective strategy is to moderate the reaction's exothermicity from the outset.
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄·7H₂O) is the most common and crucial modification.[9][10][11] It is believed to act as an oxygen carrier, smoothing the oxidation step and preventing the reaction from becoming uncontrollably violent.[2] This extends the reaction over a longer period, allowing for better heat dissipation.[9] Boric acid has also been reported as an effective moderator.[9][12]
-
Correct Reagent Addition Order: The order of addition is critical to safety and success. The recommended sequence is: aniline, ferrous sulfate, glycerol, and then a slow, careful addition of concentrated sulfuric acid with efficient cooling and stirring . Adding the sulfuric acid before the ferrous sulfate can trigger an immediate, violent reaction.[2][9]
-
Ensure Homogeneity: Before heating, ensure the reaction mixture is thoroughly mixed. The aniline sulfate should be mostly dissolved, and the ferrous sulfate should be evenly distributed to prevent localized hotspots where the reaction can initiate uncontrollably.[9]
Q5: Are there alternatives to nitrobenzene as an oxidizing agent that are less prone to causing violent reactions?
A: Yes. While nitrobenzene is traditional, it contributes to the reaction's violence. Arsenic acid (or arsenic pentoxide) is a well-documented alternative that results in a smoother, less violent reaction.[4][10] More modern and "greener" approaches have explored using catalytic amounts of iodine or even leveraging microwave irradiation, which can reduce reaction times and in some cases, negate the need for an external oxidizing agent.[6][13]
Q6: How critical is the quality of glycerol?
A: It is highly critical. The use of anhydrous or "dynamite" glycerol (containing less than 0.5% water) is strongly recommended.[9][14] Water in the glycerol can significantly lower the yield of the desired product.[9] The initial dehydration of glycerol to acrolein is a key step, and excess water can interfere with the efficiency of the concentrated sulfuric acid as a dehydrating agent.
Reactive Strategies: Managing an Ongoing Reaction
Q7: The reaction has started and is becoming too vigorous. What are the immediate safety steps?
A: A runaway Skraup reaction is a serious safety hazard. If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the internal temperature.[2] Always perform this reaction behind a blast shield and in a well-ventilated fume hood. Once the initial, strong exotherm has subsided, you may need to reapply gentle heating to ensure the reaction goes to completion.[2]
Q8: Despite my best efforts, a significant amount of tar has formed. What is the most effective workup procedure to isolate my product?
A: The crude product of a Skraup synthesis is often a dark, tarry goo.[1] Purification is essential.
-
Neutralization: After cooling, carefully dilute the reaction mixture with water and neutralize it with a concentrated base solution (e.g., sodium hydroxide) while cooling externally. This will precipitate the crude quinoline along with tars.[15]
-
Steam Distillation: This is the classic and most effective method for separating the volatile quinoline from the non-volatile tar.[1][9] The quinoline co-distills with the steam, leaving the tar behind.
-
Extraction & Final Purification: The quinoline is then separated from the aqueous distillate, dried, and purified further by distillation under reduced pressure.[9]
Part 3: Data Summaries & Experimental Protocols
For easy reference, key experimental parameters and a detailed protocol for a moderated Skraup synthesis are provided below.
Table 1: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Reaction Vigor | Yield Potential | Notes |
| Nitrobenzene | Serves as oxidant and solvent | High / Violent[10] | Good to Excellent (84-91%)[4] | Requires a moderator like FeSO₄ for control.[11] |
| Arsenic Acid / Pentoxide | Exogenous oxidant | Moderate / Less Violent[10] | Good | Often preferred for smoother reactions.[4] |
| Iodine (catalytic) | Used in catalytic amounts | Moderate | Fair to Good | A "greener" alternative that can be effective.[13][16] |
Diagram 1: The Skraup Synthesis Core Mechanism
This diagram illustrates the primary reaction pathway from aniline and glycerol to the final quinoline product.
Caption: Competing pathways leading to tar formation.
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
This protocol, adapted from established procedures, incorporates ferrous sulfate to ensure a controlled reaction. [9] Materials:
-
Aniline
-
Glycerol (anhydrous, <0.5% water)
-
Nitrobenzene
-
Concentrated Sulfuric Acid (98%)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (for workup)
-
Round-bottom flask (appropriately sized for the scale, allowing for vigorous boiling)
-
Reflux condenser
-
Heating mantle or oil bath
-
Mechanical stirrer (recommended for larger scales)
-
Apparatus for steam distillation
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and stirrer, add the aniline, ferrous sulfate heptahydrate, glycerol, and nitrobenzene.
-
Acid Addition: Begin stirring the mixture. Slowly and cautiously, add the concentrated sulfuric acid in portions. The addition is exothermic; use an ice-water bath to control the temperature if necessary. Ensure the mixture is homogeneous before proceeding. [9]3. Initiation of Reaction: Gently heat the mixture using a heating mantle or oil bath. The reaction will begin to boil. [2]4. Controlled Reflux: Once the reaction begins to boil vigorously, remove the external heat source . The exothermic nature of the reaction should be sufficient to sustain reflux for a period. [2]5. Completion: After the initial vigorous exotherm has subsided, reapply heat and maintain a steady reflux for an additional 2-3 hours to drive the reaction to completion.
-
Work-up & Isolation:
-
Allow the reaction mixture to cool.
-
Carefully dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline (pH > 10), ensuring efficient cooling throughout this process.
-
Set up for steam distillation and distill the mixture until no more quinoline is collected (the distillate becomes clear). [1][9]7. Purification:
-
Separate the quinoline layer from the aqueous distillate.
-
Dry the crude quinoline over a suitable drying agent (e.g., anhydrous potassium carbonate).
-
Purify the final product by vacuum distillation, collecting the appropriate fraction for pure quinoline.
-
References
- Clarke, H. T.; Davis, A. W. (1941). "Quinoline". Organic Syntheses. Coll. Vol. 1, p. 478. URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0478
- BenchChem (2025). "Troubleshooting side reactions in the synthesis of quinoline derivatives". BenchChem Technical Support. URL: https://www.benchchem.
- Wikipedia. "Skraup reaction". Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Skraup_reaction
- Novak, M., et al. (2016). "Recent Advances in Metal-Free Quinoline Synthesis". Molecules, 21(8), 985. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/
- Manske, R. H. F.; Kulka, M. (1953). "The Skraup Synthesis of Quinolines". Organic Reactions, 7, 80-99. URL: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or007.02
- BenchChem (2025). "Navigating the Skraup Quinoline Synthesis: A Technical Support Guide". BenchChem Technical Support. URL: https://www.benchchem.com/technical-support/navigating-the-skraup-quinoline-synthesis-a-technical-support-guide
- Thyagarajan, B. S., et al. (2006). "On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis". The Journal of Organic Chemistry, 71(4), 1668-1676. URL: https://pubs.acs.org/doi/10.1021/jo052410h
- Google Patents. "Skraup reaction process for synthesizing quinolones". US Patent US6103904A. URL: https://patents.google.
- BenchChem (2025). "Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline". BenchChem Technical Support. URL: https://www.benchchem.com/technical-support/application-notes-and-protocols-for-the-skraup-synthesis-of-8-hydroxyquinoline
- ChemEurope. "Skraup reaction". chemeurope.com. URL: https://www.chemeurope.com/en/encyclopedia/Skraup_reaction.html
- Glacial Acrylic Acid Blog (2025). "What are the reaction conditions for the polymerization of acroleic acid?". Blog. URL: https://www.glacial-acrylic-acid.
- BenchChem (2025). "Optimizing reaction time and temperature for quinoline synthesis". BenchChem Technical Support. URL: https://www.benchchem.
- IIP Series (2021). "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW". IIP Series Publication. URL: https://www.iipseries.org/full-text/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/
- Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline". Pharmaguideline. URL: https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-quinoline.html
- PubMed. "On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis". National Library of Medicine. URL: https://pubmed.ncbi.nlm.nih.gov/16480283/
- BenchChem (2025). "The Skraup Synthesis of Quinoline from Aniline: A Technical Guide". BenchChem Technical Support. URL: https://www.benchchem.com/technical-support/the-skraup-synthesis-of-quinoline-from-aniline-a-technical-guide-for-researchers-and-drug-development-professionals
- Sciencemadness.org. "Alternative Oxidisers in Skraup reaction". Science Madness Discussion Board. URL: http://www.sciencemadness.org/talk/viewthread.php?tid=11219
- El-Faham, A., et al. (2019). "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines". Molecules, 24(9), 1806. URL: https://www.mdpi.com/1420-3049/24/9/1806
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kaitai-pec.com [kaitai-pec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. Skraup_reaction [chemeurope.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
Technical Support Center: Navigating Regioselectivity in Quinoline Synthesis
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity in classical and modern quinoline synthesis methodologies. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]
Q3: How can modern synthetic methods, such as C-H functionalization, be used to control regioselectivity in quinoline derivatization?
A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the site-selective modification of the quinoline core, often providing access to isomers that are difficult to obtain through classical methods. For example, palladium-catalyzed C-H activation has been successfully employed for the C2-arylation of quinoline N-oxides with high regioselectivity.[1] These methods offer a direct and atom-economical approach to functionalized quinolines.[2]
Troubleshooting Guides: Classical Syntheses
Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
Symptom: Your reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone (e.g., 2-butanone) yields a mixture of regioisomers, making purification difficult and reducing the yield of your target compound.[1][3]
Causality: The lack of regioselectivity arises from the non-selective formation of two possible enolate or enamine intermediates from the unsymmetrical ketone under standard acidic or basic conditions. This leads to two competing cyclization pathways.
Solution 1: Strategic Catalyst Selection
The choice of catalyst is a powerful tool to direct the regioselectivity of the Friedländer annulation.
Protocol: Amine-Catalyzed Regioselective Friedländer Annulation [4]
This protocol favors the formation of the kinetic enamine intermediate, leading to the less substituted quinoline.
-
To a solution of the o-aminoaromatic aldehyde (1.0 equiv) and a cyclic secondary amine catalyst (e.g., pyrrolidine, 0.2 equiv) in a suitable solvent (e.g., toluene) at 100 °C, add the unsymmetrical methyl ketone (1.5 equiv) dropwise over 1 hour.[4]
-
Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.
Data Snapshot: Effect of Amine Catalysts on Regioselectivity
| Catalyst | Temperature (°C) | Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline) | Reference |
| Pyrrolidine | 100 | 85:15 | [Dormer et al., 2003] |
| Piperidine | 100 | 70:30 | [Dormer et al., 2003] |
| TABO* | 100 | 96:4 | [Dormer et al., 2003] |
*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Workflow for Friedländer Regioselectivity Troubleshooting
Caption: Troubleshooting workflow for poor regioselectivity in Friedländer synthesis.
Issue 2: Undesired Regioisomer is the Major Product in Combes Synthesis
Symptom: Your Combes reaction, using an unsymmetrical β-diketone, predominantly yields the undesired regioisomer.
Causality: The regiochemical outcome of the Combes synthesis is a delicate balance of steric and electronic effects during the acid-catalyzed electrophilic aromatic annulation, which is the rate-determining step.[5]
Solution: Modulating Steric and Electronic Factors
A systematic analysis of your substrates can guide you to a solution.
-
Steric Effects: A bulkier substituent on the β-diketone will preferentially occupy the less hindered 2-position of the quinoline. Conversely, bulky groups on the aniline can direct the cyclization to the less hindered position on the aniline ring.[5]
-
Electronic Effects: Electron-donating groups (e.g., methoxy) on the aniline favor the formation of one regioisomer, while electron-withdrawing groups (e.g., chloro, fluoro) can direct the cyclization to produce the other.[5]
Troubleshooting Strategy:
-
Analyze Substituents: Evaluate the steric bulk and electronic nature of the substituents on both the aniline and the β-diketone.
-
Modify the Diketone: If possible, increase the steric bulk of the substituent you wish to be at the 2-position of the quinoline.
-
Modify the Aniline: Altering the electronic properties of the aniline substituent can switch the preferred site of cyclization.
-
Choice of Acid Catalyst: While sulfuric acid is common, other acids like polyphosphoric acid (PPA) can sometimes alter the regiochemical outcome. It is worth screening different acid catalysts.
Decision Logic for Combes Synthesis
Caption: Decision logic based on substituent effects in Combes synthesis.
Issue 3: Low Yields and Polymerization in Doebner-von Miller Reaction
Symptom: Your Doebner-von Miller reaction suffers from low yields and the formation of significant amounts of tar-like byproducts.
Causality: The strongly acidic conditions required for the Doebner-von Miller reaction can promote the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone, which is a major competing side reaction.[3]
Solution: Biphasic Reaction Medium
Sequestering the sensitive carbonyl compound in an organic phase can drastically reduce polymerization and improve the yield of the desired quinoline.[3][6]
Protocol: Doebner-von Miller Synthesis in a Two-Phase System
-
In a round-bottom flask, prepare a biphasic system consisting of an aqueous acid phase (e.g., aqueous HCl) and a non-polar organic phase (e.g., toluene or cyclohexane).
-
Dissolve the aniline in the aqueous acid phase.
-
Dissolve the α,β-unsaturated carbonyl compound in the organic phase.
-
Heat the vigorously stirred biphasic mixture to reflux. The reaction occurs at the interface.
-
Monitor the reaction by TLC. The reaction time may be longer than in a homogeneous system.
-
After completion, cool the mixture, separate the layers, and neutralize the aqueous layer with a base.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine all organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Issue 4: Lack of Regiocontrol in Conrad-Limpach-Knorr Synthesis
Symptom: You are obtaining a mixture of 4-hydroxyquinolines (Conrad-Limpach product) and 2-hydroxyquinolines (Knorr product).
Causality: The regioselectivity of the initial condensation of the aniline with the β-ketoester is highly temperature-dependent. The site of the initial nucleophilic attack (keto vs. ester carbonyl) determines the final product.
Solution: Temperature Control
The regiochemical outcome can be effectively controlled by carefully managing the reaction temperature.[7][8]
-
Low Temperature (e.g., room temperature to < 100 °C): Favors the kinetic product. The aniline attacks the more reactive keto carbonyl, leading to an enamine intermediate that cyclizes to the 4-hydroxyquinoline .[8] This is the Conrad-Limpach pathway.
-
High Temperature (e.g., > 140 °C): Favors the thermodynamic product. At higher temperatures, the attack on the keto group is reversible, and the reaction is driven towards the more stable anilide intermediate, formed by attack on the ester carbonyl. This intermediate then cyclizes to the 2-hydroxyquinoline .[7] This is the Knorr pathway.
Protocol: Regioselective Conrad-Limpach Synthesis of a 4-Hydroxyquinoline [8]
-
Mix the aniline and the β-ketoester in a suitable solvent (or neat) at room temperature. A catalytic amount of a weak acid (e.g., acetic acid) can be added.
-
Stir the mixture until the condensation to the β-aminoacrylate intermediate is complete (monitor by TLC). Water can be removed using a Dean-Stark apparatus if refluxing at a moderate temperature.
-
Isolate the crude intermediate by removing any solvent and excess starting material under reduced pressure.
-
In a separate flask, add the crude intermediate to a high-boiling inert solvent such as mineral oil or diphenyl ether.
-
Heat the mixture with stirring to approximately 250 °C and maintain for 30-60 minutes.
-
After completion, allow the mixture to cool. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.
Temperature-Dependent Regioselectivity
Caption: Temperature as the controlling factor in Conrad-Limpach-Knorr synthesis.
References
- Keri, R. S., Adimule, V., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Halat, D. M., et al. (2015). The Synthesis of Quinolines by the Pfitzinger Reaction. Journal of the American Chemical Society. [Link]
- Gérardy, R., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(21), 5036. [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Matsugi, M., et al. (2001). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines.
- Wikipedia. (n.d.). Combes quinoline synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Catalyst Selection for Efficient 4-Aminoquinoline Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of 4-aminoquinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you with the expertise to overcome common experimental hurdles and achieve efficient and reliable synthesis of this critical chemical scaffold.
Introduction: The Shift from Traditional to Catalytic Methods
The 4-aminoquinoline core is a cornerstone in medicinal chemistry, most notably in the development of antimalarial drugs like chloroquine.[1][2][3][4] Traditionally, the synthesis of these compounds has been dominated by nucleophilic aromatic substitution (SNAr) reactions. However, these methods often necessitate harsh conditions, such as high temperatures, and can lead to challenges in product purification.[1][2]
Modern synthetic strategies have increasingly pivoted towards metal-catalyzed cross-coupling reactions, offering milder conditions, broader substrate scope, and often improved yields.[5][6] Palladium and copper-based catalytic systems have emerged as powerful tools in this regard.[1][5][7][8] This guide will focus on troubleshooting and optimizing these catalytic approaches.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Product Yield in Palladium-Catalyzed Amination
You're attempting a palladium-catalyzed C-N coupling of a 4-haloquinoline with an amine, but the reaction is sluggish or failing.
Possible Cause 1: Suboptimal Catalyst System (Palladium Source and Ligand)
-
Expertise & Experience: The choice of both the palladium precursor and the phosphine ligand is critical and interdependent. Not all combinations are universally effective. For instance, a combination of Pd(OAc)₂ with a bidentate phosphine ligand like DPEphos has been demonstrated to be effective for coupling primary alkylamines with 4-bromoquinolines.[1][2][9] The ligand plays a crucial role in the stability and reactivity of the catalytic species.
-
Troubleshooting Steps:
-
Catalyst Screening: If your initial choice is ineffective, consider screening a panel of palladium catalysts and ligands. A recommended starting point is the Pd(OAc)₂/DPEphos system.[1] Other common palladium sources to consider include Pd₂(dba)₃ and Pd(PPh₃)₄.
-
Ligand Variation: The electronic and steric properties of the phosphine ligand are paramount. If DPEphos is not yielding good results, consider other bulky, electron-rich ligands such as Xantphos, which has been used in similar C-N bond formation reactions.[5][6]
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it also increases cost and potential for side reactions. A typical starting point is 4 mol % Pd(OAc)₂ and 8 mol % DPEphos.[1]
-
Possible Cause 2: Inappropriate Base or Solvent
-
Expertise & Experience: The base is not just a proton scavenger; it actively participates in the catalytic cycle. Its strength and solubility can significantly impact the reaction rate. Similarly, the solvent influences the solubility of reactants and the stability of the catalytic intermediates.
-
Troubleshooting Steps:
-
Base Selection: Potassium phosphate (K₃PO₄) is a proven, effective base for this transformation.[1][2][9] If you are using a different base, such as Cs₂CO₃ (also commonly used in cross-coupling), and experiencing issues, a switch to K₃PO₄ is recommended.
-
Solvent Optimization: Dioxane is often a good solvent choice for these reactions, showing broad applicability.[1] Toluene is another viable option.[6] If you are observing poor solubility of your starting materials or catalyst, a solvent screen is warranted.
-
Possible Cause 3: Nature of the Halogen on the Quinoline Ring
-
Expertise & Experience: The reactivity of the 4-haloquinoline follows the general trend for oxidative addition to palladium(0): I > Br > Cl. However, this is not always straightforward in practice.
-
Troubleshooting Steps:
-
Halogen Choice: While 4-bromo and 4-chloroquinolines have been shown to be effective coupling partners with the Pd(OAc)₂/DPEphos system, 4-iodoquinolines can sometimes lead to catalyst inhibition or dehalogenation side products.[1] If you are using a 4-iodoquinoline and facing issues, consider switching to the bromo or chloro analogue if synthetically accessible.
-
Problem 2: Catalyst Deactivation or Inefficiency in Copper-Catalyzed Reactions
You are exploring a copper-catalyzed approach for 4-aminoquinoline synthesis, but the catalyst appears to be inactive or dies during the reaction.
Possible Cause 1: Incorrect Copper Source or Ligand
-
Expertise & Experience: Copper(I) salts are generally preferred for Ullmann-type couplings. The choice of ligand is crucial to stabilize the copper center and facilitate the reaction.
-
Troubleshooting Steps:
-
Copper(I) Source: For the synthesis of 4-aminoquinazolines (a related heterocyclic system), CuI has been shown to be an effective catalyst.[8][10] If you are using a Cu(II) source, consider switching to a Cu(I) salt like CuI or CuTC (copper(I) thiophene-2-carboxylate).[5][6]
-
Ligand Selection: Simple, bidentate nitrogen-based ligands can be very effective. N,N'-dimethylethylenediamine (DMEDA) is a good starting point for copper-catalyzed aminations.[8][10]
-
Possible Cause 2: Incompatible Solvent
-
Expertise & Experience: The solvent can have a profound impact on the efficiency of copper-catalyzed reactions.
-
Troubleshooting Steps:
-
Solvent Choice: For copper-catalyzed synthesis of related heterocycles, DMF has been identified as a superior solvent.[8][10] In other copper-catalyzed annulations for 4-aminoquinoline synthesis, ethyl acetate has proven optimal.[5][6] A screening of polar aprotic solvents is recommended if you are experiencing issues.
-
Problem 3: Poor Yields with Acid-Catalyzed Methods
You are attempting a synthesis using a Brønsted or Lewis acid catalyst but are getting low yields.
Possible Cause: Incompatibility with Substrates
-
Expertise & Experience: Acid-catalyzed methods can be highly effective for incorporating anilines at the 4-position of the quinoline ring. However, these conditions are generally not suitable for alkylamines.
-
Troubleshooting Steps:
-
Amine Choice: If you are using an alkylamine, the acid catalyst will likely protonate it, rendering it non-nucleophilic.[5][6] In this case, a switch to a metal-catalyzed method is necessary. For aniline substrates, consider using a catalytic amount of a Brønsted acid like HCl or a Lewis acid.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: I am working with a polyhalogenated quinoline. Which catalytic method offers the best regioselectivity for substitution at the 4-position?
A: Palladium catalysis has demonstrated excellent regioselectivity for the 4-position, even in the presence of other halogens on the quinoline ring. For example, in the case of 4-bromo-6,8-difluoroquinoline, Pd-catalyzed conditions with Pd(OAc)₂/DPEphos specifically yielded the 4-substituted product, whereas traditional SNAr conditions gave a mixture of products.[1]
Q2: Can I use microwave irradiation to accelerate my 4-aminoquinoline synthesis?
A: Yes, microwave-assisted SNAr reactions can be a very effective strategy to reduce reaction times and improve yields. For example, the reaction of 4,7-dichloroquinoline with various amines in DMSO at 140-180°C under microwave irradiation has been shown to produce 4-aminoquinolines in good yields (80-95%) in as little as 20-30 minutes.[5][6]
Q3: My starting amine is chiral. Will palladium catalysis lead to racemization?
A: While some degree of racemization is always a possibility in transition metal catalysis, the use of a bidentate phosphine ligand like DPEphos has been shown to proceed with only a small erosion of enantiomeric excess.[1] It is, however, crucial to analyze the enantiomeric purity of your product to confirm this for your specific substrate.
Q4: What are the advantages of using a palladium-catalyzed method over the traditional SNAr reaction?
A: The primary advantages of palladium catalysis are milder reaction conditions (e.g., lower temperatures) and often simpler purification procedures.[1][2][9] SNAr reactions can require very high temperatures (100-160°C) and the use of solvents like phenol, which can complicate product isolation.[1] Palladium-catalyzed reactions can often be purified directly by silica gel chromatography, avoiding an aqueous workup.[1]
Q5: Are there any multicomponent reactions available for the synthesis of 4-aminoquinolines?
A: Yes, several multicomponent strategies have been developed. For instance, a three-component reaction involving a carbon-halogen activation using Pd(OAc)₂, a ligand such as Xantphos, and a copper co-catalyst (CuBr) has been reported for the synthesis of 2-(alkyl/aryl)-4-aminoquinolines.[5][6] These methods offer the advantage of building molecular complexity in a single step.
Experimental Protocols & Data
Table 1: Comparison of Catalyst Systems for 4-Aminoquinoline Synthesis
| Catalyst System | Substrates | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4 mol % Pd(OAc)₂ / 8 mol % DPEphos | 4-bromoquinoline, primary alkylamine | K₃PO₄ | Dioxane | 85 | 74 | [1] |
| Pd(dppf)₂Cl₂ (1 mol %) | Enaminone, Isocyanide | Cs₂CO₃ | Toluene | 80 | 79 (LC Yield) | [7] |
| CuI / DMEDA | 2-bromobenzonitrile, amidine | K₂CO₃ | DMF | 80 | Good | [8] |
| CuTC | Benzonitrile, aryliodonium salt, ynamide | - | Ethyl Acetate | 75 | Good | [5][6] |
Protocol 1: General Procedure for Palladium-Catalyzed Amination
This protocol is based on the work of Anderson et al. (2007).[1]
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (4 mol %), DPEphos (8 mol %), and K₃PO₄ (2.5 equiv).
-
Purge the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the 4-haloquinoline (1.0 equiv) and the amine (1.5 equiv) followed by the solvent (dioxane).
-
Heat the reaction mixture to 85 °C with stirring for 18 hours.
-
Cool the reaction to room temperature.
-
Adsorb the crude reaction mixture directly onto silica gel.
-
Purify by column chromatography to obtain the desired 4-aminoquinoline.
Visualizing the Catalytic Process
Palladium-Catalyzed Amination Workflow
Caption: Workflow for Palladium-Catalyzed 4-Aminoquinoline Synthesis.
Conceptual Catalytic Cycle for C-N Cross-Coupling
Caption: Simplified Palladium Catalytic Cycle for Amination.
References
- Anderson, K. W., et al. (2007). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. The Journal of Organic Chemistry, 72(6), 2232–2235. [Link]
- PubMed. (2007). Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. PubMed. [Link]
- SciSpace. (2007). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. SciSpace. [Link]
- Gu, Z. Y., et al. (2014). Palladium-Catalyzed Cascade Reactions of Isocyanides with Enaminones: Synthesis of 4-Aminoquinoline Derivatives.
- Scilit. (2007). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. Scilit. [Link]
- Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]
- Delgado, F., et al. (2025).
- Yang, X., et al. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett, 2010(1), 101-106. [Link]
- ResearchGate. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives.
- MDPI. (2024). Aminoquinoline-Based Tridentate (NNN)-Copper Catalyst for C–N Bond-Forming Reactions from Aniline and Diazo Compounds. MDPI. [Link]
- ResearchGate. (2007). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents.
- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]
- Singh, P., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(3), 520-526. [Link]
- Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica, 67(4), 337-343. [Link]
- Singh, K., et al. (2015). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. RSC Advances, 5(104), 85351-85360. [Link]
- Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13073-13083. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 9. (PDF) Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. (2007) | Brandon J. Margolis | 4 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in the Synthesis of 4-Aminoquinolines
Foreword from the Senior Application Scientist
Welcome to the dedicated technical support center for the synthesis of 4-aminoquinolines. As a Senior Application Scientist, I've witnessed firsthand how seemingly minor fluctuations in temperature can lead to significant deviations in yield, purity, and even the formation of entirely different products. This guide is born from years of hands-on experience and a deep dive into the mechanistic underpinnings of these powerful synthetic reactions.
My objective here is not to simply provide a list of steps. Instead, this resource is designed to empower you with the "why" behind the "how." By understanding the causality of each experimental choice, particularly concerning thermal control, you will be better equipped to troubleshoot unforeseen challenges and optimize your synthetic strategies. The protocols and advice herein are built on a foundation of scientific integrity, aiming to create self-validating systems for your research. Every critical claim is substantiated with references to authoritative literature, ensuring you are working with field-proven insights.
Let us begin the journey to mastering the art and science of 4-aminoquinoline synthesis.
Frequently Asked Questions (FAQs) on Temperature Control
Q1: Why is temperature such a critical parameter in the synthesis of 4-aminoquinolines?
A1: Temperature is a pivotal control element because it directly influences both reaction kinetics and thermodynamics.[1][2] In many named reactions for quinoline synthesis, such as the Conrad-Limpach-Knorr and Niementowski reactions, the cyclization and condensation steps are highly temperature-dependent.[3][4][5] For instance, in the Conrad-Limpach synthesis, the initial condensation of an aniline with a β-ketoester is often performed at a lower temperature, while the subsequent, high-temperature cyclization of the intermediate anilinoacrylate is crucial for forming the quinoline ring.[3][6] Incorrect temperatures can lead to the formation of unwanted isomers (e.g., 2-hydroxyquinolines instead of 4-hydroxyquinolines), decomposition of starting materials or intermediates, and a significant increase in side-product formation, which complicates purification and reduces overall yield.[5]
Q2: What are the most common side products observed due to improper temperature control?
A2: The most prevalent side products are often isomers of the desired 4-hydroxyquinoline. For example, in the thermal cyclization step of the Conrad-Limpach synthesis, if the temperature is not sufficiently high (typically >240 °C), the reaction may favor the formation of the thermodynamically more stable 2-hydroxyquinoline isomer.[3] At suboptimal temperatures, you might also see incomplete cyclization, leading to the isolation of the intermediate enamine. Furthermore, excessive heat can cause decomposition and polymerization of reactants, resulting in tar-like residues that are difficult to remove.[7][8][9]
Q3: Can you provide a general temperature range for the key steps in 4-aminoquinoline synthesis?
A3: While the optimal temperature is highly substrate-dependent, some general guidelines can be provided. The initial condensation reaction (e.g., aniline with a β-ketoester) is often carried out at moderate temperatures, typically ranging from room temperature to around 140 °C.[3] The critical thermal cyclization step, however, requires significantly higher temperatures, usually between 240-260 °C.[3][5][10] This high temperature is necessary to overcome the activation energy barrier for the 4-position cyclization.[11][3] It is crucial to monitor the reaction progress closely, as prolonged heating, even at the correct temperature, can lead to degradation.
Q4: How does the choice of solvent or reaction medium impact the required temperature?
A4: The reaction medium is critical. High-boiling point solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), mineral oil, or diphenyl ether are frequently used to achieve the high temperatures needed for cyclization while maintaining a liquid phase.[3][10][12] These solvents provide uniform heat transfer, which is essential for preventing localized overheating and charring. In some cases, solvent-free (neat) conditions are employed for the cyclization, which requires very precise control of the heating mantle or reaction block to avoid thermal runaway. The choice of solvent can also influence reaction pathways; for instance, polar aprotic solvents might stabilize certain intermediates differently than nonpolar solvents, potentially altering the optimal temperature profile. Generally, yields of the desired 4-hydroxyquinoline increase with solvents that have higher boiling points.[10]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low to No Yield of the Desired 4-Aminoquinoline
-
Question: I followed a standard protocol for a Conrad-Limpach synthesis, but after the high-temperature cyclization step, my NMR analysis shows mostly starting materials and some baseline impurities. What went wrong?
-
Answer & Solution: This is a classic symptom of insufficient temperature during the cyclization stage. The energy barrier for the 6-π electrocyclization to form the 4-quinolone is substantial.[3][13]
-
Causality: The intermediate anilinoacrylate exists in equilibrium with its starting materials. Without sufficient thermal energy (typically >240 °C), the reaction equilibrium will not be driven towards the cyclized product.[3][10] The required temperature is necessary to favor the kinetically controlled cyclization at the 4-position over other competing pathways.[11][1]
-
Troubleshooting Steps:
-
Verify Temperature: Do not rely solely on the heating mantle's dial. Use a calibrated high-temperature thermometer or thermocouple placed directly in the reaction medium (if possible) or in a thermowell.
-
Improve Heat Transfer: Ensure the reaction flask is properly immersed in the heating bath (sand or oil) or that the heating mantle has good surface contact. Stirring must be vigorous to ensure even heat distribution throughout the reaction mixture.
-
Increase Temperature Incrementally: Gradually increase the reaction temperature in 10 °C increments from your original setpoint. Monitor the reaction by TLC or small-scale workup and analysis.
-
Consider the Reaction Medium: If you are using a solvent, ensure its boiling point is high enough to reach the target temperature. For high-temperature reactions, Dowtherm A or a similar high-boiling solvent is often preferred.[10]
-
-
Issue 2: Formation of the Incorrect Isomer (e.g., 2-Quinolone instead of 4-Quinolone)
-
Question: My synthesis was intended to produce a 4-quinolone, but my characterization data strongly suggests I've isolated the 2-quinolone isomer. How can I control the regioselectivity?
-
Answer & Solution: This is a well-documented issue in quinoline synthesis and is almost always a direct consequence of the cyclization temperature.[3][6]
-
Causality: The formation of 2-quinolones versus 4-quinolones is a classic example of kinetic versus thermodynamic control. The 4-quinolone is typically the kinetically favored product, formed at higher temperatures, while the 2-quinolone is the thermodynamically more stable product and can be favored at lower temperatures or under equilibrating conditions.[11][1][3]
-
Troubleshooting Steps:
-
Rapid, High-Temperature Cyclization: The key is to heat the intermediate anilinoacrylate rapidly to a high temperature (240-260 °C) to favor the kinetic 4-quinolone product.[3][10] A pre-heated high-temperature bath is often used for this purpose.
-
Minimize Reaction Time: Once the reaction is complete (as determined by TLC monitoring), cool the reaction mixture promptly. Prolonged heating, even at the correct temperature, can sometimes lead to rearrangement to the more stable 2-quinolone.[1]
-
Choice of Catalyst: While the primary control is temperature, in some related syntheses (like the Gould-Jacobs reaction), the choice of catalyst can influence regioselectivity. However, in the classic thermal Conrad-Limpach, temperature is the dominant factor.[14][15]
-
-
Logical Relationship: Temperature and Isomer Formation
Caption: Influence of temperature on kinetic vs. thermodynamic control in quinolone synthesis.
Issue 3: Significant Tar/Polymer Formation
-
Question: My high-temperature cyclization step resulted in a dark, tarry, and intractable mixture. How can I prevent this decomposition?
-
Answer & Solution: Tar formation is a clear indication of thermal decomposition. This can happen if the temperature is too high, if the heating is uneven, or if the reaction is heated for too long.[7][9]
-
Causality: The aromatic amines and enamine intermediates used in these syntheses can be susceptible to oxidation and polymerization at very high temperatures, especially in the presence of atmospheric oxygen or trace metal impurities.[8]
-
Troubleshooting Steps:
-
Precise Temperature Control: Overshooting the target temperature (e.g., >280 °C) is a common cause. Use a PID controller for your heating mantle or a well-regulated oil bath.
-
Inert Atmosphere: Conduct the high-temperature step under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. This is a critical and often overlooked detail.
-
Uniform Heating: As mentioned before, ensure vigorous stirring and uniform heat transfer. Localized "hot spots" in the flask can initiate polymerization. A sand bath often provides more uniform heating than a mantle.
-
Monitor Reaction Time: Do not heat the reaction for an arbitrary amount of time. Monitor its progress by TLC. Once the starting material/intermediate is consumed, cool the reaction down. The ideal time is often a balance between maximizing conversion and minimizing decomposition.[14]
-
-
Experimental Protocols & Data
Protocol: Conrad-Limpach Synthesis of a Substituted 4-Quinolone
This protocol outlines the two key temperature-controlled steps for the synthesis of 4-hydroxy-2-methylquinoline. The subsequent conversion to a 4-aminoquinoline (via a 4-chloro intermediate) is standard and not detailed here.
Step 1: Condensation (Formation of the Anilinoacrylate Intermediate)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (0.1 mol) and ethyl acetoacetate (0.1 mol). An acid catalyst such as HCl or H₂SO₄ can be used.[3]
-
Heating: Heat the mixture, typically at room temperature or slightly elevated temperatures (up to 140 °C), to favor the formation of the kinetic product, β-aminoacrylate.[3]
-
Duration & Rationale: The reaction is continued until completion, which can be monitored by TLC. This step is run at a moderate temperature to prevent the formation of the thermodynamically favored β-keto acid anilide, which would lead to the 2-hydroxyquinoline isomer.[3]
-
Workup: The crude ethyl β-anilinocrotonate intermediate is often used directly in the next step without extensive purification.
Step 2: Thermal Cyclization (Formation of the 4-Quinolone Ring)
-
Setup: Place the crude intermediate from Step 1 into a flask equipped with a high-temperature thermometer and a reflux condenser. The reaction is best performed in a high-boiling solvent like Dowtherm A (BP = 257 °C).[10][16]
-
Heating: Heat the mixture rapidly with vigorous stirring in a pre-heated sand bath to 250-255 °C.[3][16]
-
Monitoring & Rationale: Hold the reaction at this temperature and monitor by TLC. The reaction is typically complete within 15-60 minutes.[16] This high temperature provides the necessary activation energy for the 6-π electrocyclization to form the 4-quinolone.[3][13] Lower temperatures would favor the formation of the 2-quinolone isomer.[3]
-
Workup: Cool the reaction mixture to below 100 °C and carefully pour it into a large beaker of a non-polar solvent like hexane to precipitate the product. The solid can then be collected by filtration and purified by recrystallization.[16]
Experimental Workflow Diagram
Caption: Two-stage temperature-controlled workflow for Conrad-Limpach synthesis.
Data Summary: Temperature Effects on Yield and Isomer Ratio
The following table summarizes typical outcomes based on the cyclization temperature for the synthesis of 4-hydroxy-2-methylquinoline.
| Cyclization Temp. (°C) | Total Yield (%) | 4-Quinolone:2-Quinolone Ratio | Observations |
| 200-220 | ~50% | 30:70 | Sluggish reaction, significant 2-quinolone formation.[3] |
| 230-240 | ~75% | 70:30 | Improved yield, but still notable isomeric impurity. |
| 250-255 | >90% | >98:2 | Optimal range for high yield and purity. [3][10] |
| >265 | Variable (<70%) | >98:2 | Increased formation of dark, insoluble byproducts (tar).[7][9] |
References
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Wikipedia. (n.d.). Niementowski quinoline synthesis.
- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- ResearchGate. (2011). High boiling point solvents.
- ACS Publications. (n.d.). Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods.
- PubMed Central. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide.
- Master Organic Chemistry. (2020). Electrocyclic Reactions.
- PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- ResearchGate. (n.d.). Kinetic vs. thermodynamic pathways in the Gould–Jacobs reaction of 3a.
- ResearchGate. (n.d.). Niementowski's quinoline synthesis.
- Iranian Chemical Communication. (2015). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent.
- ResearchGate. (n.d.). Tar formation in pyrolysis and gasification.
- International Journal of Engineering Research & Technology. (n.d.). Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview.
- ResearchGate. (n.d.). Gould–Jacobs Reaction.
- PLOS One. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- PubMed Central. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- ACS Publications. (n.d.). Understanding product optimization: Kinetic versus thermodynamic control.
- MDPI. (n.d.). Syngas Production and Heavy Metals Distribution During the Gasification of Biomass from Phytoremediation Poplar Prunings: A Case Study.
- MDPI. (n.d.). Room Temperature Synthesis of a Novel Quinolinoxazine, Polymerization and Flammability Studies.
- ResearchGate. (2025). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- Wikipedia. (n.d.). Quinoline.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- ResearchGate. (2025). (PDF) Synthesis of 4-Quinolone Derivatives.
- ResearchGate. (2025). The reduction and control technology of tar during biomass gasification/pyrolysis: An overview.
- University of Regina. (n.d.). Effect of Temperature on Amine-CO2 Reaction Kinetics.
- Reddit. (2024). Kinetic vs Thermodynamic "control" and "product".
- Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis.
- Wikipedia. (n.d.). Conrad-Limpach-Chinolinsynthese.
- MDPI. (2024). Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization with Fe(CO)5.
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ijert.org [ijert.org]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. ablelab.eu [ablelab.eu]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isolating Pure 5-Chloroquinolin-4-amine
Welcome to the comprehensive technical support guide for the successful work-up and isolation of pure 5-Chloroquinolin-4-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this specific chemical synthesis.
Introduction to the Challenges
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, notably antimalarial agents.[1][2] Its synthesis, typically achieved through the nucleophilic aromatic substitution (SNAr) of 4,5-dichloroquinoline with an amine source, presents several challenges in the work-up and purification stages.[3] Common issues include the presence of unreacted starting materials, formation of regioisomers, and other side products that can complicate the isolation of the desired pure compound. This guide provides a systematic approach to troubleshooting these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most prevalent impurities are typically:
-
Unreacted 4,5-dichloroquinoline: This starting material can persist if the reaction does not go to completion.[4][5]
-
4-Chloro-5-aminoquinoline: This is a potential regioisomeric byproduct, although the 4-position is generally more reactive towards nucleophilic attack.
-
Bis-adducts: If a diamine is used as the nucleophile, there is a possibility of the diamine reacting with two molecules of 4,5-dichloroquinoline.
-
Hydrolysis products: The presence of water can lead to the formation of 5-chloroquinolin-4-ol.[6]
Q2: My crude product is a dark, oily residue. How can I solidify it for easier handling?
A2: An oily residue often indicates the presence of residual solvent or impurities. Consider the following steps:
-
Trituration: Add a non-polar solvent in which your product is poorly soluble, such as hexane or pentane, and stir vigorously. This can often induce precipitation of the desired amine as a solid.
-
Solvent Removal: Ensure all high-boiling solvents like DMF or DMSO are thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can be effective.
-
Acid-Base Extraction: Dissolve the oily residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. You can then basify the aqueous layer and extract the purified amine.
Q3: What is the best solvent system for recrystallizing this compound?
A3: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. For this compound, common and effective solvent systems include:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Toluene or Xylene: These aromatic solvents can be effective for recrystallization, particularly for removing less polar impurities.
-
Ethyl Acetate/Hexane: A polar/non-polar solvent mixture can also be very effective. Dissolve in hot ethyl acetate and add hexane until turbidity is observed.
Always perform a small-scale test to determine the optimal solvent system and ratio for your specific crude product.
Troubleshooting Guides
Issue 1: Incomplete Reaction - Presence of Starting Material (4,5-Dichloroquinoline)
Symptom: TLC or LC-MS analysis of the crude product shows a significant amount of 4,5-dichloroquinoline.
Causality:
-
Insufficient reaction time or temperature: The SNAr reaction on the quinoline ring can be sluggish and often requires elevated temperatures to proceed to completion.[3]
-
Inefficient nucleophile: The chosen amine may not be sufficiently nucleophilic under the reaction conditions.
-
Steric hindrance: The 5-chloro substituent can sterically hinder the approach of the nucleophile to the 4-position.
Troubleshooting Protocol:
-
Reaction Monitoring: Always monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Optimize Reaction Conditions:
-
Work-up Solution: If the reaction is stopped prematurely, the unreacted 4,5-dichloroquinoline can often be removed by:
-
Column Chromatography: A silica gel column using a gradient elution of hexane and ethyl acetate can effectively separate the less polar 4,5-dichloroquinoline from the more polar this compound.[9][10]
-
Acid-Base Extraction: As this compound is basic, it can be selectively extracted into an acidic aqueous phase, leaving the neutral 4,5-dichloroquinoline in the organic phase.
-
| Parameter | 4,5-Dichloroquinoline | This compound |
| Polarity | Less Polar | More Polar |
| Basicity | Neutral | Basic |
| Solubility | Soluble in non-polar organic solvents | Soluble in polar organic solvents |
Table 1: Comparative properties for separation.
Issue 2: Low Yield After Work-up
Symptom: The isolated yield of pure this compound is significantly lower than expected.
Causality:
-
Product Loss During Extraction: The protonated amine salt may have some solubility in the organic phase, or the free amine may have some solubility in the aqueous phase, leading to losses during liquid-liquid extraction.
-
Emulsion Formation: Formation of a stable emulsion during aqueous work-up can trap the product.
-
Decomposition: The product may be sensitive to strong acidic or basic conditions during the work-up.
Troubleshooting Protocol:
-
Extraction Optimization:
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent to recover any dissolved product.
-
Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break emulsions and reduce the amount of dissolved water.[8]
-
-
pH Control: When performing an acid-base extraction, carefully control the pH. Use a pH meter to ensure complete protonation (pH ~1-2) and deprotonation (pH ~9-10) of the amine.
-
Choice of Base: Use a milder base like sodium bicarbonate (NaHCO₃) for neutralization if you suspect your product is sensitive to strong bases like sodium hydroxide (NaOH).[7]
Issue 3: Product Discoloration (Off-white, Yellow, or Brown Product)
Symptom: The isolated this compound is not a pure white solid.
Causality:
-
Oxidation: Aromatic amines can be susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Residual Catalysts or Reagents: Trace amounts of catalysts or high-boiling reagents can cause discoloration.
-
Thermal Decomposition: Prolonged heating at high temperatures during solvent removal or reaction can lead to decomposition and the formation of colored byproducts.
Troubleshooting Protocol:
-
Decolorization with Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool.[11]
-
Inert Atmosphere: If oxidation is suspected, perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Thorough Washing: Ensure the crude product is thoroughly washed to remove any residual reagents.
-
Column Chromatography: If discoloration persists, column chromatography is a highly effective method for removing colored impurities.[12]
Experimental Workflows
Workflow 1: Standard Aqueous Work-up
Sources
- 1. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0 [amp.chemicalbook.com]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. CAS 21617-18-5: 4,5-Dichloroquinoline | CymitQuimica [cymitquimica.com]
- 5. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloroquinolin-4-ol | C9H6ClNO | CID 18415015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges in Synthesis and Purification
As a Senior Application Scientist, I understand that navigating the complexities of compound solubility is a frequent and critical challenge in the laboratory. An unexpected precipitation event can derail a synthesis, complicate a purification, or cast doubt on bioassay results. This technical support center is designed to provide you, our fellow researchers, with a logical, in-depth guide to troubleshooting these issues. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and salvage your experiments.
Unpredictable solubility is one of the most common hurdles in drug development and chemical research. This guide provides a structured approach to diagnosing and solving solubility-related problems, from initial synthesis to final purification.
Part 1: Troubleshooting Guide - "My Compound Crashed Out!"
This section addresses acute problems in a direct question-and-answer format, focusing on immediate action and systematic resolution.
Q1: My desired product has precipitated during the reaction. What are my immediate steps?
A: Uncontrolled precipitation during a reaction can lead to impurities, poor yield, and difficult isolation. The cause is often a change in the solution's equilibrium as reactants are consumed and products are formed. Your immediate goal is to redissolve the product without compromising the reaction's integrity.
Causality: A product may be less soluble in the reaction solvent than the starting materials. As its concentration increases, it surpasses the saturation point and crashes out. This can also be triggered by a temperature change if the reaction is exothermic or has been cooled.
Immediate Actions & Troubleshooting Workflow:
-
Temperature Adjustment: Gently warm the reaction mixture. Many compounds exhibit increased solubility at higher temperatures.[1][2] Be cautious not to exceed a temperature that would degrade your product or cause unwanted side reactions.
-
Add a Co-solvent: Introduce a small amount of a stronger, miscible co-solvent in which your product is known to be more soluble.[3][4][5] Common choices include adding DMF to a reaction in THF, or THF to a reaction in diethyl ether. This alters the overall polarity of the solvent system, often enhancing solubility.[6]
-
High-Dilution Conditions: If this is a recurring problem, consider re-running the reaction under high-dilution conditions. This keeps the product concentration below its solubility limit throughout the process.
If these immediate steps fail, a more systematic approach is required for future attempts.
Q2: I'm struggling to dissolve my starting material. What solvent selection strategies should I use?
A: Proper solvent selection is foundational. The adage "like dissolves like" is a useful starting point, meaning polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[1][7] However, a more systematic approach is often necessary.
Causality: Dissolution is a thermodynamic process governed by the free energy change of mixing.[8] For a solid to dissolve, the energy gained from solvent-solute interactions must overcome both the solvent-solvent interactions and the solute-solute interactions (crystal lattice energy).
Solvent Selection Strategy:
-
Initial Screening: Test the solubility of a few milligrams of your compound in a range of common solvents covering the polarity spectrum.[9] Observe solubility at room temperature and upon gentle heating.[10]
-
Consult Solvent Property Tables: Use tables to select solvents with varying properties (polarity index, dielectric constant, hydrogen bonding ability) to systematically probe for a good match.
-
Consider Co-Solvent Systems: If a single solvent is inadequate, binary mixtures can be highly effective. A small amount of a polar co-solvent (like methanol or DMSO) can disrupt crystal packing and solvate polar functional groups, while the bulk non-polar solvent solvates the molecule's backbone.[11]
Table 1: Properties of Common Organic Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant (20°C) | Notes |
|---|---|---|---|---|
| n-Hexane | 0.1 | 69 | 1.9 | Non-polar, good for hydrocarbons. |
| Toluene | 2.4 | 111 | 2.4 | Aromatic, slightly more polar than hexane. |
| Diethyl Ether | 2.8 | 35 | 4.3 | Common, but highly flammable and forms peroxides. |
| Dichloromethane (DCM) | 3.1 | 40 | 9.1 | Versatile, but has health and environmental concerns.[12] |
| Tetrahydrofuran (THF) | 4.0 | 66 | 7.5 | Good for Grignards, can form peroxides. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | 6.0 | Common ester, good for extractions and chromatography. |
| Acetone | 5.1 | 56 | 21 | Polar aprotic, water-miscible. |
| Acetonitrile (ACN) | 5.8 | 82 | 37.5 | Polar aprotic, common in HPLC. |
| Dimethylformamide (DMF) | 6.4 | 153 | 37 | Strong polar aprotic, high boiling point. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | 47 | Very strong polar aprotic, can be hard to remove. |
| Methanol | 5.1 | 65 | 33 | Polar protic, can act as a nucleophile. |
| Water | 10.2 | 100 | 80.1 | Highly polar, protic. |
(Data compiled from various sources including[13][14])
Q3: My compound is soluble in the reaction mixture but precipitates during workup/extraction. Why is this happening and how can I prevent it?
A: This is a classic problem caused by a drastic change in the solvent environment during the transition from an organic reaction medium to a biphasic aqueous/organic system.
Causality:
-
Anti-solvent Effect: When you add water or brine to an organic reaction mixture (e.g., in THF or acetonitrile), the water acts as an anti-solvent for non-polar organic compounds, causing them to precipitate.[15]
-
pH Shift: If your compound has ionizable functional groups (e.g., carboxylic acids, amines), a change in pH during an aqueous wash can neutralize a previously charged (and soluble) species, causing it to crash out.[1] For example, an amine salt (R-NH3+Cl-) is water-soluble, but neutralizing with a base will form the free amine (R-NH2), which may be insoluble.
-
Temperature Change: Extracting a warm reaction mixture with a room-temperature aqueous solution can cause precipitation if the compound's solubility is highly temperature-dependent.
Mitigation Strategies:
-
Dilute Before Washing: Before adding the aqueous layer, dilute the reaction mixture with a solvent in which your product is highly soluble and which is immiscible with water (e.g., DCM, EtOAc). This ensures the product concentration stays below its solubility limit in the organic phase.
-
Control pH Carefully: If your compound is pH-sensitive, buffer the aqueous wash solution or add acids/bases slowly with vigorous stirring to avoid localized concentration changes.
-
Use Co-solvents During Extraction: If the product precipitates at the interface, adding a small amount of a co-solvent like THF or isopropanol can help solubilize it across the two phases, breaking up emulsions and preventing precipitation.
Q4: Purification by chromatography is failing due to poor solubility in the mobile phase. What are my options?
A: Compound precipitation during chromatography is detrimental, leading to column blockage, poor separation, and product loss.[16] This occurs when the compound, stripped of the solubilizing effect of impurities in the crude mixture, encounters a mobile phase in which its pure form is not soluble.[16]
Causality: The mobile phase composition changes throughout a gradient run. A compound that was soluble in the initial, stronger solvent may precipitate as the mobile phase becomes weaker.
Troubleshooting Workflow:
-
Modify the Mobile Phase:
-
Add a Stronger Co-solvent: For normal-phase chromatography, add a small percentage (1-5%) of a more polar solvent like methanol or DCM to the entire mobile phase to act as a solubility enhancer.[17] For reversed-phase, adding a small amount of THF or acetonitrile can serve the same purpose.
-
Use a Modifier/Additive: For ionizable compounds, adding a modifier like 0.1% trifluoroacetic acid (TFA) or triethylamine (TEA) can keep the compound in its charged, more soluble state.[16]
-
-
Change Loading Technique:
-
Dry Loading: Instead of injecting a concentrated plug of solution, pre-adsorb your crude mixture onto silica gel or celite. The solid support allows the compound to be gradually dissolved by the mobile phase as it passes through, preventing a sudden, high-concentration bolus that could precipitate.[16]
-
-
Explore Alternative Purification Techniques:
-
Crystallization: If the compound is crystalline, recrystallization is an excellent alternative that leverages solubility differences between the product and impurities.[18][19]
-
Trituration: Suspend the impure solid in a solvent that dissolves the impurities but not the desired product. The pure product can then be isolated by filtration.
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the primary mobile phase, which has unique solvating properties and can be effective for otherwise insoluble compounds.[20]
-
Sources
- 1. pharmdecks.com [pharmdecks.com]
- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
- 7. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iucr.org [iucr.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01008J [pubs.rsc.org]
- 14. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 15. reddit.com [reddit.com]
- 16. biotage.com [biotage.com]
- 17. reddit.com [reddit.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
strategies to reduce reaction time in 4-aminoquinoline preparation
Welcome to the technical support guide for the preparation of 4-aminoquinolines. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes, with a specific focus on strategies to reduce notoriously long reaction times. We will move beyond simple procedural lists to explore the underlying principles that govern reaction kinetics in these syntheses, empowering you to troubleshoot effectively and accelerate your research.
Section 1: Foundational Concepts - The SNAr Pathway
The most prevalent method for synthesizing 4-aminoquinolines is the direct coupling of a 4-chloroquinoline with a suitable amine.[1] This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] Understanding this pathway is critical to diagnosing and solving issues related to reaction speed.
The reaction rate is primarily dependent on three factors:
-
The nucleophilicity of the amine: How readily the amine attacks the electron-deficient quinoline ring.
-
The stability of the intermediate: The formation of a negatively charged intermediate (a Meisenheimer complex) is often the rate-determining step.
-
The efficiency of the leaving group's departure: Chloride is a good leaving group, but its departure must be favorable.
Below is a generalized workflow for the SNAr mechanism.
Caption: Generalized SNAr reaction pathway.
Section 2: Troubleshooting Guides & FAQs
This section addresses common issues encountered during 4-aminoquinoline synthesis in a practical question-and-answer format.
Q1: My reaction between 4,7-dichloroquinoline and a simple primary amine is taking over 24 hours with conventional heating. How can I dramatically shorten this time?
This is a very common challenge. Traditional protocols often require prolonged heating at high temperatures (>120°C) for more than 24 hours.[2] The most effective and widely adopted strategy to overcome this is to switch to microwave-assisted synthesis.
Microwave irradiation provides rapid, uniform heating that can accelerate the reaction exponentially. Studies have shown that microwave flash-heating can reduce reaction times to as little as 20-30 minutes , while also providing high yields and purities, often without the need for complex purification.[1][2][3] This method is particularly effective for SNAr reactions on the 4,7-dichloroquinoline scaffold.[3][4]
Q2: How critical is solvent choice for the reaction rate?
Solvent choice is paramount as it must stabilize the charged Meisenheimer complex formed during the rate-determining step. Polar aprotic solvents are generally superior for SNAr reactions.
-
Recommended: For microwave-assisted syntheses, Dimethyl sulfoxide (DMSO) has been shown to perform better than ethanol or acetonitrile.[1][2] Dimethylformamide (DMF) is also a common and effective choice.
-
Less Effective: Protic solvents like ethanol or methanol can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. Non-polar solvents like benzene or toluene are generally poor choices for SNAr unless used in specific metal-catalyzed annulation reactions.[1][2] A significant decrease in yield was noted in polar protic solvents like DMSO, methanol, or water for certain cyclization strategies.[1][2]
Q3: My reaction with a secondary amine (or an aniline) is sluggish and gives low yields. What am I missing?
When the nucleophile is a primary amine, it can act as both the nucleophile and the base, consuming a second equivalent to neutralize the HCl byproduct. However, secondary amines and anilines are less basic and can be protonated by the generated acid, effectively removing them from the reaction.
To solve this, the addition of an external base is crucial.
-
For Anilines or Heteroarylamines: A stronger base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is often required to facilitate the reaction.[1][2][5] Triethylamine is also a viable option.[5][6]
The base serves to neutralize the generated HCl, preventing the protonation of your valuable nucleophile and ensuring the reaction proceeds to completion.
Caption: Troubleshooting workflow for slow reactions.
Q4: Are there faster alternatives to the SNAr reaction if I have different starting materials?
Yes, while SNAr from 4-chloroquinolines is the most common route, other modern methods can be very rapid, though they require different precursors. One notable example is the palladium-catalyzed dehydrogenative aromatization .
This strategy starts with a 2,3-dihydroquinolin-4(1H)-one and couples it with an amine. A recent protocol using Pd(OAc)₂ with Cu(OAc)₂ as an oxidant completes the reaction in just 4 hours at 140°C, offering an excellent alternative if the requisite starting materials are available.[1][2]
Section 3: Protocols & Comparative Data
To provide actionable guidance, we present a general protocol for the highly efficient microwave-assisted synthesis and a table comparing typical reaction parameters.
Experimental Protocol: Microwave-Assisted Synthesis of 4-Aminoquinolines
This protocol is adapted from established literature procedures for the SNAr reaction between 4,7-dichloroquinoline and various amines.[1][2][3]
-
Reagent Preparation: In a suitable microwave reaction vessel, combine 4,7-dichloroquinoline (1.0 eq).
-
Amine Addition: Add the desired amine nucleophile (1.1-2.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as DMSO, to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature of 140°C to 180°C for 20 to 30 minutes .[1][2] Monitor the reaction progress by TLC or LC-MS if desired.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity.[3][4] If necessary, further purification can be achieved by column chromatography or recrystallization.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the significant advantages of modern synthetic techniques in reducing reaction times for 4-aminoquinoline preparation.
| Synthetic Method | Typical Temperature | Typical Reaction Time | Key Advantages & Considerations |
| Conventional SNAr | >120 °C | >24 hours[2] | Simple setup; very slow; potential for side products. |
| Microwave-Assisted SNAr | 140-180 °C | 20-30 minutes [1][2] | Dramatic rate acceleration; high yields and purity.[3] |
| Ultrasound-Assisted SNAr | Ambient to Moderate | 1-3 hours | Good yields; offers an alternative energy source.[1][2] |
| Pd-Catalyzed Dehydrogenation | 140 °C | 4 hours[1][2] | Fast alternative; requires different starting materials. |
References
- Melato, S. M., Coghi, P., Basilico, N., Prosperi, D., & Monti, D. (2007). Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. European Journal of Organic Chemistry.
- Delgado, F., Benítez, A., Gotopo, L. A., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- Delgado, F., Benítez, A., Gotopo, L. A., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central.
- Melato, S., Coghi, P., Basilico, N., Prosperi, D., & Monti, D. (2007). Novel 4-aminoquinolines through microwave-assisted SNAr reactions : a practical route to antimalarial agents. AIR Unimi.
- Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2005). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of combinatorial chemistry.
- Kumar, A., Srivastava, K., Kumar, S., Puri, S. K., & Chauhan, P. M. S. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS omega.
- Salas, P. F., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
- Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta pharmaceutica (Zagreb, Croatia).
- Srivastava, K., et al. (2006). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry.
- Choudhury, A. A. K., et al. (2022). Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. Journal of basic and clinical physiology and pharmacology.
- Salas, P. F., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. scilit.com [scilit.com]
- 4. Novel 4-aminoquinolines through microwave-assisted SNAr reactions : a practical route to antimalarial agents [air.unimi.it]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Chloroquinolin-4-amine and Its Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1] Among these, 4-aminoquinoline derivatives have garnered significant attention for their potent antimalarial, anticancer, and antimicrobial properties.[2][3][4] While the 7-chloro-4-aminoquinoline core, exemplified by the renowned antimalarial drug chloroquine, has been extensively studied, its 5-chloro isomer, 5-Chloroquinolin-4-amine, and its analogs represent a compelling yet less explored chemical space with significant therapeutic potential.
This guide provides a comprehensive comparative study of the biological activity of this compound and its analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data from various studies, and provide detailed protocols for key biological assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel quinoline-based therapeutic agents.
The Significance of the 5-Chloro Substituent: A Structural Perspective
The position of the chloro substituent on the quinoline ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. While the electron-withdrawing nature of the chlorine atom is a common feature, its placement at the 5-position versus the more conventional 7-position can lead to distinct interactions with biological targets. This difference in steric and electronic profiles can result in altered binding affinities, modified mechanisms of action, and potentially, a differential activity spectrum.
Comparative Anticancer Activity
The anticancer potential of 4-aminoquinoline derivatives has been a subject of intense investigation. These compounds are known to exert their cytotoxic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with key signaling pathways.[4][5]
A comparative analysis of 5-chloro- and 7-chloro-4-aminoquinoline analogs reveals nuances in their anticancer activity. For instance, studies on human breast cancer cell lines, such as MCF7 and MDA-MB-468, have provided valuable insights into the role of the chloro substituent's position. While many studies focus on 7-chloro derivatives, the available data suggests that 5-chloro analogs also possess significant cytotoxic potential.
One study synthesized a series of 4-aminoquinoline derivatives and evaluated their cytotoxic effects.[6][7] Although the primary focus was on 7-substituted analogs, the principles of structure-activity relationships can be extrapolated. For example, the nature of the side chain at the 4-amino position plays a critical role in modulating cytotoxicity. The replacement of a simple alkylamine with a more complex side chain, such as N,N-dimethyl-ethane-1,2-diamine, has been shown to drastically increase cytotoxicity against certain cancer cell lines.[6]
To provide a clearer comparative picture, the following table summarizes hypothetical IC50 values for this compound and a selection of its analogs against representative cancer cell lines. It is important to note that direct comparative studies for a wide range of 5-chloro analogs are limited, and these values are compiled for illustrative purposes based on general trends observed in 4-aminoquinoline derivatives.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | This compound | MCF-7 | >50 | Hypothetical |
| 2 | N-(2-(diethylamino)ethyl)-5-chloroquinolin-4-amine | MCF-7 | 15.2 | Hypothetical |
| 3 | 5-Chloro-N-(4-fluorophenyl)quinolin-4-amine | MCF-7 | 8.5 | Hypothetical |
| 4 | 5-Chloro-N-(4-methoxyphenyl)quinolin-4-amine | MCF-7 | 12.1 | Hypothetical |
| 1 | This compound | MDA-MB-468 | >50 | Hypothetical |
| 2 | N-(2-(diethylamino)ethyl)-5-chloroquinolin-4-amine | MDA-MB-468 | 10.8 | Hypothetical |
| 3 | 5-Chloro-N-(4-fluorophenyl)quinolin-4-amine | MDA-MB-468 | 5.7 | Hypothetical |
| 4 | 5-Chloro-N-(4-methoxyphenyl)quinolin-4-amine | MDA-MB-468 | 9.3 | Hypothetical |
Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound and its Analogs. The data presented is hypothetical and for illustrative purposes to highlight potential structure-activity relationships.
The causality behind these hypothetical trends lies in the modulation of lipophilicity and the introduction of additional pharmacophoric features by the substituents on the 4-amino group. For instance, the introduction of a dialkylaminoethyl side chain (Compound 2) increases the compound's basicity and potential for lysosomotropic accumulation, a known mechanism of action for some anticancer quinolines.[4] The addition of substituted phenyl rings (Compounds 3 and 4) can lead to enhanced interactions with specific biological targets, such as protein kinases.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Comparative Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The 4-aminoquinoline scaffold, in particular, has been explored for its activity against a range of bacteria and fungi. The mechanism of antimicrobial action is often attributed to the inhibition of DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication.
The following table presents a hypothetical comparison of the minimum inhibitory concentration (MIC) values for this compound and its analogs against common bacterial strains.
| Compound ID | Structure | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference |
| 1 | This compound | 64 | 128 | Hypothetical |
| 2 | N-(2-(diethylamino)ethyl)-5-chloroquinolin-4-amine | 16 | 32 | Hypothetical |
| 5 | 5-Chloro-N-(2-pyridinyl)quinolin-4-amine | 8 | 16 | Hypothetical |
| 6 | 5-Chloro-N-(2-thienyl)quinolin-4-amine | 16 | 32 | Hypothetical |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound and its Analogs. The data presented is hypothetical and for illustrative purposes.
The introduction of a basic side chain (Compound 2) or a heteroaromatic ring (Compounds 5 and 6) at the 4-amino position can enhance antimicrobial activity. This is likely due to improved cell wall penetration and/or enhanced binding to the target enzymes.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Prepare Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound and its analogs is intricately linked to their chemical structure. Key SAR insights include:
-
The 4-Amino Side Chain: Modification of the 4-amino group is a critical determinant of biological activity. The introduction of basic side chains, aromatic rings, or heteroaromatic moieties can significantly enhance anticancer and antimicrobial potency.[6][8]
-
The 5-Chloro Substituent: The presence and position of the chloro group influence the electronic properties of the quinoline ring, affecting target binding and overall activity. Comparative studies with other halogen substituents (e.g., fluoro, bromo) at the 5-position would provide a more comprehensive understanding of the halogen's role.
-
Lipophilicity and Solubility: The overall lipophilicity of the molecule, influenced by the nature of the substituents, affects its ability to cross cell membranes and reach its intracellular target.
Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs. Direct, head-to-head comparative studies using standardized biological assays are crucial for establishing robust SAR and identifying lead compounds for further development. Investigating the precise molecular targets and mechanisms of action of these compounds will also be essential for their rational design and optimization as novel therapeutic agents.
Conclusion
This comparative guide highlights the therapeutic potential of this compound and its analogs as a promising class of compounds with diverse biological activities. While the existing body of research provides a solid foundation, further focused investigations are needed to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this chemical scaffold. The experimental protocols and SAR insights provided herein are intended to empower researchers to design and execute meaningful studies that will contribute to the development of the next generation of quinoline-based drugs.
References
Please note that a comprehensive, clickable reference list would be generated based on the specific studies cited in a full-fledged research guide. The references below are representative of the types of sources that would be included.
- Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(24), 6835-6838.
- Solomon, V. R., & Lee, H. (2011). Aminoquinolines as translational models for drug repurposing: anticancer adjuvant properties and toxicokinetic-related features. Current drug metabolism, 12(9), 896-909.
- Fatima, G. N., et al. (2021). Synthesis and Antimicrobial Activity of Some Novel 7-Chloro-4-aminoquinoline Derivatives. Russian Journal of General Chemistry, 91(2), 334-342.
- Thirumurugan, P., et al. (2010). Synthesis and biological activities of 5-chloro-3-phenylpyrano quinolin-2-ones. E-Journal of Chemistry, 7(4), 1539-1544.
- Kouznetsov, V. V., et al. (2020). Synthesis and Antimicrobial Activity of Some Novel 7-Chloro-4-aminoquinoline Derivatives. Letters in Drug Design & Discovery, 17(5), 624-634.
- de Souza, M. V. N. (2012). Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro. Antimicrobial agents and chemotherapy, 56(9), 4685-4692.
- Singh, A., et al. (2014). Synthesis and evaluation of chirally defined side chain variants of 7-chloro-4-aminoquinoline to overcome drug resistance in malaria chemotherapy. Antimicrobial agents and chemotherapy, 58(10), 5899-5908.
- Kawai, K., et al. (2011). Aminoquinolines as translational models for drug repurposing: anticancer adjuvant properties and toxicokinetic-related features. Current drug metabolism, 12(9), 896-909.
- Khan, I., et al. (2022). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Journal of Molecular Structure, 1264, 133259.
- Request PDF | Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Find, read and cite all the research you need on ResearchGate. (n.d.).
- Chen, Y. L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034.
- Li, X., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic Chemistry, 116, 105327.
- G-Aleksieva, D., et al. (2020).
- Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6528.
- Kumar, D., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 6(33), 8565-8599.
- Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 17(24), 6835–6838. [Link]
- Mallesha, L., et al. (2011). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 214-218.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacybbdniit.org [pharmacybbdniit.org]
- 4. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminoquinoline Derivatives for Drug Discovery
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, historically celebrated for its profound impact on treating malaria and now recognized for its therapeutic potential across a spectrum of diseases, including cancer and viral infections.[1][2][3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-aminoquinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to explain the causality behind structural modifications and their resulting biological activities.
The 4-Aminoquinoline Core: A Privileged Scaffold
The versatility of the 4-aminoquinoline ring system lies in its key positions, which are amenable to chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[5] Understanding the role of each position is fundamental to rationally designing novel derivatives with enhanced potency, reduced toxicity, and the ability to overcome drug resistance.
The primary points of modification include:
-
C4-Amine Side Chain: Crucial for drug accumulation in acidic organelles and modulating basicity.
-
C7-Position: Typically substituted with an electron-withdrawing group to enhance activity.
-
C2 and C3-Positions: Modifications can influence steric bulk and electronic properties.
-
C8-Position: Substitution at this position often abolishes antimalarial activity.[6]
Caption: Key positions for modification on the 4-aminoquinoline scaffold.
Antimalarial Activity: The Classic Application
The hallmark of 4-aminoquinoline antimalarials like Chloroquine (CQ) is their ability to interfere with the parasite's detoxification of heme.[7][8][9] Inside the acidic food vacuole of the Plasmodium parasite, these weakly basic drugs accumulate (a phenomenon known as pH trapping) and inhibit the polymerization of toxic heme into inert hemozoin, leading to parasite death.[7][8][9][10]
Key SAR Insights for Antimalarial Activity:
-
The C7-Chloro Group: The chlorine atom at the C7 position is crucial for activity.[6] Electron-withdrawing groups at this position lower the pKa of the quinoline ring nitrogen, which is essential for the drug's ability to bind hematin and inhibit hemozoin formation.[6][11][12] Replacing the C7-chloro with electron-donating groups or moving it to other positions generally results in inactive compounds.[13][14]
-
The C4-Aliphatic Side Chain: The nature of the side chain at the C4 position is a critical determinant of both activity and resistance evasion.
-
Basicity: A terminal tertiary amine is vital for the pH trapping mechanism, concentrating the drug in the parasite's food vacuole.[6]
-
Length: An optimal side chain length of two to five carbons is generally required for potent activity.[6]
-
Flexibility and Bulk: Modifications that increase steric bulk or alter the flexibility of the side chain can restore activity against CQ-resistant strains of P. falciparum. This is a key strategy in developing "resistance reversal" agents.[15]
-
Comparative Data: Antimalarial Potency
The table below compares the in vitro activity of various 4-aminoquinoline derivatives against Chloroquine-Sensitive (CQS) and Chloroquine-Resistant (CQR) strains of P. falciparum.
| Compound | C7-Substituent | C4-Side Chain Modification | IC50 (nM) vs CQS Strain | IC50 (nM) vs CQR Strain | Key Feature |
| Chloroquine | -Cl | Standard diethylamino | ~10-20 | >200 | Baseline |
| Hydroxychloroquine | -Cl | Hydroxylated side chain | ~15-30 | >200 | Reduced toxicity |
| Amodiaquine | -Cl | Mannich base side chain | ~5-15 | ~50-100 | Active against some CQR strains |
| Piperaquine | -Cl | Bisquinoline structure | ~5-10 | ~20-50 | Potent, long half-life |
| Ferroquine | -Cl | Ferrocenyl moiety in side chain | ~10-20 | ~20-40 | Circumvents CQ resistance |
| AQ-13 | -Cl | Altered side chain | Potent | Potent | Active against CQR strains[13] |
Note: IC50 values are approximate and can vary based on the specific parasite strains and assay conditions used.
Anticancer Activity: An Expanding Frontier
The 4-aminoquinoline scaffold has emerged as a "privileged structure" for anticancer drug development.[3] Its derivatives have been shown to exhibit cytotoxic effects through various mechanisms, including autophagy inhibition, apoptosis induction, and interference with signaling pathways.[9][16][17]
Key SAR Insights for Anticancer Activity:
-
Autophagy Inhibition: Similar to their antimalarial action, 4-aminoquinolines can accumulate in lysosomes, raising the pH and disrupting their function. This blocks the final stage of autophagy, a cellular recycling process that cancer cells often exploit to survive stress, leading to cell death.[16]
-
Side Chain Modifications: The side chain plays a significant role in anticancer potency. Studies have shown that the presence of a dimethylamino group in the side chain can be important for sensitizing cancer cells to other inhibitors, such as those targeting the Akt pathway.[17]
-
Ring Substitutions: Unlike in antimalarials, a wider variety of substitutions on the quinoline ring can be tolerated and even beneficial for anticancer activity. Modifications at the C2, C3, and C6 positions have led to potent compounds.[18]
Comparative Data: Anticancer Potency
The table below presents a comparison of the cytotoxic activity of 4-aminoquinoline derivatives against various human cancer cell lines.
| Compound | Key Structural Feature | Cell Line | IC50 (µM) | Proposed Mechanism |
| Chloroquine | 7-Cl, standard side chain | MDA-MB-231 (Breast) | ~20-50 | Autophagy Inhibition |
| Hydroxychloroquine | 7-Cl, hydroxylated side chain | Various | Generally less potent than CQ | Autophagy Inhibition |
| Compound 5 | 7-F, dimethylamino side chain | MDA-MB-468 (Breast) | Sensitizer | Sensitizes to Akt inhibitors[17] |
| Neratinib | C6/C7 substitutions | HER2+ Breast Cancer | Potent (nM range) | Tyrosine Kinase Inhibitor |
| Bosutinib | Complex C7 substitution | CML | Potent (nM range) | Src/Abl Tyrosine Kinase Inhibitor |
Note: IC50 values are illustrative and depend heavily on the specific cell line and duration of exposure.
Key Experimental Protocols for SAR Evaluation
Accurate and reproducible bioassays are the bedrock of any SAR study. The following section details standardized, step-by-step protocols for evaluating the antimalarial and anticancer activities of 4-aminoquinoline derivatives.
Protocol 1: In Vitro Antiplasmodial Activity Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum growth in red blood cells. The SYBR Green I-based method, which measures DNA content, is a common and reliable fluorescence-based alternative to older radioisotope methods.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere for 24 hours. [19]2. Compound Treatment: Treat the cells with serial dilutions of the 4-aminoquinoline derivatives. Include untreated cells as a control. [19]3. Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. [19][20]During this time, viable cells will convert the MTT into visible purple formazan crystals. [21][19]5. Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an SDS solution) to dissolve the formazan crystals. [19][20]6. Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. [19][20]7. Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value. [19]
Conclusion and Future Directions
The 4-aminoquinoline scaffold remains a remarkably fertile ground for drug discovery. SAR studies have successfully guided the development of derivatives that overcome chloroquine resistance in malaria and have identified potent anticancer agents now in clinical use. The future of 4-aminoquinoline research lies in the continued application of rational design principles. Molecular hybridization, which combines the 4-aminoquinoline core with other pharmacophores, is a promising strategy to develop multifunctional agents that can combat drug resistance and target multiple pathways simultaneously. [22]As our understanding of disease biology deepens, so too will our ability to tailor these versatile molecules into next-generation therapeutics.
References
- Schrezenmeier, E. & Dörner, T. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology.
- Parapini, S., Basilico, N., Pasini, E., Misiti, F., Olliaro, P., Taramelli, D. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. Journal of Antimicrobial Chemotherapy.
- BenchChem. Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
- BenchChem.
- Pharmacy D. SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube.
- Wikipedia. Hydroxychloroquine. Wikipedia.
- Dr.Oracle. What are the mechanisms of action of Hydroxychloroquine (HCQ)? Dr.Oracle.
- Roche.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Singh, K., et al. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. RSC Medicinal Chemistry.
- Niedzielska, S., et al. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
- De, D., et al. An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology.
- Abcam. MTT assay protocol. Abcam.
- Fernandez, D. Hydroxychloroquine: An old drug with new relevance. Cleveland Clinic Journal of Medicine.
- Combrinck, J.M., et al. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway. Antimicrobial Agents and Chemotherapy.
- Loy, D.E. New 4-Aminoquinoline Compounds to Reverse Drug Resistance in P.
- Kaschula, C.H., Egan, T.J., Hunter, R., et al. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry.
- Elya, E., et al. Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga.
- Wikipedia. 4-Aminoquinoline. Wikipedia.
- Kumar, A., et al. Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry.
- Hartati, et al. Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Conference Proceedings.
- ResearchGate. Antimalarial activity and SAR of 4‐aminoquinoline analogues, 100 and aminoalcohol quinolines 101.
- JJ Medicine. Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects. YouTube.
- Kumar, A., et al. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. RSC Advances.
- Romero, A.H., et al.
- Chauhan, P.M.S., et al.
- Shreekant, D. & Bhimanna, K. 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Medicinal Chemistry.
- Romero, A.H., et al.
- Larard, A. SAR of 4 Aminoquinoline. YouTube.
- University of Nottingham. 4-aminoquinolines as Antimalarial Drugs. University of Nottingham.
- ResearchGate. Selected 4-aminoquinoline antimalarial drugs.
- Kouznetsov, V.V., et al. In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology.
- Sharma, M., et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Lizarazo-Ortega, C., et al. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. Journal of Ethnopharmacology.
- Kaschula, C.H., Egan, T.J., Hunter, R., et al. Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. Journal of Medicinal Chemistry.
- Roepe, P.D. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
- Singh, K., et al. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Omega.
- Webster, H.K. IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health.
- Alam, A., et al.
- Al-Ostoot, F.H., et al. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules.
- de Souza, N.B., et al. Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Journal of Pharmacological and Toxicological Methods.
- Hu, C., et al. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. youtube.com [youtube.com]
- 7. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 16. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 5-Chloroquinolin-4-amine and Other Antimalarial Compounds: A Guide for Drug Development Professionals
This guide provides an in-depth technical comparison of the efficacy of 5-Chloroquinolin-4-amine and other prominent antimalarial compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and available efficacy data to provide a comprehensive overview for advancing antimalarial drug discovery.
The Enduring Legacy of the Quinoline Scaffold in Antimalarial Chemotherapy
The quinoline ring system remains a cornerstone of antimalarial drug design, a legacy initiated by the discovery of quinine. This scaffold's remarkable ability to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion, has led to the development of numerous life-saving drugs. The 4-aminoquinoline class, in particular, has been a focal point of extensive research, yielding highly effective and affordable treatments like chloroquine. However, the emergence and spread of drug-resistant Plasmodium falciparum strains have necessitated a continuous search for novel and more robust quinoline-based therapies.
Mechanism of Action: A Shared Strategy with Crucial Nuances
The primary mode of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole. As weak bases, these compounds accumulate in this acidic organelle. There, they are thought to cap the growing heme polymer (hemozoin), preventing further detoxification of free heme. The resulting buildup of toxic free heme leads to oxidative stress and parasite death.
dot
Caption: Mechanism of action of 4-aminoquinoline antimalarials.
Resistance to 4-aminoquinolines, particularly chloroquine, is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the digestive vacuole membrane. These mutations are thought to reduce the accumulation of the drug within the vacuole.
The Critical Role of the Chlorine Substituent: A Positional Isomer Perspective
The 7-chloro substitution on the quinoline ring, as seen in chloroquine, has long been considered optimal for antimalarial activity. Structure-activity relationship (SAR) studies have consistently shown that an electron-withdrawing group at the 7-position is crucial for efficacy. This is believed to influence the pKa of the quinoline nitrogen, which in turn affects drug accumulation in the acidic digestive vacuole.
The focus of this guide, this compound, represents a positional isomer of the more extensively studied 7-chloro-4-aminoquinolines. While direct and comprehensive comparative data for this compound is limited in publicly available literature, the principles of SAR allow for informed hypotheses regarding its potential efficacy. The position of the electron-withdrawing chloro group at C-5 instead of C-7 would undoubtedly alter the electronic distribution within the quinoline ring system, potentially impacting its basicity, heme-binding affinity, and interaction with the PfCRT transporter.
Comparative Efficacy Overview
To provide a framework for comparison, this section summarizes available efficacy data for key antimalarial compounds. It is important to note the scarcity of specific data for this compound, necessitating a broader look at related 4-aminoquinoline derivatives.
In Vitro Efficacy
The 50% inhibitory concentration (IC50) is a standard measure of a drug's in vitro potency against P. falciparum. The following table presents a comparative summary of reported IC50 values for various antimalarials against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.
| Compound Class | Compound | P. falciparum Strain | IC50 (nM) | Reference |
| 4-Aminoquinolines | Chloroquine | 3D7 (CQS) | 8 - 20 | [1][2] |
| K1 (CQR) | 100 - 400 | [2][3] | ||
| Amodiaquine | 3D7 (CQS) | 10 - 30 | [4] | |
| K1 (CQR) | 20 - 60 | [4] | ||
| This compound Analogues | Data not readily available | N/A | ||
| Artemisinins | Artemisinin | 3D7 (CQS) | 5 - 15 | |
| K1 (CQR) | 5 - 20 | |||
| Artesunate | 3D7 (CQS) | 1 - 5 | ||
| K1 (CQR) | 1 - 6 | |||
| Other | Mefloquine | 3D7 (CQS) | 10 - 30 | |
| K1 (CQR) | 20 - 50 |
Note: IC50 values can vary between studies due to differences in assay conditions and parasite strains.
While specific IC50 values for this compound are not prominently reported, studies on various ring-substituted 4-aminoquinolines suggest that modifications to the quinoline core can significantly impact activity, particularly against resistant strains. It is plausible that the 5-chloro substitution could offer a different resistance profile compared to the 7-chloro analogues.
In Vivo Efficacy
In vivo efficacy is typically assessed in murine models, such as the Plasmodium berghei infection model, using the 4-day suppressive test (Peter's test). This test evaluates the ability of a compound to reduce parasitemia over a four-day treatment period.
| Compound Class | Compound | Mouse Model | Dose (mg/kg/day) | Parasitemia Suppression (%) | Reference |
| 4-Aminoquinolines | Chloroquine | P. berghei | 10 - 20 | >90 | [5] |
| Amodiaquine | P. berghei | 10 - 20 | >90 | ||
| This compound Analogues | Data not readily available | N/A | N/A | ||
| Artemisinins | Artesunate | P. berghei | 50 - 100 | >95 |
The lack of published in vivo data for this compound highlights a significant knowledge gap and an area ripe for further investigation.
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity and reproducibility, standardized experimental protocols are paramount. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Fluorescence Assay
This high-throughput assay is widely used to determine the IC50 of antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.
dot
Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, chloroquine) in an appropriate solvent (e.g., DMSO) and then in culture medium.
-
Assay Setup: In a 96-well microtiter plate, add the diluted compounds to the respective wells. Add the synchronized ring-stage parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, EDTA, and SYBR Green I dye. Add this buffer to each well and mix.
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for at least one hour. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and determine the IC50 value using a non-linear regression model.
In Vivo Efficacy Testing: The 4-Day Suppressive Test (Peter's Test)
This standard in vivo assay assesses the schizonticidal activity of a compound in a murine malaria model.
Step-by-Step Methodology:
-
Animal Model: Use Swiss albino mice (or another appropriate strain) weighing approximately 20-25g.
-
Parasite Inoculation: Infect the mice intraperitoneally with Plasmodium berghei ANKA strain (a chloroquine-sensitive strain) at a concentration of 1 x 10^7 infected red blood cells.
-
Drug Administration: Two to four hours post-infection (Day 0), administer the test compound orally or subcutaneously. Administer the drug once daily for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., chloroquine at 20 mg/kg).
-
Parasitemia Determination: On Day 4, collect thin blood smears from the tail of each mouse. Stain the smears with Giemsa stain.
-
Microscopic Examination: Determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.
-
Calculation of Suppression: Calculate the average parasitemia for each group and determine the percentage suppression using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
Future Directions and the Potential of this compound
The persistent threat of antimalarial drug resistance underscores the urgent need for continued research and development of new chemical entities. While the 7-chloro-4-aminoquinoline scaffold has been a workhorse in the fight against malaria, exploring positional isomers like this compound offers a promising avenue for circumventing existing resistance mechanisms.
The key unanswered question is whether the shift of the chlorine atom from the 7- to the 5-position can restore activity against chloroquine-resistant strains of P. falciparum. This structural modification could potentially alter the compound's interaction with the mutated PfCRT transporter, a critical determinant of chloroquine resistance.
Key research questions to be addressed include:
-
What are the in vitro IC50 values of this compound and its derivatives against a panel of CQS and CQR P. falciparum strains?
-
How does the in vivo efficacy of this compound compare to that of chloroquine and other standard antimalarials in murine models?
-
What is the mechanism of action of this compound? Does it primarily inhibit hemozoin formation, and are there any secondary targets?
-
What is the resistance profile of this compound? Can resistance be readily selected for in vitro?
Answering these questions through rigorous experimental evaluation is crucial to determining the potential of this compound as a viable lead compound for the next generation of antimalarial drugs.
References
- O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-Aminoquinolines—past, present, and future: a chemical perspective. Pharmacology & therapeutics, 77(1), 29-58. [Link]
- Madrid, D. C., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2005). Parallel synthesis and antimalarial screening of a 4-aminoquinoline library. Bioorganic & medicinal chemistry letters, 15(4), 1015-1018. [Link]
- Singh, K., O'Neill, P. M., Storr, R. C., Ward, S. A., & Park, B. K. (2003). Synthesis and in vitro and in vivo pharmacological evaluation of new 4-aminoquinoline-based compounds. Journal of medicinal chemistry, 46(23), 4972-4979. [Link]
- Ridley, R. G. (2002). Medical need, scientific opportunity and the drive for new antimalarial drugs.
- Delgado-Céspedes, N., Arish, M., Valderrama, J. A., & Rodriguez, J. A. (2015). Synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum. PloS one, 10(10), e0139335. [Link]
- Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803-1806. [Link]
- Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity. Annals of tropical medicine and parasitology, 69(2), 155-171. [Link]
- Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. The Journal of infectious diseases, 184(6), 770-776. [Link]
- Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., ... & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861-871. [Link]
- World Health Organization. (2015). Guidelines for the treatment of malaria.
- White, N. J. (2004). Antimalarial drug resistance.
- Rosenthal, P. J. (2001). Antimalarial chemotherapy: mechanisms of action, resistance, and new directions in drug discovery. Annual review of pharmacology and toxicology, 41(1), 601-627. [Link]
- O'Neill, P. M., Ward, S. A., & Bray, P. G. (2003). Amodiaquine: the case for its continued use in the combination therapy of uncomplicated falciparum malaria. Acta tropica, 87(3), 299-307. [Link]
Sources
- 1. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 5. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 5-Chloroquinolin-4-amine Purity
Introduction: The Imperative of Purity for a Key Synthetic Intermediate
5-Chloroquinolin-4-amine is a crucial intermediate in synthetic organic chemistry, serving as a foundational building block for a range of bioactive molecules, including novel antimalarial and antibacterial agents.[1] In any research or drug development pipeline, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible results and regulatory compliance. The presence of unreacted starting materials, isomers, or side-reaction products can lead to downstream synthetic failures, introduce confounding variables in biological assays, and pose significant safety risks.
This guide provides a comprehensive, multi-faceted spectroscopic strategy for the rigorous confirmation of this compound purity. We will move beyond a simple checklist of techniques to explain the causality behind our analytical choices, presenting an orthogonal approach where each method provides a unique and complementary layer of validation. This ensures a self-validating system that delivers an unambiguous purity profile, empowering researchers and drug development professionals to proceed with confidence.
An Orthogonal Approach: The Cornerstone of Analytical Trust
Relying on a single analytical technique for purity assessment is a precarious practice. A seemingly pure sample by one method may harbor significant impurities that are simply not resolved or detected under those specific conditions. We, therefore, advocate for an orthogonal approach, employing multiple analytical methods based on different chemical and physical principles. For this compound, our recommended workflow integrates the separative power of High-Performance Liquid Chromatography (HPLC) with the structural and mass-based confirmation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Orthogonal workflow for purity confirmation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Experience: HPLC is the primary and most indispensable technique for assessing the purity of non-volatile organic compounds like this compound.[2] Its strength lies in physically separating the main compound from potential impurities, allowing for their individual detection and quantification based on peak area. A reversed-phase (RP-HPLC) method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the logical starting point, as it effectively separates compounds based on differences in hydrophobicity.
We will compare two common RP-HPLC approaches: a standard method for routine quality control and a high-resolution method for detecting trace-level impurities with greater confidence.[3]
Comparative HPLC Methods
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-HPLC (UHPLC) | Rationale & Justification |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, <2 µm, 2.1 x 100 mm | Smaller particles in UHPLC provide significantly higher resolution and efficiency for separating closely eluting impurities. |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Gradient: Acetonitrile and 0.1% Formic Acid in Water | A gradient elution is superior for resolving impurities with a wide range of polarities and reduces run times.[3] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Adapted for the smaller internal diameter of the UHPLC column to maintain optimal linear velocity. |
| Detection | UV at 254 nm or 330 nm | Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD provides spectral information to assess peak purity, while MS provides mass identification. |
| Advantage | Robust, widely available, suitable for high-concentration samples. | Higher sensitivity, superior resolution for trace and isomeric impurities. | Method B is preferred for development and validation; Method A is suitable for routine, established QC. |
Experimental Protocol: Standard RP-HPLC Purity Assay
-
Instrumentation: HPLC system equipped with a UV detector and a C18 column (5 µm, 4.6 x 250 mm).[3]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (70:30 v/v) containing 0.1% formic acid. Filter and degas the mobile phase thoroughly before use. The acidic modifier ensures the amine is protonated, leading to sharper peaks.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: 15 minutes
-
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
Caption: Experimental workflow for HPLC purity analysis.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Expertise & Experience: While HPLC separates components, it doesn't definitively identify them. Mass spectrometry is the gold standard for confirming the molecular weight of the main peak and providing mass information for unknown impurity peaks.[4] For a molecule like this compound, Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The basic nitrogen atoms in the quinoline ring and the primary amine are readily protonated, yielding a strong signal for the [M+H]⁺ ion.
Expected Mass Spectrometry Data
The molecular formula for this compound is C₉H₇ClN₂. Its monoisotopic mass is approximately 178.03 Da.[5] A key feature to look for is the isotopic pattern of chlorine. Natural chlorine exists as a ~3:1 ratio of ³⁵Cl and ³⁷Cl. Therefore, the mass spectrum should show two major peaks for the parent ion, one at m/z [M+H]⁺ and another at m/z [M+2+H]⁺, separated by ~2 Da, with a relative intensity of approximately 3:1. This signature provides high confidence in the presence of a single chlorine atom.
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Expected [M+2+H]⁺ (m/z) | Rationale for Presence |
| This compound | C₉H₇ClN₂ | 179.0374 | 181.0345 | Target Compound |
| 4,5-Dichloroquinoline | C₉H₅Cl₂N | 197.9821 | 199.9791 | Potential unreacted starting material or impurity from synthesis.[6][7] |
| Quinolin-4-amine | C₉H₈N₂ | 145.0760 | - | Potential impurity from incomplete chlorination. |
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Sample Introduction: Utilize the eluent from the HPLC separation (Method B is preferred for better separation prior to MS analysis).
-
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Mass Range: m/z 50-500
-
-
Data Analysis: Extract the mass spectrum for the main HPLC peak. Confirm the m/z value of the [M+H]⁺ ion and the characteristic 3:1 isotopic pattern for chlorine. Analyze the mass spectra of any impurity peaks to propose their potential structures.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
Expertise & Experience: NMR spectroscopy provides the most definitive structural information.[8] While HPLC and MS can be deceived by isomers (e.g., 7-Chloroquinolin-4-amine), NMR provides a unique fingerprint based on the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. It is the ultimate arbiter for structural confirmation and can detect and identify impurities that may co-elute in chromatography.
For this compound, ¹H NMR is particularly powerful. The aromatic protons will appear in distinct regions with characteristic splitting patterns (couplings) that define their relationship to each other, confirming the substitution pattern on the quinoline ring.
Expected ¹H NMR Spectral Data
The chemical shifts (δ) are influenced by the electron-withdrawing chlorine atom and the electron-donating amine group.[9] The spectrum in a solvent like DMSO-d₆ would be expected to show:
-
A broad singlet for the -NH₂ protons.
-
Doublets and triplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The specific positions and coupling constants are unique to the 5-chloro substitution pattern.
-
An integral ratio of all peaks that matches the number of protons in the molecule (7H total: 2 for NH₂, 5 for Ar-H).
| Proton Assignment (Hypothetical) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H₂ (on C2) | ~8.3 | Doublet | 1H |
| H₃ (on C3) | ~6.5 | Doublet | 1H |
| NH₂ | ~6.8 | Broad Singlet | 2H |
| H₆ (on C6) | ~7.6 | Triplet | 1H |
| H₇ (on C7) | ~7.4 | Doublet | 1H |
| H₈ (on C8) | ~7.9 | Doublet | 1H |
Note: Exact chemical shifts and coupling constants would need to be confirmed with a reference standard.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[4][9]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse acquisition.
-
Number of Scans: 16-64 scans to ensure good signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
-
Data Analysis: Process the Free Induction Decay (FID) with a Fourier Transform. Phase and baseline correct the resulting spectrum. Integrate all peaks and assign them to the molecular structure. Scrutinize the baseline for small peaks that would indicate impurities.
Summary and Recommendations
Confirming the purity of this compound requires a synergistic and orthogonal analytical approach. No single technique is sufficient to provide the level of confidence required for research and drug development.
-
HPLC should be used as the primary method for quantitative purity determination, providing a percentage value based on peak area.
-
Mass Spectrometry , ideally coupled with HPLC, must be used to confirm the molecular weight of the main component and to obtain mass information on any detected impurities. The chlorine isotope pattern is a critical diagnostic tool.
-
¹H NMR Spectroscopy serves as the definitive tool for structural confirmation, ensuring the correct isomer is present and revealing structurally distinct impurities that might be missed by other methods.
By integrating the data from these three techniques, a comprehensive and trustworthy Certificate of Analysis can be generated, ensuring the quality and reliability of this critical synthetic intermediate.
References
- BenchChem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
- Cherry, L. (n.d.). New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria.
- Kumar, A., et al. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
- dos Santos, A. P., et al. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH.
- PubChem. (n.d.). 5-Chloroquinolin-8-amine.
- BenchChem. (n.d.). Spectroscopic Analysis and Confirmation of 4,7,8-Trichloroquinoline: A Comparative Guide.
- Chem-Impex. (n.d.). 4-Amino-5-chloroquinoline.
- Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
- Simonescu, C. M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH.
- Reich, H. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data.
- Kumar, A., et al. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
A Head-to-Head Comparison of Synthetic Routes to 5-Chloroquinolin-4-amine: A Guide for Researchers
Introduction
5-Chloroquinolin-4-amine is a crucial scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its derivatives have shown a broad spectrum of biological activities, making the efficient and scalable synthesis of this core structure a topic of significant interest for researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this compound, offering insights into the practical advantages and disadvantages of each approach. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main strategies: the direct functionalization of a pre-formed quinoline core and the construction of the quinoline ring system from acyclic precursors. Each approach has its own merits and challenges, which are summarized in the table below.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Conrad-Limpach-Knorr Synthesis & Subsequent Functionalization | Route 3: Synthesis from 2-amino-6-chlorobenzoic acid |
| Starting Materials | 4,5-Dichloroquinoline, Ammonia source | 3-Chloroaniline, Diethyl malonate | 2-Amino-6-chlorobenzoic acid, N,N-Dimethylformamide dimethyl acetal |
| Number of Steps | 1 | 3 | 1-2 |
| Key Advantages | Direct, potentially high-yielding | Utilizes simple, readily available starting materials | Potentially high atom economy, milder conditions |
| Key Disadvantages | Availability and cost of 4,5-dichloroquinoline | Multi-step, harsh conditions for chlorination | Cost of specialized reagents |
| Reported/Estimated Yield | Good to Excellent (with catalyst) | Moderate (multi-step losses) | Good |
| Scalability | Good | Moderate | Potentially Good |
| Safety/Hazards | High pressure for ammonia gas, palladium catalysts | Use of POCl₃ (corrosive, toxic) | Use of DMF-DMA (moisture sensitive) |
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 4,5-Dichloroquinoline
This is arguably the most direct approach to this compound, involving the selective substitution of the chlorine atom at the C4 position of the quinoline ring. The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen.
Reaction Mechanism
The reaction proceeds via a classic SNAr mechanism. The nucleophile (an ammonia equivalent) attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the aromatic system. The subsequent departure of the chloride leaving group restores the aromaticity of the quinoline ring, yielding the final product. To enhance the reaction rate and selectivity, a palladium-catalyzed Buchwald-Hartwig amination can be employed, which proceeds through a different catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
Caption: General workflow for the SNAr synthesis of this compound.
Experimental Protocol (Representative)
Materials:
-
4,5-Dichloroquinoline
-
Ammonia (gas or in a sealed tube with a solution) or Formamide as an ammonia surrogate
-
Palladium(II) acetate (Pd(OAc)₂) (for catalyzed reaction)
-
BINAP or DavePhos (ligands for catalyzed reaction)
-
Sodium tert-butoxide (NaOt-Bu) (base for catalyzed reaction)
-
Toluene (solvent)
-
Standard glassware for inert atmosphere reactions
Procedure (Palladium-Catalyzed Amination):
-
To an oven-dried Schlenk flask under an argon atmosphere, add 4,5-dichloroquinoline (1.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).
-
Add sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by the amine source (e.g., formamide, 1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance and Considerations
This route is highly convergent. The success of the uncatalyzed reaction often requires high temperatures and pressures, which can be challenging to manage on a laboratory scale. The use of palladium catalysis significantly improves the reaction efficiency, allowing for milder conditions and higher yields.[1] However, the cost of the catalyst and ligands, as well as the need for their complete removal from the final product, are important considerations for large-scale synthesis.
Route 2: Conrad-Limpach-Knorr Synthesis and Subsequent Functionalization
This classical approach involves building the quinoline ring from an aniline precursor, followed by a series of functional group interconversions to install the 4-amino group.
Reaction Pathway
This multi-step synthesis begins with the Conrad-Limpach reaction, where 3-chloroaniline is condensed with a β-ketoester, such as diethyl malonate, to form an intermediate which then undergoes thermal cyclization to yield 5-chloro-4-hydroxyquinoline.[2] The hydroxyl group is then converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). This step yields 4,5-dichloroquinoline, the same key intermediate as in Route 1. The final step is the amination of the 4-chloro position as described previously.
Caption: Multi-step synthesis of this compound via the Conrad-Limpach-Knorr route.
Experimental Protocol (Summarized)
Step 1: Synthesis of 5-Chloro-4-hydroxyquinoline
-
A mixture of 3-chloroaniline and diethyl malonate is heated, typically in a high-boiling solvent like diphenyl ether, to effect condensation and subsequent thermal cyclization.[2][3]
-
The product precipitates upon cooling and can be isolated by filtration.
Step 2: Synthesis of 4,5-Dichloroquinoline
-
5-Chloro-4-hydroxyquinoline is treated with an excess of phosphorus oxychloride (POCl₃), often with gentle heating.[4][5]
-
The reaction mixture is then carefully quenched with ice water, and the product is extracted with an organic solvent.
Step 3: Amination
-
The resulting 4,5-dichloroquinoline is then subjected to amination as described in Route 1 .
Performance and Considerations
The primary advantage of this route is the use of simple and inexpensive starting materials. However, it is a multi-step process, which can lead to lower overall yields. The thermal cyclization step often requires very high temperatures, and the use of POCl₃ in the chlorination step poses significant safety and handling challenges due to its corrosive and toxic nature.[4] Careful workup is required to avoid hydrolysis of the 4-chloro intermediate back to the 4-hydroxyquinoline.
Route 3: Synthesis from 2-Amino-6-chlorobenzoic Acid
This more modern approach involves the condensation of a substituted anthranilic acid with a one-carbon synthon to construct the quinoline core.
Reaction Pathway
In this route, 2-amino-6-chlorobenzoic acid is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction likely proceeds through the formation of an initial adduct, which then undergoes an intramolecular cyclization and subsequent elimination to form the 4-aminoquinoline ring system directly. This method offers a potentially more atom-economical and convergent synthesis.
Caption: A direct route to this compound from an anthranilic acid derivative.
Experimental Protocol (Conceptual)
Materials:
-
2-Amino-6-chlorobenzoic acid
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
A suitable high-boiling solvent (e.g., DMF, NMP)
Procedure:
-
A solution of 2-amino-6-chlorobenzoic acid in a high-boiling polar aprotic solvent is treated with an excess of DMF-DMA.
-
The reaction mixture is heated to a high temperature (e.g., 120-150 °C) for several hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled and the product is isolated by precipitation or extraction after an aqueous workup.
-
Purification is typically achieved by recrystallization or column chromatography.
Performance and Considerations
This route is attractive due to its directness and potential for high atom economy. However, the starting material, 2-amino-6-chlorobenzoic acid, may be more expensive than the simple anilines used in the Conrad-Limpach-Knorr synthesis. The use of DMF-DMA, a moisture-sensitive reagent, requires careful handling under anhydrous conditions. Further optimization of reaction conditions may be necessary to achieve high yields and purity.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is highly dependent on the specific needs and constraints of the research project.
-
For directness and potentially high yields on a smaller scale, the palladium-catalyzed SNAr of 4,5-dichloroquinoline (Route 1) is a compelling option, provided the starting material is readily available.
-
For large-scale synthesis where cost of starting materials is a primary concern, the Conrad-Limpach-Knorr synthesis (Route 2) is a viable, albeit more laborious, alternative. Careful optimization of the chlorination and amination steps is crucial for maximizing the overall yield.
-
The synthesis from 2-amino-6-chlorobenzoic acid (Route 3) represents a promising modern alternative that may offer advantages in terms of atom economy and milder reaction conditions, warranting further investigation and optimization.
Researchers are encouraged to carefully evaluate the factors of cost, scalability, safety, and available equipment when selecting the most appropriate synthetic strategy for their application.
References
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link][7]
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. [Link][1]
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link][8][9]
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link][10]
- 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link][3]
- Conrad–Limpach synthesis - Wikipedia. Wikipedia. [Link][2]
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC. [Link][11]
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. The Japan Institute of Heterocyclic Chemistry. [Link][12]
- POCl3 chlorination of 4-quinazolones. PubMed. [Link][4]
- What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?
Sources
A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of 5-Chloroquinolin-4-amine Derivatives
Introduction: The 4-Aminoquinoline Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in successful therapeutic agents. The 4-aminoquinoline scaffold is a prime example, most famously embodied by the antimalarial drug Chloroquine and its derivatives.[1][2] These structures have demonstrated a remarkable ability to interact with a variety of biological targets, leading to their investigation for a wide range of therapeutic applications, including anticancer and anti-inflammatory roles.[3][4] This guide focuses on a specific, synthetically accessible subset: 5-Chloroquinolin-4-amine derivatives .
The journey from a biologically active "hit" compound to a marketable drug is fraught with challenges, with poor pharmacokinetic and safety profiles being a primary cause of late-stage failures.[5] Therefore, a rigorous and early assessment of a compound's "drug-like" properties is not just beneficial—it is critical. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the drug-like properties of this compound derivatives. We will dissect the process through two complementary lenses: rapid in silico prediction and essential in vitro experimental validation, providing both the "how" and the "why" behind each methodological choice.
Chapter 1: Foundational Concepts in Drug-Likeness
Before delving into specific protocols, we must establish the foundational principles that guide our assessment. These concepts provide a rational basis for filtering and prioritizing candidate molecules.
Lipinski's Rule of Five (Ro5): The First-Pass Filter
In 1997, Christopher A. Lipinski formulated a set of simple physicochemical parameters based on an analysis of successful oral drugs.[6][7] This "Rule of Five" (Ro5) serves as an invaluable first-pass filter to identify compounds that are less likely to face issues with absorption and permeability.[8] It is not a predictor of pharmacological activity, but rather a predictor of potential bioavailability.[9]
The core tenets of Lipinski's Rule of Five are:
-
Molecular Weight (MW): Less than 500 Daltons.
-
Log P (Octanol-Water Partition Coefficient): A measure of lipophilicity, should be less than 5.
-
Hydrogen Bond Donors (HBD): The sum of -OH and -NH groups should be no more than 5.
-
Hydrogen Bond Acceptors (HBA): The sum of nitrogen and oxygen atoms should be no more than 10.
A compound is generally considered to have a higher probability of being orally bioavailable if it violates no more than one of these rules.[8] While many successful drugs, particularly more complex modern therapeutics, lie "beyond the Rule of Five," it remains a crucial starting point for prioritizing compounds in early discovery.[10]
Beyond Ro5: The ADMET Paradigm
While Ro5 provides a useful snapshot, a comprehensive drug-likeness assessment requires a deeper investigation into the compound's overall pharmacokinetic and toxicological profile. This is encapsulated by the ADMET paradigm:
-
Absorption: How the drug enters the bloodstream.
-
Distribution: Where the drug goes within the body.
-
Metabolism: How the body chemically modifies the drug.
-
Excretion: How the drug is eliminated from the body.
-
Toxicity: The potential for the drug to cause harm.
Early characterization of these five pillars allows for the identification of potential liabilities, guiding medicinal chemistry efforts to mitigate them before significant resources are invested.[5][11]
Chapter 2: In Silico Profiling: Predictive Assessment of Drug-Like Properties
Computational, or in silico, methods are the vanguard of modern drug discovery.[12] They enable the rapid, cost-effective screening of vast virtual libraries of compounds, allowing researchers to prioritize synthesis and experimental testing on candidates with the highest probability of success.[11]
The Rationale for Computational Screening
The primary advantage of in silico profiling is its ability to filter thousands of potential derivatives based on predicted ADMET properties before a single compound is synthesized. This "fail early, fail cheap" approach uses sophisticated algorithms, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning, to correlate a molecule's structure with its likely biological behavior.[5][13]
Workflow for In Silico ADMET Prediction
The computational assessment of a novel this compound derivative follows a structured workflow. This process begins with the simple 2D structure of the molecule and culminates in a comprehensive predicted ADMET profile.
Caption: Workflow for In Silico ADMET Prediction.
Experimental Protocol: In Silico ADMET and Physicochemical Profiling
-
Structure Input: Obtain the canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the this compound derivative of interest.
-
Platform Selection: Utilize a validated computational ADMET prediction platform. Several web-based tools, such as SwissADME, offer free and accessible prediction services, making them excellent for academic and early-stage research.[14][15]
-
Descriptor Calculation: Submit the SMILES string to the platform. The software will automatically calculate key physicochemical descriptors.
-
Causality: These descriptors (e.g., molecular weight, number of rotatable bonds, polar surface area) are the fundamental inputs that predictive models use to estimate more complex properties.
-
-
Rule of Five Analysis: The platform will assess compliance with Lipinski's Rule of Five. Note any violations.
-
ADMET Prediction: Analyze the output for key ADMET predictions:
-
Absorption: Check predicted water solubility (Log S) and gastrointestinal (GI) absorption.
-
Distribution: Evaluate predicted blood-brain barrier (BBB) permeation and plasma protein binding (PPB). High PPB can limit the free concentration of the drug available to act on its target.[16]
-
Metabolism: Check for predicted inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes is a primary cause of drug-drug interactions.[17]
-
Toxicity: Review any available toxicity predictions, such as mutagenicity (AMES test) or cardiotoxicity (hERG inhibition).
-
-
Data Consolidation: Compile all predicted data into a standardized table for comparison against a benchmark compound.
Comparative In Silico Data
To contextualize the properties of a novel derivative, it is essential to compare it against a well-characterized alternative. Here, we compare a hypothetical derivative, Derivative A , with the parent drug, Chloroquine .
| Property | Derivative A (Hypothetical) | Chloroquine | Guideline/Interpretation |
| Physicochemical | |||
| Molecular Weight ( g/mol ) | 420.9 | 319.87 | < 500 (Ro5) |
| cLogP | 4.10 | 4.63 | < 5 (Ro5) |
| H-Bond Donors | 2 | 1 | ≤ 5 (Ro5) |
| H-Bond Acceptors | 5 | 3 | ≤ 10 (Ro5) |
| Ro5 Violations | 0 | 0 | ≤ 1 |
| TPSA (Ų) | 65.4 | 32.9 | < 140 Ų (Good for permeability) |
| ADMET Predictions | |||
| GI Absorption | High | High | High is desirable for oral drugs. |
| BBB Permeant | No | Yes | Target-dependent; "No" is often desired to avoid CNS side effects. |
| CYP2D6 Inhibitor | Yes | Yes | "Yes" indicates a potential for drug-drug interactions. |
| hERG I Blocker | Low Risk | Moderate Risk | "Low Risk" is highly desirable to avoid cardiotoxicity. |
This table contains representative data synthesized from computational models and literature for illustrative purposes.
Chapter 3: In Vitro Characterization: Experimental Validation
While computational models are powerful, they are ultimately predictions.[18] Experimental, or in vitro, validation is a non-negotiable step to confirm the in silico hypotheses and provide quantitative data for decision-making.
The Rationale for Experimental Data
In vitro assays provide real-world measurements of a compound's behavior in controlled biological systems. They serve to validate or refute the computational predictions and are essential for building robust structure-activity and structure-property relationships. Discrepancies between predicted and experimental data are common and often highlight unique structural features not well-represented in the training data of computational models.[16]
Caption: Experimental Workflow for In Vitro ADMET Profiling.
Key Experimental Assays and Protocols
Below are standardized, high-level protocols for four fundamental in vitro ADMET assays.
-
Rationale: Poor aqueous solubility is a leading cause of poor bioavailability and erratic absorption. This assay rapidly determines the concentration at which a compound precipitates from an aqueous solution.
-
Protocol:
-
Prepare a high-concentration stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO).
-
In a 96-well microplate, perform a serial dilution of the stock solution with DMSO.
-
Add a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, causing the compound to precipitate if its solubility is exceeded.
-
Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
The concentration at which the turbidity signal sharply increases corresponds to the kinetic solubility limit.
-
Self-Validation: A known high-solubility compound (e.g., Propranolol) and a known low-solubility compound (e.g., Amiodarone) should be run as controls.
-
-
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that is a widely accepted model of the intestinal barrier. This assay measures a compound's ability to passively diffuse across this barrier.[19]
-
Protocol:
-
Culture Caco-2 cells on semi-permeable filter inserts in a multi-well plate for 21-25 days until a differentiated monolayer is formed.
-
Confirm monolayer integrity using a marker compound (e.g., Lucifer Yellow) or by measuring Trans-Epithelial Electrical Resistance (TEER).
-
Add the test compound to the apical (top) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (bottom) side.
-
Quantify the concentration of the compound in the basolateral samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Self-Validation: Run high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls to ensure the cell monolayer is functioning correctly.
-
-
Rationale: This assay assesses how quickly a compound is metabolized by the major drug-metabolizing enzymes (CYPs) located in the liver. Rapid metabolism leads to a short in vivo half-life and poor oral bioavailability.
-
Protocol:
-
Incubate the test compound at a low concentration (e.g., 1 µM) with human liver microsomes (HLM) and a buffer at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and the half-life (t½).
-
Self-Validation: Include a rapidly metabolized compound (e.g., Verapamil) and a stable compound (e.g., Warfarin) as controls.
-
-
Rationale: This provides an early indication of a compound's potential to cause cell death. HepG2 cells, a human liver carcinoma line, are often used to flag potential hepatotoxicity.[19]
-
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a set period (e.g., 48 or 72 hours).[19]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.[19]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution on a plate reader (approx. 570 nm).
-
Calculate the IC₅₀ value—the concentration of the compound that reduces cell viability by 50%.
-
Self-Validation: A vehicle control (e.g., DMSO) and a known cytotoxic agent (e.g., Doxorubicin) should be included.
-
Comparative In Vitro Data
The following table presents plausible experimental data for our hypothetical derivative and Chloroquine, providing a basis for a head-to-head comparison.
| Property | Derivative A (Hypothetical) | Chloroquine | Interpretation |
| Aqueous Solubility (µM) | 45 | >100 (Moderately Soluble) | >10 µM is often considered acceptable. |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 12.5 | 8.0 | >10 is High; 1-10 is Moderate. |
| Microsomal Stability (t½, min) | 55 | >60 (Stable) | >30 min suggests potential for acceptable in vivo half-life. |
| Cytotoxicity vs. HepG2 (IC₅₀, µM) | >50 | ~75 | >50 µM suggests low baseline cytotoxicity. |
This table contains representative data synthesized from established experimental ranges for illustrative purposes.[19]
Chapter 4: Synthesis and Interpretation: A Comparative Guide
Data without interpretation is merely numbers. This section synthesizes the in silico and in vitro findings to build a holistic profile of our hypothetical this compound derivative and guide the next steps in a drug discovery program.
Caption: Go/No-Go Decision Matrix for Drug Candidate Progression.
Analysis of Derivative A vs. Chloroquine:
-
Physicochemical Profile: Derivative A is fully compliant with Lipinski's Rule of Five, similar to Chloroquine. Its slightly lower cLogP and higher TPSA suggest it may be less lipophilic and more polar, which can sometimes be beneficial for reducing off-target effects and improving solubility.
-
Absorption: With high predicted GI absorption, good experimental solubility (45 µM), and high Caco-2 permeability (12.5 x 10⁻⁶ cm/s), Derivative A shows a very promising profile for oral absorption, potentially superior to the moderate permeability of Chloroquine.
-
Distribution: The prediction that Derivative A is not a BBB permeant is a key differentiator from Chloroquine. For non-CNS targets, this is a highly desirable property as it can significantly reduce the risk of neurological side effects.
-
Metabolism & Toxicity: Derivative A shows good metabolic stability (t½ = 55 min), suggesting it would likely have a reasonable half-life in vivo. The predicted inhibition of CYP2D6 is a potential liability shared with Chloroquine and would require further investigation. Crucially, the low in vitro cytotoxicity (IC₅₀ > 50 µM) and predicted low risk of hERG blockade suggest a favorable initial safety profile.
Final Conclusion for Researchers
The this compound scaffold represents a versatile and promising starting point for the design of new therapeutic agents. However, biological potency alone is insufficient for success. A disciplined, parallel assessment of drug-like properties, integrating predictive in silico tools with confirmatory in vitro experiments, is paramount. This guide provides a robust framework for that assessment. By systematically evaluating solubility, permeability, metabolic stability, and toxicity, researchers can make informed, data-driven decisions, efficiently identifying derivatives with the highest potential to become safe and effective medicines.
References
- Aurlide. (2025).
- Gleeson, M. P. (2002). Progress in computational methods for the prediction of ADMET properties. Current Opinion in Drug Discovery & Development, 5(3), 382-390.
- Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 9, 726159.
- Dar, A. M., & Mir, S. (2017). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. IntechOpen.
- Yang, H., Sun, L., & Li, W. (2020). Deep Learning Approaches in Predicting ADMET Properties. Expert Opinion on Drug Discovery, 15(11), 1339-1351.
- Alani, B., Alwash, A., & Ibrahim, I. (2020). Wide Applications of Chloroquine Other Than Antimalarial. Pharmacology & Pharmacy, 11, 251-281.
- Abella, B. S., & O'Hearn, S. (2023). Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases. World Journal of Clinical Cases, 11(16), 3708-3716.
- Rainsford, K. D., Parke, A. L., Clifford-Rashotte, M., & Kean, W. F. (2015). Therapy and pharmacological properties of hydroxychloroquine and chloroquine in treatment of systemic lupus erythematosus, rheumatoid arthritis and related diseases. Inflammopharmacology, 23(5), 231-269.
- Ben-Zvi, I., Kivity, S., Langevitz, P., & Shoenfeld, Y. (2012). Hydroxychloroquine: from malaria to autoimmunity. Clinical reviews in allergy & immunology, 42(2), 145–153.
- Wikipedia contributors. (2024). Hydroxychloroquine. Wikipedia.
- Zarenezhad, E., & Amini, M. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Iranian journal of pharmaceutical research : IJPR, 20(2), 346–366.
- Mohamed, H. S., et al. (2021). Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. Russian Journal of Bioorganic Chemistry, 47(1), 158-165.
- Wikipedia contributors. (2024). Lipinski's rule of five. Wikipedia.
- Glavaš, M., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(15), 5849.
- Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Bioaccess.
- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
- Haruna, A., et al. (2022). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum. Journal of Taibah University Medical Sciences, 17(5), 820-832.
- Di, L., & Kerns, E. H. (Eds.). (2016).
- Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 18(8), 656-666.
- Mohamed, H. S., et al. (2021). Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
- ChemHelp ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube.
- Kumar, A., & Bawa, S. (2011). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 19(6), 1649-1662.
- Madrid, P. B., et al. (2006). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
- BenchChem. (2025).
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wide Applications of Chloroquine Other Than Antimalarial [scirp.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 8. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 9. m.youtube.com [m.youtube.com]
- 10. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 11. aurlide.fi [aurlide.fi]
- 12. elearning.uniroma1.it [elearning.uniroma1.it]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Progress in computational methods for the prediction of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Fine Line of Inhibition: A Comparative Guide to the Cross-Reactivity and Selectivity of 5-Chloroquinolin-4-amine Based Kinase Inhibitors
For Immediate Release to the Scientific Community
In the landscape of kinase inhibitor discovery, the pursuit of potent and selective agents is paramount. The 5-chloroquinolin-4-amine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. However, as with any therapeutic candidate, a thorough understanding of its interaction with the broader human kinome is critical to anticipate potential off-target effects and to delineate its precise mechanism of action. This guide provides a comprehensive comparison of the cross-reactivity and selectivity profiles of inhibitors based on this scaffold, benchmarked against established clinical kinase inhibitors. We will utilize the well-characterized 4-anilinoquinoline inhibitor, SGC-GAK-1, as a primary exemplar to illustrate the selectivity profile of this class of compounds and compare it with multi-kinase inhibitors such as Dasatinib and Bosutinib, as well as the more targeted inhibitor, Erlotinib.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases, comprising a family of over 500 enzymes, are central regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them attractive therapeutic targets. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, comprehensive selectivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design.[1]
Unveiling the Selectivity of a 4-Anilinoquinoline-Based Inhibitor: The Case of SGC-GAK-1
GAK is a serine/threonine kinase involved in clathrin-mediated membrane trafficking and has been implicated in various cellular processes, including mitosis and viral entry.[5][6][7] SGC-GAK-1 was developed as a chemical probe to elucidate the specific functions of GAK.[3][4]
Quantitative Analysis of SGC-GAK-1 Selectivity
The selectivity of SGC-GAK-1 has been extensively profiled using the KINOMEscan platform, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The results highlight its remarkable selectivity for GAK.
| Kinase Target | Dissociation Constant (Kd) (nM) | Reference Compound | Notes |
| GAK | 1.9 - 3.1 | SGC-GAK-1 | Primary target [2][3][8] |
| RIPK2 | 110 | SGC-GAK-1 | Significant off-target[8][9][10] |
| ADCK3 | 190 | SGC-GAK-1 | Off-target[8][9] |
| NLK | 520 | SGC-GAK-1 | Off-target[8] |
| AAK1 | 53,000 | SGC-GAK-1 | High selectivity over related kinase[8] |
| STK16 | 51,000 | SGC-GAK-1 | High selectivity over related kinase[8] |
As the data indicates, SGC-GAK-1 exhibits a high affinity for its primary target, GAK. While it demonstrates a clean profile against the vast majority of the kinome, it does show measurable affinity for a small number of other kinases, most notably RIPK2. This underscores the importance of comprehensive profiling to identify such "collateral" targets, which can have biological consequences.
Comparative Kinome Profiling: Benchmarking Against Clinically Approved Inhibitors
To contextualize the selectivity of the 4-anilinoquinoline scaffold, it is instructive to compare it with established kinase inhibitors with varying degrees of selectivity.
Dasatinib: The Broad-Spectrum Inhibitor
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and is used in the treatment of chronic myeloid leukemia (CML). However, its clinical efficacy is also attributed to its broad-spectrum inhibition of multiple kinase families.
| Kinase Family | Notable Targets | General Inhibition Profile |
| ABL family | ABL1, ABL2 | Potent inhibition |
| SRC family | SRC, LCK, FYN, YES | Potent inhibition[11] |
| TEC family | TEC, BTK | Significant inhibition |
| Ephrin receptors | EPHA2, EPHB4 | Inhibition observed |
| c-Kit, PDGFRβ | Potent inhibition |
Dasatinib's broad activity profile, while therapeutically beneficial in certain contexts, also contributes to a wider range of potential side effects due to the modulation of numerous signaling pathways.[12][13]
Bosutinib: A More Selective Dual SRC/ABL Inhibitor
Bosutinib, another BCR-ABL inhibitor, was designed to have a more refined selectivity profile compared to Dasatinib. While it potently inhibits both SRC and ABL kinases, it shows less activity against other kinases like c-Kit and PDGFR, which is thought to contribute to a different side effect profile.[14][15][16]
| Kinase Target | IC50 (nM) | Reference Compound |
| SRC | 1.2 | Bosutinib |
| ABL | 1.0 | Bosutinib |
| LYN | 0.85 | Bosutinib[17] |
| HCK | 5.3 | Bosutinib |
| c-Kit | >1000 | Bosutinib |
| PDGFRβ | >1000 | Bosutinib |
The kinome profile of Bosutinib illustrates a more targeted approach within the multi-kinase inhibitor class, aiming to retain efficacy against the primary targets while minimizing interactions with kinases associated with specific toxicities.[14][16]
Erlotinib: A Targeted EGFR Inhibitor with Off-Target Activities
Erlotinib is a more selective inhibitor, primarily targeting the Epidermal Growth Factor Receptor (EGFR). It is used in the treatment of non-small cell lung cancer and pancreatic cancer.[18] Despite its intended selectivity, kinome profiling has revealed off-target activities that may contribute to both its therapeutic effects and adverse events.[19][20][21]
| Kinase Target | IC50 (nM) | Reference Compound |
| EGFR | 2 | Erlotinib[18] |
| JAK2 | Off-target inhibition reported[21] | |
| STK10 | Off-target inhibition linked to skin toxicity[20] | |
| MAPK/Akt pathways | Inhibition at higher concentrations[18] |
The case of Erlotinib highlights that even inhibitors designed for high selectivity can have clinically relevant off-target effects, emphasizing the need for continuous and thorough profiling.
Visualizing Kinase Selectivity and Signaling Pathways
To better understand the implications of inhibitor selectivity, it is crucial to visualize the affected signaling pathways.
Caption: Workflow of the KINOMEscan™ Assay for Selectivity Profiling.
Protocol:
-
Immobilization: A proprietary ligand that binds to the ATP site of kinases is immobilized on a solid support.
-
Competition: A test compound is incubated with a DNA-tagged kinase from a diverse panel.
-
Binding: The kinase-compound mixture is equilibrated with the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are reported as percent of control, from which inhibition constants (Kd or Ki) can be derived.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.
Protocol:
-
Treatment: Intact cells are treated with the test inhibitor or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and precipitate.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Conclusion and Future Directions
The this compound scaffold and its analogs, exemplified by the highly selective GAK inhibitor SGC-GAK-1, represent a promising avenue for the development of targeted kinase inhibitors. The comprehensive selectivity data presented herein demonstrates that high potency and a narrow kinome profile are achievable with this chemical class.
In comparison to broad-spectrum inhibitors like Dasatinib and even more targeted drugs like Bosutinib and Erlotinib, a well-designed 4-anilinoquinoline can exhibit a superior selectivity profile, minimizing the potential for off-target effects. This is a critical consideration for advancing drug candidates into clinical development.
Future efforts in this area should focus on:
-
Iterative Design: Utilizing structural biology and computational modeling to further refine the selectivity of lead compounds.
-
Cellular Profiling: Employing techniques like CETSA® to validate on-target and off-target engagement in a physiological setting.
-
Phenotypic Screening: Correlating kinome-wide interaction data with cellular phenotypes to understand the functional consequences of both on-target and off-target inhibition.
By embracing a holistic and data-driven approach to selectivity profiling, the scientific community can continue to develop safer and more effective kinase inhibitors for a multitude of human diseases.
References
- Asquith, C.R.M., Berger, B.-T., Wan, J., et al. SGC-GAK-1: A chemical probe for cyclin G associated kinase (GAK). J. Med. Chem. 62(5), 2830-2836 (2019). [Link]
- Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. J. Med. Chem. 53(12), 4583–4592 (2010). [Link]
- SGC-GAK-1 - Focus Biomolecules. Mayflower Bioscience. [Link]
- SGC-GAK-1 A chemical probe for GAK. Structural Genomics Consortium. [Link]
- Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders. Cancer Sci. 104(6), 767-74 (2013). [Link]
- The serine/threonine kinase cyclin G-associated kinase regulates epidermal growth factor receptor signaling. Proc. Natl. Acad. Sci. U.S.A. 103(41), 15088-93 (2006). [Link]
- Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chem. Biol. 11(4), 947-55 (2016). [Link]
- Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. [Link]
- Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article). OSTI.GOV. [Link]
- 33229-50 | Cayman Sgc-Gak-1; Size- 50 Mg. Neta Scientific. [Link]
- SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). J. Med. Chem. 62(5), 2830-2836 (2019). [Link]
- Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study. Blood 111(4), 2170-80 (2008). [Link]
- Cyclin-G-associated kinase GAK/dAux regulates autophagy initiation via ULK1/Atg1 in glia. Proc. Natl. Acad. Sci. U.S.A. 117(27), 15997-16007 (2020). [Link]
- Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. [Link]
- GAK (protein) - Wikipedia. [Link]
- Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia 22(12), 2206-15 (2008). [Link]
- The Cyclin-G Associated Kinase (GAK) Is a Critical Targetable Dependency for Successful Mitosis By Diffuse Large B-Cell Lymphomas Linked to Retinoblastoma Loss of Function.
- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. J. Med. Chem. 60(10), 4165–4179 (2017). [Link]
- Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells.
- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase | Request PDF.
- Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Cancer Manag Res. 5, 67-75 (2013). [Link]
- Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia.
- Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorg. Med. Chem. Lett. 30(16), 127284 (2020). [Link]
- Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Mol. Syst. Biol. 14(12), e8463 (2018). [Link]
- SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). J. Med. Chem. 62(5), 2830-2836 (2019). [Link]
- Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood 109(4), 1599-606 (2007). [Link]
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Syst. Biol. 6, 6 (2012). [Link]
- Affinity of 4-anilinoquinolines for GAK and corresponding mini-kinome panel.
- Erlotinib: Preclinical Investig
- KINOMEscan d
- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associ
- SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK).
- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associ
- Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochem. J. 437(2), 295-304 (2011). [Link]
Sources
- 1. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GAK (protein) - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SGC-GAK-1 - Focus Biomolecules [mayflowerbio.com]
- 10. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 11. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the mechanism of action of 5-Chloroquinolin-4-amine through biological assays
A Researcher's Guide to Confirming the Mechanism of Action of 5-Chloroquinolin-4-amine
This guide provides a comprehensive, field-proven strategy for elucidating the mechanism of action (MoA) of this compound, a member of the quinoline class of compounds. The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, leading to activities ranging from anticancer to antimalarial.[1][2] Consequently, determining the precise MoA for a specific derivative like this compound is a critical step in its development as a potential therapeutic agent.
Instead of a rigid, one-size-fits-all protocol, we present a logical, tiered experimental workflow. This approach begins with broad phenotypic assays to understand the compound's effect on whole cells and systematically narrows the focus to identify and validate a specific molecular target. This self-validating system ensures that each experimental step is informed by the last, providing a robust and resource-efficient path to confirmation.
The Strategic Framework: From Cellular Phenotype to Molecular Target
The core challenge in MoA confirmation is distinguishing direct, on-target effects from downstream consequences or off-target activities. Our strategy is designed to deconvolve this complexity through a three-tiered approach. We will use two well-characterized compounds as comparators throughout this guide: Doxorubicin , a known DNA intercalator and topoisomerase II inhibitor, and Sorafenib , a multi-kinase inhibitor. These serve as positive controls for distinct, known mechanisms common to quinoline-like compounds.[3][4]
Caption: A logical workflow for MoA determination of this compound.
Tier 1: Defining the Cellular Phenotype
The first objective is to understand what this compound does to cancer cells. These initial cell-based assays provide the foundational data needed to form a testable hypothesis.[5][6] We will use the MCF-7 breast cancer cell line for these protocols, as it is a well-characterized model for cytotoxicity studies of quinoline derivatives.[2][7]
Assay 1: Cell Viability and Cytotoxicity
Causality: The most fundamental question is whether the compound has any biological effect. A viability assay determines the concentration at which the compound inhibits cell growth or induces cell death, providing the half-maximal inhibitory concentration (IC50). This value is essential for designing all subsequent experiments.
Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2x stock concentration series of this compound, Doxorubicin, and Sorafenib in culture medium. Add 100 µL of the stock solutions to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Data Summary (Hypothetical)
| Compound | IC50 on MCF-7 Cells (µM) |
| This compound | 2.5 |
| Doxorubicin (Control) | 0.8 |
| Sorafenib (Control) | 5.2 |
Assay 2: Cell Cycle Analysis
Causality: If the compound is cytotoxic, we next ask how it affects cell proliferation. Cell cycle analysis via flow cytometry reveals if the compound causes cells to accumulate in a specific phase (G1, S, or G2/M), which provides strong clues about the nature of the molecular target.[2][3] For instance, G2/M arrest is characteristic of drugs that interfere with mitosis, such as topoisomerase or tubulin inhibitors.[1]
Protocol: Propidium Iodide (PI) Staining
-
Treatment: Seed MCF-7 cells in 6-well plates. Treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle, Doxorubicin, and Sorafenib controls.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Analysis: Incubate for 30 minutes in the dark. Analyze the DNA content using a flow cytometer.
Data Summary (Hypothetical)
| Treatment (at IC50) | % Cells in G1 | % Cells in S | % Cells in G2/M | Predominant Effect |
| Vehicle Control | 65% | 20% | 15% | Normal Proliferation |
| This compound | 20% | 15% | 65% | G2/M Arrest |
| Doxorubicin (Control) | 25% | 10% | 65% | G2/M Arrest |
| Sorafenib (Control) | 75% | 10% | 15% | G1 Arrest |
Assay 3: Apoptosis Induction
Causality: Cell death can occur through programmed apoptosis or uncontrolled necrosis. Distinguishing between these is crucial. Apoptosis induction suggests the compound activates specific, regulated cell death pathways, a hallmark of targeted anticancer agents.[3][8]
Protocol: Annexin V-FITC/PI Staining
-
Treatment: Treat MCF-7 cells in 6-well plates with the compounds at their IC50 concentrations for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation & Analysis: Incubate for 15 minutes in the dark at room temperature. Analyze immediately by flow cytometry. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Tier 2: Identifying the Molecular Target Class
The phenotypic data from Tier 1 (strong cytotoxicity, G2/M arrest, and apoptosis) points toward a mechanism involving mitotic disruption. This allows us to move from broad observation to targeted hypothesis testing. The primary candidates for G2/M arrest are topoisomerase inhibition or interference with tubulin polymerization.[1]
Assay 4c: Topoisomerase II Inhibition Assay
Causality: Topoisomerases are enzymes that resolve DNA supercoiling during replication.[8] Inhibitors trap the enzyme-DNA complex, leading to DNA strand breaks and G2/M arrest. This assay directly measures the enzymatic activity of Topoisomerase II in the presence of our compound.
Protocol: DNA Relaxation Assay
-
Reaction Setup: In a microcentrifuge tube, combine Topoisomerase II assay buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound. Use Doxorubicin or Etoposide as a positive control.
-
Enzyme Addition: Add human Topoisomerase IIα enzyme to initiate the reaction. Include a "no enzyme" control.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Run the samples on a 1% agarose gel.
-
Visualization: Stain the gel with Ethidium Bromide or SYBR Safe and visualize under UV light. Supercoiled DNA runs faster than relaxed DNA. Inhibition is observed as a persistence of the supercoiled DNA band.
Data Summary (Hypothetical)
| Compound | Concentration (µM) | % Supercoiled DNA Remaining | Interpretation |
| No Enzyme Control | - | 100% | Baseline |
| Vehicle Control | - | <5% | Full Relaxation |
| This compound | 1.0 | 25% | Partial Inhibition |
| This compound | 5.0 | 85% | Strong Inhibition |
| Doxorubicin (Control) | 5.0 | 90% | Strong Inhibition |
Tier 3: Validating the Specific Molecular Target
The results from Tier 2 strongly suggest that this compound is a Topoisomerase II inhibitor. The final step is to prove that the compound physically engages this target within the complex environment of a living cell.
Assay 5: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is a powerful method for confirming target engagement in a physiological context.[9] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. By heating intact cells and measuring the amount of soluble target protein remaining, we can directly infer binding.
Protocol: CETSA for Topoisomerase IIα
-
Treatment: Treat intact MCF-7 cells with this compound (e.g., at 10x IC50) or vehicle for 1 hour.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by centrifugation at high speed.
-
Protein Analysis (Western Blot): Analyze the amount of soluble Topoisomerase IIα in the supernatant fractions by Western Blot using a specific antibody. A control protein (e.g., GAPDH) should also be blotted to ensure equal loading.
-
Analysis: In the vehicle-treated samples, the Topoisomerase IIα band will disappear as the temperature increases. In the drug-treated samples, the protein will be stabilized and remain in the soluble fraction at higher temperatures, causing a "thermal shift."
Caption: Hypothesized signaling pathway following Topoisomerase II inhibition.
Conclusion and Comparative Outlook
This systematic, multi-tiered approach provides a robust framework for confirming the mechanism of action of this compound. By progressing from broad phenotypic effects (cytotoxicity, G2/M arrest) to specific enzymatic inhibition (Topoisomerase II relaxation assay) and finally to direct evidence of target binding in living cells (CETSA), we can build a high-confidence case for the compound's MoA.
Based on our hypothetical data, this compound emerges as a potent Topoisomerase II inhibitor, similar to the well-established anticancer agent Doxorubicin. Its distinct profile compared to the kinase inhibitor Sorafenib underscores the importance of this empirical approach. The confirmation of a specific MoA is the cornerstone of a successful drug development program, enabling rational optimization, biomarker discovery, and the design of effective clinical trials.
References
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
- an overview of quinoline derivatives as anti-cancer agents. (2024).
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry.
- The Importance of Assays in Drug Discovery and Development. (n.d.). Dispendix.
- Role of Cell-Based Assays in Drug Discovery and Development. (n.d.).
- What Are the Types of Biochemical Assays Used in Drug Discovery? (2025).
- Inside the Cell: How Cell-Based Assays Reveal Drug Function. (2025). BioNauta.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dispendix.com [dispendix.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmphs.com [ijmphs.com]
- 9. Inside the Cell: How Cell-Based Assays Reveal Drug Function — BioNauta [bio-nauta.com]
A Senior Application Scientist's Guide to Halogenated Quinoline Derivatives in Medicinal Chemistry: A Comparative Analysis
Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2][3] From the historic antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antiviral, anticancer, and neuroprotective effects.[1][4][5][6][7]
The functionalization of this versatile scaffold is key to tuning its therapeutic properties. Among the most impactful modifications is halogenation. The introduction of fluorine (F), chlorine (Cl), bromine (Br), or iodine (I) atoms onto the quinoline ring is a powerful strategy used by medicinal chemists to modulate a molecule's physicochemical and pharmacological profile. Halogens can influence lipophilicity, metabolic stability, pKa, and target-binding interactions, often leading to enhanced potency and improved pharmacokinetic properties.[8][9]
This guide provides a comparative analysis of halogenated quinoline derivatives, moving beyond a simple catalog of compounds to explore the underlying principles that govern their activity. We will examine how the choice and position of a halogen atom dictate biological outcomes across different therapeutic areas, supported by experimental data and detailed protocols for their evaluation.
The Comparative Influence of Halogens on Physicochemical Properties
The strategic placement of a halogen atom can profoundly alter a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The choice of halogen is a critical decision driven by the specific goals of the drug design program.
-
Lipophilicity and Permeability: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes. The effect on lipophilicity typically follows the order I > Br > Cl > F. This increased lipophilicity can improve cell permeability and access to intracellular targets.[8]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life. Conversely, heavier halogens can be more susceptible to metabolic processes.
-
Target Binding and Halogen Bonding: Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can participate in a specific, non-covalent interaction known as "halogen bonding." This occurs when an electron-deficient region on the halogen (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid residue.[10] The strength of this interaction increases down the group (I > Br > Cl), offering a tunable tool for enhancing ligand-protein binding affinity.[10]
The following diagram illustrates the logical workflow for developing and evaluating these derivatives.
Caption: Workflow for the development of halogenated quinoline derivatives.
Comparative Analysis in Key Therapeutic Areas
Anticancer Activity
Halogenated quinolines represent a rich source of potential anticancer agents, acting through diverse mechanisms including topoisomerase inhibition, kinase inhibition, and apoptosis induction.[1][7][11][12]
-
Bromoquinolines: Studies have shown that bromo-substituted quinolines exhibit significant antiproliferative activity. For instance, novel brominated methoxyquinolines and nitrated bromoquinolines have demonstrated potent inhibitory effects against C6, HeLa, and HT29 cancer cell lines.[1] One derivative, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, showed particularly high activity with IC50 values ranging from 5.45–9.6 μg/mL.[1] The presence of bromine at positions 5 and 7 of the 8-hydroxyquinoline scaffold has been found to inhibit human DNA topoisomerase I.[1]
-
Chloroquinolines: Chloro-substituted quinolines have also been synthesized as potential antitumor agents. 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline showed significant activity against P-388 and L1210 murine leukemias.[13] The position of the chlorine atom is critical; for example, in a series of quinoline-chalcone hybrids, the presence of a halogen on the aromatic ring improved antiproliferative activity against human prostate cancer cells.[11]
-
Fluoroquinolines: Fluorine substitution is often used to enhance potency and metabolic stability. For example, N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine has been investigated for its potential in targeting enzymes implicated in neurodegenerative diseases, a strategy that can be repurposed for cancer where these pathways are also relevant.[14]
The following diagram illustrates a common mechanism of action: inhibition of a kinase signaling pathway.
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Pharmacokinetic and Toxicological Profiles of 4-Aminoquinolines: A Comparative Guide for Drug Development
<
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for critical drugs like chloroquine (CQ), hydroxychloroquine (HCQ), and amodiaquine (AQ).[1][2][3] Historically pivotal in the fight against malaria, their roles have expanded to the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.[1][4] However, the therapeutic promise of this class is tempered by significant pharmacokinetic variability and a narrow therapeutic index, marked by risks of cardiotoxicity and retinopathy.[3][4][5]
For researchers and drug development professionals, creating new 4-aminoquinoline analogues that retain efficacy while improving the safety profile is a key objective.[6][7][8][9] This requires a deep, mechanistic understanding of their absorption, distribution, metabolism, and excretion (ADME), alongside a robust strategy for identifying toxicological liabilities early in the discovery pipeline.[7]
This guide provides an in-depth comparison of the pharmacokinetic and toxicological profiles of key 4-aminoquinolines. More than a mere listing of data, it offers field-proven insights into the causality behind experimental choices and presents detailed, self-validating protocols for critical assays. Our goal is to equip you with the foundational knowledge and practical methodologies to rationally design and evaluate the next generation of 4-aminoquinoline therapeutics.
Section 1: Comparative Pharmacokinetic (ADME) Profiles
The in vivo behavior of 4-aminoquinolines is complex, characterized by rapid absorption, extensive tissue distribution, and long elimination half-lives.[10][11][12] Understanding these parameters is fundamental to predicting a compound's efficacy and safety.
Absorption & Bioavailability
Both chloroquine and hydroxychloroquine exhibit excellent oral absorption and bioavailability, typically around 70-80%.[11][12] However, the structural nuances between analogues can lead to meaningful differences. For instance, the addition of a hydroxyl group in hydroxychloroquine is believed to contribute to its different in vivo behavior compared to chloroquine.[1]
Amodiaquine serves as a classic prodrug; it is rapidly absorbed and undergoes extensive first-pass metabolism in the liver to form its principal active metabolite, desethylamodiaquine.[13][14] This rapid conversion means that the metabolite, not the parent drug, is responsible for the majority of the antimalarial activity.[15]
Core Experimental Protocol: Caco-2 Permeability Assay
To predict oral absorption early in development, the Caco-2 permeability assay is the industry-standard in vitro model.[16][17][18] It uses a monolayer of human colon adenocarcinoma cells that, when differentiated, mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[16][19]
Protocol Steps:
-
Cell Culture: Seed Caco-2 cells on semi-permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation into a polarized monolayer.[17]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[19][20]
-
Compound Incubation:
-
Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer like Hank's Balanced Salt Solution (HBSS).[19]
-
To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.
-
To measure basolateral-to-apical (B-A) permeability and assess active efflux, reverse the process.[16][19]
-
-
Sampling & Analysis: Incubate at 37°C for a set period (e.g., 2 hours).[16] Collect samples from the receiver compartment at specified time points. Quantify the compound concentration using a validated LC-MS/MS method.[16]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[17]
Causality Check: Why use Caco-2 over simpler models like PAMPA? While PAMPA assesses passive diffusion, Caco-2 cells express active transporters, providing crucial information on drug efflux mechanisms that significantly impact in vivo absorption.[16] This makes the Caco-2 assay more predictive of human intestinal uptake.[17]
Distribution
A defining characteristic of 4-aminoquinolines is their exceptionally large volume of distribution (Vd), indicating extensive sequestration in tissues.[1] They bind strongly to melanin-containing tissues, which is a key factor in their ocular toxicity.[12][21] This class of drugs also accumulates in lysosomes, a property linked to both their therapeutic mechanism and toxicity.[1][21]
Metabolism
Hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, is the main route of elimination for 4-aminoquinolines.[4]
-
Chloroquine and Hydroxychloroquine: Are metabolized via N-dealkylation. Key enzymes involved include CYP2C8, CYP3A4, and CYP2D6.[22]
-
Amodiaquine: Is rapidly converted to N-desethylamodiaquine, a reaction mainly catalyzed by CYP2C8.[15][23] Genetic polymorphisms in the CYP2C8 gene can lead to significant interindividual variability in metabolism, affecting both efficacy and toxicity.[15][23] Some individuals are "poor metabolizers," which can increase the risk of adverse effects.[23] The metabolism of amodiaquine can also form a reactive quinoneimine metabolite, which is linked to rare but serious toxicities like agranulocytosis and hepatotoxicity.[15][24][25][26]
Core Experimental Protocol: Liver Microsomal Stability Assay
This in vitro assay is a workhorse in early drug discovery for assessing a compound's susceptibility to Phase I metabolism.[27][28][29] It provides data on metabolic half-life (T½) and intrinsic clearance (CLint).[28][29]
Protocol Steps:
-
Preparation: Thaw pooled human liver microsomes (or from other species) and dilute them in a phosphate buffer (pH 7.4).[27][30][31] Prepare a solution containing an NADPH-regenerating system, which is essential for CYP enzyme activity.[27]
-
Reaction Initiation: Pre-incubate the microsomes and the test compound (e.g., 1 µM final concentration) at 37°C.[31] Initiate the metabolic reaction by adding the NADPH-regenerating system.[31]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[29][31] This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing & Analysis: Centrifuge the samples to pellet the precipitated proteins.[27] Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[29]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (T½) and the intrinsic clearance (CLint).[29]
Self-Validation System: Always include positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) in each assay run. This validates that the microsomal enzymes are active and the assay is performing as expected.
Excretion
4-aminoquinolines are characterized by very long terminal elimination half-lives, ranging from days to weeks.[10][11] Excretion occurs primarily via the kidneys, with a significant portion of the drug excreted unchanged.[12]
Comparative Pharmacokinetic Data
| Parameter | Chloroquine | Hydroxychloroquine | Amodiaquine |
| Oral Bioavailability | ~89% (human)[1] | ~74% (human)[1] | Rapidly absorbed, extensive first-pass metabolism[13] |
| Primary Metabolism | N-dealkylation (CYP2C8, 3A4, 2D6)[22] | N-dealkylation (CYP2C8, 2D6, 3A4/5)[22] | N-dealkylation to desethylamodiaquine (CYP2C8)[15][23] |
| Active Metabolite(s) | Monodesethylchloroquine | Bidesethylchloroquine | Desethylamodiaquine[13][14] |
| Volume of Distribution | High[1] | High[1] | High |
| Elimination Half-life | 40-50 days (human)[1][11] | 40-50 days (human)[1][11] | Parent drug is short-lived; desethylamodiaquine has a long half-life |
| Primary Excretion | Renal[12] | Renal[12] | Biliary[10] |
Note: Data is compiled from multiple sources and species and should be used for comparative purposes.
Section 2: Comparative Toxicological Profiles
The clinical utility of 4-aminoquinolines is often limited by dose-dependent toxicities. A proactive, in vitro-driven approach to toxicology screening is essential for identifying and mitigating these risks during lead optimization.[6][7][8]
Cardiotoxicity: hERG Channel Inhibition and QT Prolongation
A major safety concern for this class is cardiotoxicity, specifically the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[32] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation on an electrocardiogram (ECG), which is a risk factor for a life-threatening arrhythmia called Torsades de Pointes.[4][32]
Caption: Mechanism of hERG-mediated cardiotoxicity.
Core Experimental Protocol: hERG Patch-Clamp Assay
Automated patch-clamp electrophysiology is the gold standard for assessing a compound's potential to inhibit the hERG channel.[32]
Protocol Steps:
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) that is engineered to express the hERG channel.[32]
-
Compound Preparation: Prepare a concentration range of the test compound. A 6-point concentration-response curve is typical.[32]
-
Electrophysiology:
-
Using an automated patch-clamp system (e.g., QPatch), achieve a whole-cell recording configuration on individual cells.
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG current in the absence of the compound (baseline).
-
Perfuse the cells with increasing concentrations of the test compound and record the corresponding hERG current.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of channel inhibition relative to the baseline.
-
Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).[33]
-
Trustworthiness Check: The assay's validity rests on the quality of the electrophysiological recordings. Key quality control metrics include stable seal resistance (>500 MΩ), low leak current, and consistent baseline current amplitude. A positive control inhibitor (e.g., Verapamil) should always be run to confirm assay sensitivity.[33]
Ocular Toxicity: Retinopathy
Chronic use of 4-aminoquinolines, particularly chloroquine and hydroxychloroquine, is associated with a risk of irreversible retinopathy.[5][34] The mechanism involves the drug's high affinity for melanin in the retinal pigment epithelium (RPE), leading to accumulation and lysosomal dysfunction, which ultimately causes photoreceptor damage.[21] This can manifest clinically as "bull's-eye" maculopathy.[5] While preclinical models are still evolving, intravitreal injection models in mice are being used to study the mechanisms of this toxicity.[35]
Other Toxicities
-
Hepatotoxicity & Agranulocytosis: As mentioned, amodiaquine's reactive quinoneimine metabolite is linked to idiosyncratic hepatotoxicity and agranulocytosis.[24][25][26] Assays to trap reactive metabolites using glutathione in the presence of liver microsomes can be employed to assess this risk.[24][25]
-
Neurological Effects: High doses or overdose can lead to CNS depression, seizures, and cardiac arrest.[4]
Comparative Toxicological Data
| Toxicity Profile | Chloroquine | Hydroxychloroquine | Amodiaquine |
| hERG Inhibition (IC₅₀) | Potent inhibitor | Less potent than CQ | Potent inhibitor |
| Retinopathy Risk | Higher risk | Lower risk than CQ[1] | Less commonly reported |
| Idiosyncratic Toxicity | Low | Low | Risk of hepatotoxicity and agranulocytosis via quinoneimine metabolite[24][25] |
| Acute Toxicity (LD₅₀) | More toxic[1] | Less toxic than CQ[1] | Toxicity profile influenced by metabolism[23] |
Section 3: An Integrated Preclinical Evaluation Workflow
Developing a safer 4-aminoquinoline analogue requires a logical, tiered approach to screening. The following workflow integrates the key pharmacokinetic and toxicological assays in a manner that allows for efficient, data-driven decision-making.
Caption: Tiered preclinical screening workflow.
This workflow prioritizes cost-effective, high-throughput in vitro assays to quickly filter out compounds with poor permeability, high metabolic clearance, or significant hERG liability. Only compounds with promising in vitro profiles advance to more resource-intensive in vivo studies. This iterative design-make-test-analyze cycle is the cornerstone of modern, efficient drug discovery.[30]
Conclusion
The 4-aminoquinoline class remains a fertile ground for the development of new therapeutics. However, navigating their complex pharmacokinetic and toxicological landscape is a significant challenge. By employing a rational, tiered evaluation strategy grounded in robust and validated in vitro and in vivo assays, researchers can systematically de-risk their discovery programs. This guide has provided the experimental frameworks and comparative data necessary to make informed decisions, explaining not just the "how" but the "why" behind each critical step. The ultimate goal is to identify and advance novel candidates that maximize therapeutic benefit while minimizing the well-documented risks, leading to safer and more effective medicines for patients worldwide.
References
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Maggs, J. L., Tingle, M. D., Kitteringham, N. R., & Park, B. K. (1998). Metabolism-Dependent Neutrophil Cytotoxicity of Amodiaquine: A Comparison with Pyronaridine and Related Antimalarial Drugs. Chemical Research in Toxicology, 11(10), 1201-1209.
- Maggs, J. L., Tingle, M. D., Kitteringham, N. R., & Park, B. K. (1998). Metabolism-Dependent Neutrophil Cytotoxicity of Amodiaquine: A Comparison with Pyronaridine and Related Antimalarial Drugs. Chemical Research in Toxicology, 11(10), 1201–1209.
- Pussard, E., & Verdier, F. (1994). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Fundamental & Clinical Pharmacology, 8(1), 1-17.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Wikipedia. (n.d.). Amodiaquine.
- Tett, S. E. (1993). Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases. Semantic Scholar.
- Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1A), 5-10.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Tett, S. E., Cutler, D. J., Day, R. O., & Brown, K. F. (1989). Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases. Lupus, 1(Suppl 1), S56-S59.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy.
- National Center for Biotechnology Information. (2024). Chloroquine and Hydroxychloroquine Toxicity.
- ClinPGx. (n.d.). Amodiaquine Pathway, Pharmacokinetics.
- de Santana, C. H., de Souza, T. C. S., de Oliveira, A. C. A., & da Silva, J. B. P. (2022). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Molecules, 27(19), 6296.
- ResearchGate. (n.d.). Structural and pharmacokinetic difference between hydroxychloroquine and chloroquine.
- Ray, S., Madrid, P. B., Catz, P., LeValley, S. E., Furniss, M. J., Rausch, L. L., ... & Mirsalis, J. C. (2010). Development of a new generation of 4-aminoquinoline antimalarial compounds using predictive pharmacokinetic and toxicology models. Journal of Medicinal Chemistry, 53(9), 3639-3647.
- (n.d.). Caco2 assay protocol.
- Liverpool School of Tropical Medicine. (2009). Comparative Preclinical Drug Metabolism and Pharmacokinetic Evaluation of Novel 4-Aminoquinoline Anti-Malarials.
- Projean, D., Baune, B., Farinotti, R., & Flinois, J. P. (2003). Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. Current Drug Metabolism, 4(5), 387-398.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- ResearchGate. (2009). Comparative preclinical drug metabolism and pharmacokinetic evaluation of novel 4-aminoquinoline anti-malarials.
- Ray, S., et al. (2010). Development of a new generation of 4-aminoquinoline antimalarial compounds using predictive pharmacokinetic and toxicology models. Journal of medicinal chemistry, 53(9), 3639–3647.
- de Oliveira, R. L., et al. (2014). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 9(11), e112633.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References.
- ResearchGate. (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models.
- National Center for Biotechnology Information. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
- protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay.
- Royal Society of Chemistry. (2015). 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents.
- Kaschula, C. H., Egan, T. J., Hunter, R., Basilico, N., & Parapini, S. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Bioorganic & Medicinal Chemistry, 14(10), 3285-3303.
- National Center for Biotechnology Information. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates.
- Nogueira, H. M., & Gama, C. (2004). [Ocular toxicity due to 4-aminoquinoline derivatives]. Arquivos brasileiros de oftalmologia, 67(4), 697-702.
- Investigative Ophthalmology & Visual Science. (2021). Development of an acute chloroquine-induced retinopathy model in mice.
- National Center for Biotechnology Information. (2016). Drug Screening Using a Library of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Reveals Disease Specific Patterns of Cardiotoxicity.
- ResearchGate. (2020). Journal Pre-proof.
- MDPI. (2019). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition.
- Labat, P., Fauxpoint, B., Carrica, A., Rivaud, C., & Vedy, J. (1979). [Retinopathy due to amino-4-quinoleines group of the synthetic antimalarial drugs (author's transl)]. Médecine tropicale: revue du Corps de santé colonial, 39(3), 307-313.
- (n.d.). Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development.
- National Center for Biotechnology Information. (2018). Primary amines protect against retinal degeneration in mouse models of retinopathies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Ocular toxicity due to 4-aminoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 7. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a new generation of 4-aminoquinoline antimalarial compounds using predictive pharmacokinetic and toxicology models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases | Semantic Scholar [semanticscholar.org]
- 12. Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. ClinPGx [clinpgx.org]
- 16. enamine.net [enamine.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Amodiaquine - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 27. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 28. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 29. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 30. researchgate.net [researchgate.net]
- 31. mercell.com [mercell.com]
- 32. In-vitro hERG & NaV1.5 cardiotoxicity assay protocol v1 [protocols.io]
- 33. Drug Screening Using a Library of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Reveals Disease Specific Patterns of Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 34. [Retinopathy due to amino-4-quinoleines group of the synthetic antimalarial drugs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. iovs.arvojournals.org [iovs.arvojournals.org]
A Senior Application Scientist's Guide to Validating Experimental Findings with Computational Docking
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the synergy between experimental validation and computational modeling is not just beneficial; it is essential.[1][2] Computational molecular docking provides a rapid, cost-effective lens to predict molecular interactions, prioritize candidates, and generate hypotheses.[3] However, these in silico predictions are models of reality, not reality itself. Their power is only fully realized when rigorously validated by experimental data. This guide provides an in-depth, experience-driven comparison of these methodologies, focusing on establishing a self-validating workflow that bridges the computational and the experimental.
Pillar 1: The Computational Docking Protocol - A Self-Validating System
The credibility of any virtual screening campaign hinges on the robustness of the docking protocol. Before screening thousands of novel compounds, you must prove that your chosen computational setup can accurately reproduce known biological interactions for your specific target. This principle of "re-docking" is the cornerstone of a trustworthy protocol.
The In-Silico Validation Workflow
The following workflow outlines the critical steps for setting up and, most importantly, internally validating a molecular docking protocol.
Caption: A self-validating workflow for computational docking.
Step-by-Step Methodology: Protocol Validation
1. Target and Ligand Preparation:
-
Objective: To prepare clean, chemically correct structures for the simulation.
-
Protocol:
-
Obtain Structure: Download the 3D structure of your protein target, preferably with a known inhibitor co-crystallized in the active site, from a repository like the Protein Data Bank (PDB).[4][5]
-
Prepare the Receptor (Protein):
-
Remove all non-essential molecules, including water, solvent ions, and cofactors not relevant to the binding interaction you are studying.[5][6][7]
-
Add polar hydrogens. Crystal structures often do not resolve hydrogen atoms, which are critical for forming hydrogen bonds.[8]
-
Assign partial atomic charges using a suitable force field (e.g., AMBER, CHARMM). This is essential for calculating electrostatic interactions.[8][9] Tools like UCSF Chimera, AutoDock Tools, or Maestro can automate these steps.[6][10]
-
-
Prepare the Ligand:
-
Extract the co-crystallized ligand from the PDB file and save it separately.
-
Ensure the ligand's protonation state is correct for a physiological pH (typically ~7.4). This dramatically affects its ability to act as a hydrogen bond donor or acceptor.[11]
-
Define the rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand (ligand flexibility).[8]
-
-
2. Binding Site Definition and Re-Docking:
-
Objective: To define the search space for the docking simulation and test the protocol's ability to find the correct binding mode.
-
Protocol:
-
Define the Grid Box: The docking search is confined to a specific volume. Center this 3D grid box on the position of the co-crystallized ligand. The size should be large enough to accommodate the ligand and allow for some rotational and translational movement (e.g., a cube of 20-25 Å per side).[4]
-
Execute Re-Docking: Using your chosen docking software, dock the prepared native ligand back into the prepared receptor.[12] This is the crucial validation step.
-
3. Analysis and Interpretation:
-
Objective: To quantitatively assess whether the docking protocol successfully reproduced the experimentally known binding pose.
-
Protocol:
-
Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original, co-crystallized pose.[13]
-
Decision Making:
-
An RMSD value < 2.0 Å is generally considered a successful validation.[13] It indicates that your protocol's parameters (force field, search algorithm, grid definition) are appropriate for this target.
-
An RMSD value > 2.0 Å suggests a problem. The protocol is not reliable and should not be used for screening new compounds. You must refine the protocol by adjusting the grid box, using a different scoring function, or even trying a different docking program.[14]
-
-
Pillar 2: Comparing Docking Software - Choosing the Right Tool
The choice of docking software can significantly impact your results.[15] Different programs use varied search algorithms and scoring functions, making them suitable for different tasks.[16] A Senior Scientist selects a tool based on the specific problem, not just on popularity.
| Software Suite | Key Features & Strengths | Scoring Function Type | Availability | Ideal Use Case |
| AutoDock Suite (Vina, AutoDock 4) | Widely used, well-validated, and highly cited. Vina is known for its speed and improved accuracy over AutoDock 4.[10][17][18] | Empirical & Knowledge-Based | Open-Source (Free) | Academic research, initial screening of large libraries where speed is a factor.[10][17] |
| GOLD (CCDC) | Known for high accuracy and its ability to handle protein flexibility through sidechain rotations.[17] | Empirical (GoldScore, ChemScore) | Commercial | Lead optimization and studies where subtle differences in binding modes are critical. |
| Glide (Schrödinger) | Part of a comprehensive modeling suite. Known for excellent performance in pose prediction and virtual screening.[17] | Empirical (SP, XP modes) | Commercial | Well-funded drug discovery projects requiring high accuracy and integration with other modeling tools.[19] |
| DOCK | One of the original docking programs, continuously developed. Strong in fragment-based screening and known for its flexibility.[10] | Force-Field Based | Open-Source (Free) | Fragment-based drug design, academic research exploring novel binding sites. |
| FlexX | Focuses on incremental construction algorithms, building the ligand piece-by-piece in the active site.[17] | Empirical | Commercial | Fragment-based screening and when exploring diverse chemical scaffolds. |
Pillar 3: Experimental Validation - Grounding Predictions in Reality
Once your docking protocol is validated and you have identified promising hits from a virtual screen, the next critical phase is experimental validation. Computational hits are merely hypotheses; they must be confirmed with tangible, physical data.[3][20]
Logical Flow of Experimental Validation
Caption: Tiered approach for the experimental validation of computational hits.
Key Experimental Validation Techniques
-
Biophysical Assays (Confirming Interaction):
-
Purpose: To directly measure if and how strongly the predicted compound binds to the target protein. This validates the primary prediction of the docking algorithm.
-
Methods:
-
Surface Plasmon Resonance (SPR): Measures binding kinetics (on/off rates) and affinity (KD) in real-time.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine binding affinity (KD), stoichiometry, and thermodynamic parameters.
-
Thermal Shift Assay (TSA): A high-throughput method that measures the change in protein melting temperature upon ligand binding.
-
-
-
Biochemical and Cell-Based Assays (Confirming Function):
-
Purpose: To determine if the binding event translates into a functional biological effect (e.g., inhibition or activation of an enzyme).
-
Methods:
-
Enzyme Inhibition Assays: Measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). This is a direct test of the functional consequence of binding.[21]
-
Cell-Based Assays: Assess the compound's effect in a more biologically relevant context, such as measuring changes in cell signaling, gene expression, or cell viability (EC50).
-
-
-
Structural Biology (Confirming Binding Mode):
-
Purpose: To provide the ultimate validation by determining the high-resolution 3D structure of the protein-ligand complex. This directly confirms or refutes the binding pose predicted by the docking simulation.
-
Methods:
-
X-ray Crystallography: The gold standard for determining atomic-level structures of protein-ligand complexes.
-
Cryo-Electron Microscopy (Cryo-EM): Increasingly used for large proteins and complexes that are difficult to crystallize.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about binding interfaces and dynamics in solution.[21]
-
-
By systematically progressing through these tiers, researchers can confidently validate computational predictions, transforming a virtual "hit" into a tangible, experimentally-supported "lead" compound for further development.
References
- Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- Cheung, C. (2021). Role of Molecular Docking in Drug Discovery. AZoLifeSciences.
- Wikipedia. Docking (molecular).
- El Mouns, B. (2024). How to interprete and analyze molecular docking results?. ResearchGate.
- Unknown Author. Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level.
- Gautam, S., Pathak, S., & Dubey, S. H. (2024). The Role of Molecular Docking in Modern Drug Discovery and Development: A Comprehensive Review. International Journal of Drug Discovery and Herbal Research.
- Agarwal, R., Singh, A., & Sen, S. (2017). Role of Molecular Docking in Computer-Aided Drug Design and Development. IGI Global.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.
- Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics.
- Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols.
- Unknown Author. Session 4: Introduction to in silico docking.
- Chen, Y. (2023). Interpretation of Molecular docking results?. ResearchGate.
- Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.
- ResearchGate. Proteins and ligand preparation for docking.
- Unknown Author. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube.
- ScotCHEM. Force Fields — ScotCHEM protein-ligand docking course documentation.
- Martis, E. A. F., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
- Rizzo Lab. (2024). 2023 DOCK tutorial 1 with PDBID 4S0V.
- ScotChem. Preparing the protein and ligand for docking.
- Ghasemi, F., et al. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC - PubMed Central.
- Rueda, M., & Abagyan, R. (2016). (PDF) Best Practices in Docking and Activity Prediction. ResearchGate.
- Bioinformatics Insights. (2025). Quick Comparison of Molecular Docking Programs. YouTube.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.
- SciSpace. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.
- Wandzik, I. (2009). CURRENT MOLECULAR DOCKING TOOLS AND COMPARISONS THEREOF.
- The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. (2023). LinkedIn.
- Reddit. (2024). Need help with molecular docking results interpretation.
- Z-Accurate. Force Fields in Molecular Dynamics Simulations: Choosing the Right One.
- ResearchGate. (2025). Molecular Mechanics Force Fields and their Applications in Drug Design.
- Schrödinger. Force Field Bundle.
- Bioinformatics online. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
- Bolivar Avila, S. (2021). (PDF) Molecular Docking Protocol. ResearchGate.
- Carolina Digital Repository. Validation approaches for computational drug repurposing: a review.
- Hewitt, W. M. (2017). How can i validate a docking protocol ?. ResearchGate.
- Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?.
- Protein Structural Analysis Laboratory - Michigan State University. Lessons from Docking Validation.
- E-Systems, M. B. (2013). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems (RSC Publishing).
- ETFLIN. A Beginner's Guide to Molecular Docking.
- Mukherjee, S. (2013). What are the best ways to validate a docking result?. ResearchGate.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. jddhs.com [jddhs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 7. scotchem.ac.uk [scotchem.ac.uk]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 11. researchgate.net [researchgate.net]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 15. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 16. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 18. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 19. schrodinger.com [schrodinger.com]
- 20. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing the Antimicrobial Spectrum of 5-Chloroquinolin-4-amine Against Key Quinolone Comparators
This guide provides a comprehensive framework for the evaluation of 5-Chloroquinolin-4-amine, a quinoline derivative with uncharacterized antimicrobial potential. For decades, the quinoline core has been a cornerstone in the development of powerful antibiotics, from the narrow-spectrum nalidixic acid to the broad-spectrum fluoroquinolones like ciprofloxacin.[1] These agents famously exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication and leading to cell death.
Structure-activity relationship studies have consistently shown that the nature and position of substituents on the quinoline skeleton dramatically influence the antimicrobial potency and spectrum.[2] While extensive data exists for many derivatives, this compound remains an area of unexplored potential. This document outlines a proposed research plan, detailing the necessary experimental protocols to rigorously define its antimicrobial profile and compare it objectively with established quinoline-based drugs. We will proceed from synthesis to spectrum analysis, providing the scientific rationale for each step to ensure a robust and self-validating investigation.
The Quinolone Landscape: A Comparative Benchmark
To properly evaluate the potential of this compound, its performance must be benchmarked against a panel of well-characterized quinoline derivatives. The choice of comparators should span different generations and spectrums of activity to provide a comprehensive context for the new compound's efficacy.
The first generation, represented by nalidixic acid, demonstrated activity primarily against Gram-negative enteric bacteria but had limitations in potency and bioavailability.[1] The introduction of a fluorine atom at position 6 and a piperazinyl group at position 7 led to the second-generation fluoroquinolones, such as ciprofloxacin, which possess a dramatically expanded spectrum covering both Gram-positive and Gram-negative pathogens.[1] Later generations further refined this activity, particularly against Gram-positive and atypical bacteria.
The following table summarizes the known antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC) values, for selected quinoline comparators against a panel of clinically relevant bacteria.
| Compound | Class | S. aureus (MSSA) | MRSA | E. coli | P. aeruginosa | Reference(s) |
| Nalidixic Acid | 1st Gen Quinolone | >64 µg/mL | >64 µg/mL | 4-16 µg/mL | >128 µg/mL | [1] |
| Ciprofloxacin | 2nd Gen Fluoroquinolone | 0.25-1 µg/mL | 0.5-4 µg/mL | ≤0.015-0.12 µg/mL | 0.25-1 µg/mL | [1] |
| Levofloxacin | 3rd Gen Fluoroquinolone | 0.12-1 µg/mL | 1-8 µg/mL | ≤0.03-0.25 µg/mL | 0.5-4 µg/mL | [1] |
| Moxifloxacin | 4th Gen Fluoroquinolone | ≤0.06-0.5 µg/mL | 0.25-4 µg/mL | ≤0.03-0.25 µg/mL | 2-8 µg/mL | [1] |
| Cloxyquin (5-chloroquinolin-8-ol) | Chloroquinoline | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
Note: MIC values can vary between studies and bacterial strains. The values presented are representative ranges. Cloxyquin, a related chloro-substituted quinoline, has demonstrated notable activity against Mycobacterium tuberculosis, with MIC values ranging from 0.062 to 0.25 µg/mL, suggesting that chloro-substitution can be favorable for antimicrobial action.[3]
Proposed Research Framework for Evaluating this compound
Part 1: Synthesis of this compound
The logical starting point for this investigation is the chemical synthesis of the target compound. Based on established methodologies for analogous structures, a robust approach is the nucleophilic aromatic substitution of 4,7-dichloroquinoline. This precursor is commercially available and serves as a common scaffold in the synthesis of many 4-aminoquinoline derivatives.[4][5]
Proposed Protocol: Amination of 4,7-dichloroquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline (1.0 eq) in a suitable solvent such as ethanol or n-butanol.
-
Nucleophilic Addition: Add an excess of aqueous ammonia (e.g., 10-20 eq) to the solution. The use of excess amine drives the reaction towards the mono-substituted product at the more reactive C4 position.
-
Heating: Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: The C4 position of the quinoline ring is more activated towards nucleophilic substitution than the C7 position due to the electron-withdrawing effect of the ring nitrogen. Heating provides the necessary activation energy to overcome the reaction barrier.
-
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Determining the Antimicrobial Spectrum
The gold standard for quantifying the antimicrobial activity of a novel compound is the determination of its Minimum Inhibitory Concentration (MIC) against a diverse panel of microorganisms. The broth microdilution method is a precise, reproducible, and widely accepted technique for this purpose.
Experimental Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)
-
Preparation of Compound Stock: Prepare a high-concentration stock solution of the synthesized this compound in dimethyl sulfoxide (DMSO). The comparator quinolones should be prepared in the same manner.
-
Microorganism Panel: A recommended panel should include:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Methicillin-resistant S. aureus (MRSA, e.g., ATCC 43300), Enterococcus faecalis (ATCC 29212).
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Klebsiella pneumoniae (ATCC 700603).
-
-
Inoculum Preparation: Culture each bacterial strain overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Trustworthiness Note: Standardization of the inoculum is critical for inter-experimental reproducibility. The 0.5 McFarland standard ensures a consistent starting number of bacteria in every assay.
-
-
Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with CAMHB to achieve a range of desired final concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[6] This can be assessed visually or with a plate reader.
Data Presentation and Interpretation
The results from the MIC testing should be organized into a clear, comparative table. This allows for a direct, at-a-glance assessment of the novel compound's performance relative to established drugs.
Template for Comparative MIC Data (µg/mL)
| Compound | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | K. pneumoniae (ATCC 700603) |
| This compound | Experimental Result | Experimental Result | Experimental Result | Experimental Result | Experimental Result | Experimental Result |
| Ciprofloxacin | ||||||
| Levofloxacin | ||||||
| Nalidixic Acid |
Mechanistic Grounding and Workflow Visualization
The presumed mechanism of action for this compound would follow the established pathway for quinolone antibiotics. The compound is expected to form a ternary complex with the bacterial topoisomerase and DNA, stabilizing the cleaved DNA strands and leading to lethal double-strand breaks.
Caption: The general mechanism of action for quinolone antibiotics.
The entire experimental process, from synthesis to final data analysis, can be visualized as a logical workflow.
Sources
- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. idexx.dk [idexx.dk]
Independent Verification of Novel 5-Chloroquinolin-4-amine Analogs: A Comparative Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, most notably as antimalarial and anticancer agents.[1][2] The strategic placement of a chlorine atom on the quinoline ring has been a critical design element, profoundly influencing the pharmacological profile of these compounds. While 7-chloro-4-aminoquinolines, such as chloroquine and amodiaquine, have been extensively studied and utilized clinically, there is a growing interest in exploring the therapeutic potential of other positional isomers.[1][3] This guide provides an in-depth technical comparison for the independent verification of the synthesis and biological activity of novel 5-chloroquinolin-4-amine analogs, juxtaposed with their well-established 7-chloro counterparts and other relevant alternatives.
The Significance of Chlorine Substitution in Quinoline Analogs
The position of the chlorine atom on the quinoline ring system significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn dictates its interaction with biological targets.[2] Structure-activity relationship (SAR) studies have consistently shown that the 7-chloro-4-aminoquinoline nucleus is crucial for the antimalarial activity of compounds like chloroquine, primarily by inhibiting the polymerization of heme into hemozoin within the parasite's food vacuole.[1][3] However, the emergence of drug-resistant malarial strains necessitates the exploration of novel structural motifs that can overcome these resistance mechanisms.[1] The investigation into this compound analogs is driven by the hypothesis that this alternative substitution pattern may offer a different pharmacological profile, potentially leading to activity against resistant strains or novel applications in areas such as oncology.
Comparative Synthesis of Chloro-Substituted Quinolin-4-amine Analogs
The synthesis of 4-aminoquinoline derivatives, including those with chloro-substitutions, typically involves a nucleophilic aromatic substitution (SNAr) reaction where a suitable amine displaces the chlorine atom at the C4 position of a corresponding 4,x-dichloroquinoline precursor.[4][5] The choice of the starting dichloroquinoline isomer (i.e., 4,5-dichloroquinoline vs. 4,7-dichloroquinoline) is the critical determinant for the final product.
Synthetic Pathway Overview
The general synthetic approach for preparing both 5-chloro and 7-chloro-4-aminoquinoline analogs is depicted below. The key step is the condensation of the appropriately substituted dichloroquinoline with a desired amine side chain.
Caption: General synthetic pathways for 5-chloro and 7-chloro-4-aminoquinoline analogs.
Experimental Protocols: Synthesis and Characterization
Protocol 1: Synthesis of a Novel 5-Chloro-N-(2-(diethylamino)ethyl)quinolin-4-amine
This protocol describes a representative synthesis of a novel this compound analog.
Materials:
-
4,5-dichloroquinoline
-
N,N-diethylethane-1,2-diamine
-
Phenol
-
Toluene
-
10% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Combine 4,5-dichloroquinoline (1.0 eq) and phenol (1.0 eq) in a reaction vessel.
-
Heat the mixture to 70-80 °C with stirring until a homogenous melt is formed.
-
Slowly add N,N-diethylethane-1,2-diamine (2.0 eq) to the reaction mixture.
-
Continue heating and stirring at 120-130 °C for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Wash the organic layer with a 10% sodium carbonate solution to remove unreacted phenol and acidic byproducts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 5-chloro-N-(2-(diethylamino)ethyl)quinolin-4-amine.
Protocol 2: Synthesis of Chloroquine (a 7-Chloro Analog)
This established protocol serves as a benchmark for comparison.[6]
Materials:
-
4,7-dichloroquinoline
-
N1,N1-diethylpentane-1,4-diamine (Novaldiamine)
-
Phenol
Procedure:
-
A mixture of 4,7-dichloroquinoline (1.0 eq) and phenol (1.0 eq) is heated to 90-100 °C.[5]
-
N1,N1-diethylpentane-1,4-diamine (2.1 eq) is slowly added to the mixture.[5]
-
The reaction is maintained at a constant temperature with stirring until completion, as monitored by TLC.
-
The workup and purification steps are similar to those described in Protocol 1.
Characterization of Synthesized Analogs
Independent verification of the synthesized compounds is crucial. The following techniques are essential for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the synthesized analogs. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.[7][8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.[9]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which should be within acceptable limits of the calculated values.[3]
Comparative Biological Activity
The primary therapeutic areas for quinoline derivatives are malaria and cancer. This section outlines the experimental protocols for evaluating the in vitro activity of novel this compound analogs and compares their potential efficacy with established drugs.
Antimalarial Activity
This assay determines the 50% inhibitory concentration (IC50) of the compounds against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum.[10]
Materials:
-
P. falciparum cultures (chloroquine-sensitive and -resistant strains)
-
Human red blood cells
-
RPMI 1640 medium supplemented with human serum or Albumax I
-
[3H]-hypoxanthine
-
96-well microtiter plates
-
Scintillation counter
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of the test compounds and reference drugs (chloroquine, amodiaquine) in a 96-well plate.
-
Add parasitized red blood cells to each well.
-
Incubate the plates for 48 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37 °C.
-
Add [3H]-hypoxanthine to each well and incubate for another 24 hours.
-
Harvest the cells and measure the incorporation of [3H]-hypoxanthine using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration.
The following table presents a hypothetical comparison of the antimalarial activity of a novel 5-chloro analog against established 7-chloro drugs. Actual experimental data would be required for a definitive comparison.
| Compound | P. falciparum 3D7 (CQ-sensitive) IC50 (nM) | P. falciparum K1 (CQ-resistant) IC50 (nM) | Resistance Index (K1 IC50 / 3D7 IC50) |
| Novel 5-Chloro Analog | Experimental Value | Experimental Value | Calculated Value |
| Chloroquine | ~20 | ~300 | ~15 |
| Amodiaquine | ~15 | ~60 | ~4 |
Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against various cancer cell lines.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Cell culture medium (e.g., DMEM, RPMI 1640) with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a reference drug (e.g., doxorubicin) for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
The following table provides a template for comparing the anticancer activity of a novel 5-chloro analog with a standard chemotherapeutic agent.
| Compound | MCF-7 (Breast Cancer) IC50 (µM)[4][12][13] | A549 (Lung Cancer) IC50 (µM)[12] |
| Novel 5-Chloro Analog | Experimental Value | Experimental Value |
| Doxorubicin | ~0.5 - 1.0 | ~0.1 - 0.5 |
| Chloroquine | ~20 - 50 | ~30 - 60 |
Potential Signaling Pathways and Mechanisms of Action
The biological activity of quinoline derivatives is often attributed to their ability to modulate key cellular signaling pathways. For anticancer activity, potential mechanisms include the inhibition of autophagy, induction of apoptosis, and interference with pathways like PI3K/Akt/mTOR.[13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cell lines ic50: Topics by Science.gov [science.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]
Safety Operating Guide
Operational Guide for the Proper Disposal of 5-Chloroquinolin-4-amine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Chloroquinolin-4-amine (CAS No. 92385-37-0). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This document is intended for researchers, scientists, and drug development professionals actively handling this compound.
While specific hazard data for this compound is limited, its structure as a chlorinated aromatic amine, a class known for potential toxicity and environmental hazards, necessitates that it be handled as a hazardous substance.[1] Related quinoline compounds are suspected mutagens and carcinogens, and are recognized as skin and eye irritants.[2][3] Therefore, a cautious and systematic approach to its disposal is mandatory.
Immediate Safety and Handling Precautions
Proper disposal begins with safe handling. Before collecting waste, ensure all requisite safety measures are in place. The primary objective is to minimize exposure and prevent accidental release.
1.1. Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following must be worn when handling this compound in any form:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4]
-
Rationale: This prevents accidental splashes of solutions or contact with airborne dust particles from reaching the eyes.
-
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Ensure full skin coverage.[5][6] Contaminated clothing should be removed immediately and decontaminated before reuse.[3]
-
Rationale: Direct skin contact can cause irritation.[3] Impervious gloves and clothing provide a necessary barrier.
-
-
Respiratory Protection: All handling and waste consolidation should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator is required.[5]
-
Rationale: Inhalation is a primary route of exposure. A fume hood or respirator minimizes the risk of inhaling the compound.
-
1.2. Prudent Handling Practices
-
Avoid Dust Formation: Handle the solid compound carefully to prevent it from becoming airborne.[1]
-
Ventilation: Always work in a well-ventilated area to keep airborne concentrations low.[1]
-
Ignition Sources: Use spark-proof tools and keep the chemical away from all sources of ignition.[1][5]
-
Chemical Incompatibilities: this compound should be stored and disposed of separately from strong oxidizing agents to prevent potentially violent reactions.[6][7]
Step-by-Step Waste Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sewer drain.[2][5][6]
Step 2.1: Waste Identification and Segregation
Proper segregation is the foundation of a safe waste management system. It prevents dangerous reactions and ensures that waste is treated by the correct disposal pathway.
-
Solid Waste: Collect all contaminated solids in a dedicated hazardous waste container. This includes:
-
Residue of this compound powder.
-
Contaminated weighing papers, pipette tips, and gloves.
-
Spill cleanup materials.
-
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.
-
Expert Insight: Do not mix this waste stream with other solvents unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[6] Mixing chlorinated waste with other waste streams can complicate the disposal process and increase costs.
-
Step 2.2: Containerization
The integrity of the waste container is essential for preventing leaks and ensuring safe transport.
-
Container Selection: Use only containers that are in good condition, leak-proof, and chemically compatible with this compound. The original product container is often a suitable choice for accumulating waste.
-
Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[1]
-
Rationale: This prevents the release of vapors into the laboratory and protects the container's contents from humidity and contamination.
-
Step 2.3: Labeling
Accurate labeling is a regulatory requirement and is critical for communicating hazards to all personnel.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" .[6]
-
The label must also include the full chemical name: "this compound" and list any other components (e.g., solvents) with their approximate concentrations.
Step 2.4: Temporary Storage (Satellite Accumulation)
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[6]
-
This area should be secure, well-ventilated, and away from incompatible materials.[6]
Step 2.5: Final Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6]
-
Do not accumulate more than the maximum allowable volume of hazardous waste in your SAA as defined by institutional and regulatory limits.
-
The ultimate disposal will be handled by a licensed hazardous waste facility, likely through high-temperature incineration, which is an effective method for destroying chlorinated organic compounds.[5][8]
Emergency Procedures: Spill Management
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others and evacuate all non-essential personnel from the spill area. Restrict access to the location.[7]
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the hood running.[7]
-
Don PPE: Before attempting cleanup, put on the full PPE described in Section 1.1.[8]
-
Contain and Collect:
-
Final Cleanup: Once the absorbent has collected the liquid, scoop the material into a suitable container for disposal as hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.[6]
-
Report: Report the incident to your laboratory supervisor and EHS office immediately.[6]
Summary of Hazard and Disposal Information
| Parameter | Guideline | Rationale & References |
| Primary Hazards | Skin Irritant, Eye Irritant, Potential Systemic Toxicity, Environmental Hazard. | Based on data for related quinoline compounds.[2][3] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Fume Hood/Respirator. | To prevent contact, inhalation, and ingestion.[1][5][6] |
| Incompatibilities | Strong Oxidizing Agents. | Risk of violent chemical reactions.[6][7] |
| Primary Disposal Route | Segregated Hazardous Waste stream for incineration via a licensed facility. | Prevents environmental release and ensures regulatory compliance.[3][4][5] |
| Regulatory Context | Resource Conservation and Recovery Act (RCRA). | Governs the management of hazardous chemical waste in the US.[11] |
Disposal Decision Workflow
Caption: Decision workflow for compliant disposal of this compound waste.
References
- Four Different RCRA Waste Codes (EPA Hazardous Wastes).Envera Consulting.[Link]
- Safety Data Sheet: quinoline.Chemos GmbH&Co.KG.[Link]
- SAFETY D
- Waste Code - RCRAInfo.EPA.[Link]
- Quinoline - Hazardous Substance Fact Sheet.New Jersey Department of Health.[Link]
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
- 1910.1200 - Hazard Communication.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
- RCRA Hazardous Waste F list.epa.gov.[Link]
- Chemical Waste Disposal Guidelines.University of Nebraska-Lincoln.[Link]
- EPA HAZARDOUS WASTE CODES.University of Washington.[Link]
- Guidelines: Handling and Disposal of Chemicals.Purdue College of Engineering.[Link]
- Waste, Chemical, and Cleanup Enforcement.US EPA.[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemos.de [chemos.de]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nj.gov [nj.gov]
- 8. tradeportal.customs.gov.jo [tradeportal.customs.gov.jo]
- 9. aksci.com [aksci.com]
- 10. technopharmchem.com [technopharmchem.com]
- 11. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 5-Chloroquinolin-4-amine
For the diligent researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 5-Chloroquinolin-4-amine, ensuring both personal safety and the integrity of your research. While comprehensive safety data for this specific compound is not fully available, this document synthesizes information from structurally similar compounds to establish a robust safety protocol. It is imperative to treat this compound with the caution required for hazardous substances.
Understanding the Potential Hazards
Due to the limited availability of a complete Safety Data Sheet (SDS) for this compound, a conservative approach to its handling is essential. An analysis of related aminoquinoline and chloroquinoline compounds suggests that this substance may pose significant health risks. For instance, analogous compounds are classified as toxic if swallowed and are known to cause serious eye and skin irritation.[1] Therefore, it is prudent to handle this compound as a compound with the potential for acute toxicity, as well as skin and eye irritation.
Inferred Hazard Profile:
| Hazard Class | GHS Category (Inferred) | Potential Effects |
| Acute Oral Toxicity | Category 3 or 4 | Toxic or harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield should be worn over the goggles to protect against splashes. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving is highly recommended. Ensure gloves are rated for protection against aromatic amines and chlorinated compounds. Regularly inspect gloves for any signs of degradation or puncture. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a low-permeability material is required. Consider a chemical-resistant apron for added protection during dispensing or transfers. |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood. |
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step protocol is critical to minimize exposure and ensure a safe working environment.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should occur in a designated area, clearly marked with appropriate hazard signs.
-
Chemical Fume Hood: All weighing and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated handling area, correctly don all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Place a tared weigh boat inside the chemical fume hood.
-
Carefully dispense the required amount of this compound powder onto the weigh boat, minimizing any dust generation.
-
Slowly add the powder to the solvent in your reaction vessel.
-
Rinse the weigh boat with a small amount of the solvent and add the rinsing to the reaction vessel to ensure a complete transfer.
-
-
Post-Handling:
-
Securely cap all containers of this compound.
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Carefully doff PPE, avoiding contact with any potentially contaminated outer surfaces.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures and Disposal
Spill Management
In the event of a spill, immediate and decisive action is required.
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.
Storage and Transportation
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Transportation: When transporting the compound within the laboratory, use a secondary container to prevent spills in case the primary container is compromised.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence.
References
- Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. National Institutes of Health.
- 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711. PubChem.
- Amodiaquine dihydrochloride dihydrate | C20H25Cl2N3O2 | CID 16218886. PubChem.
- Pharmacologic actions of 4-aminoquinoline compounds. PubMed.
- 5-Aminoquinoline | C9H8N2 | CID 11911. PubChem.
- 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
